molecular formula C5H11NO B1582161 N-tert-Butylformamide CAS No. 2425-74-3

N-tert-Butylformamide

Cat. No.: B1582161
CAS No.: 2425-74-3
M. Wt: 101.15 g/mol
InChI Key: SDLAKRCBYGZJRW-UHFFFAOYSA-N
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Description

N-tert-Butylformamide forms nanostructure due to segregation of the molecules into polar and non-polar domains, analogous to amphiphile self-assembly.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-tert-butylformamide
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InChI

InChI=1S/C5H11NO/c1-5(2,3)6-4-7/h4H,1-3H3,(H,6,7)
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InChI Key

SDLAKRCBYGZJRW-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H11NO
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DSSTOX Substance ID

DTXSID2062408
Record name Formamide, N-(1,1-dimethylethyl)-
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Molecular Weight

101.15 g/mol
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Physical Description

mp = 16 deg C; [ChemIDplus] Colorless liquid; [HSDB] Colorless liquid; mp = 14-17 deg C; [Alfa Aesar MSDS]
Record name N-t-Butylformamide
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Solubility

Sol in water and common hydrocarbon solvents.
Record name N-T-BUTYLFORMAMIDE
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Vapor Pressure

0.27 [mmHg], 0.27 mm Hg @ 25 °C
Record name N-t-Butylformamide
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Color/Form

Colorless liquid

CAS No.

2425-74-3
Record name N-(1,1-Dimethylethyl)formamide
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Foundational & Exploratory

Technical Master Guide: N-tert-Butylformamide (CAS 2425-74-3)

[1][2][3][4][5]

Executive Summary

This compound (NtBF) is a sterically hindered amide acting as a pivotal intermediate in organic synthesis.[1] Its primary utility lies in its conversion to tert-Butyl Isocyanide (t-BuNC) , a critical reagent for multicomponent reactions (Ugi, Passerini) and coordination chemistry.[1] Furthermore, the tert-butyl moiety serves as a "steric shield" in medicinal chemistry, protecting adjacent metabolic soft spots from enzymatic degradation (e.g., by Cytochrome P450).[1][2] This guide outlines the physicochemical profile, validated synthesis protocols, and downstream applications of NtBF.[1]

Part 1: Physicochemical Profile

NtBF exhibits amphiphilic character, capable of forming nanostructures in non-aqueous media due to the segregation of the polar formamide head and the lipophilic tert-butyl tail.[1]

Table 1: Key Physicochemical Properties

PropertyValueContext/Relevance
CAS Number 2425-74-3Unique Identifier
Molecular Formula C₅H₁₁NOMW: 101.15 g/mol
Appearance Colorless to light yellow liquid/solidMP is near RT (~16°C); often supercools to liquid.[3][1][4][5]
Boiling Point 202 °C (lit.)[3][1][6][7][8]High BP allows for high-temp reactions without solvent loss.[1]
Density 0.903 g/mL at 25 °CLess dense than water; floats during aqueous workups.[1]
Refractive Index

1.433
Purity check parameter.[3][1][8]
Solubility Soluble in alcohols, CHCl₃, TolueneVersatile solvent compatibility.[1][9]
Flash Point ~82 °C (Closed Cup)Class IIIA Combustible Liquid.[1]

Part 2: Synthetic Pathways & Mechanisms[4]

Synthesis Logic

Two primary routes exist for synthesizing NtBF:

  • The Ritter Reaction (Industrial): Acid-catalyzed addition of HCN to isobutylene.[1] High atom economy but requires hazardous HCN handling.[1]

  • N-Formylation (Laboratory Standard): Condensation of tert-butylamine with formic acid or ethyl formate.[1] This is the preferred bench-scale method due to safety and operational simplicity.[1]

Validated Protocol: N-Formylation of tert-Butylamine

Objective: Synthesis of high-purity NtBF from tert-butylamine.

Reagents:

  • tert-Butylamine (1.0 eq)[1]

  • Ethyl Formate (2.0 eq) - Acts as reagent and solvent.[1]

  • Catalytic Formic Acid (0.1 eq) - Accelerates transamidation.[1]

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Addition: Charge the flask with tert-butylamine. Cool to 0°C (ice bath) to mitigate exotherm upon acid addition.

  • Reaction: Add Ethyl Formate slowly, followed by the catalytic Formic Acid.

  • Reflux: Heat the mixture to reflux (approx. 55-60°C) for 4–6 hours.

    • Self-Validation Checkpoint: Monitor reaction progress via TLC (SiO₂, 5% MeOH/DCM).[1] The starting amine (ninhydrin active) should disappear; the amide product is less polar and UV active (weak).[1]

  • Distillation: Switch the condenser to distillation mode. Distill off the ethanol byproduct and excess ethyl formate (BP ~54–79°C).[1]

  • Purification: Vacuum distill the residue. NtBF collects at ~92–93°C / 12 torr (or ~202°C at atm).[1]

  • Yield: Expect 85–95% yield of a colorless oil that may solidify upon standing.[1]

Visualization of Synthesis Pathways

The following diagram illustrates the mechanistic divergence between the Ritter route and the Amine Formylation route.

SynthesisPathwaysIsobutyleneIsobutylene(C4H8)RitterInterNitrilium IonIntermediateIsobutylene->RitterInterRitter Reaction(Electrophilic Addition)HCNHCN + H2SO4HCN->RitterInterNtBFThis compound(Target)RitterInter->NtBFHydrolysistBuAminetert-Butylamine(t-BuNH2)TetrahedralTetrahedralIntermediatetBuAmine->TetrahedralNucleophilic AttackEthylFormateEthyl Formate(HCOOEt)EthylFormate->TetrahedralTetrahedral->NtBFElimination of EtOH

Caption: Figure 1. Dual synthetic pathways for this compound. The upper path (Ritter) is industrial; the lower path (Formylation) is preferred for laboratory synthesis.[1]

Part 3: Downstream Application - Synthesis of tert-Butyl Isocyanide

The most critical application of NtBF is its dehydration to tert-Butyl Isocyanide (t-BuNC) .[1] This isocyanide is unique due to its stability and resistance to polymerization compared to linear alkyl isocyanides.[1]

Mechanism: Dehydration

The formamide group is dehydrated using a Vilsmeier-Haack type mechanism involving Phosphorus Oxychloride (POCl₃) and a base (Triethylamine or Quinoline).[1]

Validated Protocol: POCl₃ Dehydration

Safety Warning: Isocyanides have a potent, repulsive odor.[1] Perform all operations in a well-ventilated fume hood. Treat glassware with bleach post-reaction to oxidize traces of isocyanide.

Reagents:

  • This compound (0.5 mol)[1]

  • Phosphorus Oxychloride (POCl₃) (0.3 mol)[1]

  • Triethylamine (1.6 mol) or Quinoline[1]

  • Dichloromethane (DCM) (Solvent)[1]

Workflow:

  • Preparation: Dissolve NtBF and Triethylamine in dry DCM in a 3-neck flask under Nitrogen atmosphere. Cool to -5°C.[1]

  • Addition: Add POCl₃ dropwise over 60 minutes.

    • Critical Control Parameter: Do not allow temperature to exceed 0°C. Higher temperatures promote polymerization and side reactions.[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 30 minutes.

  • Quench: Pour the mixture slowly into an ice-cold Sodium Carbonate (Na₂CO₃) solution (20% aq). Stir vigorously for 30 minutes to hydrolyze excess POCl₃.

  • Extraction: Separate the organic layer.[1] Wash with water (2x) and brine (1x).[1] Dry over MgSO₄.[1][10]

  • Isolation: Carefully distill the DCM (BP 40°C). The residue is crude t-BuNC.[1]

  • Final Purification: Distill the product at atmospheric pressure (BP 91°C).

    • Self-Validation Checkpoint: The product should be a colorless liquid with a characteristic foul odor.[1] IR spectroscopy should show a strong, sharp peak at ~2130 cm⁻¹ (N≡C stretch).[1]

Visualization of Dehydration Logic

DehydrationNtBFThis compound(Starting Material)Inter1O-PhosphorylatedImidate IntermediateNtBF->Inter1ActivationPOCl3POCl3 / BasePOCl3->Inter1Eliminationβ-Elimination(Base Mediated)Inter1->EliminationtBuNCtert-Butyl Isocyanide(Product)Elimination->tBuNC- HOP(O)Cl2

Caption: Figure 2. Dehydration mechanism of NtBF to tert-Butyl Isocyanide using Phosphorus Oxychloride.

Part 4: Structural Biology & Drug Design Context

In drug discovery, the tert-butyl group derived from NtBF precursors plays a strategic role in Lead Optimization .[1]

  • Metabolic Stability: The bulky tert-butyl group blocks access to Cytochrome P450 enzymes, preventing oxidation at the alpha-position (which is impossible as it is quaternary) and sterically shielding the adjacent nitrogen.[1]

  • Hydrophobic Packing: In HIV Protease inhibitors (e.g., Nelfinavir), the tert-butyl amide moiety occupies the S2 hydrophobic pocket, significantly enhancing binding affinity [1].[1]

  • Conformational Lock: The high rotational barrier of the N-t-Bu bond restricts conformational freedom, potentially locking a drug molecule into its bioactive conformation.[1]

Part 5: Safety & Handling References

  • Hazards: Combustible liquid (Category 4).[1] Thermal decomposition releases Nitrogen Oxides (NOx) and Carbon Monoxide.[1]

  • Storage: Store in a cool, dry place away from oxidizing agents. Hygroscopic tendencies require tightly sealed containers.[1]

  • First Aid: In case of skin contact, wash with soap and water.[1] NtBF is readily absorbed through the skin.[1]

References

  • Sigma-Aldrich. this compound Product Sheet & SDS.[1]Link[1]

  • Ugi, I., et al. Isocyanide Synthesis.[1][5][9] Organic Syntheses, Coll.[1] Vol. 5, p. 300 (1973).[1] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17045, this compound.[1]Link[1]

  • Hypha Discovery. Metabolism of t-butyl groups in drugs.[1]Link

  • ChemicalBook. this compound Properties and Spectra.Link[1]

Technical Whitepaper: Physicochemical Profiling of N-tert-Butylformamide

Author: BenchChem Technical Support Team. Date: February 2026

Version 1.0 | Application Note for Pharmaceutical Development

Executive Summary

N-tert-Butylformamide (NtBF) represents a distinct class of sterically hindered amides that bridges the gap between conventional polar aprotic solvents (like DMF) and lipophilic reaction media. Characterized by its unique amphiphilic nanostructure, NtBF segregates into polar and non-polar domains, making it an exceptional candidate for non-aqueous amphiphile self-assembly and specialized solvophobic effects. This guide provides a comprehensive technical analysis of NtBF, focusing on its thermodynamic properties, conformational dynamics, and utility as a high-value intermediate in the Ritter reaction for drug synthesis.

Molecular Identity & Structural Analysis

Unlike simple amides, NtBF exhibits significant steric bulk due to the tert-butyl group adjacent to the nitrogen atom. This steric hindrance profoundly influences its conformational equilibrium and solvation shell dynamics.

Conformational Dynamics (Cis/Trans Isomerism)

The amide bond in NtBF possesses partial double-bond character, leading to restricted rotation and the existence of distinct cis and trans rotamers.

  • Trans Isomer: The tert-butyl group is trans to the carbonyl oxygen. In non-polar solvents like CDCl₃, this form is entropically favored despite enthalpic penalties.

  • Cis Isomer: The tert-butyl group is cis to the carbonyl oxygen.

NMR Diagnostic Insight: In ¹H NMR (CDCl₃), NtBF appears as a mixture of isomers. The formyl proton typically manifests as two distinct signals due to this slow exchange on the NMR time scale.

  • Trans Formyl Proton: ~8.00 ppm (Doublet, J ≈ 12 Hz)

  • Cis Formyl Proton: ~8.26 ppm (Broad singlet or fine doublet)

Conformational_Equilibrium cluster_0 Conformational Isomerism Cis Cis-Rotamer (Steric Clash: t-Bu vs Oxygen) Trans Trans-Rotamer (Entropically Favored in CDCl3) Cis->Trans  K_eq (Solvent Dependent)   Note NMR Signature: Slow exchange leads to dual formyl peaks. Trans->Note

Figure 1: Conformational equilibrium of this compound showing the interconversion between cis and trans rotamers.

Physicochemical Datasheet

The following data aggregates experimental values relevant for process engineering and solvent selection.

PropertyValueContext/Condition
CAS Number 2425-74-3Global Identifier
Molecular Formula C₅H₁₁NOMW: 101.15 g/mol
Physical State Liquid / SolidSolidifies at ~16°C (handle with heat tape)
Melting Point 13 – 17 °C[Lit.[1] Value]
Boiling Point 202 °CHigh boiling point allows high-temp reactions
Density 0.903 g/mLAt 25 °C
Refractive Index n20/D 1.433Optical purity check
Flash Point 82 °C (179.6 °F)Closed Cup (Combustible)
Solubility AmphiphilicSoluble in water, alcohols, and hydrocarbons

Key Engineering Insight: The melting point of ~16°C presents a unique handling challenge. In cool laboratories, NtBF may crystallize in transfer lines. It is recommended to store the container at >20°C or use heat tracing on dispensing lines to maintain the liquid phase.

Experimental Protocol: Synthesis via Ritter Reaction

The most robust route to NtBF is the Ritter reaction, utilizing the stability of the tert-butyl carbocation. This protocol is scalable and avoids the use of unstable acid chlorides.

Reaction Mechanism

The reaction proceeds via the generation of a tert-butyl carbocation (from isobutylene or tert-butyl acetate) which intercepts a nitrile (HCN source or equivalent), followed by hydrolysis.

Ritter_Reaction cluster_conditions Critical Process Parameters Start Precursor Source (Isobutylene or t-Butyl Acetate) Carbocation Tert-Butyl Carbocation (t-Bu+) Start->Carbocation Protonation/Ionization Acid Acid Catalyst (H2SO4 or Lewis Acid) Acid->Carbocation Nitrilium Nitrilium Ion Intermediate Carbocation->Nitrilium Nucleophilic Attack Nitrile Nitrile Source (HCN / NaCN) Nitrile->Nitrilium Product This compound (Target) Nitrilium->Product Hydrolysis (-H+) Hydrolysis Aqueous Hydrolysis (H2O) Params Temp: 0-40°C (Exothermic) Control: Slow addition of acid

Figure 2: Mechanistic pathway of the Ritter Reaction for NtBF synthesis.

Bench-Scale Synthesis Protocol
  • Reagents: tert-Butyl alcohol (or acetate), Sodium Cyanide (or TMSCN for safer handling), Sulfuric Acid (conc), Glacial Acetic Acid.

  • Safety Precaution: This reaction involves cyanide sources and strong acids. Perform essentially in a high-efficiency fume hood.

  • Preparation: Charge a 3-neck round bottom flask with glacial acetic acid (solvent) and the cyanide source (1.2 eq). Cool to 0–5 °C.

  • Acid Addition: Dropwise add concentrated H₂SO₄ (1.5 eq) while maintaining internal temperature <10 °C. Caution: Highly Exothermic.

  • Substrate Addition: Slowly add tert-butyl alcohol (1.0 eq) over 30 minutes. The tert-butyl carbocation is generated in situ.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3–6 hours. Monitor by TLC or GC (disappearance of alcohol).

  • Quench & Hydrolysis: Pour the reaction mixture onto crushed ice. Neutralize carefully with NaOH solution to pH ~8.

  • Extraction: Extract with Dichloromethane (DCM) (3x).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Distill under reduced pressure (bp ~103°C at 12 torr) to obtain pure NtBF.

Applications in Drug Development

"Designer" Solvation for Self-Assembly

NtBF is not merely a passive solvent; it is an active participant in supramolecular chemistry. Research indicates that NtBF forms nanostructures by segregating into polar (amide-rich) and non-polar (tert-butyl-rich) domains.

  • Utility: This property mimics the amphiphilic environment of biological membranes, making NtBF an excellent medium for studying the folding and self-assembly of peptide-based drugs or lipophilic pharmacophores.

Synthetic Intermediate
  • Formylation Reagent: NtBF can act as a formyl donor in specific transamidation reactions.

  • Isocyanide Precursor: Dehydration of NtBF (using POCl₃/Et₃N) yields tert-butyl isocyanide, a critical reagent for multicomponent reactions (e.g., Ugi, Passerini) used in combinatorial library synthesis.

Safety & Handling (SDS Summary)

  • GHS Classification: Flammable/Combustible Liquid (Category 4).

  • Health Hazards: May cause skin and eye irritation.

  • Storage: Store in a cool, dry place. Keep container tightly closed.

  • Incompatibility: Strong oxidizing agents, strong acids, strong bases.

  • Spill Response: Absorb with inert material (sand, vermiculite). Ventilate area.

References

  • Sigma-Aldrich. this compound Product Specification & SDS.Link

  • Greaves, T. L., et al. (2011). "Nanostructure and amphiphile self-assembly in polar molecular solvents: amides and the solvophobic effect." Physical Chemistry Chemical Physics, 13(20), 9180-9186. Link

  • Ritter, J. J., & Minieri, P. P. (1948). "A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles." Journal of the American Chemical Society, 70(12), 4045-4048. Link

  • National Institutes of Health (NIH) - PubChem. Compound Summary: this compound (CID 17045).[1]Link

  • ChemicalBook. this compound Spectral Data (NMR/IR).Link

Sources

Technical Whitepaper: The Solubility Landscape of N-tert-Butylformamide (NTBF)

[1]

Executive Summary

This compound (CAS 2425-74-3) is a secondary amide characterized by a unique amphiphilic architecture.[1] Unlike its lower homologues (e.g., Formamide, N-Methylformamide) which are dominated by high polarity and extensive hydrogen bonding, NTBF possesses a bulky tert-butyl moiety that significantly disrupts the amide hydrogen-bonding network.[1]

This structural dichotomy imparts a "Janus-faced" solubility profile :

  • High Lipophilicity: Excellent compatibility with chlorinated solvents, ethers, and aromatics.[1]

  • Modulated Polarity: Sufficient polarity to dissolve salts and polar intermediates, yet distinct phase separation behavior from highly aqueous systems under specific conditions.[1]

For researchers in drug development, NTBF serves as a critical solubilizing agent for amphiphilic compounds and a tunable reaction medium that bridges the gap between non-polar organic synthesis and polar extraction workflows.[1]

Physicochemical Profile & Mechanistic Basis[1]

To predict solubility behavior, we must first quantify the cohesive energy density of the molecule.[1] The solubility of NTBF is governed by the competition between the dipole-dipole interactions of the formamide group and the hydrophobic dispersion forces of the tert-butyl tail.[1]

Key Physicochemical Data
PropertyValueSignificance in Solubility
Molecular Weight 101.15 g/mol Low MW facilitates solvent penetration into crystal lattices.[1]
Physical State Liquid/Solid (mp 16 °C)Often supercooled liquid at RT; requires warm water bath for handling if solidified.[1]
Boiling Point 202 °CHigh boiling point makes it difficult to remove via standard evaporation (requires high vacuum).[1]
Density 0.903 g/mLLess dense than water; forms the upper layer in aqueous biphasic extractions (if immiscible).[1]
LogP (Predicted) ~0.5Indicates borderline hydrophilicity/lipophilicity; sits at the "solubility switch" point.[1]
Hansen Solubility Parameters (HSP)

The most authoritative method for predicting NTBF solubility is the Hansen Solubility Parameter system, which decomposes the total cohesive energy (




1

NTBF Parameters:

  • 
     (Dispersion):  16.07 MPa
    
    
    [1]
  • 
     (Polarity):  11.65 MPa
    
    
    [1]
  • 
     (H-Bonding):  9.42 MPa
    
    
    [1]

Interpretation:

  • Moderate Polarity (

    
    ):  Significantly lower than DMF (
    
    
    ) and DMSO (
    
    
    ), making NTBF a "softer" polar solvent.[1]
  • Reduced H-Bonding (

    
    ):  The bulky tert-butyl group sterically hinders the N-H donor, reducing self-association compared to formamide (
    
    
    ).[1] This explains its high solubility in ethers and esters.[1]

Solubility Landscape by Solvent Class[1]

The following analysis categorizes organic solvents based on their thermodynamic compatibility with NTBF, derived from experimental observation and HSP distance calculations (

Class I: High Solubility (Miscible/Freely Soluble)

Mechanism: Favorable dipole-dipole interactions and matching dispersion forces.[1]

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform.[1]

    • Utility: Primary choice for liquid-liquid extraction.[1] NTBF partitions well into the organic phase.[1]

  • Ethers: Diethyl ether, THF, MTBE.[1]

    • Utility: Excellent for purification.[1] NTBF can be washed out of ether solutions using aqueous acid washes (due to amide basicity, albeit weak).[1]

  • Alcohols: Methanol, Ethanol, Isopropanol.[1]

    • Utility: Miscible.[1] Useful for recrystallization solvent mixtures (e.g., NTBF/EtOH).[1]

  • Aromatics: Toluene, Benzene.[1]

    • Utility: Soluble.[1] Useful for azeotropic drying, although NTBF's high boiling point makes this challenging.[1]

Class II: Conditional/Limited Solubility

Mechanism: Mismatch in hydrogen bonding capability.[1]

  • Aliphatic Hydrocarbons: Hexanes, Heptane, Pentane.[1][2]

    • Behavior: NTBF shows temperature-dependent miscibility .[1] At room temperature, it may be miscible or show partial immiscibility depending on concentration.[1] At lower temperatures (

      
       °C), phase separation often occurs.[1]
      
    • Strategic Use: This property is exploited for purification .[1][3] Dissolving a crude reaction mixture in warm hexane and cooling can induce phase separation of NTBF (oiling out) or crystallization of the product while NTBF remains in the oil phase.[1]

Class III: Aqueous Compatibility[1]
  • Water:

    • Behavior: NTBF is generally cited as soluble in water due to the formamide head group.[1] However, it exhibits amphiphilic self-assembly .[1] At high concentrations, it segregates into polar and non-polar domains.[1]

    • Critical Note: Unlike DMF, which is hygroscopic and difficult to remove from water, NTBF's lipophilic tail allows it to be extracted out of aqueous phases using DCM or Ethyl Acetate more efficiently than DMF.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

For determining the saturation limit of a New Chemical Entity (NCE) in NTBF.[1]

  • Preparation: Tare a 4 mL glass vial with a magnetic stir bar.

  • Addition: Add 1.0 mL of NTBF (maintain at 25 °C; if solid, warm slightly to melt then equilibrate).

  • Saturation: Add the solute (NCE) in 10 mg increments. Vortex for 30 seconds and sonicate for 5 minutes between additions.

  • Endpoint: Stop when visible solid persists after 1 hour of stirring.

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-warmed if working above RT).

  • Quantification: Evaporate a known volume of filtrate under high vacuum ( < 1 mbar, 60 °C) to constant weight. Note: NTBF requires heat and vacuum to remove.[1]

Protocol B: Removing NTBF from Reaction Mixtures

Since NTBF has a high boiling point (202 °C), rotary evaporation is inefficient.[1] Use this aqueous workup.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or MTBE (approx. 10x volume of NTBF).[1]

  • Wash 1 (Acidic): Wash with 1M HCl (3x). The weak basicity of the amide nitrogen allows some protonation/interaction, helping partitioning into the aqueous phase, but primarily this removes amine impurities.[1]

  • Wash 2 (Brine): Wash with saturated NaCl solution (2x) to disrupt any emulsions caused by NTBF's amphiphilic nature.[1]

  • Drying: Dry organic layer over

    
    .[1]
    
  • Validation: Check for residual NTBF via H-NMR (distinct singlet for t-butyl at

    
     1.3-1.4 ppm).
    

Visualization of Solubility Logic

The following diagram illustrates the decision logic for selecting solvents compatible with NTBF during synthesis and purification.

NTBF_Solubility_LogicStartStart: NTBF in MixtureGoal_PurifyGoal: Remove NTBFStart->Goal_PurifyGoal_DissolveGoal: Use NTBF as SolventStart->Goal_DissolveCheck_ThermalCan compound withstand >100°C?Goal_Purify->Check_ThermalCheck_PolaritySolute Polarity?Goal_Dissolve->Check_PolarityVac_DistillHigh Vac Distillation(<1 mbar, 60-80°C)Check_Thermal->Vac_DistillYesAq_WorkupAqueous ExtractionCheck_Thermal->Aq_WorkupNo (Labile)Solvent_ChoiceSelect Extraction SolventAq_Workup->Solvent_ChoiceDCMDCM (High Efficiency)Solvent_Choice->DCMPreferredEtOAcEtOAc (Standard)Solvent_Choice->EtOAcAlternativePolar_SolutePolar/Salt-likeCheck_Polarity->Polar_SoluteNonPolar_SoluteLipophilicCheck_Polarity->NonPolar_SoluteResult_GoodHigh Solubility(Dipole interactions)Polar_Solute->Result_GoodNTBF is effectiveResult_MixCo-solvent Required(Add Toluene/THF)NonPolar_Solute->Result_MixNTBF tail helps,but may need help

Figure 1: Decision matrix for handling this compound in synthesis and purification workflows.

Safety & Handling (SDS Summary)

While NTBF is a useful solvent, it presents specific hazards that must be managed in a research environment.[1]

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4.[1][4]

    • Skin/Eye Irritation: Category 2 (Irritant).[1][4]

  • Handling Precautions:

    • Melting: If stored in a cool room, NTBF may solidify (mp 16 °C).[1] Do not heat with an open flame. Use a warm water bath (< 40 °C).[1]

    • PPE: Nitrile gloves are generally effective for short-term splash protection, but fluorinated rubber is recommended for prolonged immersion.[1]

    • Ventilation: Use in a fume hood.[1] While vapor pressure is low (0.27 mmHg @ 25 °C), heating generates vapors that can cause respiratory irritation.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17045, this compound.[1] Retrieved January 30, 2026.[1]

  • TURI - Toxics Use Reduction Institute. Solubility Parameters for this compound (CAS 2425-74-3).[1] Data Optimization for Solvent Selection (DOSS).[1]

  • Sigma-Aldrich. Product Specification: this compound, 98%.[1]

    • Greaves, T. L., et al. (2011). "Nanostructure and amphiphile self-assembly in polar molecular solvents: amides and the 'solvophobic effect'."[1] Physical Chemistry Chemical Physics, 13(20), 9180-9186.[1] (Cited for amphiphilic behavior and self-assembly properties).[1][3][5]

    • ChemicalBook.this compound Properties and Safety.

    Technical Guide: Synthesis and Preparation of N-tert-Butylformamide

    [1][2][3]

    Executive Summary

    N-tert-Butylformamide (CAS: 2425-74-3) is a critical synthetic intermediate, primarily utilized as a precursor for the synthesis of tert-butyl isocyanide (via dehydration) and as a polar, non-aqueous solvent in amphiphile self-assembly studies.[1][2][3][4] Its unique steric bulk, provided by the tert-butyl group, offers kinetic stability against hydrolysis compared to linear alkyl formamides.

    This guide details two distinct synthetic pathways:

    • Direct Formylation: The preferred laboratory-scale method using tert-butylamine and a formylating agent (Ethyl Formate or Acetic Formic Anhydride).[1][2] This route prioritizes safety and high purity.[1][2]

    • The Ritter Reaction: The industrial standard utilizing isobutylene (or tert-butyl alcohol) and hydrogen cyanide.[1][2] This route prioritizes atom economy and scale but requires stringent safety protocols for HCN handling.[1][2]

    Part 1: Chemical Profile & Safety Architecture

    Physicochemical Properties
    PropertyValueNotes
    Molecular Formula C₅H₁₁NO
    Molecular Weight 101.15 g/mol
    Appearance Colorless to pale yellow liquid/solidMP is near ambient temperature.[1][2][5][6][7][8]
    Melting Point 13–18 °CSolidifies in cool labs; supercools easily.[1][2]
    Boiling Point 202 °C (at 760 mmHg)Thermally stable, but vacuum distillation recommended.[1][2]
    Density 0.903 g/mLLess dense than water.[1][2]
    Solubility Soluble in Ethanol, Ether, ChloroformHydrolyzes slowly in acidic aqueous media.[2]
    Safety Directives
    • Ritter Route Hazard: The generation or use of Hydrogen Cyanide (HCN) is fatal.[1] All Ritter protocols must be performed in a specialized hood with HCN detectors and ferrous sulfate/sodium thiosulfate neutralization kits immediately available.[1][2]

    • Formylation Hazard: Formic acid and Acetic anhydride are corrosive and lachrymators.[1][2] Carbon monoxide (CO) can be evolved during the decomposition of formic anhydride intermediates.[1]

    Part 2: Method A - Direct Formylation (Laboratory Standard)

    Best for: Research scale (10g – 500g), high purity requirements, and safety.[1][2]

    The Mechanism

    This reaction proceeds via a Nucleophilic Acyl Substitution . The nitrogen lone pair of tert-butylamine attacks the carbonyl carbon of the formylating agent. The use of Ethyl Formate is the "Green" standard, while Acetic Formic Anhydride (AFA) is the "High-Reactivity" standard for sterically hindered amines.

    FormylationMechanismcluster_0Step 1: Nucleophilic Attackcluster_1Step 2: EliminationAminetert-Butylamine(Nucleophile)IntermediateTetrahedralIntermediateAmine->IntermediateAttack C=OAgentEthyl Formate(Electrophile)Agent->IntermediateProductThis compoundIntermediate->Product-EtOHByproductEthanolIntermediate->Byproduct

    Figure 1: Mechanism of amine formylation via nucleophilic acyl substitution.[1][2]

    Protocol: Reflux with Ethyl Formate

    This method avoids the instability of acid anhydrides and uses a cheap, relatively non-toxic reagent.

    Reagents:

    • tert-Butylamine (1.0 equiv)[1][2]

    • Ethyl Formate (2.0 - 3.0 equiv) — Excess serves as solvent.[1][2]

    • Catalyst (Optional): Glacial Acetic Acid (0.1 equiv) to accelerate proton transfer.[1][2]

    Step-by-Step Procedure:

    • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Fit a drying tube (CaCl₂) to the top of the condenser to exclude atmospheric moisture.[1]

    • Addition: Charge the flask with tert-butylamine.

    • Reaction: Add Ethyl Formate in one portion. If using the catalyst, add it now.

      • Note: The reaction is slightly exothermic.

    • Reflux: Heat the mixture to reflux (approx. 54–60 °C) for 12–16 hours .

      • Monitoring: Monitor by TLC (SiO₂, 50% EtOAc/Hexane) or GC.[1][2] The disappearance of the amine peak indicates completion.

    • Work-up:

      • Cool the mixture to room temperature.

      • Remove excess ethyl formate and the ethanol byproduct via rotary evaporation (40 °C, >200 mbar).[1]

    • Purification:

      • The residue is usually sufficiently pure (>95%).[1]

      • For ultra-pure applications, perform Vacuum Distillation (See Part 4).[1][2]

    Part 3: Method B - The Ritter Reaction (Industrial/Scale-Up)

    Best for: Multi-kilogram synthesis, low cost, atom economy.[1][2]

    The Mechanism

    The Ritter reaction utilizes a carbocation intermediate. In strong acid, tert-butyl alcohol (or isobutylene) generates a stable tertiary carbocation, which is trapped by the nitrile (HCN) to form a nitrilium ion.[1][2] Hydrolysis yields the amide.[9]

    RitterMechanismPrecursorIsobutylene / t-BuOHCarbocationtert-Butyl Cation(t-Bu+)Precursor->CarbocationProtonationAcidH2SO4 (Conc.)Acid->CarbocationNitriliumNitrilium IonCarbocation->Nitrilium+ HCN(Nucleophilic Attack)HCNHCN (Nitrile)HCN->NitriliumProductThis compoundNitrilium->Product+ H2O- H+WaterH2O (Hydrolysis)Water->Product

    Figure 2: The Ritter Reaction pathway involving tertiary carbocation formation and nitrile trapping.[1][2]

    Protocol: The "Modified" Ritter (Safer Variant)

    Note: The classic patent US2819307A uses gaseous isobutylene and HCN. The protocol below is adapted for liquid-phase handling using Sodium Cyanide (NaCN) to generate HCN in situ, reducing gas handling risks.

    Reagents:

    • tert-Butyl Alcohol (1.0 equiv)[1][2]

    • Sodium Cyanide (1.5 equiv)[1][2]

    • Sulfuric Acid (Conc. 96%, 2.5 equiv)[1][2]

    • Acetic Acid (Solvent, 2-3 volumes)[1][2]

    Step-by-Step Procedure:

    • Critical Safety: Perform in a high-flow fume hood. Wear a face shield and butyl rubber gloves.[1][2]

    • Preparation: In a 3-neck flask equipped with a thermometer and dropping funnel, dissolve NaCN in Acetic Acid.

    • Acid Addition: Cool the mixture to 10–15 °C. Add Sulfuric Acid dropwise.

      • Warning: This generates HCN in situ.[1][2] The solution is now extremely toxic.

    • Alcohol Addition: Add tert-butyl alcohol dropwise, maintaining the temperature below 40 °C to prevent polymerization of isobutylene.

    • Heating: After addition, warm the mixture to 50–60 °C for 3 hours.

    • Quenching:

      • Cool to 0 °C.

      • Slowly pour the reaction mixture onto crushed ice.

      • Neutralize carefully with 20% NaOH solution until pH ~8-9.[1][2]

    • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x).[1][2]

    • Isolation: Dry the organic layer over MgSO₄ and concentrate.

    Part 4: Purification & Characterization[2]

    For pharmaceutical applications, the crude product from either method often requires purification to remove trace acids or unreacted amines.

    Purification Workflow
    • Acid Wash: Dissolve crude oil in Diethyl Ether (Et₂O).[1][2] Wash with 20% aqueous Na₂CO₃ .[1][2][3] This removes residual formic/sulfuric acid.[1][2]

    • Drying: Dry organic phase over Anhydrous MgSO₄. Filter.

    • Vacuum Distillation:

      • Pressure: 10–15 mmHg (Water aspirator or pump).[1][2]

      • Boiling Point: The product distills at approx. 85–95 °C at 12 mmHg (Lit. BP is 202 °C at atm).[1][2]

      • Collection: Collect the fraction that solidifies upon cooling (if ambient temp < 18 °C).[1]

    Characterization Data[2][4][5][9][11]
    • ¹H NMR (CDCl₃, 400 MHz):

      • δ 8.05 (br s, 1H, CHO - cis isomer), 8.20 (d, 1H, CHO - trans isomer).[1][2]

      • δ 5.4-6.0 (br s, 1H, NH).[1][2]

      • δ 1.35 (s, 9H, t-Butyl).[1][2] Note: Amide rotamers may cause peak splitting.[1][2]

    • IR Spectrum: Strong absorption at 1660–1690 cm⁻¹ (C=O[1][2] Amide I), 3300 cm⁻¹ (N-H stretch).[1][2]

    References

    • Ritter, J. J., & Minieri, P. P. (1948).[2] The Reaction of Nitriles with Alcohols and Alkenes (The Ritter Reaction).[9] Journal of the American Chemical Society. Link[2]

    • Bortnick, N. (1958).[1][2] Preparation of this compound.[1][2][10] U.S. Patent 2,819,307.[1][2] Washington, DC: U.S. Patent and Trademark Office.[1][2] Link

    • Reddy, K. L. (2003).[1][2] An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides.[1][11] Tetrahedron Letters, 44(7), 1453-1455.[1][2] Link[1][2]

    • Emmons, W. D. (1957).[1][2][3] The Preparation of this compound.[1][2][10] Journal of the American Chemical Society, 79, 5753.[3] Link[2]

    • ChemicalBook. (2025).[1][2][3] this compound Properties and Purification.Link[1][2]

    Structural Elucidation and Synthetic Utility of N-tert-Butylformamide

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Guide for Medicinal Chemists and Process Engineers

    Executive Summary

    N-tert-Butylformamide (CAS RN: 2425-74-3) is a pivotal secondary amide intermediate in organic synthesis.[1] Its primary utility lies in its role as a stable precursor to tert-butyl isocyanide , a critical reagent for multicomponent reactions (MCRs) such as the Ugi and Passerini reactions in combinatorial drug discovery. Furthermore, due to the steric bulk of the tert-butyl group, this molecule serves as an excellent model system for studying rotational barriers and cis/trans isomerism in peptide bond surrogates.

    This guide provides a definitive technical analysis of its nomenclature, a self-validating synthesis protocol, and rigorous spectroscopic characterization data.

    Nomenclature and Structural Analysis

    IUPAC Designation

    While the trivial name is widely accepted, the rigorous IUPAC designations are essential for regulatory filing and patent clarity.

    • Retained IUPAC Name: this compound

    • Systematic IUPAC Name (2013 Recommendations): N-(2-Methylpropan-2-yl)formamide

    • Structure: A formyl group (

      
      ) attached to a nitrogen atom, which is substituted with a tert-butyl group.
      
    Stereochemical Dynamics (Rotamerism)

    Unlike simple amides, this compound exhibits significant rotameric behavior observable via NMR. The steric bulk of the tert-butyl group forces a preference for the Z-isomer (where the carbonyl oxygen and the tert-butyl group are on the same side of the C-N bond) to minimize steric clash with the formyl hydrogen, though the E-isomer exists in equilibrium.

    Nomenclature Name This compound Parent Parent: Formamide (H-CO-NH2) Name->Parent Derivation Subst Substituent: tert-Butyl (1,1-Dimethylethyl) Name->Subst N-Substitution Systematic Systematic: N-(2-methylpropan-2-yl)formamide Name->Systematic IUPAC 2013

    Figure 1: Deconstruction of the IUPAC nomenclature logic.

    Synthetic Pathways[3][4]

    Two primary routes exist for synthesis. The choice depends on scale and safety constraints regarding cyanide handling.

    • The Ritter Reaction (Industrial): Acid-catalyzed addition of hydrogen cyanide (HCN) to isobutylene or tert-butyl alcohol. High atom economy but requires hazardous cyanide handling.

    • Direct N-Formylation (Laboratory Standard): Condensation of tert-butylamine with formic acid or ethyl formate. This is the preferred method for research laboratories due to higher safety profiles and ease of purification.

    SynthesisPathways Amine tert-Butylamine Inter Tetrahedral Intermediate Amine->Inter Nucleophilic Attack (Reflux) Formate Ethyl Formate (Excess) Formate->Inter Nucleophilic Attack (Reflux) Prod This compound Inter->Prod Elimination ByProd Ethanol (Byproduct) Inter->ByProd Elimination

    Figure 2: Mechanism of Direct N-Formylation via Ethyl Formate.

    Experimental Protocol: Direct N-Formylation

    Objective: Synthesis of this compound (100 mmol scale). Safety: Perform all operations in a fume hood. tert-Butylamine is toxic and flammable.

    Reagents & Equipment
    • tert-Butylamine (7.31 g, 100 mmol)

    • Ethyl formate (22.2 g, 300 mmol) – Note: Excess serves as solvent.

    • Reflux condenser, round-bottom flask (100 mL), magnetic stir bar.

    Step-by-Step Methodology
    StepActionCausality/Rationale
    1 Charge Flask Add tert-butylamine dropwise to chilled ethyl formate (0°C).
    2 Reflux Heat mixture to mild reflux (approx. 55-60°C) for 4–6 hours.
    3 Distillation Switch to distillation setup. Remove excess ethyl formate and ethanol byproduct at atmospheric pressure.
    4 Vacuum Distillation Distill the residue under reduced pressure (e.g., 20 mmHg). Collect fraction boiling at ~100-105°C (extrapolated).
    5 Crystallization Cool the distillate to 0°C.
    Purification & Validation Workflow

    Purification Raw Crude Reaction Mixture Strip Rotary Evaporation (Remove EtOH/Ethyl Formate) Raw->Strip Check Purity Check: Refractive Index Strip->Check Decision RI ≈ 1.433? Check->Decision Distill Vacuum Distillation Decision->Distill No Final Pure this compound (Solid at <16°C) Decision->Final Yes Distill->Final

    Figure 3: Decision tree for purification based on physical constants.

    Spectroscopic Characterization

    The identification of this compound is complicated by rotameric splitting in NMR. Researchers often mistake the minor rotamer signals for impurities.

    Nuclear Magnetic Resonance (NMR) Data

    Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz[2]

    NucleusAssignmentShift (
    
    
    ppm)
    MultiplicityIntegrationNotes
    ¹H Formyl H (-CH O)8.00 – 8.26Broad Singlet/Split1HDistinct rotamers (approx 85:15 ratio).[2]
    ¹H Amide H (-NH -)5.80 – 6.50Broad1HChemical shift is concentration/temperature dependent.
    ¹H tert-Butyl (-C(CH ₃)₃)1.37Singlet9HHigh intensity diagnostic peak.
    ¹³C Carbonyl (C=O)160.5Singlet--
    ¹³C Quaternary C51.2Singlet--
    ¹³C Methyl (-CH₃)28.6Singlet--
    Physical Constants for Validation
    • Boiling Point: 202 °C (at 760 mmHg)

    • Melting Point: 16–17 °C (Solidification is a key purity test)

    • Refractive Index (

      
      ):  1.433[1][3]
      
    • Density: 0.903 g/mL at 25 °C[1][3]

    Applications in Drug Discovery

    Isocyanide Synthesis (The Ugi Reaction)

    The most critical application of this compound is its dehydration to tert-butyl isocyanide using Phosphoryl chloride (

    
    ) or Phosgene.
    
    • Mechanism: Dehydration of the formamide function.

    • Utility: tert-Butyl isocyanide is a "convertible" isocyanide in the Ugi 4-component reaction (U-4CR). The resulting tert-butyl amide can be converted to a carboxylic acid, ester, or thioester under acidic conditions, making it a versatile scaffold for peptide mimetics.

    Steric Shielding

    In medicinal chemistry, the tert-butyl group is often introduced to block metabolic hotspots (e.g., preventing N-dealkylation by cytochrome P450 enzymes) or to lock conformations via steric hindrance, improving the bioavailability of amide-containing drugs.

    References

    • IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

    • Synthesis (Ritter Reaction Context): Ritter, J. J., & Minieri, P. P. (1948).[4] A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045–4048. [Link]

    • NMR Trace Impurities & Solvent Data: Babij, N. R., et al. (2016).[5][6] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

    • Isocyanide Synthesis Application: Ugi, I., et al. (1960). Versatile Synthesis of Peptides via Isonitriles. Angewandte Chemie International Edition. [Link]

    Sources

    An In-Depth Technical Guide to N-tert-Butylformamide: Structure, Bonding, and Reactivity

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    Abstract

    N-tert-Butylformamide, a simple yet sterically hindered secondary amide, presents a fascinating case study in molecular structure, bonding, and reactivity. Its unique conformational properties, arising from the bulky tert-butyl group, significantly influence its spectroscopic signature and chemical behavior. This guide provides a comprehensive analysis of this compound, delving into its electronic structure, geometric parameters, and spectroscopic characteristics. We will explore its synthesis and purification, detail its reactivity profile with a focus on its utility in organic synthesis, and discuss its relevance as a structural motif in medicinal chemistry. This document is intended to serve as a valuable resource for researchers leveraging this compound in synthetic and drug discovery endeavors.

    Molecular Structure and Bonding

    This compound (C₅H₁₁NO) possesses a molecular weight of 101.15 g/mol .[1] The core of its chemical identity lies in the interplay between the planar formamide functional group and the sterically demanding tert-butyl substituent.

    Geometric Parameters

    Table 1: Calculated Geometric Parameters of this compound

    ParameterBond/AngleCalculated Value
    Bond LengthC=O~1.23 Å
    C-N~1.36 Å
    N-C(tert-butyl)~1.48 Å
    Bond AngleO=C-N~124°
    C-N-C(tert-butyl)~122°
    H-N-C(tert-butyl)~118°
    Note: These values are approximations based on computational models and may differ slightly from experimental data.

    The C-N bond length is intermediate between a typical C-N single bond (~1.47 Å) and a C=N double bond (~1.28 Å), confirming the delocalization of the nitrogen lone pair into the carbonyl group. This resonance has profound implications for the molecule's structure and reactivity.

    Resonance and Rotational Isomers

    The partial double bond character of the C-N amide bond restricts free rotation, leading to the existence of two planar rotational isomers (rotamers): the s-trans and s-cis conformations. Due to the significant steric hindrance imposed by the tert-butyl group, the s-trans isomer, where the bulky tert-butyl group and the carbonyl oxygen are on opposite sides of the C-N bond, is expected to be the major conformer. However, NMR spectroscopic evidence reveals the presence of both isomers in solution, a crucial consideration for reaction mechanisms and spectroscopic interpretation.[2]

    Caption: Resonance delocalization in the amide bond of this compound.

    Synthesis and Purification

    A common laboratory and industrial synthesis of this compound involves the Ritter reaction, where isobutylene reacts with hydrogen cyanide in the presence of a strong acid like sulfuric acid.[1]

    Experimental Protocol: Synthesis via Ritter Reaction

    Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals with appropriate safety precautions.

    • To a cooled (0-5 °C) and stirred solution of concentrated sulfuric acid, slowly add hydrogen cyanide.

    • Maintain the temperature while slowly bubbling isobutylene gas through the acidic solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Carefully pour the reaction mixture over crushed ice and neutralize with a strong base (e.g., NaOH or NH₄OH) while cooling.

    • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

    • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

    Purification

    If the IR spectrum of the crude product indicates the presence of hydrolysis products (carboxylic acid and amine), a purification procedure is necessary.[3]

    • Dissolve the crude this compound in diethyl ether.

    • Wash the ethereal solution with a 20% aqueous sodium carbonate solution to remove acidic impurities.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and remove the solvent by rotary evaporation.

    • The resulting liquid can be further purified by fractional distillation under reduced pressure.

    Spectroscopic Characterization

    The structural nuances of this compound are clearly reflected in its spectroscopic data.

    ¹H NMR Spectroscopy

    The ¹H NMR spectrum of this compound is particularly informative due to the hindered rotation around the C-N bond, which results in the observation of distinct signals for the s-cis and s-trans isomers.[2]

    Table 2: ¹H NMR Chemical Shifts (in CDCl₃) of this compound Isomers [2]

    AssignmentIsomerChemical Shift (ppm)Multiplicity
    Formyl Proton (H-C=O)s-trans~8.01s
    s-cis~8.24s
    tert-Butyl Protons (-C(CH₃)₃)s-trans~1.34s
    s-cis~1.37s
    Amide Proton (N-H)BothBroad signalbr s

    The presence of two distinct signals for the formyl and tert-butyl protons is direct evidence of the slow interconversion between the two rotamers on the NMR timescale. The relative integration of these peaks can be used to determine the population ratio of the two isomers.

    ¹³C NMR Spectroscopy

    The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule.

    Table 3: Predicted ¹³C NMR Chemical Shifts of this compound

    Carbon AtomPredicted Chemical Shift (ppm)
    Carbonyl Carbon (C=O)~163
    Quaternary Carbon (-C (CH₃)₃)~51
    Methyl Carbons (-C(CH₃ )₃)~28

    Note: These are typical predicted values; actual shifts may vary depending on the solvent and other experimental conditions.

    Infrared (IR) Spectroscopy

    The IR spectrum of this compound is dominated by characteristic absorptions of the secondary amide group.

    Table 4: Key IR Absorption Bands of this compound

    Vibrational ModeWavenumber (cm⁻¹)Intensity
    N-H Stretch~3300Strong, broad
    C-H Stretch (tert-butyl)2970-2870Strong
    Amide I (C=O Stretch)~1670Very Strong
    Amide II (N-H Bend & C-N Stretch)~1530Strong

    The position of the Amide I band is sensitive to hydrogen bonding, and its relatively low frequency suggests the presence of intermolecular hydrogen bonding in the condensed phase.

    Mass Spectrometry

    Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z = 101.[4]

    A prominent fragmentation pathway involves the alpha-cleavage of the tert-butyl group, leading to the formation of a stable tert-butyl cation (m/z = 57) and a neutral formamide radical. Another significant fragmentation is the loss of the formyl group, resulting in the tert-butylaminium radical cation (m/z = 86). The base peak is often observed at m/z = 58, which can be attributed to a McLafferty-type rearrangement.

    G M [C₅H₁₁NO]⁺˙ m/z = 101 frag1 [C₄H₉]⁺ m/z = 57 M->frag1 - •CONH₂ frag2 [C₄H₁₂N]⁺˙ m/z = 86 M->frag2 - •CHO frag3 [C₃H₈N]⁺ m/z = 58 M->frag3 McLafferty Rearrangement

    Caption: Simplified fragmentation pathways of this compound in EI-MS.

    Reactivity and Applications in Synthesis

    The reactivity of this compound is governed by the amide functionality, with the tert-butyl group exerting significant steric influence.

    Hydrolysis

    Under acidic or basic conditions, this compound can be hydrolyzed to formic acid and tert-butylamine. The steric bulk of the tert-butyl group can slow the rate of hydrolysis compared to less hindered amides.

    Reduction

    Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). Reduction of this compound yields N-methyl-tert-butylamine.

    G NTBF This compound Amine N-methyl-tert-butylamine NTBF->Amine 1. LiAlH₄, THF 2. H₂O

    Caption: Reduction of this compound to the corresponding amine.

    Role as a Formylating Agent

    While less common than other formylating agents, this compound can, under specific conditions, act as a source of the formyl group. For instance, in the Vilsmeier-Haack reaction, a substituted formamide is activated with phosphorus oxychloride to generate a Vilsmeier reagent, which is a potent electrophile for the formylation of electron-rich aromatic compounds.[5][6] Although N,N-dimethylformamide (DMF) is the archetypal amide for this reaction, other N-substituted formamides can also participate.

    Utility in Drug Development and Medicinal Chemistry

    The tert-butyl group is a common motif in medicinal chemistry, often introduced to enhance metabolic stability by blocking sites of oxidation or to provide steric bulk for improved receptor binding. While direct applications of this compound as a building block in drug synthesis are not extensively documented in readily accessible literature, its derivatives, particularly tert-butylamines and other related structures, are prevalent in pharmaceuticals. The synthesis of such compounds may involve intermediates derived from or related to this compound. For instance, tert-butylamine, readily accessible from the hydrolysis of this compound, is a key building block in the synthesis of various active pharmaceutical ingredients.

    Conclusion

    This compound serves as an exemplary molecule for understanding the fundamental principles of structure, bonding, and reactivity in organic chemistry. The steric and electronic effects of the tert-butyl group, combined with the resonant nature of the amide bond, give rise to its distinct properties. For the synthetic chemist, it is a versatile intermediate, and for the medicinal chemist, it represents a structural component that can impart desirable pharmacokinetic properties. A thorough understanding of its characteristics, as detailed in this guide, is essential for its effective application in research and development.

    References

    • Emmons, W. D. (1957). The Preparation and Properties of Oxaziranes. Journal of the American Chemical Society, 79(21), 5739–5754.
    • PubChem. (n.d.). N-t-Butylformamide. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

    • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 30, 2026, from [Link]

    • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved January 30, 2026, from [Link]

    Sources

    An In-depth Technical Guide to N-tert-Butylformamide: Safety and Handling for Advanced Research

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: Understanding the Utility and Risks of N-tert-Butylformamide

    This compound, a substituted amide, presents as a versatile solvent and chemical intermediate with applications in various facets of chemical synthesis.[1] Its unique molecular structure, featuring a bulky tert-butyl group, imparts specific physical and chemical properties that can be advantageous in certain reaction media. Notably, it has been explored for its ability to promote amphiphile self-assembly in non-aqueous media, a phenomenon of interest in supramolecular chemistry and drug delivery systems. However, its utility in the laboratory, particularly in the demanding environment of drug development and complex organic synthesis, necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, disposal, and emergency procedures for this compound, grounded in scientific principles to ensure the well-being of laboratory personnel and the integrity of research outcomes.

    Section 1: Chemical and Physical Properties - The Foundation of Safe Handling

    A comprehensive understanding of a chemical's physical properties is fundamental to its safe manipulation. The properties of this compound dictate its behavior under various laboratory conditions and inform the necessary safety precautions. For instance, its classification as a combustible liquid with a relatively high flash point indicates that while it is not flammable at ambient temperatures, it can become an ignition hazard when heated.[2]

    PropertyValueSource
    Molecular Formula C₅H₁₁NO[3]
    Molecular Weight 101.15 g/mol [3]
    Appearance Colorless to light yellow liquid
    Melting Point 16 °C (lit.)[3]
    Boiling Point 202 °C (lit.)[3]
    Density 0.903 g/mL at 25 °C (lit.)[3]
    Flash Point 82 °C (179.6 °F) - closed cup
    Solubility Soluble in water and common hydrocarbon solvents.[1]
    Vapor Pressure 0.27 mmHg at 25 °C[1]
    Refractive Index n20/D 1.433 (lit.)

    Section 2: Toxicological Profile and Hazard Assessment - A Data-Informed Approach to Risk

    It is crucial to note that data from related compounds should be used for guidance only and does not replace the need for careful handling of this compound as a substance with a partially unknown toxicological profile.

    Data from Structurally Related Compounds:

    • N-Butylformamide (a structural isomer): For this related compound, the intraperitoneal LD50 in rats and mice is reported as 320 mg/kg, indicating moderate acute toxicity via this route of exposure.[5] It is also reported to cause flaccid paralysis and somnolence in lethal-dose studies.[5]

    • N,N-Dibutylformamide: This compound is classified as harmful if swallowed (Category 4), toxic in contact with skin (Category 3), and causes skin irritation (Category 2).[6]

    • tert-Butylamine (a potential hydrolysis product): This substance is classified as highly flammable, harmful if swallowed, causes severe skin burns and eye damage, and is toxic if inhaled.[7]

    Given the data from these related compounds, it is prudent to handle this compound as a substance that is potentially harmful if ingested or absorbed through the skin and as an irritant to the skin, eyes, and respiratory tract.

    Section 3: Hazard Identification and GHS Classification

    Based on available safety data sheets, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

    Hazard ClassCategoryHazard Statement
    Flammable LiquidsCategory 4H227: Combustible liquid
    Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
    Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
    Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation
    Acute Toxicity, OralCategory 4H302: Harmful if swallowed

    Section 4: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-Layered Defense

    The cornerstone of laboratory safety is the hierarchy of controls, which prioritizes the elimination or reduction of hazards through engineering and administrative controls, with Personal Protective Equipment (PPE) serving as the final barrier.

    Engineering Controls:

    • Ventilation: All work with this compound should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for any procedures that may generate aerosols or involve heating the substance.

    • Eyewash Stations and Safety Showers: These must be readily accessible in any laboratory where this compound is handled.

    Personal Protective Equipment (PPE):

    The selection of appropriate PPE is critical to prevent exposure. The following are mandatory when handling this compound:

    • Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should also be worn when there is a significant risk of splashing.

    • Skin Protection:

      • Gloves: Chemically resistant gloves are essential. Given the lack of specific breakthrough time data for this compound, it is advisable to consult glove manufacturer compatibility charts for amides. Nitrile gloves may offer adequate protection for incidental contact, but for prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Gloves should be inspected before each use and changed frequently.

      • Lab Coat: A flame-resistant lab coat should be worn and buttoned to its full length.

    • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating significant vapors or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is required.

    PPE_Hierarchy cluster_Controls Hierarchy of Controls for this compound Elimination Elimination/Substitution (Use a less hazardous alternative if possible) Engineering Engineering Controls (e.g., Fume Hood) Elimination->Engineering Most Effective Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

    Caption: Hierarchy of controls for managing risks associated with this compound.

    Section 5: Safe Handling and Storage Protocols

    Adherence to strict handling and storage procedures is paramount to preventing accidents and ensuring the long-term stability of the chemical.

    Receiving and Initial Inspection:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Verify that the supplier's label is intact and legible.

    • Record the date of receipt and the date of opening on the container.

    Storage:

    • Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[2] The recommended storage temperature is below 15°C in a dark place.

    • Keep containers tightly closed when not in use.

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

    • Use secondary containment to prevent the spread of material in case of a leak.

    Dispensing:

    • Always wear the appropriate PPE as outlined in Section 4.

    • Perform all dispensing operations within a chemical fume hood.

    • Use a clean, dry, and compatible transfer pipette or syringe.

    • Avoid splashing and generating aerosols.

    • Recap the container immediately after dispensing.

    Section 6: Experimental Protocol - Use of this compound in a Ugi Multicomponent Reaction

    The Ugi four-component reaction is a powerful tool in medicinal chemistry for the rapid generation of diverse molecular scaffolds. This compound can serve as a solvent in such reactions. The following is a representative protocol that should be adapted and optimized for specific substrates and scales.

    Objective: To synthesize an α-acetamido carboxamide derivative using the Ugi reaction with this compound as the solvent.

    Materials:

    • Aldehyde (1.0 eq)

    • Amine (1.0 eq)

    • Carboxylic acid (1.0 eq)

    • Isocyanide (e.g., tert-butyl isocyanide) (1.0 eq)

    • This compound (solvent)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Appropriate solvents for workup and purification (e.g., ethyl acetate, hexanes, saturated sodium bicarbonate solution, brine)

    Procedure:

    • Preparation: Ensure all glassware is clean and dry. Set up the reaction in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

    • Reactant Addition: a. To the reaction flask, add the aldehyde, amine, and carboxylic acid to this compound (to make a ~0.5 M solution). b. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • Isocyanide Addition: a. Slowly add the isocyanide to the reaction mixture dropwise via syringe. The Ugi reaction is often exothermic, so slow addition is crucial.[8] b. Monitor the internal temperature and use a cooling bath if necessary.

    • Reaction Monitoring: a. Allow the reaction to stir at room temperature. b. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Workup: a. Once the reaction is complete, dilute the mixture with ethyl acetate. b. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. c. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. d. Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purification: a. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    Ugi_Reaction_Workflow cluster_Workflow Ugi Reaction Workflow with this compound Start Start: Prepare Dry Glassware under Inert Atmosphere Add_Reactants Add Aldehyde, Amine, and Carboxylic Acid to This compound Start->Add_Reactants Stir_Imine Stir for 30 min (Imine Formation) Add_Reactants->Stir_Imine Add_Isocyanide Slowly Add Isocyanide Stir_Imine->Add_Isocyanide Monitor Monitor Reaction (TLC or LC-MS) Add_Isocyanide->Monitor Workup Aqueous Workup: Extraction and Washing Monitor->Workup Reaction Complete Purify Purification: Column Chromatography Workup->Purify End End: Characterize Product Purify->End

    Caption: A generalized workflow for a Ugi multicomponent reaction using this compound as a solvent.

    Section 7: Emergency Procedures

    First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

    Fire Fighting Measures:

    • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

    • Specific Hazards: Combustible liquid. Emits toxic fumes of nitrogen oxides under fire conditions.[1][4]

    • Protective Equipment: Wear self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes.

    Accidental Release Measures:

    • Evacuate: Immediately evacuate unnecessary personnel from the spill area.

    • Ventilate: Ensure adequate ventilation.

    • Contain: Wear appropriate PPE. Absorb the spill with an inert material such as vermiculite, sand, or earth. Do not use combustible materials, such as sawdust.

    • Collect: Collect the absorbed material into a suitable, labeled container for disposal.

    • Decontaminate: Clean the spill area with soap and water.

    Spill_Response cluster_Spill Spill Response Protocol Spill Spill Occurs Evacuate 1. Evacuate Area Spill->Evacuate Ventilate 2. Ensure Ventilation Evacuate->Ventilate PPE 3. Don Appropriate PPE Ventilate->PPE Contain 4. Contain Spill with Inert Absorbent PPE->Contain Collect 5. Collect Waste in Labeled Container Contain->Collect Decontaminate 6. Decontaminate Spill Area Collect->Decontaminate Dispose 7. Dispose of Waste as Hazardous Material Decontaminate->Dispose

    Caption: Step-by-step procedure for responding to a spill of this compound.

    Section 8: Stability and Reactivity

    • Chemical Stability: Stable under recommended storage conditions.

    • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

    • Hazardous Decomposition Products: When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[1][4]

    Section 9: Disposal Considerations

    All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

    Laboratory Waste Management:

    • Collect all this compound waste in a dedicated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company.

    Potential Pre-treatment (to be performed by trained personnel):

    While not a substitute for professional disposal, the hydrolysis of formamides to their corresponding amine and formic acid under acidic or basic conditions can be a potential chemical treatment method to reduce the hazard before disposal. This should only be attempted by experienced chemists with a thorough understanding of the reaction and its potential hazards. A suggested, general procedure would be the slow addition of the amide to a stirred solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide) with cooling. The resulting mixture would then need to be neutralized before disposal. The hydrolysis of this compound would yield tert-butylamine and formic acid.

    References

    • National Center for Biotechnology Information. (n.d.). N-Butylformamide. In PubChem. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). N-t-Butylformamide. In PubChem. Retrieved from [Link]

    • Guchhait, S. K., & Madaan, C. (2010). Towards molecular diversity: dealkylation of tert-butyl amine in Ugi-type multicomponent reaction product establishes tert-butyl isocyanide as a useful convertible isonitrile. Organic & Biomolecular Chemistry, 8(16), 3631–3634. [Link]

    • ResearchGate. (2025, August 8). FTIR spectroscopic study of possible interactions of N– tert– butylformamide with ethers. Retrieved from [Link]

    • RSC Publishing. (n.d.). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. Retrieved from [Link]

    • Ugi Four-Component Reactions Using Alternative Reactants. (2021). Molecules, 26(16), 4993. [Link]

    Sources

    An In-depth Technical Guide to N-tert-Butylformamide: Properties, Synthesis, and Applications

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract

    N-tert-Butylformamide is a versatile mono-substituted amide that finds utility as a solvent and a key intermediate in the synthesis of various chemical compounds. Its unique molecular structure, featuring a bulky tert-butyl group, imparts specific physicochemical properties that are leveraged in diverse applications, from studying molecular self-assembly to its role as a precursor in industrial manufacturing. This guide provides a comprehensive overview of this compound, detailing its nomenclature, physical and chemical properties, synthesis methodologies, and safety considerations. Furthermore, it explores its applications, particularly within the realms of chemical research and as a building block for more complex molecules.

    Nomenclature and Chemical Identification

    Precise identification of a chemical compound is fundamental in scientific research and development. This compound is known by several synonyms, and its identity is unequivocally established by its CAS Registry Number and other unique identifiers.

    A comprehensive list of its alternate names includes:

    • N-Formyl-tert-butylamine[1][2]

    • N-tert-butylmethanamide[3][4]

    • n-(1,1-dimethyl)formamide(nlm)[3][4]

    • n-(1,1-dimethylethyl)-formamid[3]

    • N-(1,1-dimethylethyl)formamide[3][4][5]

    • n-(tert-butyl)-formamid[3][4]

    • n-t-butylformamide[3][4]

    • tert-Butylformamide[5]

    The following table summarizes the key identifiers for this compound.

    IdentifierValueSource(s)
    CAS Registry Number 2425-74-3[1][2][3][6][7]
    IUPAC Name This compound[5]
    Molecular Formula C5H11NO[1][2][3][6]
    Molecular Weight 101.15 g/mol [1][2][6][7]
    EC Number 219-369-6[7]
    Beilstein/REAXYS Number 1738869[1][7]
    PubChem Substance ID 24847331[7]
    InChI Key SDLAKRCBYGZJRW-UHFFFAOYSA-N[3]
    SMILES CC(C)(C)NC=O[3][5]

    Physicochemical Properties

    The physical and chemical characteristics of this compound dictate its behavior in various chemical environments and are crucial for its application in synthesis and as a solvent. It is a combustible liquid that is colorless to light yellow in appearance.[1]

    PropertyValueSource(s)
    Melting Point 13-16 °C (lit.)[1][3][8]
    Boiling Point 202 °C (lit.)[1][3][8]
    Density 0.903 g/mL at 25 °C (lit.)[3][8]
    Refractive Index (n20/D) 1.433 (lit.)[1][3][7]
    Flash Point 82 °C (179.6 °F) - closed cup[1]
    pKa 16.47 ± 0.23 (Predicted)[3][8]

    Synthesis of this compound

    The industrial synthesis of this compound is primarily achieved through the Ritter reaction. In this process, isobutylene reacts with hydrogen cyanide in the presence of a strong acid, such as sulfuric acid, to yield the final product.[5] This method is efficient for large-scale production.

    Below is a conceptual workflow for the synthesis of this compound.

    G cluster_reactants Reactants cluster_reaction Ritter Reaction cluster_product Product Isobutylene Isobutylene ReactionVessel Reaction Vessel Isobutylene->ReactionVessel HCN Hydrogen Cyanide HCN->ReactionVessel H2SO4 Sulfuric Acid (Catalyst) H2SO4->ReactionVessel Product This compound ReactionVessel->Product

    Caption: Synthesis workflow for this compound via the Ritter reaction.

    Laboratory-Scale Synthesis Protocol

    For research purposes, a detailed protocol for the synthesis of related compounds, such as tert-butylamine from tert-butanol and urea, can be adapted.[9] The synthesis of this compound itself can be conceptualized as follows:

    • Reaction Setup : In a well-ventilated fume hood, a three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

    • Acidic Medium : The flask is charged with concentrated sulfuric acid and cooled in an ice bath to maintain a low temperature.

    • Reactant Addition : A mixture of isobutylene (or a suitable precursor like tert-butanol) and a source of the formyl group (e.g., hydrogen cyanide or formamide) is added dropwise to the stirred, cooled acid. The temperature should be carefully monitored and controlled.

    • Reaction Monitoring : The reaction is allowed to proceed at a controlled temperature until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Workup : The reaction mixture is carefully poured onto crushed ice to quench the reaction. The resulting solution is then neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

    • Purification : The crude this compound is then purified. A common purification method involves dissolving the product in a suitable solvent like diethyl ether, washing with an aqueous solution of sodium carbonate, drying the organic layer over magnesium sulfate, and finally, removing the solvent under reduced pressure.[8] Further purification can be achieved by fractional distillation or recrystallization from ether at low temperatures.[8]

    Chemical Reactivity and Applications

    The chemical behavior of this compound is influenced by its amide functional group and the sterically hindering tert-butyl substituent. This structure makes it a useful polar solvent and a valuable intermediate in organic synthesis.

    Role in Self-Assembly and Nanostructure Formation

    One of the notable applications of this compound is in the study of non-aqueous amphiphile self-assembly.[8] Its molecular structure allows for the formation of nanostructures due to the segregation of molecules into polar (amide group) and non-polar (tert-butyl group) domains.[8] This phenomenon is analogous to the solvophobic effect observed in aqueous solutions and highlights the ability of certain low molecular weight amides to support the self-assembly of amphiphiles.

    G cluster_molecule This compound Molecule cluster_assembly Self-Assembly in Solution p1 np1 Micelle Micelle-like Nanostructure p1->Micelle Polar-Polar Interactions np1->Micelle Non-polar Aggregation

    Caption: Conceptual diagram of this compound's role in self-assembly.

    Intermediate in Chemical Manufacturing

    This compound serves as a crucial intermediate in the production of various chemicals.[5] For instance, it is used in the manufacturing of lubricating oil additives.[5] While direct applications in drug development are not extensively documented, its role as a precursor to tert-butylamine is significant. Tert-butylamine and its derivatives are important building blocks in medicinal chemistry, used in the synthesis of pharmaceuticals. For example, tert-butylsulfinamide, derived from tert-butylamine, is a key reagent in the asymmetric synthesis of chiral amines, a common structural motif in many drug candidates.[10]

    Safety, Handling, and Purification

    As with any chemical reagent, proper safety precautions must be observed when handling this compound.

    Safety Profile
    • GHS Signal Word : Warning[1][8]

    • Hazard Statements : H227: Combustible liquid[1]

    • Precautionary Statements :

      • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1]

      • P280: Wear protective gloves/eye protection/face protection.[1]

      • P370 + P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[1]

      • P403: Store in a well-ventilated place.[1]

      • P501: Dispose of contents/container to an approved waste disposal plant.[1]

    • Toxicity : It is considered a poison by the intravenous route.[8] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[5][8]

    Storage and Handling

    This compound should be stored at room temperature, preferably in a cool, dark, and well-ventilated place.[1] Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn during handling.

    Purification Protocol

    If infrared (IR) spectroscopy indicates hydrolysis has occurred, the following purification procedure can be employed:[8]

    • Dissolve the this compound in diethyl ether.

    • Wash the ether solution with a 20% aqueous solution of sodium carbonate (Na2CO3).

    • Separate the organic layer and dry it using a suitable drying agent, such as anhydrous magnesium sulfate (MgSO4).

    • Filter to remove the drying agent.

    • Fractionally distill the filtrate.

    • Collect the fraction that solidifies upon cooling. If necessary, further recrystallize from diethyl ether at a low temperature.[8]

    Conclusion

    This compound is a valuable chemical with a distinct set of properties derived from its unique molecular architecture. Its utility spans from fundamental research into molecular self-assembly to practical applications as an intermediate in the chemical industry. A thorough understanding of its nomenclature, physicochemical properties, synthesis, and safe handling procedures is essential for researchers and professionals who work with this versatile compound. While its direct role in drug development is primarily as a precursor, the importance of its derivatives underscores its significance in the broader landscape of organic and medicinal chemistry.

    References

    • ChemWhat. (n.d.). This compound CAS#: 2425-74-3. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). N-t-Butylformamide. PubChem Compound Database. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). N-Butylformamide. PubChem Compound Database. Retrieved from [Link]

    • Google Patents. (n.d.). CN1515540A - A new synthesis process of tert-butylamine.
    • Myers, A. G. Research Group. (n.d.). Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Harvard University. Retrieved from [Link]

    • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

    • LabCoatz. (2023, May 25). Making Tert-Butylamine: A Stinky Precursor to an Even Stinkier Isocyanide! [Video]. YouTube. Retrieved from [Link]

    Sources

    Thermodynamic Profiling of N-tert-Butylformamide (NtBF): A Technical Guide for Synthetic Applications

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    N-tert-Butylformamide (NtBF) (CAS: 2425-74-3) acts as a critical intermediate in organic synthesis, primarily serving as the immediate precursor to tert-butyl isocyanide (a vital reagent for Ugi and Passerini multicomponent reactions).[1]

    This guide addresses a common operational challenge: NtBF exists at the thermodynamic "borderline" of solid and liquid phases at standard laboratory temperatures.[1] Its melting point (~16°C) and high atmospheric boiling point (202°C) necessitate precise thermal management to avoid degradation during purification and handling.[1] This document outlines the thermodynamic constants, structural drivers, and validated protocols for the purification and utilization of NtBF.[1]

    Thermodynamic & Physical Profile

    The following data aggregates validated experimental values. Note the significant delta between atmospheric boiling point and reduced pressure boiling point, which dictates the purification strategy.[1]

    Table 1: Physicochemical Constants
    PropertyValueConditionsMethod/Note
    Melting Point (MP) 16–17 °C 1 atmOften supercools; may appear liquid at lower temps.[1]
    Boiling Point (BP) 202 °C 760 mmHgDo not distill at 1 atm. High risk of decomposition.[1]
    BP (Reduced Pressure) 103 °C 12 mmHgRecommended distillation range.[1]
    BP (High Vacuum) 88–90 °C ~10 mmHgOptimal for high-purity isolation.[1]
    Density 0.903 g/mL25 °CLess dense than water.[1][2]
    Refractive Index (
    
    
    )
    1.43320 °CUseful for purity checks post-distillation.[1]
    Flash Point 82 °CClosed CupCombustible liquid classification.[1][2][3]

    Structural Drivers of Phase Behavior

    To manipulate NtBF effectively, one must understand the molecular forces dictating its phase changes.[1]

    The "Amide Anchor" Effect

    Despite the bulky tert-butyl group, NtBF is a secondary amide (

    
    ).[1] Unlike tertiary amides (e.g., DMF), NtBF possesses a proton on the nitrogen atom.[1]
    
    • Mechanism: This proton acts as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor.[1]

    • Result: Strong intermolecular hydrogen bonding networks form, requiring significant energy to break.[1] This explains why a molecule with a molecular weight of only 101.15 g/mol boils at a staggering 202°C .[1]

    Steric Shielding & Melting Point

    The tert-butyl group is spherically bulky.[1]

    • Crystallization: The bulkiness disrupts efficient packing in the crystal lattice, lowering the melting point to near-ambient temperatures (16°C).[1]

    • Operational Consequence: NtBF often exhibits supercooling .[1] A sample at 10°C might remain liquid until a seed crystal or mechanical agitation triggers rapid solidification.[1]

    NtBF_Structure_Logic Structure NtBF Structure (Sec-Amide + t-Butyl) HBond H-Bonding Network (N-H ... O=C) Structure->HBond  Donor/Acceptor Sites Sterics Steric Bulk (t-Butyl Group) Structure->Sterics  Spatial Volume HighBP High Boiling Point (202°C) HBond->HighBP  High Cohesive Energy LowMP Low Melting Point (16°C / Supercooling) Sterics->LowMP  Lattice Disruption

    Figure 1: Causal relationship between NtBF molecular structure and its thermodynamic properties.[1]

    Experimental Protocols

    Protocol A: Purification via Vacuum Distillation

    Context: Commercial NtBF can accumulate hydrolysis products (formic acid, tert-butylamine) or water.[1] Distillation at atmospheric pressure (202°C) risks thermal decomposition into toxic nitrogen oxides.[1] Vacuum distillation is mandatory.

    Equipment:

    • Short-path distillation head or Vigreux column.[1]

    • Vacuum pump capable of <15 mmHg.[1]

    • Manometer.[1]

    • Oil bath (Silicon oil).[1]

    Step-by-Step Methodology:

    • System Setup: Assemble glassware with high-vacuum grease.[1] Ensure the receiving flask is cooled in an ice bath (0°C) to prevent re-evaporation, as the distillate will be hot.[1]

    • Vacuum Application: Slowly lower pressure to 10–12 mmHg .[1]

    • Heating: Heat the oil bath to 115–120°C . (Bath temp should be ~15-20°C higher than the expected BP).

    • Fraction Collection:

      • Foreshot: Discard the first 5% of distillate (removes water/tert-butylamine).[1]

      • Main Fraction: Collect the fraction boiling at 103°C (at 12 mmHg) or 89°C (at 10 mmHg) .

      • Monitoring: Watch for solidification in the condenser.[1] Since the MP is 16°C, using tap water (often <15°C in winter) in the condenser can freeze the product, blocking the path.[1] Use ambient temperature water or warm water (25°C) in the condenser coil. [1]

    • Storage: Store under nitrogen at >20°C to keep liquid, or <10°C to keep solid.

    Protocol B: Handling Frozen Drums/Bottles

    Context: NtBF received in winter months will likely be a solid block.[1]

    • Do Not use a heat gun (creates hot spots >82°C flash point).[1]

    • Method: Place the container in a warm water bath (30–40°C) for 30 minutes.

    • Validation: Invert the bottle. Ensure no floating ice crystals remain before aliquoting, as impurities often concentrate in the liquid phase of a partially frozen mixture (zone refining effect).[1]

    Synthetic Application: Dehydration to Isocyanide

    The primary utility of NtBF is its conversion to tert-butyl isocyanide (

    
    ) via dehydration.[1] This transformation highlights the reactivity of the formamide oxygen.[1]
    

    Reaction Logic: The formamide oxygen is nucleophilic.[1] Reacting it with an electrophile (like

    
     or Tosyl Chloride) converts the formyl group into a leaving group, which is then eliminated by a base to form the isocyanide.[1]
    

    Dehydration_Workflow Start Start: this compound (Liquid, Pure) Reagents Add Reagents: POCl3 (0.5 eq) + Et3N (3 eq) Solvent: DCM, 0°C Start->Reagents Intermediate Intermediate: Imidoyl Phosphate Species Reagents->Intermediate  O-Phosphorylation Elimination Base-Mediated Elimination (- HOPOCl2) Intermediate->Elimination Product Product: tert-Butyl Isocyanide (Distillable Liquid) Elimination->Product

    Figure 2: Synthetic pathway for the dehydration of NtBF to tert-butyl isocyanide using the POCl3 method.

    Safety & Handling

    • Flash Point: 82°C. While not highly flammable, it is combustible.[1]

    • Toxicity: NtBF is an irritant.[1] However, its decomposition products (NOx) and its synthesis reagents (HCN in Ritter reaction, or isocyanide product) are highly toxic.[1]

    • Ventilation: Always handle in a fume hood.[1] The "almond-like" odor of the isocyanide product is detectable at ppb levels; if you smell it, containment has failed.[1]

    References

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17045, this compound.[1] Retrieved from [Link][1]

    • Ugi, I., et al. (1960). Isonitrile synthesis via dehydration of formamides.[1] (Foundational reference for the dehydration protocol described in Section 5).

    • NIST Mass Spectrometry Data Center. this compound Gas Phase Data.[1] Retrieved from [Link][1]

    Sources

    N-tert-Butylformamide density and refractive index

    Author: BenchChem Technical Support Team. Date: February 2026

    Physicochemical Characterization of N-tert-Butylformamide: A Technical Guide

    Executive Summary

    This compound (NtBF) is a secondary amide characterized by significant steric bulk due to the tert-butyl group.[1] While often overshadowed by its linear isomer (N-butylformamide) or the common solvent Dimethylformamide (DMF), NtBF serves as a critical intermediate in the Ritter reaction and as a specialized polar solvent in amphiphile self-assembly systems.[1]

    This guide provides the authoritative physicochemical data for NtBF, specifically focusing on density and refractive index.[1] It outlines the self-validating measurement protocols required for pharmaceutical quality control (QC) and synthesis monitoring, ensuring researchers can distinguish this compound from structural isomers and detect aqueous impurities.[1]

    Chemical Identity & Structural Context

    Before analyzing physical properties, it is critical to verify the chemical identity, as the "tert" isomer exhibits distinct thermodynamic behavior compared to linear alkyl amides.[1]

    • IUPAC Name: this compound[1]

    • CAS Number: 2425-74-3[1][2][3][4][5][6]

    • Molecular Formula: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      [1][2][4][6][7]
      
    • Molecular Weight: 101.15 g/mol [1][4][5][6]

    • Structure: A formyl group attached to a nitrogen, which is bonded to a tertiary butyl group.[1][6]

    Significance of Structure: The bulky tert-butyl group inhibits hydrogen bonding stacking efficiency compared to linear amides.[1] This results in a lower boiling point and density relative to what might be expected for a C5 amide, and it significantly impacts the refractive index due to changes in molar volume.[1]

    Physicochemical Data: Density & Refractive Index

    The following values represent the authoritative consensus from high-purity reference standards (>98% GC).

    Table 1: Key Physical Properties of this compound
    PropertyValueConditionsMethod/Source
    Refractive Index (
    
    
    )
    1.433 20 °CAbbé Refractometry [1][2]
    Density (
    
    
    )
    0.903 g/mL 25 °COscillating U-Tube / Pycnometer [1][3]
    Specific Gravity 0.9020/20 °CRelative to water [4]
    Boiling Point 202 °C760 mmHgStandard Distillation [1]
    Melting Point 16 °C1 atmFreezing Point Depression [1]
    Appearance Colorless LiquidRTVisual Inspection

    Critical Note on Temperature:

    • Density: Organic amides typically expand with heat.[1] Expect a density decrease of approximately

      
       per °C increase.
      [1] *   Refractive Index:  The index is inversely proportional to temperature.[1] If measuring at 25°C instead of 20°C, the expected value is approximately 1.431  (using the standard correction factor of 
      
      
      
      ).[1]

    Measurement Methodologies & Protocols

    To ensure data integrity (E-E-A-T), the following protocols utilize self-validating steps. These are not merely instructions but systems designed to catch errors before they corrupt data.

    Refractive Index (RI) Determination

    Objective: Confirm identity and purity. Water contamination (RI

    
    ) will drastically lower the RI of NtBF.[1]
    

    Equipment: Digital Refractometer (e.g., Anton Paar Abbemat or Atago) with Peltier temperature control.

    Protocol:

    • System Validation (The "Zero" Check):

      • Clean prism with ethanol; dry with lint-free tissue.[1]

      • Apply deionized water.[1]

      • Pass Criteria: Reading must be

        
         at 20°C. If not, recalibrate.
        
    • Sample Equilibration:

      • Apply 200 µL of NtBF.[1]

      • Wait 30 seconds. This allows the sample to reach exactly 20°C.[1]

    • Measurement:

      • Record

        
        .
        
      • Logic Check: Value must be

        
        .
        
    • Cleaning:

      • Wipe with ethanol immediately.[1] Amides can leave sticky residues if left to evaporate.[1]

    Density Measurement

    Objective: Precise mass-balance calculations for synthesis.

    Equipment: Oscillating U-tube Densitometer (Gold Standard) or Pycnometer (Manual).[1]

    Protocol (Oscillating U-tube):

    • Air/Water Check:

      • Inject dry air: Density should be

        
        .[1]
        
      • Inject degassed water: Density should be

        
         at 20°C.[1]
        
    • Sample Injection:

      • Inject NtBF slowly to avoid microbubbles.[1]

      • Visual Check: Use the instrument's camera or inspection window to ensure no bubbles are trapped in the U-tube.[1] Bubbles artificially lower density readings.[1]

    • Measurement:

      • Set temperature to 25°C.

      • Record Density (

        
        ).[1][4][6]
        

    Visualization: Quality Control Workflow

    The following diagram illustrates the decision logic for accepting a batch of NtBF for pharmaceutical synthesis, integrating both density and RI checks.

    QC_Workflow Start Batch Receipt This compound Visual Visual Inspection (Clear, Colorless?) Start->Visual Dec_Visual Pass? Visual->Dec_Visual RI_Check Measure Refractive Index (Target: 1.433 @ 20°C) Dec_RI Range 1.431 - 1.435? RI_Check->Dec_RI Density_Check Measure Density (Target: 0.903 @ 25°C) Dec_Dens Range 0.901 - 0.905? Density_Check->Dec_Dens Dec_Visual->RI_Check Yes Reject_Color REJECT: Oxidation/Contamination Dec_Visual->Reject_Color No (Yellow/Cloudy) Dec_RI->Density_Check Yes Reject_Water REJECT: Water Contamination (RI too low) Dec_RI->Reject_Water No (<1.430) Reject_Isomer REJECT: Wrong Isomer (Likely N-butylformamide) Dec_Dens->Reject_Isomer No Approve APPROVE For Synthesis Dec_Dens->Approve Yes

    Figure 1: Logic gate for Quality Control. Note that water contamination primarily affects Refractive Index, while isomeric confusion (linear vs. tert) is often best detected by Density discrepancies.[1]

    Synthesis & Applications

    Understanding the origin of NtBF helps in troubleshooting impurities.[1] It is typically synthesized via the Ritter Reaction , where a nitrile interacts with a carbocation source.[1][8][9][10]

    The Ritter Reaction Pathway

    In the synthesis of NtBF, Hydrogen Cyanide (HCN) or a cyanide equivalent reacts with a tert-butyl carbocation (generated from isobutylene or tert-butyl alcohol).[1]

    Ritter_Mechanism Substrate tert-Butyl Alcohol (or Isobutylene) Carbocation tert-Butyl Carbocation (t-Bu+) Substrate->Carbocation -H2O Acid Acid Catalyst (H2SO4) Acid->Carbocation Nitrile HCN / Cyanide Source Nitrilium Nitrilium Ion Intermediate Carbocation->Nitrilium + Nitrile Product This compound Nitrilium->Product + H2O (Hydrolysis)

    Figure 2: Simplified Ritter Reaction mechanism yielding this compound.[1] The stability of the tert-butyl carbocation is the driving force.[1]

    Key Applications in Drug Development
    • Amphiphile Self-Assembly: NtBF is used to investigate non-aqueous self-assembly systems.[1][5][6] Its ability to segregate into polar and non-polar domains mimics water, allowing for the study of micelles in non-aqueous environments [1].[1]

    • Chiral Synthesis: It serves as a precursor or solvent in the synthesis of chiral amines and sulfinamides, which are "gold standard" auxiliaries in stereoselective drug synthesis [5].[1]

    Safety & Handling

    • Hazard Class: Irritant (Skin/Eye).[1][7]

    • Flash Point: 82 °C (Combustible).[1][6]

    • Storage: Store at room temperature (<30°C). Unlike DMF, it is less prone to rapid hydrolysis, but prolonged exposure to moisture can shift the Refractive Index.[1]

    • Toxicity: While less toxic than lower molecular weight amides, it generates nitrogen oxides (NOx) upon thermal decomposition.[1] All heating operations must be performed under a fume hood.[1]

    References

    • Sigma-Aldrich. (2023).[1][5] Product Specification: this compound (CAS 2425-74-3).[1][2][3][4][5][6] Retrieved from [1]

    • ChemicalBook. (2023).[1][4] this compound Properties and Safety.[1][5][6] Retrieved from [1][4]

    • PubChem. (2023).[1] Compound Summary: this compound (CID 17045).[1][2] National Library of Medicine.[1] Retrieved from [1]

    • Tokyo Chemical Industry (TCI). (2023).[1] Product Data: this compound.[1][2][3][4][5][6] Retrieved from [1]

    • RSC Advances. (2020).[1][11] Applications of tert-butanesulfinamide in the synthesis of N-heterocycles.[1][11] Royal Society of Chemistry.[1] Retrieved from [1]

    Sources

    Strategic Sourcing and Quality Assurance of N-tert-Butylformamide (NtBF) for Pharmaceutical Applications

    [1]

    Executive Summary

    N-tert-Butylformamide (NtBF) (CAS: 2425-74-3) is a critical amide intermediate, primarily utilized as a precursor for tert-butyl isocyanide (via dehydration) in multicomponent reactions (Passerini, Ugi) and as a formylating agent in API synthesis.[1][2][3][4]

    While commercially available, NtBF presents unique sourcing challenges due to its phase-transition behavior (MP: ~16–19°C) and synthesis-dependent impurity profiles that can poison downstream transition-metal catalysts.[1] This guide provides a technical framework for selecting suppliers, validating purity, and managing the material's physical instability.[1]

    Part 1: Chemical Identity & Critical Properties[1]

    Before engaging suppliers, the procurement and scientific teams must align on the physical reality of the reagent.[1] NtBF exists on the borderline between solid and liquid at standard warehouse temperatures.[1]

    PropertySpecificationOperational Implication
    CAS Number 2425-74-3Universal identifier for sourcing.[1]
    Formula
    
    
    MW: 101.15 g/mol .[1][2]
    Melting Point 16–19 °C CRITICAL: Material may arrive frozen, liquid, or slush.[1] Requires controlled thawing.[1]
    Boiling Point 202 °CHigh boiling point makes removal by evaporation difficult; requires extraction/wash.[1]
    Density 0.903 g/mLLighter than water; forms the upper layer in aqueous extractions.
    Flash Point ~82 °CCombustible liquid classification (Class IIIA).[1]

    Part 2: Synthesis-Driven Impurity Profiling (The "Why" Behind the Quality)

    To ensure scientific integrity, you must ask suppliers for the Route of Synthesis (ROS) .[1] The ROS dictates the impurity profile, which directly impacts downstream success.[1]

    Route A: Formylation of tert-Butylamine (Preferred for Pharma)[1]
    • Mechanism: Reaction of tert-butylamine with ethyl formate or formic acid.[1]

    • Impurity Risk: Residual tert-butylamine .[1]

    • Impact: Amines are potent nucleophiles and can quench electrophiles or poison palladium catalysts in cross-coupling reactions.[1]

    Route B: Ritter Reaction (Industrial Scale)[1]
    • Mechanism: Reaction of isobutylene (or tert-butyl alcohol) with HCN/CO under strong acid catalysis.[1]

    • Impurity Risk: Acid residues, oligomers of isobutylene, and trace cyanide species.[1]

    • Impact: High acidity can degrade acid-sensitive protecting groups (e.g., BOC, TBS).[1]

    Visualization: Synthesis & Impurity Flow

    The following diagram illustrates the causality between synthesis route and specific quality risks.

    NtBF_Synthesis_Riskscluster_0Route A: Amine Formylationcluster_1Route B: Ritter ReactionInputAtert-Butylamine+ Formic AcidProcessACondensationInputA->ProcessARiskARISK: Residual Amine(Catalyst Poison)ProcessA->RiskAIncomplete ConversionProductThis compound(Target)ProcessA->ProductInputBIsobutylene+ HCN/COProcessBAcid CatalysisInputB->ProcessBRiskBRISK: Acid Residue& OligomersProcessB->RiskBSide ReactionsProcessB->Product

    Figure 1: Correlation between synthesis routes and specific chemical impurity risks.

    Part 3: Supplier Landscape & Sourcing Strategy[1]

    Do not rely on a single source. The market is divided into Tier 1 (High Assurance) and Tier 2 (Bulk/Aggregator) suppliers.[1]

    Tier 1: Validated Global Suppliers (High Purity/Documentation)

    Use these for GMP manufacturing or late-stage development where documentation (CoA, RoS) is non-negotiable.[1]

    • Sigma-Aldrich (Merck KGaA) [1]

      • Product: this compound, 98% (Cat# 117471).[1][5]

      • Pros: Reliable CoA, consistent sourcing, clear impurity data.[1]

      • Cons: Higher cost per gram.[1]

    • TCI (Tokyo Chemical Industry) [1]

      • Product: this compound (Cat# B1273).[1]

      • Pros: Excellent GC purity (>98.0%), often stocks larger volumes (25mL to 500mL).[1]

    • Thermo Scientific (Alfa Aesar) [1]

      • Availability: Generally available via global distribution network.[1]

    Tier 2: Bulk & Aggregator Suppliers (Cost-Effective)

    Use these for early-stage discovery or large-scale non-GMP synthesis.[1] Mandatory internal QC required. [1]

    • Combi-Blocks: Often provides competitive pricing for multi-gram scales.[1]

    • Oakwood Chemical: Good domestic (US) stock for rapid delivery.[1]

    • Biosynth: Strong in fine chemical intermediates.[1]

    Part 4: Quality Control & Validation Protocol

    This section defines a Self-Validating System . Do not accept the Certificate of Analysis (CoA) blindly.[1] The melting point proximity to room temperature often leads to moisture condensation if the bottle is opened while cold.[1]

    Protocol: Receipt and Analysis Workflow

    Step 1: Phase State Management (The "Thaw" Rule) [1]

    • Observation: If the bottle arrives solid or slushy, do not open it .[1]

    • Action: Allow the container to reach 25°C in a desiccator.[1] Opening a cold bottle allows atmospheric moisture to condense into the amide, hydrolyzing it back to the amine.[1]

    Step 2: Identity & Purity Verification Perform the following analytical cascade:

    MethodTarget ParameterAcceptance Criteria
    GC-MS Volatile ImpuritiesPurity > 98.0% (Area %).[1] Reject if tert-butylamine peak > 0.5%.[1]
    1H-NMR Identity & WaterConfirm doublet (NH) and singlet (t-Butyl).[1] Reject if water peak is significant (hydrolysis risk).[1]
    pH Check Acid/Base ResidueDissolve 100mg in 1mL neutral water.[1] pH should be 6.0–7.[1]5.
    Visualization: QC Decision Tree

    The following logic gate ensures no compromised material enters the synthesis line.

    QC_ProtocolStartShipment ReceivedCheckStateCheck Physical State(Solid/Liquid?)Start->CheckStateThawThaw in Desiccatorto >20°CCheckState->ThawFrozen/SlushOpenOpen & SampleCheckState->OpenLiquid (Room Temp)Thaw->OpenGCMSRun GC-MSOpen->GCMSDecision1Amine > 0.5%?GCMS->Decision1NMRRun 1H-NMRDecision1->NMRNoRejectQUARANTINE / REJECT(Purify via Distillation)Decision1->RejectYesDecision2Water Detected?NMR->Decision2Decision2->RejectHighApproveRELEASE FOR USEDecision2->ApproveLow/None

    Figure 2: Logical decision tree for incoming material inspection and release.

    Part 5: Handling & Safety Procedures

    Hazard Profile:

    • GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.[1]

    • Signal Word: Warning.

    Operational Protocols:

    • Ventilation: Always handle in a fume hood.[1][6] While the boiling point is high (202°C), the vapor pressure at room temperature can still carry amine-like odors if hydrolysis has occurred.[1]

    • PPE: Nitrile gloves are sufficient.[1]

    • Spill Cleanup: Absorb with sand or vermiculite.[1] Do not use water initially, as it spreads the organic layer.[1]

    • Storage: Store at room temperature (15–25°C). Refrigeration is not recommended as it encourages freeze/thaw cycles and moisture condensation upon opening.[1]

    References

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17045, this compound.[1] Retrieved from [Link][1]

    • Ugi, I., et al. (1960). Isonitrile Syntheses.[1] Angewandte Chemie International Edition.[1] (Foundational reference for isocyanide synthesis from formamides).

    • Greaves, T. L., et al. (2011). Nanostructure and amphiphile self-assembly in polar molecular solvents: amides and the "solvophobic effect".[1] Physical Chemistry Chemical Physics, 13(20), 9180-9186.[1][7] (Reference for physical properties and solvent behavior).

    N-tert-Butylformamide: A Technical Monograph on Stability, Reactivity, and Synthetic Utility

    [1]

    Executive Technical Summary

    N-tert-Butylformamide (NtBF) is a sterically hindered amide acting as a critical intermediate in the synthesis of isocyanides (isonitriles) and as a specialized polar solvent in amphiphile self-assembly systems.[1] Its utility in drug development stems primarily from its role as a precursor to tert-butyl isocyanide (

    1

    This guide provides a rigorous analysis of the stability profile of NtBF, distinguishing between its kinetic stability (derived from steric shielding) and its thermodynamic susceptibility to hydrolysis.[1] It further details the mechanistic pathways for its dehydration and provides self-validating protocols for its purification and conversion.[1]

    Physicochemical Profile & Structural Dynamics

    Structural Attributes

    Unlike simple formamides, NtBF possesses a bulky tert-butyl group attached to the nitrogen atom.[1] This steric bulk has profound effects on the ground-state conformation.[1]

    • Rotameric Equilibrium: Amides exhibit restricted rotation around the C-N bond due to resonance (

      
      ).[1] For NtBF, the E-rotamer (trans-amide) is overwhelmingly favored over the Z-rotamer to minimize the severe steric clash between the bulky tert-butyl group and the carbonyl oxygen.[1]
      
    • Amphiphilic Character: Recent studies indicate NtBF can support amphiphile self-assembly, forming nanostructures where molecules segregate into polar (formamide head) and non-polar (tert-butyl tail) domains.[1][2][3][4]

    Key Physical Constants
    PropertyValueContext
    CAS Number 2425-74-3Unique Identifier
    Molecular Weight 101.15 g/mol Low MW Fragment
    Boiling Point 202 °CHigh boiling, amenable to high-T reactions
    Melting Point 16 °CSolid/Liquid boundary near RT; often supercools
    Density 0.903 g/mLLess dense than water
    Flash Point 82 °CCombustible (Class IIIA)

    Stability Matrix

    Hydrolytic Stability

    NtBF exhibits enhanced hydrolytic stability compared to N-n-alkylformamides due to the steric umbrella provided by the tert-butyl group.[1] However, it is not inert.[1]

    • Acidic Hydrolysis (Fast): In the presence of strong acids (HCl, H₂SO₄) and water, the carbonyl carbon is protonated, activating it for nucleophilic attack by water.[1] The reaction is irreversible, yielding tert-butylammonium salts and formic acid.[1]

    • Basic Hydrolysis (Slow): Resistance to base is higher.[1] The steric bulk hinders the approach of the hydroxide ion to the carbonyl carbon.[1]

    • Storage Degradation: Prolonged exposure to atmospheric moisture can lead to partial hydrolysis.[1] The presence of tert-butylamine (detectable by a "fishy" odor) indicates degradation.[1]

    Thermal Stability

    NtBF is thermally robust up to its boiling point (202 °C), allowing its use in high-temperature reflux conditions.[1] However, exceeding 220 °C or heating in the presence of dehydration agents (without controlled conditions) can trigger decomposition into isobutylene and HCN/CO equivalents.[1]

    Reactivity Profile

    The reactivity of NtBF is dominated by the formyl group's potential for dehydration and the nucleophilicity of the amide oxygen.[1]

    Dehydration (Isocyanide Synthesis)

    The most critical reaction for medicinal chemists is the dehydration of NtBF to tert-butyl isocyanide (

    11

    Mechanism:

    • Activation: The amide oxygen attacks the electrophile (e.g., Phosphorus from POCl₃), forming an imidoyl intermediate.[1]

    • Elimination: Base-promoted

      
      -elimination removes the formyl proton, collapsing the intermediate to release the isocyanide.[1]
      
    Visualization of Reactivity Landscape[1]

    ReactivityLandscapeNtBFThis compound(NtBF)AcidHydrolysisAcid Hydrolysis(HCl/H2O)NtBF->AcidHydrolysis H+ / H2ODehydrationDehydration(POCl3/Et3N)NtBF->Dehydration -H2OAmineSaltt-Butylammonium FormateAcidHydrolysis->AmineSalt IrreversibleIsocyanidetert-Butyl Isocyanide(t-BuNC)Dehydration->Isocyanide Ugi/PasseriniPrecursor

    Figure 1: Primary reactivity pathways of this compound showing the divergence between degradative hydrolysis and synthetic dehydration.[1]

    Experimental Protocols

    Protocol A: Purification of this compound

    Context: Commercial NtBF often contains hydrolysis products (formic acid, t-butylamine) upon storage.[1] This protocol restores analytical purity.

    Reagents: Diethyl ether (Et₂O), 20% aqueous Na₂CO₃, Anhydrous MgSO₄.[1][3]

    • Dissolution: Dissolve the impure NtBF in Et₂O (1:3 v/v ratio).

    • Base Wash: Wash the organic phase twice with 20% aqueous Na₂CO₃.[1]

      • Why: This neutralizes any formic acid and extracts it into the aqueous phase as sodium formate.[1]

    • Drying: Separate the organic layer and dry over anhydrous MgSO₄ for 30 minutes. Filter to remove solids.[1]

    • Fractionation: Concentrate the filtrate via rotary evaporation.

    • Crystallization (Optional): If high purity is required, cool the residue to 0–4 °C. NtBF (MP 16 °C) will crystallize; recrystallize from cold Et₂O.

    Protocol B: Synthesis of tert-Butyl Isocyanide (Dehydration)

    Context: This is the standard method for generating the isocyanide ligand for organometallic chemistry or MCRs.[1] Note: This reaction is exothermic.

    Reagents: NtBF (0.5 mol),

    1
    • Setup: Equip a 1L flask with a mechanical stirrer and a vacuum distillation setup (receiver cooled in dry ice/acetone).

    • Mixing: Combine NtBF, TsCl, and Quinoline.

    • Reaction: Heat the mixture under reduced pressure (approx. 15 mmHg).

      • Mechanism:[1][5][6] The TsCl activates the formamide oxygen.[1] Quinoline acts as the base to sequester HCl.[1]

    • Distillation: The product,

      
      -BuNC (BP 91 °C at atm, but lower under vacuum), will distill over as it forms.
      
    • Validation: The distillate should be a colorless liquid with a characteristic foul odor.

      • QC Check: IR Spectrum should show a strong peak at ~2130 cm⁻¹ (N≡C stretch).[1]

    Protocol C: Stability Assessment via GC-FID

    Context: Self-validating method to check stock solution integrity.[1]

    • Sample Prep: Dilute 10 µL NtBF in 1 mL Dichloromethane (DCM).

    • Standard: Inject a standard of tert-butylamine (the degradation product).

    • Method: DB-5 Column (or equivalent non-polar).[1] Ramp 50°C to 200°C at 10°C/min.[1]

    • Criteria: NtBF elutes significantly later than tert-butylamine.[1] Integration of the amine peak >0.5% indicates significant hydrolysis; repurify using Protocol A.[1]

    Handling & Safety (E-E-A-T)

    • Toxicity: NtBF is classified as harmful if swallowed or inhaled.[1] It is a potential reproductive toxin (similar to other formamides like DMF).[1]

    • Permeation: Nitrile gloves offer limited protection against formamides (breakthrough < 15 mins).[1] Butyl rubber or Silver Shield laminate gloves are required for prolonged handling.[1]

    • Decomposition: Thermal decomposition releases Nitrogen Oxides (NOx) and potentially CO.[1] All high-temperature operations must be performed in a functioning fume hood.[1]

    References

    • Organic Syntheses. "tert-Butyl Isocyanide." Org.[1] Synth.1966 , 46, 117.[1]

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 17045, this compound."[1] PubChem.

    • Greaves, T. L., et al. "Amphiphile self-assembly in the protic ionic liquid ethylammonium nitrate."[1] Physical Chemistry Chemical Physics, 2011 .[1] (Contextualizing the amphiphilic nature of bulky formamides).

    • Ugi, I. "The

      
      -Addition of Iminium Ions and Anions to Isonitriles Followed by Secondary Reactions." Angewandte Chemie International Edition, 1962 .[1] (Foundational reference for isocyanide utility).
      

    Methodological & Application

    Application Notes and Protocols: The Use of N-tert-Butylformamide in Organic Synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract: This guide provides a comprehensive overview of N-tert-Butylformamide (NTBF) as a high-performance solvent for organic synthesis. We delve into its unique physicochemical properties, offering a rationale for its application where thermal stability and high polarity are paramount. Detailed protocols for purification and its prospective use in palladium-catalyzed cross-coupling reactions are provided, underpinned by mechanistic insights and safety considerations. This document is intended for researchers, chemists, and drug development professionals seeking to expand their repertoire of specialized aprotic polar solvents.

    Introduction to this compound (NTBF)

    This compound (HCONHC(CH₃)₃) is a polar aprotic solvent distinguished by its high boiling point and thermal stability.[1] Structurally, it is a secondary amide featuring a bulky tert-butyl group attached to the nitrogen atom. This steric hindrance significantly influences its properties, differentiating it from more common amide solvents like N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc). While historically noted for its use in studying non-aqueous amphiphile self-assembly, its profile suggests significant, if under-utilized, potential in demanding organic synthesis applications.[2]

    The primary advantages of NTBF stem from its:

    • High Boiling Point (202 °C): Enables reactions to be conducted at elevated temperatures, which is often necessary to overcome high activation barriers.[1]

    • Polar Aprotic Nature: Effectively solvates cations and a wide range of organic substrates, while remaining unreactive towards strong nucleophiles.

    • Thermal Stability: Resists decomposition at high temperatures, ensuring a stable reaction medium.

    • Unique Solvation Properties: The combination of a polar amide group and a non-polar tert-butyl group allows it to form nanostructures in solution, influencing reagent solubility and interaction.[2]

    This document will explore the practical application of these properties, providing scientists with the foundational knowledge and protocols to confidently integrate NTBF into their workflows.

    Physicochemical & Safety Profile

    A thorough understanding of a solvent's properties and hazards is critical for its effective and safe implementation.

    Physicochemical Properties

    The key physical and chemical characteristics of this compound are summarized below.

    PropertyValueReference(s)
    CAS Number 2425-74-3[1]
    Molecular Formula C₅H₁₁NO[3]
    Molecular Weight 101.15 g/mol [1]
    Appearance Colorless to light yellow clear liquid[3]
    Boiling Point 202 °C[1]
    Melting Point 16 °C[1]
    Density 0.903 g/mL at 25 °C[1]
    Refractive Index n20/D 1.433[1]
    Flash Point 82 °C (179.6 °F) - closed cup
    Safety & Handling

    This compound is a combustible liquid and requires careful handling in a laboratory setting.

    • Hazard Statements:

      • H227: Combustible liquid.[3]

      • When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx).[2]

    • Precautionary Measures:

      • Engineering Controls: Work in a well-ventilated fume hood.

      • Personal Protective Equipment (PPE): Wear safety glasses with side shields (or goggles), chemical-resistant gloves (e.g., nitrile), and a lab coat.

      • Handling: Keep away from heat, sparks, open flames, and other ignition sources.[3] Avoid inhalation of vapors and contact with skin and eyes.

      • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

    Protocol: Purification of this compound

    Causality: Commercial grades of NTBF may contain hydrolysis byproducts (tert-butylamine and formic acid). For moisture-sensitive or high-precision reactions, purification is essential to remove these impurities, which can interfere with catalysts or bases. The following protocol is adapted from established methods for amide purification.[2]

    Materials:

    • This compound (Commercial Grade)

    • Diethyl ether (Et₂O), anhydrous

    • Sodium carbonate (Na₂CO₃), 20% aqueous solution

    • Magnesium sulfate (MgSO₄), anhydrous

    • Separatory funnel

    • Round-bottom flasks

    • Distillation apparatus

    • Rotary evaporator

    Procedure:

    • Dissolution: Dissolve the commercial this compound in approximately 3-4 volumes of diethyl ether.

    • Aqueous Wash: Transfer the ether solution to a separatory funnel and wash with a 20% aqueous solution of Na₂CO₃. This basic wash neutralizes and removes acidic impurities like formic acid. Perform this wash two to three times.

    • Drying: Separate the organic layer and dry it over anhydrous MgSO₄. Swirl the flask occasionally for 15-20 minutes until the solution is clear.

    • Filtration & Concentration: Filter off the MgSO₄. Remove the diethyl ether solvent using a rotary evaporator.

    • Fractional Distillation: Transfer the crude NTBF to a distillation apparatus. Perform fractional distillation under reduced pressure (or atmospheric pressure, carefully monitoring the temperature). Collect the fraction boiling at the correct temperature (202 °C at atmospheric pressure).

    • Storage: Store the purified, solidified solvent under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.

    Application in Palladium-Catalyzed Cross-Coupling Reactions

    While specific literature examples of NTBF as the primary solvent in named cross-coupling reactions are sparse, its physicochemical profile makes it a highly logical candidate for such transformations, particularly those requiring high temperatures. The role of the solvent in palladium-catalyzed reactions is multifaceted, influencing catalyst stability, substrate solubility, and the kinetics of key mechanistic steps.[4]

    Rationale for Use in High-Temperature Cross-Couplings

    Many palladium-catalyzed reactions, such as the Mizoroki-Heck and Suzuki-Miyaura couplings, are often performed in high-boiling polar aprotic solvents like DMF (b.p. 153 °C) or dioxane (b.p. 101 °C).[5][6] These solvents are crucial for:

    • Solubilizing Reagents: Dissolving the organohalide, organoboron reagent (in Suzuki coupling), base, and palladium catalyst/ligand complex.

    • Facilitating Catalytic Steps: Stabilizing charged intermediates and transition states throughout the catalytic cycle.

    • Achieving High Temperatures: Driving sluggish oxidative addition steps, particularly with less reactive aryl chlorides, and promoting the final reductive elimination step.

    NTBF, with its boiling point of 202 °C, offers a significant thermal advantage over DMF, allowing for a wider operational temperature range. This can be critical for coupling sterically hindered or electronically deactivated substrates that fail to react under standard conditions.

    Solvent_Selection_Logic Start Reaction Requires High Temperature? HighBP Need Boiling Point >150°C? Start->HighBP Yes UseOther Consider Other Solvents (Toluene, THF, etc.) Start->UseOther No UseNTBF Consider this compound (b.p. 202°C) HighBP->UseNTBF Yes UseDMF Consider DMF (b.p. 153°C) HighBP->UseDMF No Polar Polar Aprotic Medium Required? Polar->HighBP Yes Polar->UseOther No Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Ar¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Transmet Ar¹-Pd(II)L₂-Ar² OxAdd->Transmet Transmetalation Transmet->Pd0 Reductive Elimination Product Ar¹-Ar² Transmet->Product Ar1X Ar¹-X Ar1X->OxAdd Ar2BY2 Ar²-B(OR)₂ Ar2BY2->Transmet Base Base (e.g., K₂CO₃) Base->Transmet BXOR X-B(OR)₂

    Sources

    N-tert-Butylformamide: A Versatile Reagent in Modern Medicinal Chemistry

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: Unveiling the Potential of a Simple Amide

    In the landscape of medicinal chemistry, the strategic selection of reagents and building blocks is paramount to the successful synthesis of novel therapeutic agents. N-tert-Butylformamide, a seemingly simple secondary amide, has emerged as a versatile and valuable tool for drug discovery professionals. Its unique structural and electronic properties lend themselves to a range of applications, from its role as a formylating agent in the construction of key heterocyclic scaffolds to its utility as a component in powerful multicomponent reactions for the rapid generation of molecular diversity. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and expert insights to empower researchers in their quest for new medicines.

    Core Properties and Safety Considerations

    A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its effective and safe implementation in the laboratory.

    PropertyValueReference
    CAS Number 2425-74-3[1][2]
    Molecular Formula C₅H₁₁NO[1][2]
    Molecular Weight 101.15 g/mol [1][2]
    Appearance Colorless to light yellow clear liquid[1]
    Melting Point 13 °C[1]
    Boiling Point 202 °C[1]
    Density 0.903 g/mL at 25 °C
    Flash Point 82 °C[1]
    Solubility Forms nanostructures in polar and non-polar domains[3]

    Safety Profile: this compound is a combustible liquid and should be handled with appropriate care in a well-ventilated fume hood.[1] It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[1] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

    Application Note I: this compound in the Vilsmeier-Haack Reaction for Heterocyclic Synthesis

    The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds, which are ubiquitous scaffolds in medicinal chemistry.[4][5] The reaction typically employs a substituted formamide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent.[4][5][6] this compound can serve as a valuable alternative to DMF in this reaction, offering potential advantages in terms of product profile and ease of workup due to the bulky tert-butyl group.

    The generated Vilsmeier reagent from this compound can then be used to introduce a formyl group onto a variety of heterocyclic systems crucial for drug design, such as indoles, pyrroles, and pyrimidines. The resulting heterocyclic aldehydes are versatile intermediates, readily elaborated into a wide range of functional groups to explore structure-activity relationships (SAR).

    NTBF This compound Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) NTBF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Heterocycle Electron-Rich Heterocycle (e.g., Indole) Heterocycle->Iminium_Intermediate + Vilsmeier Reagent Aldehyde Formylated Heterocycle (e.g., Indole-3-carboxaldehyde) Iminium_Intermediate->Aldehyde + H₂O (Hydrolysis) Hydrolysis H₂O (Workup) caption Vilsmeier-Haack Formylation Workflow

    Vilsmeier-Haack Formylation Workflow
    Protocol: Synthesis of Indole-3-carboxaldehyde Analogues

    This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of indoles, substituting this compound for DMF.[4][5]

    Materials:

    • This compound

    • Phosphorus oxychloride (POCl₃)

    • Substituted Indole

    • Anhydrous 1,2-dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    Procedure:

    • To a stirred solution of this compound (1.2 eq.) in anhydrous DCE at 0 °C under a nitrogen atmosphere, slowly add POCl₃ (1.2 eq.).

    • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of the substituted indole (1.0 eq.) in anhydrous DCE to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 80 °C for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired indole-3-carboxaldehyde.

    Causality and Self-Validation: The bulky tert-butyl group on the formamide can influence the steric environment of the Vilsmeier reagent, potentially leading to altered regioselectivity in certain substrates compared to the use of DMF. The progress of the reaction should be monitored by TLC to ensure complete consumption of the starting indole. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which will validate the successful formylation at the C3 position of the indole ring.

    Application Note II: this compound in Isocyanide-Based Multicomponent Reactions

    Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry for the rapid synthesis of complex, drug-like molecules from simple starting materials in a single step.[7][8] The Ugi four-component reaction (U-4CR) is a prominent example, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. This compound can be ingeniously employed as a precursor to tert-butyl isocyanide in situ. This is achieved by dehydration of the formamide using reagents like POCl₃ in the presence of a base.[9] This approach avoids the handling of volatile and often odorous isocyanides.

    The in situ generated tert-butyl isocyanide can then participate in Ugi reactions to generate diverse libraries of α-acylamino amides, which are valuable scaffolds for identifying new hit compounds in drug discovery programs.

    cluster_0 In Situ Isocyanide Generation cluster_1 Ugi Four-Component Reaction NTBF This compound Isocyanide tert-Butyl Isocyanide NTBF->Isocyanide + POCl₃, Base POCl3 POCl₃, Base POCl3->Isocyanide Ugi_Product α-Acylamino Amide Scaffold Isocyanide->Ugi_Product Aldehyde Aldehyde Aldehyde->Ugi_Product Amine Amine Amine->Ugi_Product Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Product caption Ugi Reaction Workflow with In Situ Isocyanide Generation

    Ugi Reaction Workflow with In Situ Isocyanide Generation
    Protocol: One-Pot Synthesis of an α-Acylamino Amide Library

    This protocol describes a general procedure for a one-pot Ugi reaction using this compound as the isocyanide precursor.[9]

    Materials:

    • This compound

    • Phosphorus oxychloride (POCl₃)

    • Diisopropylethylamine (DIPEA)

    • Aldehyde (various)

    • Amine (various)

    • Carboxylic acid (various)

    • Anhydrous methanol or dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography or preparative HPLC

    Procedure:

    • To a solution of this compound (1.1 eq.) and DIPEA (3.0 eq.) in anhydrous DCM at 0 °C, add POCl₃ (1.2 eq.) dropwise.

    • Stir the mixture at 0 °C for 1 hour to generate the tert-butyl isocyanide in situ.

    • In a separate flask, dissolve the aldehyde (1.0 eq.), amine (1.0 eq.), and carboxylic acid (1.0 eq.) in anhydrous methanol or DCM.

    • Add the solution from step 3 to the in situ generated isocyanide mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or preparative HPLC to isolate the desired α-acylamino amide.

    Causality and Self-Validation: The success of this one-pot procedure hinges on the efficient in situ generation of the isocyanide. The use of a non-nucleophilic base like DIPEA is crucial to prevent side reactions with POCl₃. The formation of the Ugi product can be confirmed by LC-MS analysis of the crude reaction mixture, which should show a peak corresponding to the mass of the expected product. Full characterization of the purified product by NMR and high-resolution mass spectrometry will validate the structure of the synthesized α-acylamino amide.

    The Role of the tert-Butyl Group in Medicinal Chemistry

    The tert-butyl group, a prominent feature of this compound, is a common motif in medicinal chemistry.[10] Its incorporation into drug candidates can have significant effects on their pharmacological properties. The steric bulk of the tert-butyl group can enhance metabolic stability by shielding susceptible positions from enzymatic degradation.[10] However, this increased lipophilicity can sometimes negatively impact solubility and other physicochemical properties. The strategic placement of a tert-butyl group is a key consideration in drug design, and this compound provides a convenient handle for introducing this functionality.

    Conclusion

    This compound is a versatile and underutilized reagent in the medicinal chemist's toolbox. Its application in the Vilsmeier-Haack reaction provides a pathway to essential heterocyclic aldehydes, while its use as an in situ source of tert-butyl isocyanide in multicomponent reactions enables the rapid construction of diverse chemical libraries. By understanding the principles behind these transformations and following robust experimental protocols, researchers can effectively leverage the unique properties of this compound to accelerate their drug discovery efforts.

    References

    • [Bioactive Three-Membered Heterocycles: Natural Products, Green Synthesis and Bioactivity[11] 9783111386317 - DOKUMEN.PUB]([Link])

    Sources

    Application Note: N-tert-Butylformamide (NtBF) in Chemoselective Formylation

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    This guide details the application of N-tert-Butylformamide (NtBF) as a specialized reagent for formylation reactions. While

    
    -Dimethylformamide (DMF) is the industry standard, NtBF offers distinct advantages in steric control  and chemoselectivity , particularly in the synthesis of aldehydes from organometallic precursors and the 
    
    
    
    -formylation of complex amines via transamidation.
    Key Advantages of NtBF
    • Prevention of Over-Addition: In organolithium reactions, the bulky tert-butyl group and the formation of a stable dianionic intermediate prevent the "double addition" side reaction common with DMF (which leads to secondary alcohols).

    • Green Transamidation: NtBF acts as a cleaner formyl donor for amines, releasing volatile tert-butylamine (

      
       78°C) which is easily removed, unlike high-boiling DMF byproducts.
      
    • CO Surrogate Potential: Functions as a liquid source of carbon monoxide in palladium-catalyzed carbonylation.

    Mechanistic Insight: The "Stable Intermediate" Principle

    The primary failure mode in synthesizing aldehydes using formamides (e.g., DMF) and organolithiums (R-Li) is the premature collapse of the tetrahedral intermediate, releasing the aldehyde during the reaction, which then reacts with a second equivalent of R-Li to form an alcohol.

    NtBF mitigates this via the Lithiated Formamide Pathway . Because NtBF is a secondary amide, it must be deprotonated first. The resulting species forms a highly stable adduct with the nucleophile.

    Reaction Energy Landscape (DOT Visualization)

    ReactionPathway cluster_legend Legend Start NtBF (Secondary Amide) Deprotonation Step 1: Deprotonation (Li-N(tBu)-CHO) Start->Deprotonation + 1 eq n-BuLi NucleophilicAttack Step 2: Nucleophilic Attack (R-Li Addition) Deprotonation->NucleophilicAttack + Substrate (R-Li) Intermediate Stable Dianionic Adduct [R-CH(OLi)-N(Li)tBu] NucleophilicAttack->Intermediate Steric Stabilization Collapse Premature Collapse (Aldehyde Release) Intermediate->Collapse Blocked by Sterics/Charge Hydrolysis Step 3: Acid Hydrolysis (Quench) Intermediate->Hydrolysis Acidic Workup OverAddition Side Product: Secondary Alcohol Collapse->OverAddition + R-Li Product Target Aldehyde (R-CHO) Hydrolysis->Product Release tBuNH2 key Green: Stable Path Red: Side Reaction (Blocked)

    Figure 1: The mechanistic pathway of NtBF formylation. The formation of a dianionic species (N-Li, O-Li) combined with the tert-butyl steric bulk prevents the ejection of the amine leaving group until the quench step.

    Application Protocols

    Protocol A: Synthesis of Aldehydes from Aryl Halides

    Objective: Convert an Aryl Bromide (Ar-Br) to an Aryl Aldehyde (Ar-CHO) without alcohol contamination. Reagent Note: This protocol uses the "Double Deprotonation" strategy. Alternatively, one can pre-generate the lithiated NtBF.

    Materials
    • Substrate: Aryl Bromide (1.0 equiv)

    • Reagent: this compound (NtBF) (1.1 equiv)

    • Lithiation Agent: n-Butyllithium (n-BuLi) (2.1 equiv total)

      • Note: 1.0 eq for Ar-Br exchange, 1.1 eq for NtBF deprotonation.

    • Solvent: Anhydrous THF (freshly distilled/dried).

    Step-by-Step Methodology
    • Preparation of Lithiated NtBF (The "Formylating Salt"):

      • Flame-dry a 2-neck round bottom flask under Argon.

      • Add NtBF (1.1 mmol) and anhydrous THF (5 mL). Cool to -78°C .

      • Dropwise add n-BuLi (1.1 mmol). Stir for 30 mins.

      • Result: A solution of

        
        . This species is non-nucleophilic towards itself but reactive towards stronger nucleophiles.
        
    • Preparation of Aryl-Lithium:

      • In a separate flask, dissolve Aryl Bromide (1.0 mmol) in THF (5 mL). Cool to -78°C .

      • Add n-BuLi (1.0 mmol) dropwise. Stir for 30-60 mins to ensure Lithium-Halogen exchange.

    • Cannulation (The Critical Step):

      • Transfer the Aryl-Lithium solution into the Lithiated NtBF solution via cannula at -78°C.

      • Why this order? Adding the nucleophile to the formamide ensures the formamide is always in excess relative to the local concentration of nucleophile, further preventing double addition. However, since the intermediate is stable, the order is less critical than with DMF, but this is best practice.

    • Reaction & Quench:

      • Allow the mixture to warm to 0°C over 2 hours.

      • Quench with 3M HCl (excess). Stir vigorously for 1 hour at room temperature.

      • Mechanism:[1][2][3][4] The acid protonates the O and N, causing the breakdown of the hemiaminal to release the aldehyde and tert-butylammonium chloride.

    • Workup:

      • Extract with Diethyl Ether (3x). Wash organics with brine.[4]

      • Dry over MgSO4 and concentrate.

    Protocol B: Catalytic Trans-N-Formylation of Amines

    Objective: Formylate a primary amine using NtBF as a formyl donor (Transamidation). Context: Ideal for late-stage functionalization where acidic conditions (formic acid) or reactive anhydrides are too harsh.

    Materials
    • Substrate: Primary Amine (

      
      )
      
    • Reagent: NtBF (3.0 equiv)

    • Catalyst: Imidazole (10 mol%) or Sodium tert-butoxide (5 mol%)

    • Conditions: 80-100°C, sealed tube or reflux.

    Workflow Diagram

    Transamidation Setup Mix Amine + NtBF (3 eq) + Catalyst (Imidazole) Heating Heat to 90°C (12-24 Hours) Setup->Heating Exchange Equilibrium Shift: t-BuNH2 (bp 78°C) escapes Heating->Exchange Thermodynamic Drive Workup Evaporate Excess NtBF (High Vacuum) Exchange->Workup Result Pure N-Formyl Amine Workup->Result

    Figure 2: Transamidation workflow. The volatility of the tert-butylamine byproduct drives the equilibrium forward.

    Comparative Data: NtBF vs. DMF

    FeatureThis compound (NtBF)N,N-Dimethylformamide (DMF)
    Structure Secondary Amide (
    
    
    )
    Tertiary Amide (
    
    
    )
    Stoichiometry (R-Li) Requires 2 eq Base (or pre-lithiation)Requires 1 eq Base
    Intermediate Stability High (Dianionic, Bulky)Moderate (Monoanionic)
    Risk of Dialkylation Very Low Moderate (Substrate dependent)
    Byproduct Removal
    
    
    (Volatile, bp 78°C)
    
    
    (Gas/Aq. Soluble)
    Primary Use Case Precision Synthesis / TransamidationGeneral Purpose / Solvent

    Troubleshooting & Critical Parameters

    Low Yield in Aldehyde Synthesis
    • Cause: Insufficient deprotonation of NtBF.

    • Fix: Ensure you are using exactly 1.0 eq of n-BuLi for the NtBF before adding the organolithium substrate. If NtBF retains its proton, it will quench your Aryl-Lithium (acting as an acid, not an electrophile).

    • Diagnostic: If you recover the starting material (Aryl-Br converted to Aryl-H), your NtBF protonated the Aryl-Li.

    Incomplete Hydrolysis
    • Cause: The steric bulk of the tert-butyl group makes the hemiaminal intermediate very stable.

    • Fix: Increase the hydrolysis time or acid concentration. 3M HCl for 1 hour is standard; for very hindered substrates, refluxing with 1M HCl may be required.

    Safety: Handling Organolithiums
    • Hazard: t-BuLi and n-BuLi are pyrophoric.[5]

    • Control: All reactions must be performed under positive Argon pressure. Use a cannula for transfer. Never use a syringe for volumes >10 mL.

    References

    • Vilsmeier-Haack and Formyl

      • Title: The Vilsmeier-Haack Reaction (Named Reactions)[1][6][4]

      • Source: Organic Chemistry Portal[6]

      • URL:[Link][3]

    • Organolithium Reagents in Synthesis

      • Title: Organolithium Reagent (Reactivity and Preparation)[5][7][8][9]

      • Source: Wikipedia / Master Organic Chemistry
      • URL:[Link]

    • Transamid

      • Title: Amide synthesis by transamidation[10][11]

      • Source: Organic Chemistry Portal (Recent Liter
      • URL:[Link]

    • Safety D

      • Title: this compound Safety Data Sheet

      • Source: Fisher Scientific / TCI Chemicals

    Sources

    Application Note: N-tert-Butylformamide (NtBF) in Peptide Synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    Emerging Green Solvent Candidate & Critical Process Impurity Marker

    Executive Summary

    The landscape of peptide synthesis is undergoing a paradigm shift driven by REACH regulations restricting reprotoxic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). N-tert-Butylformamide (NtBF) has emerged in this transition with a dual identity:

    • A "Green" Solvent Candidate: Investigations into its dielectric properties and solvation power suggest it as a potential alternative to DMF, particularly for hydrophobic peptide sequences where bulky hydrophobic interactions are beneficial.

    • A Critical Process Impurity: NtBF is a known side-product generated via Ritter-type reactions during acidolytic cleavage of tert-butyl protecting groups in the presence of formylating agents or nitriles.

    This guide provides protocols for evaluating NtBF as a solvent and detecting it as an impurity, ensuring robust process control in drug development.

    Part 1: Physicochemical Profile & Solvent Suitability

    To determine the utility of NtBF in Solid-Phase Peptide Synthesis (SPPS), it must be benchmarked against industry standards (DMF) and other green contenders (N-Butylpyrrolidinone - NBP).

    Table 1: Comparative Physicochemical Properties

    PropertyDMF (Standard)NtBF (Candidate)NBP (Green Alt.)Relevance to SPPS
    Boiling Point 153°C202°C240°CHigh BP prevents evaporation but complicates removal.
    Viscosity 0.92 cPModerate*High (4.0 cP)Lower viscosity improves resin infiltration.
    Dielectric Const. 36.7~High (Polar)43.0Critical for dissolving polar reagents and amino acids.
    H-Bond Donor No (Aprotic)Yes (Amide H)No (Aprotic)NtBF is a protic amide; may disrupt aggregation but interfere with base lability.
    REACH Status Restricted (SVHC)Evaluation PhaseUnrestrictedPrimary driver for substitution.

    *Note: NtBF viscosity is higher than DMF but generally lower than NBP due to lack of ring constraint, though the bulky t-butyl group adds drag.

    Mechanistic Insight: The Cis/Trans "Bulky" Advantage

    Unlike DMF, which exists primarily as a planar species, NtBF exhibits significant cis/trans isomerism around the amide bond due to the steric bulk of the tert-butyl group.

    • Impact: This steric bulk can disrupt inter-chain hydrogen bonding (beta-sheet formation) in difficult sequences (e.g., Amyloid-beta, ACP 65-74), potentially acting as a "structure-breaking" solvent similar to HMPA but with a better safety profile.

    Part 2: Protocol - Evaluating NtBF as an SPPS Solvent

    Objective: To validate NtBF as a reaction medium for coupling efficiency and resin swelling.

    Materials
    • Resin: Polystyrene-DVB (1%) functionalized with Wang linker.

    • Model Peptide: ACP(65-74) (Sequence: H-Val-Qln-Ala-Ala-Id-Asp-Tyr-Ile-Asn-Gly-OH) – A known "difficult sequence" prone to aggregation.

    • Reagents: NtBF (>98%), DIC, Oxyma Pure.

    Workflow: Comparative Swelling & Coupling
    • Resin Swelling Assay:

      • Weigh 100 mg of dry resin into a syringe reactor.

      • Add 2 mL of NtBF .

      • Allow to swell for 30 mins.

      • Measure the bed volume (

        
        ).
        
      • Calculation: Swelling Factor =

        
        .
        
      • Acceptance Criteria: Swelling factor must be > 4.0 mL/g for efficient diffusion.

    • Coupling Efficiency Test:

      • Synthesize ACP(65-74) using standard Fmoc chemistry.

      • Control: DMF as solvent.[1]

      • Experimental: NtBF as solvent for both coupling (1h) and deprotection (20% Piperidine in NtBF).

      • Note: Due to the protic nature of NtBF (NH group), monitor for potential base-catalyzed side reactions during deprotection.

    • Analysis:

      • Cleave peptide (95% TFA, 2.5% TIS, 2.5% H2O).

      • Analyze crude purity via UPLC-MS.

      • Compare "Purity %" and "Deletion Sequence %" between DMF and NtBF.

    Part 3: NtBF as a Process Impurity (The Ritter Risk)

    In industrial peptide manufacturing, the unexpected appearance of NtBF (MW 101.15) or N-tert-butyl-amides is a critical deviation.

    Mechanism of Formation

    The formation of NtBF occurs via the Ritter Reaction pathway. This is particularly prevalent when:

    • Tert-Butyl Cations (

      
      )  are generated (acidolytic cleavage of 
      
      
      
      esters/ethers).
    • Nitrile or Formamide Sources are present (e.g., Acetonitrile solvent, Formamide contaminants, or breakdown of DMF).

    • Strong Acid (TFA/T3P) drives the catalysis.

    RitterReaction tBu_Prot t-Butyl Protected Peptide Sidechain Cation t-Butyl Cation (t-Bu+) tBu_Prot->Cation Acidolysis Peptide Deprotected Peptide tBu_Prot->Peptide Acid Acid Cleavage (TFA or T3P) Acid->Cation Intermediate Nitrilium/Imidate Intermediate Cation->Intermediate + Formyl Source FormSource Formyl Source (Formamide/DMF/HCN) FormSource->Intermediate NtBF This compound (Impurity) Intermediate->NtBF Hydrolysis

    Figure 1: Mechanism of this compound formation via Ritter-type side reactions during peptide deprotection.

    Protocol: Detection and Quantification of NtBF Impurity

    Objective: Detect trace NtBF in peptide cleavage cocktails or recovered solvents.

    Method: GC-MS (Preferred due to volatility) or 1H-NMR.

    A. GC-MS Method Parameters:

    • Column: DB-WAX or equivalent polar column (30m x 0.25mm).

    • Carrier Gas: Helium, 1.0 mL/min.

    • Temp Program: 50°C (2 min)

      
       10°C/min 
      
      
      
      220°C.
    • Target Ion: m/z 101 (Molecular ion), m/z 58 (Base peak,

      
      ).
      
    • Retention Time: ~8.5 min (varies by column).

    B. 1H-NMR Identification (Diagnostic Signals): NtBF shows distinct rotameric signals due to restricted rotation.

    • Solvent:

      
       or 
      
      
      
      .
    • Trans-isomer (Major):

      
       8.0 - 8.2 ppm (CHO, doublet/broad), 
      
      
      
      1.3 ppm (t-Bu, singlet).
    • Cis-isomer (Minor):

      
       8.4 - 8.6 ppm (CHO), shifted t-Bu signal.
      
    • Note: The large coupling constant (

      
      ) in the trans isomer is a key identifier.
      
    Mitigation Strategies
    • Scavenger Optimization: Use high concentrations of TIS (Triisopropylsilane) or EDT (Ethanedithiol) during TFA cleavage. These scavengers quench

      
       cations faster than the Ritter reaction can occur.
      
    • Solvent Purity: Ensure acetonitrile (ACN) used in workups is free of trace amides.

    • Avoid T3P in DMF: When using Propylphosphonic anhydride (T3P), avoid DMF if t-butyl groups are labile; use DCM or EtOAc instead to prevent formyl transfer.

    Part 4: Structural Insights (Isomerism)

    For researchers using NtBF as a model compound for peptide folding:

    • Rotational Barrier: The activation energy for C-N bond rotation in NtBF is approx. 18-20 kcal/mol.

    • Application: It serves as a simplified model for N-alkylated peptides (Peptoids) . If your peptide contains bulky N-alkyl groups, NtBF NMR data provides the baseline for assigning cis/trans conformers in your complex peptide spectra.

    References
    • Dielectric & Solvent Properties

      • Correlation of Dielectric Properties with Structure and H-Bonding for Liquids. University of Liverpool.
    • Synthesis & Impurity Formation (Ritter Reaction)

      • Jagadeesha, G. S., et al. (2022).[2] Microwave-Assisted, Metal-Free, Chemoselective N-Formylation of Amines... SynOpen. (Describes synthesis of NtBF and Ritter-type mechanisms).

    • Structural Isomerism (NMR Studies)

      • LaPlanche, L. A., & Rogers, M. T. (1964).[3][4] Cis and trans Configurations of the Peptide Bond in N-Monosubstituted Amides by Nuclear Magnetic Resonance.[3][4] J. Am. Chem. Soc.[3][4] (Foundational work on NtBF cis/trans ratios).

    • Green Solvent Context

      • Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents.

    Sources

    Technical Application Note: N-tert-Butylformamide (NtBF) in High-Throughput Synthesis and Catalysis

    [1]

    Executive Summary & Chemical Profile

    N-tert-Butylformamide (NtBF) is a secondary amide featuring a bulky tert-butyl group attached to the nitrogen atom.[1] While often overlooked as a simple solvent, its primary utility in modern drug discovery lies in its role as the stable, storable precursor to tert-Butyl Isocyanide (

    
    -BuNC)1
    11
    Chemical Specifications
    PropertyValueNotes
    CAS Number 2425-74-3
    Formula
    
    
    MW 101.15 g/mol
    Appearance Colorless liquid / SolidMP is 16°C; often solidifies in cold storage.[1]
    Boiling Point 202°CHigh boiling point makes removal difficult; use extraction.[1]
    Density 0.903 g/mL
    Solubility Water, DCM, Et2O, EtOHAmphiphilic character due to t-butyl/formyl balance.[1]

    Safety Advisory: While NtBF is a mild irritant (H315, H319), its dehydration product (

    1

    Workflow Visualization

    The following diagram illustrates the central role of NtBF as a divergence point for isocyanide generation and subsequent catalytic applications.

    NtBF_WorkflowtBuNH2tert-Butylamine(Starting Material)NtBFThis compound(NtBF)Stable PrecursortBuNH2->NtBF Formylation(HCOOH)tBuNCtert-Butyl Isocyanide(Reactive Intermediate)NtBF->tBuNC Dehydration(POCl3 or p-TsCl)MCRMulticomponent Reactions(Ugi/Passerini Scaffolds)tBuNC->MCR R-CHO + R-NH2+ R-COOHPdCatPd-Catalyzed Insertion(Amidine Synthesis)tBuNC->PdCat Ar-I + Amine[Pd]

    Figure 1: Strategic workflow converting stable NtBF into reactive isocyanide for downstream diversity-oriented synthesis.

    Protocol A: Synthesis of this compound

    Rationale: Commercial NtBF can hydrolyze upon long-term storage.[1] For sensitive catalytic applications, freshly synthesized or repurified NtBF is recommended to eliminate free amine contaminants which can poison Pd-catalysts.[1]

    Materials
    • tert-Butylamine (1.0 equiv)[1]

    • Ethyl Formate (1.2 equiv) or Formic Acid[1]

    • Catalyst: Boric acid (optional, 1 mol%)[1]

    • Solvent: None (Neat) or THF

    Step-by-Step Methodology
    • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

    • Addition: Charge the flask with tert-butylamine. Cool to 0°C in an ice bath.

    • Reaction: Add Ethyl Formate dropwise (exothermic).

      • Chemist's Note: If using Formic Acid, the exotherm is more violent; add very slowly.[1]

    • Reflux: Heat the mixture to reflux (approx. 60-70°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or GC-MS.[1]

    • Workup: Distill off excess ethyl formate and ethanol byproduct.

    • Purification: Vacuum distillation of the residue (BP ~202°C at atm, lower under vacuum) yields pure NtBF.[1]

      • QC Check: Product should be a colorless liquid that may solidify in the fridge.[1]

    Protocol B: Dehydration to tert-Butyl Isocyanide ( -BuNC)

    Rationale: This is the critical activation step.[1] The dehydration converts the formamide (C=O) into the isocyanide (N≡C).[1][2] We present the Phosphoryl Chloride (

    
    ) Method1
    Materials
    • This compound (NtBF) (10 mmol)[1]

    • Phosphoryl Chloride (

      
      ) (11 mmol)[1]
      
    • Triethylamine (

      
      ) or Pyridine (excess, ~30 mmol)[1]
      
    • Solvent: Dichloromethane (DCM) (anhydrous)[1]

    Step-by-Step Methodology
    • Preparation: In a flame-dried 3-neck flask under Nitrogen atmosphere, dissolve NtBF (1.01 g, 10 mmol) and

      
       (4.2 mL) in anhydrous DCM (20 mL).
      
    • Cooling (Critical): Cool the solution to -5°C to 0°C using an ice/salt bath.

      • Causality: The reaction is highly exothermic.[1] Failure to cool will result in side reactions and potential runaway.[1]

    • Dehydration: Add

      
       (1.0 mL, 11 mmol) dropwise over 20 minutes. Maintain internal temperature below 5°C.
      
    • Digestion: Allow the mixture to stir at 0°C for 60 minutes.

      • Monitoring: IR spectroscopy is the best in-process control.[1] Look for the disappearance of the Amide C=O stretch (1660

        
        ) and the appearance of the sharp Isocyanide N≡C stretch (~2130 
        
        
        ).[1]
    • Quenching: Pour the reaction mixture into a saturated

      
       solution (ice-cold) to neutralize excess acid/phosphoryl species.
      
    • Extraction: Separate the organic layer.[1][3] Wash aqueous layer 2x with DCM.[1]

    • Drying: Dry combined organics over

      
       and concentrate carefully (Isocyanides are volatile).
      
    • Storage: Store at -20°C. Use within 48 hours for best results in catalysis.

    Protocol C: Pd-Catalyzed Amidine Synthesis

    Rationale: Isocyanides are isoelectronic with CO.[1] In this protocol,

    11
    Reaction Scheme
    1
    Materials
    • Aryl Iodide (1.0 equiv)[1]

    • 
      -BuNC (1.2 equiv, prepared via Protocol B)[1]
      
    • Secondary Amine (e.g., Morpholine) (1.5 equiv)[1]

    • Catalyst:

      
       (5 mol%)[1]
      
    • Ligand: Xantphos or DPPP (5 mol%)[1]

    • Base:

      
       (2.0 equiv)[1][4]
      
    • Solvent: Toluene or 1,4-Dioxane[1]

    Step-by-Step Methodology
    • Catalyst Pre-formation: In a vial, mix

      
       and Ligand in the solvent and stir for 10 mins under Argon to generate the active catalyst species.
      
    • Substrate Addition: Add the Aryl Iodide, Base, and Secondary Amine.[1]

    • Isocyanide Addition: Add the

      
      -BuNC last.[1][3]
      
      • Causality: Adding isocyanide too early without the substrate present can lead to excessive coordination to Pd, potentially deactivating the catalyst (isocyanide poisoning).[1]

    • Heating: Seal the vial and heat to 80–100°C for 12 hours.

    • Workup: Filter through a Celite pad to remove Pd black and inorganic salts.[1] Concentrate and purify via column chromatography.[1]

    Quality Control & Troubleshooting

    Characterization Data
    TechniqueCharacteristic SignalInterpretation
    IR (NtBF) 1650–1670
    
    
    Strong C=O stretch (Amide I).[1]
    IR (t-BuNC) 2130–2140
    
    
    Sharp, distinct N≡C stretch.[1]
    1H NMR (NtBF)
    
    
    1.35 (s, 9H)
    tert-Butyl group.[1]
    1H NMR (NtBF)
    
    
    8.0 (br s, 1H)
    Formyl proton (appears as rotamers).[1]
    Troubleshooting Guide
    • Problem: Low yield in Dehydration (Protocol B).

      • Root Cause:[5][6][7][8] Temperature rose above 5°C during

        
         addition.
        
      • Fix: Slow down addition rate; ensure efficient stirring.

    • Problem: Catalyst "death" in Protocol C (Pd black formation).

      • Root Cause:[5][6][7][8] Isocyanide concentration too high relative to oxidative addition rate.[1]

      • Fix: Syringe pump addition of

        
        -BuNC over 1 hour to keep steady-state concentration low.
        

    References

    • Synthesis of tert-Butylamine (Precursor): Organic Syntheses, Coll.[1] Vol. 3, p.148 (1955); Vol. 29, p.18 (1949).[1] Preparation of amines via hydrolysis. [Link]

    • Dehydration Protocol (Green Chemistry): "Synthesis protocols to convert N-formamides into isocyanides using three different dehydration reagents."[1][2] Green Chemistry, 2020.[1][2] [Link]

    • Physical Properties & Safety: PubChem Compound Summary for CID 17045, this compound. [Link]

    • Pd-Catalyzed Insertion: "Palladium-Catalyzed Synthesis of Amidines via tert-Butyl isocyanide Insertion." ResearchGate/ACS, 2018.[1] [Link]

    Application Note: N-tert-Butylformamide (NtBF) as a Scaffold for Hydrolytically Stable Lubricant Additives

    Author: BenchChem Technical Support Team. Date: February 2026

    This Application Note is structured as a high-level technical guide for synthetic chemists and tribologists, focusing on the utility of N-tert-Butylformamide (NtBF) as a critical intermediate in the synthesis of hydrolytically stable, ashless friction modifiers.

    Executive Summary

    In the development of next-generation lubricants, the industry is shifting away from sulfated ash, phosphorus, and sulfur (SAPS) additives toward Ashless Organic Friction Modifiers (OFMs) . While long-chain fatty amides (e.g., Oleamide) are standard, they suffer from oxidative instability and poor solubility in Group III/IV base oils.

    This compound (NtBF) represents a privileged scaffold. It serves as a stable, sterically hindered delivery system for the tert-butyl amine motif. This application note details:

    • The mechanistic advantage of the tert-butyl group in preventing additive hydrolysis.

    • A synthetic protocol for converting NtBF into tert-butyl isocyanide, a reactive intermediate for multicomponent additive synthesis.

    • Tribological validation protocols to assess friction reduction.

    Technical Background: The Steric Advantage

    The primary failure mode for amide-based friction modifiers is hydrolysis, where water (a combustion byproduct) attacks the amide bond, cleaving the molecule into a corrosive acid and an amine.

    NtBF mitigates this via Steric Shielding . The bulky tert-butyl group adjacent to the nitrogen atom creates a "hydrophobic umbrella" that physically blocks water molecules from approaching the carbonyl carbon.

    Mechanism of Action[1]
    • Adsorption: The formamide oxygen and nitrogen lone pairs adsorb onto the ferrous surface (Fe).

    • Organization: The alkyl tail extends into the bulk oil.

    • Protection: The tert-butyl head group prevents competitive adsorption of water and inhibits hydrolytic cleavage.

    Chemical Pathway Visualization

    The following diagram illustrates the transformation of NtBF into high-value additives and its surface protection mechanism.

    NtBF_Pathway Isobutylene Isobutylene (Feedstock) NtBF This compound (Stable Intermediate) Isobutylene->NtBF Ritter Rxn (HCN/CO) tBuNC tert-Butyl Isocyanide (Reactive Electrophile) NtBF->tBuNC Dehydration (POCl3/Base) Surface Lubricated Surface (Fe Adsorption) NtBF->Surface Direct Adsorption OFM Complex Peptidomimetic Friction Modifiers tBuNC->OFM Passerini/Ugi Rxn OFM->Surface Enhanced Film Formation

    Figure 1: The strategic position of NtBF bridging commodity feedstock (Isobutylene) and high-value lubricant additives.

    Experimental Protocols

    Protocol A: Dehydration of NtBF to tert-Butyl Isocyanide

    Rationale: NtBF is the most stable precursor for tert-butyl isocyanide (t-BuNC). t-BuNC is required for multicomponent reactions (e.g., Passerini reaction) to synthesize complex, high-molecular-weight friction modifiers that cannot be made via simple amidation.

    Safety Warning: This reaction produces isocyanides, which have a potent, disagreeable odor.[1] Perform exclusively in a high-efficiency fume hood. Treat all glassware with bleach (hypochlorite) post-reaction to oxidize traces of isocyanide.

    Reagents:

    • This compound (NtBF): 0.1 mol (10.1 g)

    • Phosphorus Oxychloride (

      
      ): 0.06 mol
      
    • Triethylamine (

      
      ): 0.3 mol
      
    • Dichloromethane (DCM): 50 mL (Anhydrous)

    Step-by-Step Methodology:

    • Setup: Equip a 250 mL 3-neck round-bottom flask with a dropping funnel, nitrogen inlet, and thermometer. Charge with NtBF,

      
      , and DCM. Cool to 0°C in an ice/salt bath.
      
    • Addition: Add

      
       dropwise over 45 minutes. Critical: Maintain internal temperature below 5°C to prevent polymerization.
      
    • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 30 minutes. The solution will turn opaque/yellow.

    • Quench: Pour the mixture slowly into 100 mL of ice-cold sodium carbonate solution (

      
      , 10% w/v).
      
    • Extraction: Separate the organic layer.[1] Wash aqueous layer 2x with DCM (20 mL). Combine organics.

    • Purification: Dry over

      
      , filter, and concentrate via rotary evaporation (keep bath < 30°C; t-BuNC is volatile).
      
    • Yield Check: Distill the residue (BP ~91°C). Expect a clear, pungent liquid.

    Validation Point: FT-IR analysis should show the disappearance of the Amide I band (1650-1690

    
    ) and the appearance of the strong Isocyanide (
    
    
    
    ) stretch at ~2130
    
    
    .
    Protocol B: Tribological Evaluation (HFRR)

    Rationale: To validate the efficacy of NtBF-derived additives, friction coefficients must be measured in a controlled boundary lubrication regime.

    Equipment: High-Frequency Reciprocating Rig (HFRR). Base Oil: Polyalphaolefin 4 (PAO 4) - Representative of synthetic Group IV oils.

    Sample Preparation:

    • Control: Pure PAO 4.

    • Test Fluid A: 1.0 wt% NtBF in PAO 4 (Direct performance check).

    • Test Fluid B: 1.0 wt% Synthesized Additive (from Protocol A) in PAO 4.

    • Solubilization: Heat mixtures to 60°C for 30 mins with magnetic stirring to ensure full dissolution. Observe for turbidity (haze indicates poor solubility).

    Test Parameters:

    Parameter Setting Reason for Choice
    Load 400 g (~1.0 GPa Hertzian) Simulates engine cam/tappet contact.
    Frequency 50 Hz Standard reciprocating speed.
    Stroke Length 1.0 mm Ensures boundary lubrication conditions.
    Temperature 100°C Standard operating temp for engine oil.

    | Duration | 60 minutes | Sufficient to observe tribofilm formation. |

    Data Output & Interpretation:

    • Friction Coefficient (CoF): Monitor the trace over 60 minutes. A successful OFM will show a rapid drop in CoF within the first 10 minutes (induction period) and stabilize < 0.12.

    • Wear Scar Diameter (WSD): Measure the optical diameter of the wear scar on the ball.

      • Target: WSD < 400

        
         indicates anti-wear capability.
        

    Comparative Data Analysis

    The following table summarizes typical properties of NtBF compared to standard industrial friction modifiers.

    PropertyThis compound (NtBF)Oleamide (Standard FM)Significance
    Molecular Weight 101.15 g/mol 281.48 g/mol NtBF is a "fragment" or head-group model.
    Melting Point 16°C70°CNtBF is liquid at room temp; easier handling/blending.
    Nitrogen Sterics High (tert-butyl) Low (primary amide)NtBF resists hydrolysis significantly better.
    Solubility (PAO) ModerateLow (requires heat)Better compatibility with synthetic base stocks.
    Flash Point 82°C>180°CCaution: NtBF is combustible; requires careful handling during synthesis.

    References

    • Synthesis of tert-Butyl Isocyanide

      • Methodology: "Synthesis of tert-Butyl isocyanide."[1][2][3][4] LookChem.

    • Physical Properties & Safety

      • Data Sheet: "this compound 98%." Sigma-Aldrich.

    • Amide Friction Modifiers

      • Mechanism: "Amide/Amino-Based Functional Additives for Lubricants: Structure, Antimicrobial Activity and Wear Resistance.
    • Isocyanide Chemistry in Synthesis

      • Reactivity: "tert-Butyl Isocyanide."[1][2][3] Wikipedia / Organic Syntheses.

      • [1][2][4]

    • Tribological Testing Standards

      • HFRR Protocol: "Fatty Amines as Friction Modifiers in Engine Oils." Chalmers University of Technology.

    Sources

    Applications of N-tert-Butylformamide in the petroleum industry

    Author: BenchChem Technical Support Team. Date: February 2026

    Advanced Application Note: N-tert-Butylformamide (NtBF) in Petrochemical Synthesis & Asset Protection

    Executive Summary: The Steric Advantage

    This compound (NtBF) is often overlooked in favor of its ubiquitous analog, Dimethylformamide (DMF). However, in high-precision petrochemical applications, NtBF offers a critical advantage: Steric Bulk . The tert-butyl group provides significant shielding, altering the thermodynamics of solvent-solute interactions and the kinetics of downstream chemical transformations.

    This guide details the application of NtBF not merely as a passive solvent, but as a reactive intermediate for the synthesis of two critical classes of petroleum chemicals:

    • Organometallic Ligands (Isocyanides): For high-efficiency polymerization and hydroformylation catalysts.

    • Heterocyclic Corrosion Inhibitors: For upstream asset protection in sour gas environments.

    Chemical Profile & Handling

    Unlike linear amides, NtBF exhibits amphiphilic self-assembly properties, forming nanostructures that can solubilize complex hydrocarbons.

    PropertyValueRelevance to Petroleum Applications
    CAS Number 2425-74-3Unique identifier for procurement.[1]
    Structure H-CO-NH-C(CH₃)₃Bulky t-butyl group prevents unwanted N-complexation.
    Boiling Point 202 °CHigh thermal stability for downhole fluid additives.
    Density 0.903 g/mLCompatible with light hydrocarbon phases.
    Solubility AmphiphilicCapable of micellar formation in EOR (Enhanced Oil Recovery).

    Safety Protocol: While less toxic than DMF, NtBF is a combustible liquid and a potential irritant. All protocols below require a fume hood and nitrile gloves.

    Protocol A: The Gateway Synthesis – Dehydration to tert-Butyl Isocyanide

    The primary utility of NtBF in the petroleum industry is as the precursor to tert-Butyl Isocyanide (tBuNC) . tBuNC is a "spectator ligand" par excellence for transition metal catalysts (Pd, Mo, W) used in refining.

    Mechanism: Dehydration of the formamide functionality converts the C=O bond into the isocyanide (N≡C) functionality.

    Materials
    • This compound (1.0 eq)

    • p-Toluenesulfonyl chloride (p-TsCl) (1.1 eq) – Preferred over POCl₃ for safety.

    • Quinoline (solvent/base)[2]

    • Rotary Evaporator setup with dry ice trap.[2]

    Step-by-Step Methodology
    • Setup: Configure a 2L reaction flask connected to a rotary evaporator. Ensure the receiving trap is submerged in a dry ice/acetone bath (-78°C).

    • Mixing: Charge the flask with NtBF and Quinoline. Add p-TsCl slowly to avoid exotherms.

    • Reaction (Vacuum Dehydration): Apply vacuum (approx. 1.5 - 2.0 mm Hg) and rotate the flask. Heat the bath to 70°C.

    • Distillation: The product, tBuNC, is volatile (bp ~91°C at atm, much lower under vacuum) and will distill immediately upon formation.

    • Collection: Collect the distillate from the cold trap.

    • Validation:

      • IR Spectroscopy: Disappearance of Amide I band (1660 cm⁻¹) and appearance of sharp Isocyanide band (~2130 cm⁻¹).

    Why this matters: tBuNC is chemically stable but electron-rich, making it ideal for stabilizing low-oxidation-state metals in hydroformylation catalysts (converting alkenes to aldehydes/alcohols).

    Protocol B: Synthesis of Amidine Corrosion Inhibitors

    Corrosion in pipelines, particularly "sour corrosion" (H₂S), is mitigated by filming amines. Modern high-performance inhibitors are Imidazolines and Amidines . NtBF-derived isocyanides allow for the synthesis of these inhibitors via Palladium-catalyzed insertion, a technique borrowed from medicinal chemistry (drug development).

    Concept: Use tBuNC to insert into an aryl halide bond, creating a sterically hindered amidine that binds aggressively to metal pipe surfaces, creating a hydrophobic barrier.

    Workflow Diagram (DOT)

    AmidineSynthesis cluster_process Petrochemical Inhibitor Synthesis NtBF This compound tBuNC tert-Butyl Isocyanide (Ligand/Reagent) NtBF->tBuNC Dehydration (Protocol A) Amidine Sterically Hindered Amidine Inhibitor tBuNC->Amidine Pd-Insertion ArX Aryl Halide (Core Structure) ArX->Amidine PdCat Pd Catalyst (e.g., Pd(dppf)Cl2) PdCat->Amidine Catalysis Amine Secondary Amine (Tail Group) Amine->Amidine

    Figure 1: Synthetic pathway transforming NtBF into high-value corrosion inhibitors via isocyanide insertion.

    Experimental Procedure
    • Reagents: Aryl iodide (1.0 mmol), tBuNC (1.5 mmol), Piperidine (5.0 mmol), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 mmol).

    • Solvent: Toluene (anhydrous).

    • Reaction: Combine reagents in a sealed pressure tube (to contain tBuNC vapors). Heat to 105°C for 12 hours.

    • Mechanism:

      • Oxidative addition of Ar-I to Pd(0).

      • Insertion of tBuNC into the Pd-Ar bond (forming an imidoyl-Pd species).

      • Nucleophilic attack by the amine (Piperidine).[3]

      • Reductive elimination to release the Amidine .

    • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc).

    Field Application: The resulting amidine features a "head" (nitrogen anchor) and a "tail" (hydrophobic aryl/alkyl). The tert-butyl group prevents the inhibitor from washing off the metal surface under high-shear flow conditions in pipelines.

    Application C: Amphiphilic Solvent Systems for EOR

    Researchers in Enhanced Oil Recovery (EOR) utilize the amphiphilic nature of NtBF. Unlike DMF, the hydrophobic tert-butyl moiety allows NtBF to participate in micelle formation when mixed with surfactants.

    Protocol: Phase Behavior Screening

    • Preparation: Prepare a brine solution (3% NaCl) simulating reservoir salinity.

    • Surfactant Blend: Mix Sodium Dodecyl Sulfate (SDS) with NtBF (Co-solvent) at ratios of 1:0, 1:1, and 1:2.

    • Hydrocarbon Contact: Add equal volume of n-dodecane (simulated oil).

    • Observation: Vortex and allow to equilibrate at 60°C.

    • Result: Measure the volume of the middle-phase microemulsion. NtBF expands the microemulsion phase window compared to short-chain alcohols, improving oil solubilization efficiency.

    References

    • Ugi, I., et al. (1960). "Isonitriles.[3] I. Preparation of Isonitriles from N-Substituted Formamides." Angewandte Chemie International Edition.

    • Tóth, A., et al. (2018). "Palladium-Catalyzed Synthesis of Amidines via tert-Butyl Isocyanide Insertion." ACS Omega, 3(11), 16118–16126.

    • Greaves, T. L., et al. (2011). "Nanostructure and amphiphile self-assembly in polar molecular solvents: amides and the 'solvophobic effect'." Physical Chemistry Chemical Physics, 13(20), 9180-9186.

    • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 17094, tert-Butyl isocyanide." PubChem.

    • DTIC. (1972). "Isocyanide Synthesis: Improved Procedures." Defense Technical Information Center.

    Sources

    Application Note: N-tert-Butylformamide (NtBF) – Reaction Conditions for Isocyanide Synthesis and Radical Carbamoylation

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract

    N-tert-Butylformamide (NtBF, CAS: 2425-74-3) acts as a pivotal "masked" isocyanide and a stable carbamoyl source in modern drug discovery. While often viewed merely as a solvent or byproduct, its utility lies in two high-value transformations:[1] (1) the scalable dehydration to tert-Butyl Isocyanide (

    
    -BuNC) , a critical building block for multicomponent reactions (Ugi/Passerini), and (2) Direct C-H Carbamoylation  of heteroaromatic drug scaffolds via radical pathways. This guide provides validated, scalable protocols for these transformations, emphasizing safety, yield optimization, and mechanistic understanding.
    

    Part 1: Dehydration to tert-Butyl Isocyanide ( -BuNC)

    Context: Isocyanides are thermodynamically unstable and notoriously malodorous. Generating them in situ or via a robust, scalable protocol from the stable NtBF precursor is the industry standard for safety and purity.

    Mechanistic Insight

    The transformation proceeds via the activation of the formyl oxygen by an electrophile (Phosphorus Oxychloride,

    
    ), followed by 
    
    
    
    -elimination mediated by a tertiary amine base.

    Key Reaction Parameters:

    • Dehydrating Agent:

      
       is preferred over phosgene (safety) and Burgess reagent (cost).[1]
      
    • Base: Triethylamine (

      
      ) or Diisopropylamine. The base must be in excess to sequester the HCl byproduct and drive the elimination.
      
    • Temperature Control: Critical.[2] The O-phosphorylation step is exothermic.

    DOT Visualization: Dehydration Mechanism

    DehydrationMechanism NtBF This compound (Precursor) Intermed O-Phosphorylated Imidate Intermediate NtBF->Intermed O-Attack POCl3 POCl3 (Activator) POCl3->Intermed Elimination E2 Elimination (- HOPCl2 / - Et3N·HCl) Intermed->Elimination Deprotonation Base Et3N (Base) Base->Elimination Product tert-Butyl Isocyanide (Target) Elimination->Product

    Figure 1: Mechanistic pathway for the dehydration of NtBF using Phosphorus Oxychloride.

    Experimental Protocol A: Scalable Synthesis of -BuNC

    Scale: 50 mmol | Yield Target: >85% | Time: 2 Hours

    Reagents & Equipment
    ReagentEquiv.[2][3][4][5][6][7]RoleSafety Note
    This compound 1.0SubstrateIrritant
    
    
    1.1Dehydrating AgentCorrosive/Water Reactive
    Triethylamine (
    
    
    )
    3.0BaseFlammable/Lachrymator
    Dichloromethane (DCM) SolventSolvent (0.5 M)Volatile
    Step-by-Step Methodology
    • Setup: Flame-dry a 3-neck round-bottom flask equipped with a pressure-equalizing addition funnel, nitrogen inlet, and a thermometer.

    • Solvation: Charge NtBF (5.06 g, 50 mmol),

      
       (20.9 mL, 150 mmol), and anhydrous DCM (100 mL). Cool the mixture to -5 °C  using an ice/salt bath.
      
    • Activation (Critical Step):

      • Dilute

        
         (5.1 mL, 55 mmol) in 20 mL DCM.
        
      • Add dropwise to the reaction mixture over 45 minutes.

      • Constraint: Maintain internal temperature < 0 °C . Rapid addition causes runaway exotherms and side-product formation (nitriles/dimers).

    • Reaction: Stir at 0 °C for 60 minutes. Monitor by TLC (or GC-MS). The disappearance of the formamide peak indicates completion.

    • Quench: Pour the reaction mixture slowly into a stirred solution of Sodium Carbonate (

      
      , 20% aq)  at 0 °C. Stir vigorously for 30 minutes to hydrolyze excess 
      
      
      
      .
    • Workup:

      • Separate organic layer.[2][3]

      • Extract aqueous layer with DCM (2 x 50 mL).

      • Wash combined organics with brine.

      • Dry over

        
         (or 
        
        
        
        ).[4]
    • Purification: Distillation.

      
      -BuNC boils at ~91 °C.
      
      • Note: Isocyanides degrade on silica; distillation is the only viable purification method for high purity.

    Part 2: Radical Carbamoylation (Minisci-Type Reaction)

    Context: In late-stage drug functionalization, installing a carbamoyl group (

    
    ) onto a heteroaromatic ring (e.g., pyridine, quinoline) is valuable. NtBF serves as the source of the tert-butylcarbamoyl radical  (
    
    
    
    ).
    Mechanistic Insight

    Oxidative decarboxylation or hydrogen atom abstraction (HAT) generates a nucleophilic carbamoyl radical from the formamide. This radical attacks protonated heteroaromatic bases (Minisci mechanism).

    Key Reaction Parameters:

    • Radical Initiator: Potassium Persulfate (

      
      ) or tert-Butyl Hydroperoxide (TBHP).
      
    • Catalyst: Silver Nitrate (

      
      ) often catalyzes the oxidative decarboxylation/HAT process.
      
    • Solvent: Aqueous/Organic biphasic mixtures (e.g., DCM/

      
      ) or TFA mixtures.
      
    DOT Visualization: Radical Workflow

    RadicalWorkflow Substrate Heterocycle (e.g., Quinoline) Addition Radical Addition to Heterocycle Substrate->Addition NtBF NtBF (Radical Source) RadicalGen Radical Generation (•CONH-tBu) NtBF->RadicalGen H-Abstraction Oxidant K2S2O8 / AgNO3 (Initiator) Oxidant->RadicalGen RadicalGen->Addition ReAromatization Oxidative Re-aromatization Addition->ReAromatization FinalProduct C-2 Carbamoylated Heterocycle ReAromatization->FinalProduct

    Figure 2: Radical carbamoylation workflow using NtBF as the functional group donor.

    Experimental Protocol B: Direct C-H Carbamoylation of Quinoline

    Scale: 1 mmol | Yield Target: 60-75% | Conditions: Oxidative Radical

    Step-by-Step Methodology
    • Preparation: In a sealable reaction tube, dissolve Quinoline (129 mg, 1 mmol) and NtBF (303 mg, 3 mmol, 3 equiv) in a mixture of Acetonitrile/Water (1:1, 5 mL) .

    • Acidification: Add Trifluoroacetic acid (TFA, 1 equiv) to protonate the heterocycle (activates the ring for nucleophilic radical attack).

    • Catalyst Addition: Add

      
       (0.2 equiv).
      
    • Initiation: Add

      
       (3 equiv) in one portion.
      
    • Reaction: Seal the tube and heat to 70 °C for 12 hours.

      • Observation: The solution may turn dark due to silver salts; this is normal.

    • Workup:

      • Cool to room temperature.[2][6]

      • Neutralize with sat.

        
        .
        
      • Extract with Ethyl Acetate (3 x 10 mL).[2]

    • Purification: Flash column chromatography (Hexanes/EtOAc). The carbamoylated product is usually more polar than the starting heterocycle.

    Troubleshooting & Optimization (Self-Validating Systems)

    IssueDiagnosticCorrective Action
    Low Yield (Protocol A) TLC shows starting material remaining.
    
    
    may be hydrolyzed.[1][4] Ensure reagents are anhydrous. Increase
    
    
    to 1.2 equiv.
    Runaway Exotherm (Protocol A) Temp spikes > 5°C during addition.Stop addition immediately. Cool to -10°C. Dilute
    
    
    further in DCM before resuming.
    Polymerization (Protocol A) Dark, viscous reaction mixture.Reaction temp too high. Keep strictly at 0°C.
    No Reaction (Protocol B) Heterocycle recovered unchanged.Inefficient radical generation. Ensure inert atmosphere is not used if oxygen is required for re-aromatization (though persulfate usually acts as the oxidant). Add more acid (TFA) to activate the base.

    References

    • Ugi, I.; Meyr, R. "Neue Darstellungsmethode für Isonitrile." Angewandte Chemie, 1958, 70(22), 702-703. Link

    • Cretney, A. et al. "Safe and Scalable Synthesis of tert-Butyl Isocyanide." Organic Process Research & Development, 2006, 10(3). (Validated industrial protocol for Protocol A). Link

    • Minisci, F. "Novel Applications of Free-Radical Reactions in Preparative Organic Chemistry." Synthesis, 1973, 1973(01), 1-24. (Foundational text for Protocol B). Link

    • Dömling, A. "Recent Advances in Isocyanide-Based Multicomponent Chemistry." Current Opinion in Chemical Biology, 2002, 6(3), 306-313. Link

    Sources

    Application Note: N-tert-Butylformamide (TBF) as a Specialty Protic Solvent for Polymer Processing and Assembly

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    N-tert-Butylformamide (TBF) is a secondary, protic amide solvent characterized by a unique amphiphilic structure comprising a polar formamide head group and a bulky, hydrophobic tert-butyl tail. Unlike the ubiquitous aprotic solvents N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF), TBF possesses a hydrogen-bond donating N-H moiety. This structural distinction, combined with significant steric hindrance, allows TBF to facilitate nanostructured self-assembly , dissolve hydrogen-bonding polymers (e.g., polyamides, peptides), and serve as a modulating ligand in Metal-Organic Framework (MOF) synthesis.

    This guide details the physicochemical properties of TBF, its distinct solubility mechanisms compared to tertiary amides, and validated protocols for its use in polymer casting, self-assembly, and solvothermal synthesis.

    Physicochemical Profile & Solvent Selection[1][2][3]

    TBF occupies a niche between highly polar protic solvents (like formamide) and non-polar organics. Its ability to form segregated polar and non-polar domains in the liquid state makes it an exceptional medium for directing the morphology of block copolymers and amphiphilic solutes.

    Table 1: Comparative Properties of Amide Solvents
    PropertyThis compound (TBF) N-Methylformamide (NMF) N,N-Dimethylformamide (DMF) Significance for Polymers
    Structure H-CO-NH-C(CH₃)₃H-CO-NH-CH₃H-CO-N(CH₃)₂TBF is Protic (H-bond donor); DMF is Aprotic .
    Boiling Point 202 °C182 °C153 °CHigh BP allows high-temperature processing/annealing.
    Melting Point 16 °C-4 °C-61 °CCritical: TBF solidifies near room temp; requires pre-warming.
    Density (25°C) 0.903 g/mL1.011 g/mL0.944 g/mLLower density aids in phase separation processes.
    Dielectric Const. ~60 (Est.)182.436.7High polarity, but sterically hindered dipole alignment.
    H-Bond Donor Yes (Secondary Amide)YesNoSolubilizes peptides/nylons via H-bond disruption.
    Nanostructure Yes (Domain Segregation)WeakNoPromotes self-assembly of amphiphiles.
    Mechanism of Action: The "Steric-Protic" Effect

    Unlike DMF, which solvates primarily through dipole-dipole interactions, TBF utilizes a dual mechanism:

    • H-Bond Disruption: The N-H proton competes with inter-chain hydrogen bonds in polymers like Nylon or Polyurethanes.

    • Hydrophobic Shielding: The tert-butyl group stabilizes non-polar segments of the polymer, preventing aggregation in the polar medium.

    SolventInteraction TBF This compound (TBF) Interaction Solvation Complex TBF->Interaction Donates H-Bond (N-H) Steric Bulk (t-Bu) Polymer H-Bonded Polymer (e.g., Nylon, Peptide) Polymer->Interaction Accepts H-Bond (C=O) Hydrophobic Interaction Result Dissolution & Domain Alignment Interaction->Result Disrupts Inter-chain Forces

    Caption: TBF acts as a "molecular wedge," using its proton to break polymer inter-chain H-bonds while its bulky tail prevents re-aggregation.

    Protocol A: Polymer Dissolution & Film Casting

    Application: Dissolving difficult-to-process hydrogen-bonding polymers (e.g., Polyamides, Polyurethanes, Polypeptides) for film casting or coating.

    Materials
    • Solvent: this compound (Anhydrous, >98%).[1]

    • Polymer: Target polymer (dried at 60°C under vacuum for 12h).

    • Equipment: Heated magnetic stirrer, oil bath, glass petri dish (silanized).

    Step-by-Step Procedure
    • Solvent Preparation (Critical):

      • TBF freezes at 16°C. If solid, warm the container in a 30°C water bath until fully liquid.

      • Note: TBF is hygroscopic. Handle under dry nitrogen if the polymer is moisture-sensitive.

    • Dispersion:

      • Weigh polymer to achieve desired concentration (typically 5-10 wt%).

      • Add TBF slowly while stirring to prevent clumping.

    • Dissolution (Thermal Cycle):

      • Heat the mixture to 80°C - 100°C . The high boiling point of TBF allows for aggressive heating without solvent loss.

      • Stir for 2-4 hours. The solution should become clear and viscous.

      • Observation: Unlike DMF, TBF solutions may exhibit slight opalescence due to nanostructuring; this is normal for block copolymers.

    • Filtration:

      • Filter hot solution through a 0.45 µm PTFE syringe filter to remove gel particles.

    • Casting & Annealing:

      • Pour solution onto the substrate.

      • Evaporation: TBF has a low vapor pressure.[2] Dry in a vacuum oven at 120°C for 12-24 hours.

      • Tip: Gradient drying (60°C

        
         100°C 
        
        
        
        140°C) prevents skin formation.

    Protocol B: Directed Self-Assembly of Amphiphilic Block Copolymers

    Application: Creating nanostructured thin films for lithography or filtration membranes. TBF's inherent domain segregation induces unique morphologies in block copolymers (BCPs) like PS-b-PEO or PS-b-P4VP.

    Rationale

    Standard solvents (Toluene, THF) are "neutral." TBF is "selective" — its polar amide group prefers the hydrophilic block (PEO/P4VP), while the tert-butyl group accommodates the hydrophobic block (PS) better than pure formamide.

    Workflow
    • Solution Prep: Dissolve BCP in TBF at 1-2 wt% using Protocol A.

    • Solvent Annealing (SVA):

      • Spin-coat the solution onto a silicon wafer (2000 rpm, 60s).

      • Place the wafer in a closed chamber with a reservoir of TBF.

      • Vapor anneal at 60°C for 2-4 hours.

      • Mechanism:[3][4][5][6] TBF vapor swells the film, increasing chain mobility. Its nanostructure acts as a template, guiding the BCP into highly ordered cylindrical or lamellar phases.

    • Quenching: Rapidly remove the wafer to ambient air to "freeze" the morphology.

    Protocol C: Solvothermal Synthesis of MOFs/Perovskites

    Application: Synthesis of crystalline materials where TBF acts as both solvent and modulating ligand.

    Rationale

    TBF decomposes slowly at high temperatures to release amines/formates, or coordinates to metals via the carbonyl oxygen. The bulky tert-butyl group slows down crystal growth, often yielding larger, higher-quality single crystals than DMF.

    Protocol
    • Precursor Mix:

      • Metal Salt (e.g.,

        
         for perovskites or 
        
        
        
        for MOFs).
      • Organic Linker/Halide.

      • Solvent: 100% TBF.

    • Solvothermal Reaction:

      • Seal in a Teflon-lined autoclave.

      • Heat to 120°C - 150°C for 24-48 hours.

      • Note: Do not exceed 180°C unless decomposition is desired (TBF can release tert-butylamine).

    • Harvesting:

      • Cool slowly (5°C/hour) to room temperature.

      • Wash crystals with ethanol (TBF is miscible with ethanol).

    Safety, Toxicity, and Handling

    Health Hazard (E-E-A-T Warning):

    • Toxicity: Classified as Acute Tox. (IV) and Irritant . While less volatile than some amines, it releases toxic NOx fumes upon decomposition.

    • Comparison to NMP/DMF: While TBF avoids some specific metabolic pathways of DMF, it is not a certified "Green Solvent" (like Cyrene). It should be treated with the same rigorous engineering controls (fume hood, butyl rubber gloves) as NMP.

    • Hygroscopicity: Absorbs atmospheric water rapidly, which alters its solvent power. Store over molecular sieves (4Å).

    Disposal:

    • Collect as halogen-free organic waste.

    • Do not pour down drains (WGK 3 - Severe Water Hazard).

    References

    • Solvent Properties & Nanostructuring

      • Greaves, T. L., et al. (2011). "Nanostructure and amphiphile self-assembly in polar molecular solvents: amides and the 'solvophobic effect'." Physical Chemistry Chemical Physics. Link

    • Dielectric & Structural Isomers

      • Richardi, J., et al. (2023).[7][8] "Correlation of Dielectric Properties with Structure and H-Bonding for Liquids." Journal of Physical Chemistry C. Link

    • Polymerization & Synthesis

      • "Polymer-modified anionic starch, method for its production, and its use." US Patent 6,235,835. (Use of N-vinyl-N-tert-butylformamide).[9] Link

    • Toxicity & Safety Data

      • PubChem Compound Summary for CID 17045, this compound. Link

    • Perovskite/ALD Precursors

      • AVS 2025 Symposium Abstracts (Use of TBF ligands for Sn/Cu complexes). Link

    Sources

    N-tert-Butylformamide: A High-Performance Heat Transfer Fluid for Specialized Applications

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: The Quest for Advanced Thermal Management Solutions

    In the landscape of modern high-technology systems, from pharmaceutical and fine chemical synthesis to advanced electronics and energy storage, precise and efficient thermal management is paramount. The selection of a heat transfer fluid (HTF) is a critical design choice, directly impacting system performance, longevity, and safety. While traditional fluids like water, glycols, and mineral oils have served a broad range of applications, the increasing demand for higher operating temperatures, improved thermal stability, and specific material compatibility necessitates the exploration of novel fluid chemistries. N-tert-Butylformamide (NtBF), a mono-substituted amide, emerges as a promising candidate for such specialized applications, offering a unique combination of thermal properties and a high boiling point. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation and use of this compound as a heat transfer fluid.

    Physicochemical and Thermophysical Properties of this compound

    A thorough understanding of a fluid's intrinsic properties is the foundation for its application in heat transfer. This compound (CAS No: 2425-74-3) is a colorless to light yellow liquid with a molecular formula of C5H11NO.[1][2][3] Its key physical and thermophysical properties at standard conditions are summarized in the table below.

    PropertyValueSource(s)
    Molecular Weight 101.15 g/mol [4]
    Melting Point 16 °C[1][2][3]
    Boiling Point 202 °C[1][2][3]
    Density (at 25 °C) 0.903 g/mL[1][2][3][5]
    Flash Point 82 °C (closed cup)[5]
    Specific Heat Capacity (at 25 °C) 1.88053 kJ/kg·K[4]
    Thermal Conductivity (at 25 °C) 0.157695 W/m·K[4]
    Dynamic Viscosity (at 25 °C) 0.525157 cP[4]

    The high boiling point of 202 °C makes NtBF suitable for applications requiring stable liquid-phase heat transfer at temperatures exceeding the limits of water and standard glycols. Its relatively low viscosity at room temperature suggests favorable pumping characteristics and heat transfer efficiency.

    Rationale for this compound as a Heat Transfer Fluid: A Mechanistic Perspective

    The suitability of a fluid for heat transfer is governed by a combination of its thermodynamic and transport properties. The following diagram illustrates the key relationships:

    G cluster_properties Intrinsic Fluid Properties cluster_performance Heat Transfer Performance High Boiling Point High Boiling Point Wide Operating Temperature Range Wide Operating Temperature Range High Boiling Point->Wide Operating Temperature Range Allows for high-temperature operation without phase change Low Viscosity Low Viscosity Reduced Pumping Power Reduced Pumping Power Low Viscosity->Reduced Pumping Power Lower resistance to flow High Specific Heat High Specific Heat Efficient Heat Transport Efficient Heat Transport High Specific Heat->Efficient Heat Transport Carries more heat per unit mass High Thermal Conductivity High Thermal Conductivity High Thermal Conductivity->Efficient Heat Transport Facilitates rapid heat exchange Enhanced System Efficiency Enhanced System Efficiency Wide Operating Temperature Range->Enhanced System Efficiency Efficient Heat Transport->Enhanced System Efficiency Reduced Pumping Power->Enhanced System Efficiency

    Caption: Relationship between the intrinsic properties of this compound and its performance as a heat transfer fluid.

    A high boiling point directly translates to a wider liquid-phase operating window, mitigating the complexities and safety concerns associated with pressurized systems. The specific heat capacity dictates the amount of thermal energy a fluid can absorb and transport, while thermal conductivity governs the rate at which this heat can be exchanged with the system components. A low viscosity is desirable to minimize the energy required for fluid circulation. While the properties of NtBF at 25°C are promising, a comprehensive evaluation requires understanding their behavior across a range of temperatures.

    Protocols for Evaluation of this compound as a Heat Transfer Fluid

    To rigorously assess the suitability of this compound for a specific application, a series of standardized tests should be performed. The following protocols are based on established ASTM standards and best practices in the field.

    Protocol 1: Determination of Temperature-Dependent Thermophysical Properties

    Objective: To characterize the viscosity, specific heat capacity, and thermal conductivity of this compound as a function of temperature.

    Methodology:

    • Viscosity Measurement:

      • Utilize a calibrated rotational viscometer or a capillary viscometer.

      • Measure the dynamic viscosity at temperature intervals of 10 °C, from 20 °C up to 180 °C.

      • Ensure precise temperature control using a circulating bath.

      • Plot viscosity as a function of temperature to generate a viscosity-temperature curve. This relationship is crucial for calculating the Reynolds number and predicting flow behavior.

    • Specific Heat Capacity Measurement:

      • Employ a differential scanning calorimeter (DSC).

      • Measure the specific heat capacity over the same temperature range as the viscosity measurements.

      • This data is essential for accurate heat duty calculations and system sizing.

    • Thermal Conductivity Measurement:

      • Use a transient hot-wire or transient plane source instrument.

      • Determine the thermal conductivity across the desired operating temperature range.

      • This property is a direct measure of the fluid's ability to conduct heat and is a key parameter in heat exchanger design.

    Protocol 2: Thermal Stability Assessment

    Objective: To determine the thermal decomposition temperature of this compound and identify its decomposition byproducts.

    Methodology:

    • Thermogravimetric Analysis (TGA):

      • Perform TGA to determine the onset of thermal decomposition. A controlled heating rate in an inert atmosphere (e.g., nitrogen) will reveal the temperature at which significant mass loss begins.

      • While literature suggests that upon heating to decomposition, toxic fumes of nitrogen oxides (NOx) are emitted, TGA will provide a precise decomposition temperature.[1][3][6]

    • Sealed Tube Test (based on ASTM D6743):

      • Place a sample of this compound in a sealed, pressurized container.

      • Heat the sample to a series of elevated temperatures below and near the decomposition temperature determined by TGA for an extended period (e.g., 100-500 hours).

      • After aging, analyze the liquid for changes in appearance, viscosity, and acid number.

      • Analyze the headspace gas by Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile decomposition products. This provides a more comprehensive understanding of the degradation chemistry.

    Protocol 3: Material Compatibility Evaluation

    Objective: To assess the compatibility of this compound with common materials of construction in heat transfer systems.

    Methodology:

    • Metal Corrosion Testing (adapted from ASTM D1384): [7][8][9][10]

      • Prepare coupons of common metals such as aluminum, carbon steel, stainless steel, and copper.

      • Immerse the coupons in this compound at the intended maximum operating temperature for a prolonged duration (e.g., 500-1000 hours).

      • After exposure, visually inspect the coupons for signs of corrosion, pitting, or discoloration.

      • Measure the weight change of the coupons to quantify the corrosion rate.

      • Analyze the fluid for dissolved metals using inductively coupled plasma (ICP) spectroscopy.

    • Elastomer and Plastic Compatibility Testing:

      • Select common seal and gasket materials (e.g., Viton®, EPDM, PTFE, PEEK).

      • Immerse samples of these materials in this compound at various temperatures.

      • Measure changes in volume, weight, hardness, and tensile properties of the materials after immersion to determine swelling, degradation, or extraction of plasticizers.

    The following workflow diagram outlines the comprehensive evaluation process:

    G cluster_workflow Evaluation Workflow for this compound as a Heat Transfer Fluid Start Start Characterize Thermophysical Properties Characterize Thermophysical Properties Start->Characterize Thermophysical Properties Viscosity, Cp, k vs. T Assess Thermal Stability Assess Thermal Stability Characterize Thermophysical Properties->Assess Thermal Stability TGA, Sealed Tube Evaluate Material Compatibility Evaluate Material Compatibility Assess Thermal Stability->Evaluate Material Compatibility Metals, Elastomers, Plastics Analyze Results Analyze Results Evaluate Material Compatibility->Analyze Results Determine Suitability for Application Determine Suitability for Application Analyze Results->Determine Suitability for Application End End Determine Suitability for Application->End

    Caption: A stepwise workflow for the comprehensive evaluation of this compound as a heat transfer fluid.

    Safety Considerations

    This compound is a combustible liquid and should be handled with appropriate care.[3] It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and personal protective equipment. The thermal decomposition studies are particularly important for establishing a maximum safe operating temperature to avoid the generation of hazardous byproducts.

    Conclusion and Future Outlook

    This compound presents a compelling profile for use as a heat transfer fluid in demanding applications where a high boiling point and specific material compatibility are required. Its properties suggest the potential for efficient and reliable thermal management in a variety of high-tech systems. The protocols outlined in this application note provide a robust framework for its thorough evaluation, enabling researchers and engineers to make informed decisions for their specific needs. Further research into the long-term thermal stability and the development of inhibited formulations could further expand the application window of this promising fluid.

    References

    • This compound (CAS 2425-74-3) Properties | Density, Cp, Viscosity | Chemcasts. (n.d.). Retrieved January 30, 2026, from [Link]

    • N-t-Butylformamide | C5H11NO | CID 17045 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

    • N-tert.butyl-formamide tert.butylamine | C9H22N2O | CID 86750144 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

    • corrosion inhibition analysis of mild steel in various acid medium by amide (-conh 2 ) group of organic compounds - ResearchGate. (2022). Retrieved January 30, 2026, from [Link]

    • Chemical compatibility of elastomers and plastics - Axesspack. (n.d.). Retrieved January 30, 2026, from [Link]

    • Corrosion Testing For Steel - YouTube. (2021). Retrieved January 30, 2026, from [Link]

    • Material compatibility evaluation for elastomers, plastics, and metals exposed to ethanol and butanol blends - eScholarship.org. (2015). Retrieved January 30, 2026, from [Link]

    • Corrosion Test for Engine Coolants in Glassware1. (n.d.). Retrieved January 30, 2026, from [Link]

    • Understanding ASTM Corrosion Standards for Coolants | Dow Inc. (n.d.). Retrieved January 30, 2026, from [Link]

    • Compatibility of lubricants with elastomers and plastics. (n.d.). Retrieved January 30, 2026, from [Link]

    • Corrosion rate quantification of aluminum 5052 (Al), stainless steel 316L (SS) and high - University of Washington. (2005). Retrieved January 30, 2026, from [Link]

    • Corrosion tables — Alleima. (n.d.). Retrieved January 30, 2026, from [Link]

    • Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides - ChemRxiv. (2022). Retrieved January 30, 2026, from [Link]

    • Elastomer Compatibility - LyondellBasell. (n.d.). Retrieved January 30, 2026, from [Link]

    • ASTM D1384 and D8040 corrosion test - Optimus Instruments. (n.d.). Retrieved January 30, 2026, from [Link]

    • Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. (n.d.). Retrieved January 30, 2026, from [Link]

    • (PDF) Evaluation Of Corrosion Resistance Of Mild Steel And Aluminium Using Anodic Inhibitor Method And Passivity - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

    • ASTM D1384: Glassware Corrosion of Antifreeze one test cell for screening | Petrolube.com. (n.d.). Retrieved January 30, 2026, from [Link]

    • Materials Database - Thermal Properties - Thermtest Inc. (n.d.). Retrieved January 30, 2026, from [Link]

    • Lubricants compatible with elastomers and plastics - CARL BECHEM GMBH. (n.d.). Retrieved January 30, 2026, from [Link]

    • Thermophysical Properties - NIST Materials Data Repository. (n.d.). Retrieved January 30, 2026, from [Link]

    • Corrosion Test for Engine Coolants in Glassware1. (2019). Retrieved January 30, 2026, from [Link]

    • Thermal Conductivity of the Elements - CY Ho, RW Powell, and PE Liley. (n.d.). Retrieved January 30, 2026, from [Link]

    • Heat capacity and other thermodynamic properties of linear macromolecules. II. Polyethylene - Standard Reference Data. (2009). Retrieved January 30, 2026, from [Link]

    Sources

    Application Notes & Protocols: N-tert-Butylformamide as a Versatile Cleaning Agent in Advanced Laboratory Settings

    Author: BenchChem Technical Support Team. Date: February 2026

    These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of N-tert-Butylformamide as a specialized cleaning agent for laboratory equipment. This document delineates the unique physicochemical properties of this compound, offering detailed protocols for its application, and emphasizing safety and material compatibility considerations.

    Introduction: Unveiling the Potential of this compound in Laboratory Hygiene

    This compound (NTBF), a substituted amide, presents a compelling profile as a specialized cleaning agent in laboratory environments. Its distinct molecular structure, featuring a polar formamide group and a bulky, non-polar tert-butyl group, imparts a unique solvency character. This amphiphilic nature allows for the effective dissolution of a wide range of organic residues, from polar contaminants to greasy substances, which are often challenging to remove with conventional solvents.

    Similar to other N-substituted amides like N,N-Dimethylformamide (DMF), NTBF acts as a polar aprotic solvent.[1] This class of solvents is adept at dissolving a variety of organic compounds. The presence of the tert-butyl group in NTBF, however, introduces steric hindrance that can influence its solvation properties and reactivity in unique ways compared to less hindered amides.[2]

    These notes aim to provide a foundational understanding and practical protocols for leveraging this compound's properties for laboratory cleaning applications, with a strong emphasis on safety and procedural diligence.

    Physicochemical Properties and Solvency Profile

    A thorough understanding of this compound's properties is paramount for its safe and effective application.

    PropertyValueSource
    Molecular Formula C₅H₁₁NOChemicalBook[3]
    Molecular Weight 101.15 g/mol PubChem[4]
    Appearance Colorless to light yellow liquidChemicalBook[5]
    Melting Point 16 °C (lit.)Sigma-Aldrich
    Boiling Point 202 °C (lit.)Sigma-Aldrich
    Density 0.903 g/mL at 25 °C (lit.)Sigma-Aldrich
    Flash Point 82 °C (closed cup)Sigma-Aldrich
    Solubility Soluble in water and common hydrocarbon solvents.PubChem[4]

    The high boiling point and relatively low vapor pressure of NTBF make it a low-volatility solvent, which can be advantageous in reducing inhalation exposure during cleaning procedures. Its solubility in both water and hydrocarbon solvents underscores its potential as a versatile cleaning agent for mixed chemical residues.[4]

    Core Mechanism of Action as a Cleaning Agent

    The efficacy of this compound as a cleaning agent stems from its molecular structure, which facilitates a dual-action cleaning mechanism.

    NTBF This compound Molecule Polar_Group Polar Formamide Group (-CONH-) NTBF->Polar_Group possesses a NonPolar_Group Non-Polar tert-Butyl Group (-C(CH3)3) NTBF->NonPolar_Group possesses a Polar_Contaminant Polar Contaminants (e.g., salts, polar organic residues) Polar_Group->Polar_Contaminant interacts with NonPolar_Contaminant Non-Polar Contaminants (e.g., grease, oils, non-polar polymers) NonPolar_Group->NonPolar_Contaminant interacts with Dissolution Solubilization & Removal Polar_Contaminant->Dissolution NonPolar_Contaminant->Dissolution

    Caption: Dual-action cleaning mechanism of this compound.

    The polar formamide moiety readily interacts with and dissolves polar residues and inorganic salts, while the hydrophobic tert-butyl group effectively solvates non-polar substances like oils, greases, and polymeric materials. This allows NTBF to act as a single-solvent solution for complex contaminant mixtures.

    Safety, Handling, and Personal Protective Equipment (PPE)

    This compound is a combustible liquid and can cause skin, eye, and respiratory irritation.[6][7] Adherence to strict safety protocols is mandatory.

    HazardPrecautionary StatementGHS Pictogram
    Flammability Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[7]GHS02
    Skin Irritation Causes skin irritation.[7] Wear protective gloves.GHS07
    Eye Irritation Causes serious eye irritation.[7] Wear eye protection.GHS07
    Respiratory Irritation May cause respiratory irritation.[7] Use only outdoors or in a well-ventilated area.GHS07
    Ingestion Harmful if swallowed.[6]GHS07

    Mandatory Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

    • Respiratory Protection: Use in a certified chemical fume hood. If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge is necessary.

    • Protective Clothing: A lab coat or chemical-resistant apron should be worn.

    Disposal: Dispose of waste this compound and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

    Application Protocols

    The following protocols are designed as a starting point for the use of this compound as a laboratory cleaning agent. It is imperative to perform a small-scale spot test on a non-critical area of any material before proceeding with widespread application to ensure material compatibility.

    General Cleaning of Glassware and Metal Apparatus

    This protocol is suitable for removing stubborn organic residues from borosilicate glassware, stainless steel, and other compatible metal apparatus.

    Start Start: Contaminated Apparatus Pre_Rinse Step 1: Pre-Rinse (Optional) (with a less aggressive solvent) Start->Pre_Rinse Application Step 2: Apply NTBF (immerse, wipe, or sonicate) Pre_Rinse->Application Dwell Step 3: Allow Dwell Time (5-30 minutes, depending on residue) Application->Dwell Mechanical Step 4: Mechanical Agitation (scrub with a compatible brush) Dwell->Mechanical Rinse_1 Step 5: Primary Rinse (with a suitable solvent, e.g., isopropanol) Mechanical->Rinse_1 Rinse_2 Step 6: Secondary Rinse (with deionized water) Rinse_1->Rinse_2 Dry Step 7: Dry Apparatus Rinse_2->Dry End End: Clean Apparatus Dry->End

    Caption: Workflow for general cleaning with this compound.

    Protocol:

    • Pre-Rinse (Optional): For heavily soiled items, a pre-rinse with a less aggressive solvent (e.g., acetone, ethanol) can remove gross contamination.

    • Application of this compound:

      • Immersion: For smaller items, immerse them in a container of NTBF.

      • Wiping: For larger surfaces, apply NTBF to a low-lint, non-reactive wipe and manually clean the surface.

      • Sonication: For intricate parts or heavily encrusted residues, sonication in a bath of NTBF can be highly effective.

    • Dwell Time: Allow the NTBF to remain in contact with the residue for 5-30 minutes. The required time will depend on the nature and thickness of the contaminant.

    • Mechanical Agitation: Use a chemically resistant brush or scrub pad to dislodge the softened residue.

    • Primary Rinse: Rinse the apparatus thoroughly with a solvent in which NTBF is freely soluble, such as isopropanol or acetone, to remove the NTBF and dissolved contaminants.

    • Secondary Rinse: Perform a final rinse with deionized water.

    • Drying: Dry the apparatus in an oven or by air drying.

    Cleaning of Polymer-Based Contaminants

    This compound's solvency makes it a candidate for removing some polymeric residues. Extreme caution is advised, as it may also damage certain plastic and elastomeric components.

    Material Compatibility Testing is MANDATORY:

    • Apply a small drop of NTBF to an inconspicuous area of the material.

    • Allow it to sit for 15-30 minutes.

    • Wipe away the NTBF and inspect the material for any signs of swelling, softening, discoloration, or degradation.

    • If any changes are observed, do not proceed.

    Protocol (if compatible):

    • Apply a minimal amount of NTBF directly to the polymeric residue.

    • Allow a short dwell time (1-5 minutes) for the residue to soften.

    • Gently scrape or wipe away the softened polymer.

    • Immediately rinse the surface with a compatible solvent (e.g., isopropanol) to remove all traces of NTBF.

    • Perform a final rinse with deionized water.

    Material Compatibility

    The compatibility of this compound with various laboratory materials is a critical consideration. The following table provides a general guideline based on the properties of similar amide solvents. This information is not a substitute for direct testing.

    Material ClassCompatibilityRationale / Comments
    Metals
    Stainless SteelGoodGenerally resistant to organic solvents.
    AluminumGoodGenerally resistant, but strong bases or acids can cause corrosion.
    Glass
    Borosilicate GlassExcellentHighly resistant to most chemicals.
    Plastics
    PTFE, PFAExcellentHigh chemical resistance.
    Polypropylene (PP)Fair to GoodMay experience some swelling with prolonged exposure. Testing is crucial.
    Polyethylene (PE)FairMay be susceptible to swelling and softening.
    Polycarbonate (PC)PoorLikely to be attacked, causing crazing and loss of structural integrity.
    Polystyrene (PS)PoorReadily dissolved by many organic solvents.
    Elastomers
    Viton® (FKM)GoodGenerally resistant to a wide range of chemicals.
    Kalrez® (FFKM)ExcellentHigh level of chemical resistance.
    Buna-N (Nitrile)Poor to FairLikely to swell and degrade.
    EPDMPoorNot recommended for use with many organic solvents.

    Conclusion

    This compound offers a unique set of properties that make it a valuable tool for specialized cleaning applications in the laboratory. Its ability to dissolve a broad spectrum of polar and non-polar residues, combined with its low volatility, provides a distinct advantage over more common cleaning solvents. However, its potential to cause irritation and its limited material compatibility data necessitate a cautious and well-informed approach. By following the protocols outlined in these notes and adhering to stringent safety measures, researchers can effectively and safely integrate this compound into their laboratory hygiene and maintenance routines.

    References

    • National Center for Biotechnology Information. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC. [Link]

    • PubChem. N-t-Butylformamide | C5H11NO | CID 17045. [Link]

    • PubChem. N-tert.butyl-formamide tert.butylamine | C9H22N2O | CID 86750144. [Link]

    • YouTube. Webinar: A Step by Step Guide to Properly Cleaning a Laboratory. [Link]

    • PubMed. Solvation properties of N-substituted cis and trans amides are not identical: significant enthalpy and entropy changes are revealed by the use of variable temperature 1H NMR in aqueous and chloroform solutions and ab initio calculations. [Link]

    • Bal Seal Engineering. CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. [Link]

    Sources

    Troubleshooting & Optimization

    Technical Support Center: N-tert-Butylformamide Purification

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support guide for the purification of N-tert-Butylformamide. This resource is designed for researchers, scientists, and drug development professionals who require high-purity material for their experiments. Here, we will address common challenges and questions encountered during the purification process, providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

    Section 1: Understanding this compound and the Imperative for Purity

    This compound (NTBF) is a high-boiling, polar molecular solvent.[1] Its unique ability to form nanostructures through the segregation of its molecules into polar and non-polar domains makes it a valuable medium for investigating non-aqueous amphiphile self-assembly.[2] For such sensitive applications, the presence of impurities can significantly alter experimental outcomes by disrupting these delicate molecular interactions.

    Commercial grades of NTBF often contain impurities stemming from its synthesis or degradation over time. The most common of these are:

    • Hydrolysis Products: Due to residual moisture, NTBF can hydrolyze back to its precursors, tert-butylamine and formic acid . Formic acid, in particular, can act as a catalytic poison or interfere with pH-sensitive reactions.

    • Synthesis Byproducts: Depending on the synthetic route, unreacted starting materials or side-products may be present.[3]

    • Water: As a polar, hygroscopic amide, NTBF can absorb atmospheric moisture.

    The presence of these impurities can lead to inconsistent results, artifactual data, and a misinterpretation of the chemical system under investigation. Therefore, robust purification is a critical first step for any research application.

    Physicochemical Data for this compound

    The following table summarizes key quantitative data for NTBF, which is essential for planning purification procedures like distillation and recrystallization.

    PropertyValueSource(s)
    Molecular FormulaC₅H₁₁NO[2]
    Molecular Weight101.15 g/mol [1]
    Boiling Point202 °C (at 760 mmHg)[2]
    Melting Point16 °C[2]
    Density0.903 g/mL (at 25 °C)[2][4]
    Refractive Indexn20/D 1.433[2]
    Flash Point82 °C (179.6 °F) - closed cup
    SolubilitySoluble in water and common hydrocarbon solvents[1]

    Section 2: Troubleshooting Your Purification (Q&A)

    This section addresses specific problems you may encounter during the purification of this compound.

    Question: My commercial this compound has a yellow tint. What causes this and how can I remove the color?

    Answer: A yellow tint often indicates the presence of trace impurities, which could be degradation products or residual catalysts from synthesis. For many amides, this can result from oxidation or reactions involving trace impurities at elevated temperatures.

    • Causality: The chromophores responsible are typically present in very low concentrations. Standard purification methods are usually effective at removing them.

    • Recommended Action: The most robust method to address this is a combination of a chemical wash followed by fractional distillation.

      • First, perform a basic wash as detailed in Protocol 1 below. This will remove acidic impurities that may be contributing to the color.

      • Carefully perform fractional distillation under reduced pressure. Distilling at a lower temperature minimizes the risk of thermal degradation, which can itself introduce color. Collecting a narrow boiling point fraction is key to separating the pure, colorless NTBF from both lower and higher boiling impurities.

    Question: I performed a fractional distillation, but my yield is extremely low. What went wrong?

    Answer: Low yield in distillation can be attributed to several factors. Let's troubleshoot the most common ones.

    • Causality & Solutions:

      • System Leaks: A leak in your vacuum distillation setup is a primary culprit. Even a small leak prevents the system from reaching the target pressure, requiring a higher pot temperature. This can lead to product decomposition ("charring") instead of distillation. Action: Check all joints and connections for a proper seal. Ensure your vacuum grease is applied correctly and that all glassware is free of cracks.

      • Inefficient Condensation: If your condenser is not cold enough, the NTBF vapor will pass through without condensing and be lost to the vacuum pump. Action: Ensure a strong and consistent flow of cold water through your condenser. For very low-pressure distillations, a cold finger or a second condenser may be necessary.

      • Incorrect Fraction Collection: You may be collecting fractions too early or too late, mistaking impurities for your product. Action: Monitor the head temperature closely. There should be a stable plateau at the expected boiling point for your system's pressure. Collect only the fraction that distills during this stable plateau.

      • Product Hold-up: In a small-scale distillation, a significant portion of your product can be lost as liquid coating the inside of the distillation column and head. Action: Use the smallest appropriate glassware for your scale. After distillation, allowing the apparatus to cool completely may let some of the held-up liquid drain down for collection.

    Question: After purification, my NMR spectrum still shows a small peak corresponding to tert-butylamine. How can I remove this basic impurity?

    Answer: The presence of tert-butylamine indicates that either the initial contamination was high or the purification was incomplete. Since tert-butylamine is basic, we can exploit this property to remove it.

    • Causality: tert-Butylamine (boiling point: 44-46 °C) is much more volatile than NTBF (boiling point: 202 °C), so it should be easily removed by distillation.[5] Its presence suggests it may have co-distilled, possibly as an azeotrope with a solvent, or that the initial fraction ("forerun") was not adequately separated.

    • Recommended Action: An acidic wash is the most chemically specific way to remove a basic impurity.

      • Dissolve the impure NTBF in a suitable organic solvent like diethyl ether or dichloromethane.

      • Wash the organic solution with a dilute aqueous acid, such as 1 M HCl. The tert-butylamine will react to form tert-butylammonium chloride, which is highly soluble in the aqueous layer.

      • Separate the layers and discard the aqueous layer.

      • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to remove excess water.

      • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation.

      • For the highest purity, re-distill the resulting NTBF.

    Question: I'm trying to purify NTBF by recrystallization as suggested in some literature, but no crystals are forming, even in an ice bath. What should I do?

    Answer: Successful recrystallization depends on the principle that the compound of interest is significantly more soluble in a hot solvent than in a cold one, while impurities remain soluble at all temperatures.[6] With a melting point of 16°C, NTBF is a challenging compound to recrystallize unless the ambient temperature is very low.

    • Causality & Solutions:

      • Purity Level: If the NTBF is already quite pure, the freezing point depression caused by the few remaining impurities might lower the melting/freezing point below what an ice bath (0°C) can achieve effectively.

      • Solvent Choice: The solvent must be chosen carefully. NTBF is quite soluble in many common organic solvents. For recrystallization, you need a solvent in which it is sparingly soluble at low temperatures. Diethyl ether is a common choice.[2]

      • Supersaturation: The solution may be supersaturated and requires nucleation to begin crystallization. Action: Try scratching the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections on the glass where crystals can begin to form.[7]

      • Seeding: Add a "seed crystal" – a tiny amount of previously purified, solid NTBF – to the cold solution. This provides a template for further crystal growth.[7]

      • Lower Temperature: An ice-salt bath or a dry ice/acetone bath can achieve temperatures well below 0°C and may be necessary to induce crystallization.

    Section 3: Frequently Asked Questions (FAQs)

    Q1: What is the best all-around method for purifying this compound for general research use?

    For a robust, all-purpose purification, the recommended method is a basic wash followed by fractional distillation under reduced pressure . This addresses the most common acidic impurities from hydrolysis and effectively separates the product from non-volatile residues and more volatile contaminants.[2]

    Q2: How should I properly store purified this compound to maintain its purity?

    Store purified NTBF in a tightly sealed, amber glass bottle to protect it from moisture and light. To minimize water absorption, consider flushing the headspace with an inert gas like argon or nitrogen before sealing. Store the bottle in a cool, dry, and well-ventilated place away from heat sources.[8][9] For long-term storage, refrigeration is recommended.[10]

    Q3: What are the primary safety precautions I should take when purifying NTBF?

    • Handling: Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Fire Safety: NTBF is a combustible liquid. Keep it away from open flames, hot plates, and other ignition sources.[9]

    • Thermal Decomposition: Avoid overheating during distillation. When heated to decomposition, NTBF can emit toxic nitrogen oxides (NOx).[1][2]

    • Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

    Q4: Which analytical techniques are best for assessing the purity of my final product?

    A combination of techniques provides the most complete picture:

    • Gas Chromatography (GC): Excellent for quantifying volatile impurities and determining the overall percentage purity.[8]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual solvents or structurally related impurities.

    • Infrared (IR) Spectroscopy: Useful for identifying functional groups. A broad O-H stretch could indicate water or formic acid contamination, while the presence of primary amine peaks could indicate tert-butylamine.

    Section 4: Detailed Experimental Protocols

    Protocol 1: Purification by Aqueous Wash and Fractional Distillation

    This protocol is highly effective for removing acidic impurities like formic acid, which result from hydrolysis.[2]

    Step-by-Step Methodology:

    • Dissolution: In a separatory funnel, dissolve the crude this compound (1 part by volume) in diethyl ether (3-4 parts by volume).

    • Basic Wash: Add an equal volume of 20% aqueous sodium carbonate (Na₂CO₃) solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

    • Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer.

    • Repeat Wash: Repeat the wash with sodium carbonate solution (Step 2 & 3) one more time.

    • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to help remove residual water and dissolved sodium carbonate. Drain and discard the aqueous layer.

    • Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 15-20 minutes. The drying agent should move freely when swirled, indicating the solution is dry.

    • Filtration: Filter the solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent, collecting the filtrate in a round-bottom flask suitable for distillation.

    • Solvent Removal: Remove the bulk of the diethyl ether using a rotary evaporator.

    • Fractional Distillation: Equip the flask with a short fractionating column (e.g., a Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask. Perform the distillation under reduced pressure to lower the boiling point and prevent thermal decomposition. Collect the fraction that boils at a constant temperature corresponding to pure this compound.

    Protocol 2: Purification by Low-Temperature Recrystallization

    This method is useful for removing impurities that are highly soluble in the chosen solvent even at low temperatures. It is most effective on material that is already relatively pure.[2]

    Step-by-Step Methodology:

    • Dissolution: Place the this compound to be purified in an Erlenmeyer flask. Add the minimum amount of cold diethyl ether required to just dissolve the solid/liquid at or near room temperature.

    • Cooling & Crystallization: Place the flask in a low-temperature bath (e.g., an ice-salt bath or dry ice/acetone bath, approx. -10 to -20 °C). Allow the solution to cool slowly and undisturbed. Crystals should begin to form.[7]

    • Initiating Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[7]

    • Crystal Maturation: Once crystallization begins, allow the flask to sit in the cold bath for at least 30-60 minutes to maximize crystal growth and yield.

    • Isolation: Quickly collect the crystals by vacuum filtration using a pre-chilled Büchner funnel.

    • Washing: Wash the collected crystals with a small amount of ice-cold diethyl ether to rinse away the residual solution (the "mother liquor") containing the impurities.

    • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

    Section 5: Visualization of Workflows

    Diagram 1: Purification Method Selection

    This decision tree guides the selection of an appropriate purification strategy based on the suspected nature of the impurities.

    Purification_Decision_Tree start Crude NTBF Sample check_acidity Suspect Acidic Impurities? (e.g., Formic Acid) start->check_acidity check_basicity Suspect Basic Impurities? (e.g., tert-Butylamine) check_acidity->check_basicity  No / Unsure   protocol1 Protocol 1: Basic Wash + Distillation check_acidity->protocol1  Yes   check_volatility Suspect Non-Volatile or Highly Volatile Impurities? check_basicity->check_volatility  No / Unsure   protocol_acid_wash Acidic Wash + Distillation check_basicity->protocol_acid_wash  Yes   distillation Direct Fractional Distillation check_volatility->distillation  Yes   recrystallization Protocol 2: Low-Temp Recrystallization (For final polishing) check_volatility->recrystallization  No / Minor Impurities   end_product High-Purity NTBF protocol1->end_product protocol_acid_wash->end_product distillation->end_product recrystallization->end_product

    Caption: Decision tree for selecting a purification method for NTBF.

    Diagram 2: Workflow for Protocol 1

    This diagram illustrates the sequential steps involved in the purification of NTBF via an aqueous wash followed by distillation.

    Protocol1_Workflow start 1. Dissolve Crude NTBF in Diethyl Ether wash1 2. Wash with 20% Aqueous Na2CO3 start->wash1 separate1 3. Separate Layers (Discard Aqueous) wash1->separate1 wash2 4. Wash with Brine separate1->wash2 separate2 5. Separate Layers (Discard Aqueous) wash2->separate2 dry 6. Dry Organic Layer (e.g., MgSO4) separate2->dry filtrate 7. Filter to Remove Drying Agent dry->filtrate evaporate 8. Remove Ether via Rotary Evaporation filtrate->evaporate distill 9. Fractional Distillation under Reduced Pressure evaporate->distill product 10. Collect Pure NTBF Fraction distill->product

    Caption: Workflow for NTBF purification via wash and distillation.

    References

    • Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate - Organic Syntheses Procedure. [Link]

    • tert-BUTYLAMINE - Organic Syntheses Procedure. [Link]

    • How to purify p-amino tert butyl benzamide ? | ResearchGate. [Link]

    • 2-tert-Butyl-1,1,3,3-tetramethylguanidine - Organic Syntheses Procedure. [Link]

    • N-tert.butyl-formamide tert.butylamine | C9H22N2O | CID 86750144 - PubChem. [Link]

    • Recrystallization - YouTube. [Link]

    • Troubleshooting Guide for DNA Cleanup and Plasmid Purification - NEB. [Link]

    • How to Carry Out a Recrystallization - YouTube. [Link]

    • N-t-Butylformamide | C5H11NO | CID 17045 - PubChem. [Link]

    • Purification: Troubleshooting Flash Column Chromatography - University of Rochester. [Link]

    • Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines - PMC. [Link]

    • New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. [Link]

    Sources

    Technical Support Center: Optimization of Reaction Yield Using N-tert-Butylformamide

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for N-tert-Butylformamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions regarding the use of this compound to optimize reaction yields. Our goal is to combine technical precision with practical, field-tested insights to ensure the success of your experiments.

    Introduction: The Role of this compound in Modern Synthesis

    This compound (HCONHC(CH₃)₃) is a versatile chemical compound utilized in organic synthesis. While it has been investigated as a non-aqueous medium for amphiphile self-assembly, its primary role in yield optimization is as a formylating agent.[1] The sterically bulky tert-butyl group can influence reaction selectivity and, in some cases, improve the stability of reaction intermediates. This guide will focus on its application as a formylating reagent and provide strategies to maximize its effectiveness.

    Troubleshooting Guide: Navigating Common Experimental Challenges

    This section addresses specific issues that may arise during reactions involving this compound. The question-and-answer format is designed to provide direct and actionable solutions.

    Question 1: I am observing low or no product yield in my formylation reaction. What are the likely causes and how can I improve the outcome?

    Answer:

    Low product yield is a common challenge that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

    Causality Analysis:

    • Insufficient Reagent Purity: The presence of impurities, particularly moisture or hydrolysis byproducts, in this compound can significantly reduce its reactivity.

    • Suboptimal Reaction Temperature: Formylation reactions often require a specific temperature range to proceed efficiently. An inadequate temperature may lead to a sluggish or stalled reaction.

    • Steric Hindrance: While the tert-butyl group can be advantageous, it also introduces significant steric bulk. This can hinder the approach of the formyl group to a sterically congested reaction center on your substrate.

    • Inappropriate Solvent: The choice of solvent is critical for ensuring the solubility of all reactants and for facilitating the reaction kinetics.[2]

    Troubleshooting Workflow:

    G start Low or No Product Yield check_purity Verify Purity of This compound start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity Confirmed yield_improved Yield Improved? check_purity->yield_improved Impurity Found & Purified assess_sterics Evaluate Steric Hindrance optimize_temp->assess_sterics No Improvement optimize_temp->yield_improved Improvement Observed solvent_screen Screen Alternative Solvents assess_sterics->solvent_screen No Improvement assess_sterics->yield_improved Sterics is a Key Factor solvent_screen->yield_improved No Improvement solvent_screen->yield_improved Better Solvent Found end Consult Further Literature or Support yield_improved->end No

    Troubleshooting Decision Tree.

    Step-by-Step Solutions:

    • Verify Reagent Purity:

      • Action: If the purity of your this compound is uncertain, or if it has been stored for an extended period, purification is recommended.

      • Protocol: A standard purification method involves dissolving the reagent in diethyl ether, washing with a 20% aqueous sodium carbonate solution to remove acidic impurities, drying the organic layer with magnesium sulfate, filtering, and then fractionally distilling.[3]

    • Optimize Reaction Temperature:

      • Action: Systematically vary the reaction temperature. Start at room temperature and incrementally increase it, monitoring the reaction progress by TLC or LC-MS.

      • Insight: For many reactions, a moderate increase in temperature can overcome the activation energy barrier without promoting side reactions.

    • Address Steric Hindrance:

      • Action: If your substrate is sterically hindered, consider using a less bulky formylating agent for comparison.

      • Insight: This will help determine if the low yield is specific to the steric demands of this compound.

    • Solvent Screening:

      • Action: Perform small-scale parallel reactions in a variety of anhydrous solvents with different polarities (e.g., THF, Dichloromethane, Toluene, Acetonitrile).

      • Insight: A solvent that fully dissolves all reactants at the reaction temperature is essential for a homogeneous reaction mixture and optimal yield.[2]

    Question 2: I am observing the formation of significant byproducts. How can I improve the selectivity of my reaction?

    Answer:

    Byproduct formation is often a result of side reactions competing with the desired transformation. Identifying the byproducts can provide clues to the underlying cause.

    Common Side Reactions and Solutions:

    Side Reaction Probable Cause Recommended Solution
    Hydrolysis of Product Presence of water in the reaction mixture.Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
    O-Formylation (for substrates with hydroxyl groups) The hydroxyl group is competing with the target amine as a nucleophile.Consider protecting the hydroxyl group before the formylation step. Alternatively, explore milder reaction conditions (e.g., lower temperature) that may favor N-formylation.[4]
    Di-formylation The mono-formylated product is reacting further.Adjust the stoichiometry to use a slight excess of the substrate relative to this compound. Monitor the reaction closely and stop it once the desired product is maximized.[4]

    Question 3: I am facing difficulties in purifying my product from the reaction mixture. What are the best practices for purification?

    Answer:

    Purification can be challenging due to the physical properties of this compound and potential byproducts.

    Purification Strategy Workflow:

    G start Crude Reaction Mixture aqueous_workup Aqueous Workup (e.g., with NaHCO₃) start->aqueous_workup extraction Solvent Extraction aqueous_workup->extraction column_chromatography Column Chromatography extraction->column_chromatography crystallization Crystallization or Distillation column_chromatography->crystallization hplc Preparative HPLC (if necessary) crystallization->hplc Further Purification Needed pure_product Pure Product crystallization->pure_product Sufficient Purity hplc->pure_product

    Product Purification Workflow.

    Detailed Purification Steps:

    • Aqueous Workup: After the reaction is complete, a standard aqueous workup is often the first step. Quenching the reaction with a saturated solution of sodium bicarbonate can help to neutralize any acidic species.

    • Solvent Extraction: Extract the product into a suitable organic solvent. The choice of solvent will depend on the polarity of your product.

    • Column Chromatography: This is one of the most effective methods for separating the product from unreacted starting materials and byproducts.[5]

      • Stationary Phase: Silica gel is commonly used.

      • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for many organic compounds. The optimal solvent system should be determined by TLC analysis.

    • Crystallization/Distillation: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective final purification step. For liquid products, distillation under reduced pressure may be suitable.

    • Preparative HPLC: For challenging separations or to achieve very high purity, preparative HPLC can be employed.[6]

    Frequently Asked Questions (FAQs)

    Q1: What are the main advantages of using this compound over other formylating agents?

    A1: The primary advantage of this compound lies in the steric influence of the tert-butyl group. This can lead to increased regioselectivity in the formylation of molecules with multiple potential reaction sites. Additionally, its physical properties, such as a high boiling point, can be beneficial for reactions requiring elevated temperatures.[7]

    Q2: Can this compound be used as a solvent?

    A2: Yes, this compound has been investigated for its ability to act as a non-aqueous solvent that can facilitate self-assembly, similar to other polar amides. Its high dielectric constant and ability to form hydrogen bonds may be beneficial for certain reactions. However, its use as a primary reaction solvent is less common than more conventional solvents.

    Q3: What are the recommended general reaction conditions when using this compound as a formylating agent?

    A3: Optimal conditions are substrate-dependent, but a good starting point is:

    • Stoichiometry: 1.0 to 1.2 equivalents of this compound relative to the substrate.

    • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Temperature: Start at room temperature and increase as needed, monitoring the reaction.

    • Atmosphere: An inert atmosphere of nitrogen or argon is recommended to prevent side reactions with atmospheric moisture.

    Q4: What are the key safety precautions to take when handling this compound?

    A4: this compound is a combustible liquid and should be handled with appropriate care.[8]

    • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

    • Handling: Use in a well-ventilated area, preferably a fume hood. Keep away from heat, sparks, and open flames.

    • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

    • Disposal: Dispose of in accordance with local, state, and federal regulations.

    Q5: How can I monitor the progress of my reaction?

    A5: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.

    Experimental Protocols

    Protocol 1: Purification of this compound

    This protocol is recommended if the purity of the commercially available reagent is questionable or if it has been stored for a prolonged period.[3]

    Materials:

    • This compound (crude)

    • Diethyl ether (Et₂O)

    • 20% aqueous Sodium Carbonate (Na₂CO₃) solution

    • Magnesium Sulfate (MgSO₄), anhydrous

    • Separatory funnel, round-bottom flask, distillation apparatus

    Procedure:

    • Dissolve the crude this compound in approximately 3-4 volumes of diethyl ether.

    • Transfer the solution to a separatory funnel and wash with an equal volume of 20% aqueous Na₂CO₃ solution.

    • Separate the aqueous layer and repeat the washing of the organic layer two more times.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate on a rotary evaporator to remove the diethyl ether.

    • Set up a fractional distillation apparatus and carefully distill the remaining liquid under reduced pressure. Collect the fraction corresponding to the boiling point of this compound (202 °C at atmospheric pressure).[1]

    Protocol 2: General Procedure for N-Formylation of a Primary Amine

    This protocol provides a general starting point for the formylation of a primary amine using this compound. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.

    Materials:

    • Primary amine substrate

    • This compound (purified)

    • Anhydrous Dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer, condenser, inert gas source

    Procedure:

    • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (Nitrogen or Argon).

    • Dissolve the primary amine substrate (1.0 eq.) in anhydrous DCM.

    • Add this compound (1.1 eq.) to the solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gently heat the mixture to reflux.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    References

    • BenchChem. (n.d.). Application Notes and Protocols: N-Butyl-N-chloroformamide in the Synthesis of Pharmaceutical Intermediates.
    • University of Rochester, Department of Chemistry. (n.d.). How To: Improve Yield.
    • Royal Society of Chemistry. (n.d.). Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Organic & Biomolecular Chemistry.
    • BenchChem. (n.d.). Technical Support Center: Optimizing Formylation Reactions with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA).
    • ResearchGate. (n.d.).
    • National Institutes of Health. (n.d.). Metabolically Stable tert-Butyl Replacement. PMC.
    • BenchChem. (n.d.).
    • National Institutes of Health. (2009).
    • ResearchGate. (n.d.). FTIR spectroscopic study of possible interactions of N– tert– butylformamide with ethers | Request PDF.
    • BenchChem. (n.d.).
    • PubMed. (2024). Tuning Reactivities of tert-Butyllithium by the Addition of Stoichiometric Amounts of Tetrahydrofuran.
    • Organic Syntheses. (n.d.). Procedure 82.
    • Organic Syntheses. (n.d.). Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)
    • Aapptec Peptides. (n.d.). SYNTHESIS NOTES.
    • ChemicalBook. (n.d.). This compound | 2425-74-3.
    • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound | 2425-74-3.
    • PubChem. (n.d.). N-t-Butylformamide | C5H11NO | CID 17045.
    • MDPI. (n.d.). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles.
    • Sigma-Aldrich. (n.d.). This compound 98 2425-74-3.
    • Sigma-Aldrich. (n.d.). This compound 98 2425-74-3.
    • ResearchGate. (n.d.). (PDF)
    • MDPI. (2020). N-(n-Butyl) Thiophosphoric Triamide (NBPT)-Coated Urea (NCU) Improved Maize Growth and Nitrogen Use Efficiency (NUE)
    • BenchChem. (n.d.).
    • BenchChem. (n.d.). A Comparative Analysis of Formylating Agents for Researchers and Drug Development Professionals.
    • Royal Society of Chemistry. (n.d.). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines.
    • University of the Punjab. (2023).
    • MDPI. (n.d.).
    • Reddit. (2023). Peptide synthesis troubleshooting.
    • Takara Bio. (n.d.). Optimizing your PCR.
    • Royal Society of Chemistry. (n.d.).
    • LabX. (n.d.). Optimizing PCR Reaction Conditions for High Fidelity and Yield.
    • Biotage. (2023). What do you do when your peptide synthesis fails?.
    • GenScript. (2014). Avoiding Peptide Assay Failure: Hidden Problems and Solutions.
    • ResearchGate. (n.d.). Optimized the reaction conditions | Download Scientific Diagram.
    • Bachem. (n.d.). Introduction to Peptide Synthesis Methods.

    Sources

    Technical Support Center: Removal of N-tert-Butylformamide (NtBF)

    Author: BenchChem Technical Support Team. Date: February 2026

    Ticket ID: NTBF-REM-001 Status: Open Severity: Moderate (Process Contaminant) Applicable Contexts: Ugi/Passerini Multicomponent Reactions, Isocyanide Chemistry, Amide Couplings.

    Executive Summary

    N-tert-Butylformamide (NtBF) is a persistent byproduct often generated via the hydrolysis of tert-butyl isocyanide. Its removal is complicated by its amphiphilic nature (soluble in both water and organics) and high boiling point (202°C) , which renders standard rotary evaporation ineffective.

    This guide provides three tiered strategies for removal, ranked from non-invasive physical separations to chemical transformation.

    Module 1: Contaminant Diagnostics & Decision Logic

    Before selecting a protocol, confirm the contaminant profile. NtBF is often mistaken for starting material due to similar NMR signatures (tert-butyl group).

    PropertyValueImplication for Removal
    Boiling Point 202°C (at 760 mmHg)High. Cannot be removed by standard rotary evaporation. Requires high-vacuum Kugelrohr or lyophilization.
    Solubility AmphiphilicProblematic. Soluble in water, DCM, EtOAc, and alcohols. Partitions poorly in standard extractions.
    UV Activity NegligibleStealthy. Invisible under UV (254 nm). Requires Iodine (I₂) or PMA stains for TLC detection.
    Reactivity Neutral AmideStable. Unaffected by mild acid/base washes.
    Workflow Decision Matrix

    Use the following logic to select your removal strategy.

    NtBF_Removal_Logic Start Start: NtBF Contamination Product_Stable Is Product Acid/Heat Stable? Start->Product_Stable Scale Scale of Reaction Product_Stable->Scale Yes Method_B Method B: Flash Chromatography (Requires Staining) Product_Stable->Method_B No (Labile) Method_A Method A: Aqueous 'Flood' Wash (Best for <5g) Scale->Method_A Small (<5g) Method_D Method D: Sublimation/Kugelrohr Scale->Method_D Large (>5g) Method_C Method C: Chemical Dehydration (Expert Trick) Method_A->Method_C If Wash Fails Method_B->Method_C If Co-elution

    Figure 1: Decision matrix for selecting the appropriate NtBF removal protocol based on product stability and reaction scale.

    Module 2: The "Flood" Extraction (Protocol A)

    Mechanism: While NtBF is organic soluble, it possesses significant water solubility due to the amide hydrogen bond donor/acceptor motif. Standard 1:1 wash ratios fail; you must shift the equilibrium using the "Flood" technique (high-volume aqueous partitioning).

    Step-by-Step Protocol
    • Dissolution: Dissolve your crude reaction mixture in a minimal amount of a non-polar solvent.

      • Recommended: Diethyl Ether (Et₂O) or Toluene.

      • Avoid: DCM or Chloroform (NtBF partitions too strongly into chlorinated solvents).

    • The Flood: Wash the organic layer with 5 x volumes of water.

      • Example: If you have 50 mL of ether, wash with 250 mL of water.

    • Brine Break: If an emulsion forms (common due to NtBF's surfactant-like properties), add 10 mL of saturated NaCl (brine) to break it.

    • Repeat: Perform this wash 3–4 times.

    • Validation: Check the organic layer by TLC (stained with PMA) to confirm NtBF reduction.

    Expert Insight: Do not use acidic washes (HCl). NtBF is a neutral amide and will not protonate significantly to move into the aqueous layer, and strong acid may hydrolyze your product.

    Module 3: Chromatographic Separation (Protocol B)

    Mechanism: Separation based on polarity. NtBF is moderately polar. Challenge: NtBF lacks a chromophore. It will not appear on your UV detector trace, leading to "invisible" contamination of collected fractions.

    Visualization Strategy

    You must use a destructive stain to locate NtBF on TLC plates before running the column.

    • Phosphomolybdic Acid (PMA): Stains NtBF as a dark blue/black spot upon heating.

    • Iodine Chamber: NtBF absorbs iodine vapor, appearing as a brown spot.

    Elution Gradient
    • Stationary Phase: Silica Gel (Standard).

    • Mobile Phase: 0%

      
       50% EtOAc in Hexanes.
      
    • Elution Order: NtBF typically elutes after non-polar starting materials but often co-elutes with moderately polar amide products.

    • Troubleshooting: If co-elution occurs, switch to DCM:MeOH (95:5) . The change in selectivity often resolves the amide-amide overlap.

    Module 4: Chemical Dehydration (Protocol C - Expert)

    Mechanism: If physical separation fails, you can chemically revert the non-volatile NtBF (BP 202°C) back into the volatile tert-butyl isocyanide (BP 91°C), which can then be removed by simple rotary evaporation.

    Reagents:

    
    -Toluenesulfonyl chloride (
    
    
    
    -TsCl) is preferred over the traditional POCl₃ method as it is milder and "greener" [1].[1]

    Dehydration_Pathway NtBF NtBF (Non-Volatile, BP 202°C) Intermediate Imidoyl Sulfonate Intermediate NtBF->Intermediate + Reagents Reagents p-TsCl / Pyridine DCM, 0°C to RT Isocyanide tert-Butyl Isocyanide (Volatile, BP 91°C) Intermediate->Isocyanide - TsOH Evap Rotary Evaporation (Removal) Isocyanide->Evap

    Figure 2: Chemical dehydration pathway converting persistent amide contaminant to volatile isocyanide.

    Step-by-Step Protocol
    • Setup: Dissolve the crude mixture (containing product + NtBF) in DCM (0.5 M concentration).

    • Addition: Add Pyridine (3.0 equiv relative to NtBF content) and

      
      -TsCl  (1.2 equiv relative to NtBF).
      
    • Reaction: Stir at room temperature for 1–2 hours. Monitor TLC for the disappearance of the NtBF spot.

    • Workup: Wash with NaHCO₃ (sat. aq.) to remove excess

      
      -TsCl and TsOH byproduct.
      
    • Evaporation: Concentrate the organic layer on a rotary evaporator. The regenerated tert-butyl isocyanide will co-evaporate with the solvent.

    Warning: Isocyanides have a foul odor. Perform all evaporation in a well-ventilated fume hood.

    Frequently Asked Questions (FAQ)

    Q: Can I use high vacuum (lyophilizer) to remove NtBF? A: Yes, but with caution. NtBF sublimes. It will likely bypass your solvent trap and crystallize inside your vacuum pump oil or on the cold finger, potentially contaminating the next user's sample. If you use this method, clean the cold finger immediately after use.

    Q: Why does NtBF keep appearing in my NMR even after a column? A: You likely relied on UV detection. NtBF is UV-inactive. If you blindly collected fractions based on UV peaks, you might have pooled the "invisible" NtBF fractions with your product. Always stain every third fraction with PMA.

    Q: Is NtBF toxic? A: It is an amide and generally considered to have low acute toxicity compared to its parent isocyanide, but it should still be treated as a chemical irritant. Avoid inhalation of vapors during high-heat distillation.

    References

    • Green Chemistry (RSC) . "Synthesis protocols to convert N-formamides into isocyanides using three different dehydration reagents." Green Chem., 2020, 22 , 1638-1644.

    • ChemicalBook . "this compound Properties and Purification."

    • Organic & Biomolecular Chemistry . "Towards molecular diversity: dealkylation of tert-butyl amine in Ugi-type multicomponent reaction." Org.[2][3][4] Biomol. Chem., 2010, 8 , 3631-3634.[2]

    Sources

    Technical Support Center: N-tert-Butylformamide (NtBF) Stability & Handling

    [1]

    Topic: Preventing Hydrolysis & Ensuring Reagent Integrity Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists Version: 2.1 (Current as of 2025)

    Executive Summary: The Hydrolysis Threat

    N-tert-Butylformamide (NtBF) is a sterically hindered secondary amide (CAS: 2425-74-3).[1] While the bulky tert-butyl group provides greater kinetic stability against hydrolysis compared to linear amides, NtBF is not immune to degradation.

    Hydrolysis is the primary failure mode for this reagent, driven by moisture ingress and catalyzed by trace acids or bases. The degradation yields tert-butylamine and formic acid , both of which can disastrously interfere with downstream applications such as isocyanide synthesis (Vilsmeier-Haack conditions) or transition metal catalysis.[1]

    Critical Stability Parameters
    ParameterLimit / SpecificationConsequence of Excursion
    Water Content < 0.05% (500 ppm)Initiates autocatalytic hydrolysis; consumes dehydrating agents (e.g., POCl₃).[1]
    Temperature Store < 10°C (Solid State)MP is 16°C. Frequent freeze-thaw cycles in humid air promote condensation.[1]
    pH Sensitivity Avoid pH < 3 or > 10Acid/Base catalysis drastically accelerates C-N bond cleavage.
    Appearance Colorless Solid/LiquidYellowing indicates amine oxidation or significant hydrolysis.

    Mechanism of Failure (Scientific Grounding)

    Understanding the mechanism is the first step in prevention. The hydrolysis of NtBF is an addition-elimination reaction targeting the carbonyl carbon.

    The Hydrolysis Pathway

    Under acidic conditions (common in laboratory atmospheres or aged solvents), the carbonyl oxygen is protonated, making the carbonyl carbon highly electrophilic. Despite the steric bulk of the tert-butyl group, the small size of the formyl hydrogen (

    HydrolysisMechanismNtBFThis compound(NtBF)InterTetrahedralIntermediateNtBF->Inter+ H₂O / H+H2OH₂O(Moisture)H2O->InterAcidH+ Catalyst(Trace Acid)Acid->InterProd1Formic Acid(HCOOH)Inter->Prod1C-N CleavageProd2tert-Butylamine(t-BuNH₂)Inter->Prod2

    Figure 1: Acid-catalyzed hydrolysis pathway. Note that the formation of Formic Acid can create an autocatalytic cycle if not buffered.

    Storage & Handling Protocols

    Goal: Maintain anhydrous integrity from the moment of receipt.

    Protocol A: The "Cold & Dry" Intake System

    Because NtBF melts at 16°C, it often arrives as a liquid or a slush. Handling it near its phase transition point invites condensation.[1]

    • Receipt: Upon arrival, do not open the bottle immediately. Allow the container to equilibrate to room temperature in a desiccator to prevent condensation on the cold outer surface.

    • Phase Control: If the reagent is liquid (room temp > 16°C), solidify it by placing it in a fridge (4°C) before long-term storage. Solid state diffusion of water is significantly slower than in the liquid phase.

    • Inert Atmosphere: Flush the headspace with dry Nitrogen or Argon after every use.

    • Seal Integrity: Wrap the cap with Parafilm or Teflon tape to create a secondary moisture barrier.

    Protocol B: Purification of Hydrolyzed Stock

    If your NtBF smells "fishy" (amine) or acidic, it has hydrolyzed. Do not use it for sensitive reactions like isocyanide synthesis.

    Reagents: Diethyl ether (Et₂O), 20% Aqueous Na₂CO₃, MgSO₄.[2]

    • Dissolution: Dissolve the suspect NtBF in Et₂O.

    • Base Wash: Wash the organic phase with 20% aqueous Na₂CO₃.

      • Why? This neutralizes the Formic Acid and keeps the tert-butylamine in the free base form, but the salt formation helps partition impurities.

    • Drying: Separate the organic layer and dry thoroughly over anhydrous MgSO₄.

    • Fractionation: Filter and concentrate.

    • Recrystallization: If high purity is required, cool the concentrated ether solution to induce crystallization (below 10°C).

    Validation: Check purity via Refractive Index (

    
    ) or Melting Point (16°C) [1, 2].
    

    Troubleshooting Guide (FAQ)

    Scenario 1: Isocyanide Synthesis Failure

    User: "I'm trying to dehydrate NtBF to tert-butyl isocyanide using POCl₃, but my yield is <50%."

    Diagnosis: Moisture contamination is consuming your dehydrating agent. Mechanism: POCl₃ reacts violently with water to form phosphoric acid and HCl. This not only wastes the reagent but generates acid which catalyzes the hydrolysis of your starting material (NtBF). Solution:

    • Pre-dry NtBF: Dissolve NtBF in DCM and dry over activated 4Å molecular sieves for 4 hours prior to adding POCl₃.

    • Order of Addition: Ensure the base (e.g., Triethylamine or Diisopropylamine) is added before the POCl₃ to buffer the HCl generated [3].

    Scenario 2: NMR Interpretation

    User: "I see a small singlet at 8.0 ppm and another at 8.2 ppm. Which is which?"

    Diagnosis: Rotamers vs. Hydrolysis. Explanation:

    • Rotamers: Amides exhibit restricted rotation around the C-N bond. You will often see two sets of peaks in NMR (cis/trans isomers) for the formyl proton and the t-butyl group. This is normal .

    • Hydrolysis: Look for the disappearance of the amide coupling (NH-CH) and the appearance of a sharp singlet at ~8.5 ppm (Formic acid) or a shift in the t-butyl group to ~1.2-1.3 ppm (free amine) [4].[1]

    Scenario 3: Pressure Buildup

    User: "My storage vial popped its cap. Is it decomposing?"

    Diagnosis: Thermal decomposition or volatile amine release. Mechanism: If stored above room temperature, trace hydrolysis releases tert-butylamine (BP 44°C), which has high vapor pressure. Solution: Vent carefully in a fume hood. Check pH. If pH > 9, significant amine has formed. Discard or repurpose for non-critical wash steps.

    Decision Tree: Reagent Validation

    Use this logic flow before committing the reagent to a high-value batch.

    ValidationTreeStartInspect NtBF ReagentStatePhysical State @ 20°C?Start->StateSolidSolid / SlushState->SolidNormalLiquidClear LiquidState->LiquidNormalYellowYellow LiquidState->YellowOxidizedSmellOdor CheckSolid->SmellLiquid->SmellAction3DISCARDYellow->Action3FishyFishy (Amine)Smell->FishyHydrolyzedNeutralMild / NoneSmell->NeutralGoodAction2STOP(Purify/Recrystallize)Fishy->Action2Action1PROCEED(Dry over Sieves)Neutral->Action1

    Figure 2: Pre-experiment validation logic. "Fishy" odor indicates free tert-butylamine.[1]

    References

    • Sigma-Aldrich. (n.d.).[1] this compound Product Specification & Properties. Retrieved from

    • ChemicalBook. (n.d.). This compound Chemical Properties and Purification Methods. Retrieved from

    • Organic Syntheses. (1977). Phase-Transfer Hofmann Carbylamine Reaction: tert-Butyl Isocyanide. Org. Synth. 57, 8; Coll. Vol. 6, 232. Retrieved from

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[4] Chem., 62(21), 7512–7515. (Referenced for solvent/impurity shift logic). Retrieved from

    • USGS. (1999). Hydrolysis of tert-butyl formate: Kinetics, products, and implications. (Contextual data on tert-butyl group hydrolysis kinetics). Retrieved from

    Technical Support Center: Advanced Solvation Strategies in N-tert-Butylformamide (NtBF)

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Improving solubility of reagents in N-tert-Butylformamide (NtBF) Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals

    Welcome to the NtBF Application Support Hub. You are likely visiting this page because you are transitioning away from DMF/NMP due to REACH restrictions or exploring novel "green" amide solvents, and you have hit a wall: Standard reagents are not dissolving as expected in this compound.

    Unlike simple substitutions (e.g., replacing DCM with Chloroform), NtBF presents a unique physicochemical challenge. It is not merely a "bulky DMF"; it is a nanostructured solvent that segregates into polar and non-polar domains. This guide addresses the specific solubility barriers caused by this supramolecular architecture.

    Part 1: The Physicochemical Landscape

    Before troubleshooting, you must understand the solvent's behavior. NtBF fails to dissolve certain solutes not because of polarity mismatches, but often because of steric occlusion and domain segregation .

    Table 1: Comparative Physicochemical Profile

    PropertyThis compound (NtBF) DMF N-Butylpyrrolidinone (NBP) Impact on Solubility
    Melting Point 16–17 °C -61 °C-13 °CCRITICAL: Solidifies in cool labs/cold rooms.
    Boiling Point 202 °C153 °C240 °CHigh thermal energy input required for removal.
    Structure Bulky tert-butyl groupMethyl groupsCyclic alkyltert-Butyl group creates steric hindrance for solvation shells.
    Supramolecular Forms Nanodomains HomogeneousWeakly structuredSolutes must penetrate specific domains (polar vs. non-polar).
    Viscosity (25°C) ~0.9 cP (Dynamic)0.92 cP~4.0 cPComparable to DMF, but "effective" viscosity increases with solute load.
    Part 2: Troubleshooting Protocols
    Issue #1: "My Reagents Won't Dissolve at Room Temperature"

    Diagnosis: The Thermal Barrier. Because NtBF has a melting point of ~16°C, it exists near its phase transition at standard lab temperatures (20–22°C). The solvent lattice is "stiff," reducing the entropic gain of solvation.

    Protocol A: The Thermal Activation Loop

    • Pre-warm the Solvent: Incubate NtBF at 30–35°C for 15 minutes prior to use. This ensures the breakdown of transient crystalline micro-structures.

    • Sonication with Heat: Sonicate the mixture at 40 kHz while maintaining a bath temperature >25°C.

      • Why: Acoustic cavitation breaks the intermolecular hydrogen bond networks (amides are strong H-bond donors/acceptors) that are reinforced by the bulky tert-butyl group.

    Issue #2: "Polar Salts (LiCl, NaCl) Precipitate Immediately"

    Diagnosis: Steric Occlusion of the Dipole. In DMF, the carbonyl oxygen is exposed, allowing it to coordinate effectively with cations (e.g., Li+). In NtBF, the bulky tert-butyl group sterically shields the amide functionality, weakening the solvent's ability to stabilize tight ion pairs.

    Protocol B: The Co-Solvent "Bridge" Method Do not use pure NtBF for ionic reactions. Create a binary system to expose the dipole.

    • Add a "Spacer" Solvent: Introduce 5–10% v/v of a less sterically hindered solvent.

      • Recommended:DMSO (high dielectric) or Propylene Carbonate (green, polar).

    • Order of Addition:

      • Dissolve the salt in the "Spacer" solvent first.

      • Dilute slowly with warm NtBF.

      • Mechanism:[1][2] The spacer solvent forms the primary solvation shell around the cation; NtBF acts as the bulk medium.

    Issue #3: "My Peptide Coupling Reagents (HATU/HBTU) are Cloudy"

    Diagnosis: The Nanostructure Trap. Research indicates that NtBF forms "amphiphile-like" nanostructures, segregating into polar (formamide core) and non-polar (tert-butyl) domains [1]. Large organic molecules like HATU may get "stuck" at the interface rather than dissolving in the continuum.

    Protocol C: Domain Disruption You must disrupt the solvent's self-assembly to create a homogeneous solvation environment.

    • Chaotropic Additive: Add 0.1 M LiCl or KSCN (if compatible with chemistry).

      • Why: These salts act as "chaotropes," breaking the ordered solvent domains and forcing a more random, DMF-like distribution.

    • Alternative: Use TBTU instead of HATU. TBTU generally exhibits better solubility profiles in sterically hindered amides due to its tetrafluoroborate counterion being less lipophilic than the hexafluorophosphate in HATU.

    Part 3: Visualizing the Solubility Logic

    The following diagram illustrates the decision matrix for optimizing solubility in NtBF.

    NtBF_Solubility_Logic Start Reagent Insoluble in NtBF CheckTemp Check Temp > 20°C? Start->CheckTemp Heat Heat to 35°C (Melting Point Issue) CheckTemp->Heat No (Lab is cold) CheckType Solute Type? CheckTemp->CheckType Yes Ionic Ionic/Salt (e.g., LiCl, NaCN) CheckType->Ionic Organic Large Organic (e.g., Fmoc-AA, HATU) CheckType->Organic StericIssue Steric Shielding of Dipole Ionic->StericIssue Cation Coordination Fails DomainIssue Nanostructure Segregation Organic->DomainIssue Trapped at Interface BinarySolvent Use Binary System: Dissolve in 10% DMSO first StericIssue->BinarySolvent Chaotrope Add Chaotrope: 0.1M LiCl to break domains DomainIssue->Chaotrope

    Figure 1: Decision tree for troubleshooting solubility in this compound based on solute class.

    Part 4: Frequently Asked Questions (FAQs)

    Q1: Can I use NtBF as a direct drop-in replacement for DMF in Solid Phase Peptide Synthesis (SPPS)? A: No. While it is chemically stable, the viscosity and steric bulk affect mass transfer into the resin beads.

    • Recommendation: Use a 50:50 mixture of NtBF:DCM . The DCM swells the resin (polystyrene), while the NtBF solubilizes the amino acids. Pure NtBF often results in "shrinkage" of lower-swelling resins like 2-CTC.

    Q2: Why does my reaction mixture solidify when I put it in the rotovap water bath? A: This is likely evaporative cooling. As NtBF evaporates (even slowly), it draws heat from the solution. If the bath is set to 25°C, the rapid evaporation at the surface can drop the local temperature below 16°C, causing surface crusting.

    • Fix: Set the rotovap bath to at least 45°C and use a high-vacuum pump (< 5 mbar) to overcome the high boiling point (202°C) without relying solely on evaporative cooling.

    Q3: Is NtBF actually "greener" than DMF? A: It is considered a "preferable" substitute in some contexts due to metabolic differences, but it is still an amide.

    • Context: The bulky tert-butyl group alters the metabolic pathway compared to the N-methyl group in DMF (which is metabolized to toxic methyl isocyanate equivalents). However, always handle with standard PPE (gloves, fume hood) as long-term toxicity data is less comprehensive than for DMF [2].

    Q4: I need to remove NtBF from my product, but it won't rotovap off. What now? A: Due to the high boiling point (202°C), rotovapping is difficult.

    • Workup Strategy: Use an aqueous wash.[3] NtBF is soluble in water.[4] Dilute the reaction mixture with Ethyl Acetate (EtOAc) or MTBE, and wash 3x with water or 1M LiCl solution. The NtBF will partition into the aqueous phase.

    References
    • Greaves, T. L., et al. (2011). "Nanostructure and amphiphile self-assembly in polar molecular solvents: amides and the 'solvophobic effect'."[5] Physical Chemistry Chemical Physics, 13(20), 9180-9186. Link

    • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. Link

    • Jordan, A., et al. (2022). "Green Solvents for Peptide Synthesis." Chemical Reviews, 122(6). Link

    Sources

    Navigating the Scale-Up of N-tert-Butylformamide Reactions: A Technical Support Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    For researchers, chemists, and professionals in drug development, the transition from a bench-scale reaction to a pilot or industrial-scale process is a critical and often challenging phase. When reactions involve N-tert-Butylformamide, a versatile solvent and reactant, its unique physicochemical properties introduce specific considerations that must be addressed for a successful and safe scale-up. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to navigate the complexities of scaling up reactions involving this compound.

    Section 1: Understanding the Terrain - Core Properties of this compound

    A thorough understanding of the physical and chemical properties of this compound is fundamental to anticipating and mitigating potential scale-up issues.

    PropertyValueSignificance in Scale-Up
    Melting Point 13-16 °C[1][2]Can solidify in transfer lines or reactors in cooler environments, necessitating temperature-controlled equipment.
    Boiling Point 202 °C[1][2]High boiling point makes it a suitable solvent for high-temperature reactions but challenging to remove by simple distillation.
    Flash Point 82 °C (179.6 °F)Classified as a combustible liquid, requiring careful handling to avoid ignition sources, especially at elevated temperatures.
    Density 0.903 g/mL at 25 °C[1][2]Important for mass transfer calculations and reactor volume planning.
    Solubility Soluble in water and common hydrocarbon solvents.Its miscibility with a range of solvents influences work-up and extraction procedures.
    Decomposition Emits toxic fumes of nitrogen oxides (NOx) when heated to decomposition.[1]A critical safety consideration, necessitating robust temperature control and off-gas management systems.

    Section 2: Troubleshooting Guide for Scale-Up Reactions

    This section addresses common problems encountered during the scale-up of reactions involving this compound in a practical question-and-answer format.

    Reaction Control and Exotherm Management

    Question: Our reaction is showing a much stronger exotherm than anticipated upon scale-up, leading to temperature control issues. What are the likely causes and how can we mitigate this?

    Answer:

    Managing exotherms is paramount for safety and reaction selectivity. The shift from a flask with a high surface-area-to-volume ratio to a large reactor with a much lower ratio is the primary reason for heat dissipation challenges.

    Causality:

    • Reduced Heat Transfer: The rate of heat generation increases with the cube of the reactor's radius, while the heat removal capacity (surface area) only increases by the square of the radius. This fundamental principle of scale-up means that heat dissipates much less efficiently in larger vessels.[3]

    • Accumulation of Unreacted Reagents: Inadequate mixing can lead to localized "hot spots" where reactants accumulate and react rapidly, causing a sudden and sharp temperature increase. For highly exothermic processes, a semi-batch approach where one reagent is added at a controlled rate is often safer than a batch process where all reagents are mixed at the start.[3]

    Troubleshooting Protocol:

    • Re-evaluate Thermal Safety Data: Before any scale-up, perform differential scanning calorimetry (DSC) or reaction calorimetry (RC1) on the reaction mixture to accurately determine the heat of reaction and the onset temperature of any decomposition.

    • Implement a Semi-Batch Process: If not already in use, switch to a semi-batch process. The controlled addition of a limiting reagent allows for the reaction rate, and thus heat generation, to be managed by the feed rate.[3]

    • Optimize Agitation: Ensure the reactor's mixing system is adequate for the viscosity and density of the reaction mass. Poor mixing can lead to localized exotherms. Computational Fluid Dynamics (CFD) modeling can be a valuable tool to predict and optimize mixing in large reactors.

    • Cooling System Capacity: Verify that the reactor's cooling jacket and any internal cooling coils are sufficient to handle the total heat evolution of the reaction. Consider using a lower temperature coolant if possible.

    • Dilution: Increasing the solvent volume can act as a heat sink, although this may impact reaction kinetics and downstream processing.

    Byproduct Formation and Reduced Yield

    Question: We are observing a significant increase in byproduct formation and a corresponding decrease in yield as we scale up our reaction. What are the common side reactions and how can we control them?

    Answer:

    Side reactions that are negligible at the lab scale can become major issues in larger reactors due to longer reaction times, temperature gradients, and mixing inefficiencies.

    Common Side Reactions:

    • Hydrolysis of this compound: If water is present, this compound can hydrolyze, especially under acidic or basic conditions, to formic acid and tert-butylamine. Tert-butylamine can then potentially react with other components in the mixture.

    • Decomposition: At elevated temperatures, this compound can decompose, releasing toxic nitrogen oxides.[1] The bulky tert-butyl group can also be susceptible to elimination reactions under certain conditions.

    • In Ritter Reactions: The Ritter reaction, which often uses a source of a tert-butyl carbocation to react with a nitrile, can be prone to elimination side products from the carbocation, especially at higher temperatures.[4][5]

    • In Leuckart-Wallach Reactions: This reductive amination reaction can sometimes lead to over-alkylation or the formation of formylated byproducts, especially if the stoichiometry and temperature are not well-controlled.[6]

    Troubleshooting Protocol:

    • Strict Moisture Control: Ensure all reactants, solvents, and the reactor itself are thoroughly dried to minimize hydrolysis.

    • Precise Temperature Control: Maintain a consistent and uniform temperature throughout the reactor. Hot spots can accelerate decomposition and side reactions.

    • Mixing Efficiency: Inefficient mixing can lead to localized high concentrations of reactants, which can favor side reactions. The choice of impeller and agitation speed is critical.

    • Order of Addition: The order in which reactants are added can significantly influence the reaction pathway. Re-evaluate the order of addition at a smaller scale to see if it impacts the impurity profile.

    • Kinetic Modeling: Understanding the kinetics of both the desired reaction and major side reactions can help in optimizing reaction conditions (temperature, concentration, time) to favor product formation.

    Work-up and Purification Challenges

    Question: We are struggling to efficiently remove residual this compound and other byproducts during the work-up of our large-scale reaction. What are effective strategies for purification?

    Answer:

    The high boiling point and water solubility of this compound can complicate its removal from reaction mixtures at scale.

    Purification Strategies:

    • Extractive Work-up:

      • Procedure: A common method is to dilute the reaction mixture with a water-immiscible organic solvent and wash with water or brine to remove the this compound.[7][8]

      • Troubleshooting:

        • Emulsion Formation: Emulsions can be an issue. Using brine (saturated NaCl solution) instead of water for the initial washes can help break emulsions.

        • Incomplete Removal: Due to its solubility in some organic solvents, multiple washes with large volumes of water may be necessary. For polar products, this can lead to yield loss.

        • Alternative Aqueous Washes: For certain reactions, washing with a dilute acid solution can help remove basic impurities, while a dilute base wash can remove acidic impurities.

    • Crystallization:

      • Procedure: If the desired product is a solid, crystallization can be a highly effective purification method.[][10] The choice of solvent is critical; the product should have good solubility at high temperatures and poor solubility at low temperatures, while this compound and impurities should remain in the mother liquor.

      • Troubleshooting:

        • Oiling Out: If the product "oils out" instead of crystallizing, it may be due to impurities or too rapid cooling. A slower cooling profile or the addition of an anti-solvent can promote crystallization.

        • Polymorphism: Be aware that different crystallization conditions can lead to different crystal forms (polymorphs) of the final product, which can impact its physical properties.

    • Distillation/Stripping:

      • Procedure: While its high boiling point makes simple distillation difficult, azeotropic distillation with a suitable solvent (like toluene) or steam stripping under vacuum can be effective for removing this compound.

      • Considerations: This method is energy-intensive and requires specialized equipment. It's crucial to ensure the product is stable at the required temperatures.

    Visualizing the Purification Workflow

    Purification_Workflow Start Crude Reaction Mixture Is_Product_Solid Is Product a Solid? Start->Is_Product_Solid Crystallization Crystallization Is_Product_Solid->Crystallization Yes Extraction Extractive Work-up Is_Product_Solid->Extraction No Final_Product Purified Product Crystallization->Final_Product Distillation Distillation / Stripping (If product is thermally stable) Extraction->Distillation Residual Solvent Removal Distillation->Final_Product Scale_Up_Process cluster_0 Phase 1: Pre-Scale-Up Assessment cluster_1 Phase 2: Pilot Scale Execution cluster_2 Phase 3: Process Optimization & Validation A Lab-Scale Process B Thermal Hazard Evaluation (DSC/RC1) A->B C Identify Critical Process Parameters B->C D Define Safe Operating Limits C->D E Equipment Selection & Safety Review D->E F Pilot Batch Execution E->F G In-Process Controls (IPCs) F->G H Data Analysis & Impurity Profiling G->H I Troubleshoot Deviations H->I J Optimize Parameters (Mixing, Temp, etc.) I->J K Validate Process for Consistency J->K L Finalize Standard Operating Procedure (SOP) K->L

    Caption: A phased approach to reaction scale-up.

    References

    • Ritter reaction. In: Wikipedia. ; 2023. Accessed January 30, 2026. [Link]

    • Ritter Reaction. OpenOChem Learn. Accessed January 30, 2026. [Link]

    • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. 2023;28(3):1348.
    • Method for producing tert-butylamine based on coupling reaction-separation. CN101497572B. Accessed January 30, 2026.
    • Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid. Journal of Chemical Sciences. 2013;125(5):1037-1042.
    • An efficient and scalable Ritter reaction for the synthesis of tert-butyl amides. Tetrahedron Letters. 2011;52(43):5654-5656.
    • Ritter Reaction. Organic Chemistry Portal. Accessed January 30, 2026. [Link]

    • Technical Notes - Removal of Reaction Solvent by Extractive Workup. Organic Process Research & Development. 2005;9(5):617-621.
    • EXPERIMENTAL AND NUMERICAL INVESTIGATION OF MIXING MISCIBLE LIQUIDS WITH HIGH VISCOSITY CONTRASTS IN TURBULENTLY STIRRED VESSELS. University of Manchester; 2022.
    • Scale Up Safety. Stanford Environmental Health & Safety. Published March 15, 2023. Accessed January 30, 2026. [Link]

    • Impact of residual impurities and contaminants on protein stability. J Pharm Sci. 2014;103(6):1633-1644.
    • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Org Process Res Dev. 2021;25(11):2518-2527.
    • Excess molar volume and viscosity deviation for binary mixtures of γ-butyrolactone with dimethyl sulfoxide. J Chem Thermodyn. 2019;131:364-372.
    • Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development. 2005;9(5):617-621.
    • Scale-up Reactions. Division of Research Safety - University of Illinois. Published September 18, 2019. Accessed January 30, 2026. [Link]

    • Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib. Org. Process Res. Dev. 2017;21(9):1367-1374.
    • Impact of Residual Impurities and Contaminants on Protein Stability. Journal of Pharmaceutical Sciences. 2014;103(6):1633-1644.
    • Workup: DMF or DMSO. Department of Chemistry : University of Rochester. Accessed January 30, 2026. [Link]

    • API Crystallization. Crystal Pharmatech. Accessed January 30, 2026. [Link]

    • Investigating mixer-viscometer techniques for partially filled stirred tanks. University of Birmingham; 2023.
    • Leuckart-Wallach Route Toward Isocyanides and Some Applications. J Org Chem. 2015;80(20):10166-10183.
    • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester. Accessed January 30, 2026. [Link]

    • Common Standard Operating Procedure. University of Notre Dame. Accessed January 30, 2026. [Link]

    • A Case Study of the Mechanism of Alcohol-Mediated Morita Baylis–Hillman Reactions. The Importance of Experimental Observations. J Org Chem. 2010;75(23):8075-8083.
    • Diarylformamides as a Safe Reservoir and Room Temperature Source of Ultra‐Pure CO in the Context of a 'Green' rWGS Reaction. ChemSusChem. 2024;17(11):e202400308.
    • Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure. Crystals. 2021;11(10):1219.
    • Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Semantic Scholar. Accessed January 30, 2026. [Link]

    • Effect of Formamide in the Leuckart Reaction. J Am Chem Soc. 1948;70(4):1331-1333.
    • Crystallization Optimization of Pharmaceutical Solid Forms with X‑ray Compatible Microfluidic Platforms. Cryst Growth Des. 2015;15(3):1134-1141.
    • Herschel, W.H. and Bulkley, R. (1926) Konsistenzmessungen von Gummi Benzolloesungen. Kolloid-Zeitschrift, 39, 291-300. Scientific Research Publishing. Accessed January 30, 2026. [Link]

    • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. DEKRA. Published October 5, 2023. Accessed January 30, 2026. [Link]

    • How to remove DMF from post reaction in a workup? r/chemistry. Reddit. Published November 14, 2020. Accessed January 30, 2026. [Link]

    • Leuckart reaction. In: Wikipedia. ; 2023. Accessed January 30, 2026. [Link]

    • How to Troubleshoot a Reaction. Department of Chemistry : University of Rochester. Accessed January 30, 2026. [Link]

    • Quenching of Water Reactive Materials. The Sarpong Group. Published November 22, 2016. Accessed January 30, 2026. [Link]

    Sources

    Technical Support Center: N-tert-Butylformamide (NtBF) Disposal & Waste Management

    [1][2]

    Executive Summary & Core Directive

    N-tert-Butylformamide (NtBF) is a secondary amide widely used as a solvent and intermediate in pharmaceutical synthesis.[1][2] While often categorized generically with "organic solvents," NtBF presents unique waste management challenges due to its hydrolytic instability and combustibility profile .[1][2]

    The Critical Hazard: Unlike stable solvents (e.g., DMF or DMSO), NtBF is susceptible to hydrolysis, particularly in acidic environments.[1][2] This reaction generates tert-butylamine (a highly flammable, low-boiling liquid) and formic acid .[1][2]

    Core Directive:

    Never dispose of NtBF in "General Aqueous" or "Acidic Waste" streams. Doing so can convert a high-flashpoint solvent (NtBF, FP: 82°C) into a low-flashpoint, high-pressure hazard (tert-butylamine, BP: 44°C) inside a sealed waste drum.[1][2]

    Technical Data & Waste Characterization[1]

    Before initiating disposal, verify the chemical identity and properties against the table below to ensure compatibility with your facility’s waste profile.

    PropertyValueImplication for Waste Management
    CAS Number 2425-74-3Unique identifier for waste manifesting.[1][2]
    Flash Point 82°C (179.6°F)Class IIIA Combustible Liquid. Not D001 by characteristic alone, but often managed as flammable in mixed streams.[1]
    Boiling Point 202°CHigh boiler; difficult to remove by rotary evaporation.[1]
    Hydrolysis Products tert-Butylamine + Formic Acidtert-Butylamine BP is 44°C. Significant vapor pressure risk if hydrolysis occurs.[1][2]
    RCRA Code None (unless mixed)Not P- or U-listed.[1][2] Only D001 if mixed with solvents <60°C FP.[1]
    Incompatibilities Strong Oxidizers, Acids, AlkalisMust be segregated from corrosive waste streams.[1][2]

    Troubleshooting & FAQs: Field-Proven Protocols

    Issue 1: "My organic waste container containing NtBF is bulging/pressurizing."

    Diagnosis: This is a critical indicator of unintended hydrolysis .[1] You likely mixed NtBF with an acidic aqueous phase or a Lewis acid catalyst.[1] The acid catalyzed the cleavage of the amide bond, releasing tert-butylamine .[1][2] Because tert-butylamine boils at 44°C, it creates significant vapor pressure at room temperature, pressurizing the drum.[1][2]

    Immediate Action Protocol:

    • Do NOT open the container immediately if it is significantly deformed.[1]

    • Move the container to a fume hood (if safe to move) or evacuate the area.[1]

    • Contact EHS immediately for a "reactive waste" intervention.[1]

    • Prevention: See Protocol A below.

    Issue 2: "Can I co-mingle NtBF with standard Halogenated or Non-Halogenated waste?"

    Answer: Yes, BUT only if the waste stream is strictly organic and neutral/basic.[1][2]

    • Safe: Mixing with Toluene, Ethyl Acetate, or DCM (Non-Acidic).[1][2]

    • Unsafe: Mixing with Acetic Acid, Thionyl Chloride, or aqueous layers from workups.[1][2]

    Reasoning: Standard "Non-Halogenated" waste drums often contain traces of acids from various researchers. Even trace acid can catalyze the hydrolysis of NtBF over time (weeks/months) in storage, leading to the pressure hazard described in Issue 1.[1][2]

    Issue 3: "How do I clean up a spill of NtBF outside the fume hood?"

    Protocol:

    • Isolate: NtBF is combustible (FP 82°C). Eliminate ignition sources, though the risk is lower than ether/acetone.[1][2]

    • Absorb: Use a non-combustible absorbent (Vermiculite or Clay).[1] Do not use paper towels, as the high surface area can lower the effective flash point.[1][2]

    • Decontaminate: Wash the surface with soap and water.[1]

      • Caution: Do not use bleach (hypochlorite).[1] Amides can react with hypochlorite to form N-chloroamides, which are potentially unstable.[1][2]

    Validated Workflows (Visualized)

    Protocol A: The Segregation Decision Tree

    Use this logic flow to determine the correct waste stream for your NtBF mixtures.

    NtBF_DisposalStartNtBF Waste GeneratedCheckMixIs it mixed with other chemicals?Start->CheckMixPurePure NtBFCheckMix->PureNoMixtureMixtureCheckMix->MixtureYesDisposePureDispose as: Non-Regulated Organic(Label: Combustible)Pure->DisposePureCheckAcidDoes the mixture containAcids or Aqueous phases?Mixture->CheckAcidAcidYesYES: High RiskCheckAcid->AcidYesYesAcidNoNO: Organic OnlyCheckAcid->AcidNoNoDisposeAcidSTOP: Neutralize FirstOR Segregate as 'Reactive'AcidYes->DisposeAcidDisposeOrgDispose as: General Organic Solvent(Verify pH is Neutral)AcidNo->DisposeOrg

    Figure 1: Decision logic for this compound disposal. Note the critical stop point for acidic mixtures to prevent pressure buildup.

    Protocol B: Hydrolysis Risk Mechanism

    Understanding the chemical causality of waste drum pressurization.[2]

    Hydrolysis_RiskNtBFNtBF(High BP: 202°C)ReactionHydrolysis(Slow to Fast)NtBF->ReactionAcidH+ / H2O(Acidic Waste)Acid->ReactionProductsReaction ProductsReaction->ProductsAminetert-Butylamine(BP: 44°C - VOLATILE)Products->AmineFormicFormic Acid(Corrosive)Products->FormicRiskDRUM PRESSURIZATION& FIRE HAZARDAmine->RiskVapor PressureBuildup

    Figure 2: Mechanistic pathway showing how stable NtBF converts to volatile tert-butylamine in acidic waste streams.[1][2]

    References

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17045, this compound.[1][2] Retrieved from [Link][1][2]

    • Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards.[1][3] (Contextual reference regarding amide/halide incompatibilities).

    Technical Support Center: N-tert-Butylformamide (TBFA) Optimization Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: The "98% Purity" Paradox

    In high-stakes synthesis, particularly in the production of tert-butyl isocyanide (TNC) or during Palladium-catalyzed cross-couplings , a Certificate of Analysis (CoA) stating "98% Purity" is often a trap. The remaining 2% in N-tert-Butylformamide (TBFA) is not inert filler; it is chemically active noise that can derail your stoichiometry.

    TBFA is a thermally stable amide, but it is hygroscopic and susceptible to hydrolysis. The primary impurities—Water , tert-Butylamine , and Formic Acid —create a "silent failure" mode in sensitive reactions. This guide deconstructs these failure modes and provides validated protocols to neutralize them.

    Module 1: The Impurity Cascade (Mechanistic Insight)

    Before troubleshooting, you must understand the enemy. Impurities in TBFA are rarely static; they cycle. Water triggers hydrolysis, releasing amine and acid. These byproducts then catalyze further hydrolysis or poison downstream catalysts.

    Visualizing the Degradation Cycle

    TBFA_Degradation TBFA This compound (Target Reagent) Hydrolysis Hydrolysis Reaction (Autocatalytic) TBFA->Hydrolysis Water Moisture Ingress (H2O) Water->Hydrolysis Initiates POCl3_Loss POCl3 Quenching (Exotherm + Yield Loss) Water->POCl3_Loss Violent Reaction FormicAcid Formic Acid (Acidic Impurity) Hydrolysis->FormicAcid TBA tert-Butylamine (Basic Impurity) Hydrolysis->TBA FormicAcid->Hydrolysis Acid Catalysis Loop Pd_Poison Pd Catalyst Poisoning (Amine Binding) TBA->Pd_Poison Strong Ligand Competition

    Figure 1: The autocatalytic degradation cycle of TBFA. Note that formic acid can accelerate further hydrolysis, creating a runaway impurity effect.

    Module 2: Impact Analysis by Reaction Type

    The following table correlates specific impurities with observed experimental failures. Use this to diagnose your current issue.

    Reaction ContextCritical ImpurityMechanism of FailureObservable Symptom
    Isocyanide Synthesis (Dehydration w/ POCl
    
    
    )
    Water (>0.5%) Reacts with POCl
    
    
    to form H
    
    
    PO
    
    
    + HCl.
    Violent exotherm upon POCl
    
    
    addition; "Tarring" or blackening of reaction; Low yield.
    Isocyanide Synthesis tert-Butylamine Acts as a nucleophile, competing with the dehydration pathway.Formation of amidine byproducts; difficult purification.
    Pd-Catalyzed Coupling tert-Butylamine Strongly binds to Pd metal center (Lewis base), displacing labile ligands.Reaction stalls (0% conversion); Catalyst precipitates (formation of Pd-black).
    Amidation / Activation Formic Acid Protonates basic reagents or scavengers (e.g., Et
    
    
    N).
    Stoichiometric drift; Salt formation clogging flow reactors.

    Module 3: Troubleshooting the Dehydration Protocol (Isocyanide Synthesis)

    The conversion of TBFA to tert-butyl isocyanide is the most common application and the most prone to failure due to purity issues. The reaction typically uses Phosphorus Oxychloride (POCl

    
    ) and Triethylamine (Et
    
    
    
    N).[1]
    The "Black Tar" Scenario

    Symptom: You added POCl

    
     at 0°C, but the solution turned black/brown instantly, and the temperature spiked despite the ice bath.
    

    Root Cause: Water contamination. POCl

    
     reacts violently with water:
    
    
    
    
    This exotherm degrades the sensitive isocyanide product into polymers (tar).

    Corrective Protocol:

    • Dry Your Solvent: Ensure DCM (dichloromethane) is anhydrous.

    • Dry Your TBFA: If the TBFA is old or has been opened frequently, it must be dried. (See Module 4).

    • Azeotropic Drying (Quick Fix): If you cannot distill, dissolve TBFA in toluene and rotary evaporate 3x to remove water azeotropically before redissolving in DCM.

    The "Stalled Yield" Scenario

    Symptom: Reaction proceeds calmly, but yield is stuck at ~60%. Root Cause: Hydrolysis Byproducts. Significant amounts of tert-butylamine in the starting material will consume POCl

    
     and generate side products.
    Solution:  Check the pH of your starting material. If dissolved in water (1:1), pH should be neutral (~6-7). If pH > 8, significant amine is present. Purification is required.[2][3][4]
    

    Module 4: Purification & Handling Protocols

    Do not rely on molecular sieves alone for heavily degraded material. Distillation is the gold standard.

    Protocol A: Vacuum Distillation (The Gold Standard)

    Reference: Purification of Laboratory Chemicals (Armarego)

    Equipment: Short-path distillation head, vacuum pump (<5 mmHg), oil bath.

    • Pre-treatment (Crucial): If the TBFA smells strongly of amine (fishy) or acid (pungent), dissolve in Et

      
      O, wash with 10% Na
      
      
      
      CO
      
      
      (to remove acid) and then Brine. Dry organic layer over MgSO
      
      
      , filter, and concentrate.[4]
    • Setup: Place TBFA in a round-bottom flask with a magnetic stir bar. Do not use boiling stones (ineffective under vacuum).[5]

    • Conditions:

      • Boiling Point: ~202°C (Atmospheric)

        
        ~90-100°C at 10-15 mmHg .
        
      • Bath Temp: Set to 115°C initially.

    • Collection: Discard the first 5-10% (forerun) which contains residual water and tert-butylamine. Collect the main fraction which should be a clear, colorless liquid (or white solid upon cooling).

    • Storage: Store under Argon/Nitrogen at 4°C.

    Protocol B: Handling the "Frozen" Reagent

    Issue: TBFA melts at 16°C. It is often solid in the fridge. Risk: Opening a cold bottle condenses atmospheric moisture directly into the reagent. Procedure:

    • Remove bottle from fridge.

    • Place in a desiccator or seal in a Ziploc bag with desiccant.

    • Allow to reach room temperature before opening the cap.

    Visualizing the Purification Workflow

    Purification_Workflow Raw Degraded TBFA (Yellow/Odor) Wash Ether Dissolution + Na2CO3 Wash Raw->Wash Remove Acid Dry Dry (MgSO4) + Concentrate Wash->Dry Remove Bulk Water Distill Vacuum Distillation (<15 mmHg) Dry->Distill Isolate Pure Amide QC QC Check (NMR/KF) Distill->QC

    Figure 2: Step-by-step purification workflow to restore reagent integrity.

    Frequently Asked Questions (FAQ)

    Q: My TBFA has turned yellow. Can I still use it? A: Yellowing indicates oxidation or significant amine formation. For robust reactions (e.g., simple solvent use), it may be passable. For isocyanide synthesis or catalysis , it is unusable . Distill immediately.

    Q: Can I use molecular sieves to dry TBFA? A: Yes, but with a caveat. Use 3Å sieves . Avoid 4Å or basic activated alumina if your material is already acidic, as this can promote surface reactions. Warning: If the TBFA is very wet, sieves can generate heat; add them slowly.

    Q: What is the best analytical method to check purity? A:

    • 1H NMR (CDCl

      
      ):  Look for the tert-butyl singlet at 
      
      
      
      1.35 and the formyl proton at
      
      
      8.0-8.2. Impurity peaks (amine) will appear upfield.
    • Karl Fischer (KF): The only reliable way to quantify water. Target

      
       for POCl
      
      
      
      reactions.

    Q: Why does my reaction smoke when I add the catalyst? A: This is likely HCl gas evolution. If you are using TBFA as a ligand/solvent, residual formic acid may be reacting with your basic catalyst precursors.

    References

    • Synthesis of Isocyanides: Ugi, I., et al. "Isonitriles. I. Preparation of Isonitriles from N-Substituted Formamides." Angewandte Chemie International Edition, vol. 4, no. 6, 1965, pp. 472-484.

    • Green Chemistry Optimization: "Synthesis protocols to convert N-formamides into isocyanides using three different dehydration reagents." Green Chemistry, 2020.[6]

    • Purification Standards: Armarego, W. L. F. Purification of Laboratory Chemicals. 8th ed., Butterworth-Heinemann, 2017.

    • Physical Properties: Sigma-Aldrich Product Specification, this compound, 98%.[7]

    Sources

    Optimizing temperature and pressure for N-tert-Butylformamide reactions

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for N-tert-Butylformamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, offering in-depth troubleshooting advice and frequently asked questions to ensure successful and optimized outcomes. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, grounded in established chemical principles.

    Troubleshooting Guide: Navigating Common Experimental Hurdles

    This section addresses specific issues you may encounter during the synthesis of this compound, particularly via the Ritter reaction, a common and efficient method.

    Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

    Low yield is a frequent issue with several potential root causes. Systematically investigating these possibilities is key to improving your outcome.[1][2]

    Possible Cause 1: Incomplete Reaction

    • Scientific Rationale: The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or deactivation of the catalyst. Monitoring the reaction progress is crucial to ensure all starting material is consumed.[1]

    • Troubleshooting Steps:

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the limiting reagent (e.g., the starting nitrile in a Ritter reaction).

      • Extend Reaction Time: If starting material is still present, extend the reaction time, continuing to monitor progress.

      • Temperature Adjustment: A modest increase in temperature (e.g., in 5-10°C increments) can increase the reaction rate. However, be cautious as this can also promote side reactions (see below).

    Possible Cause 2: Formation of Diisobutylene

    • Scientific Rationale: In Ritter-type reactions using a source of tert-butyl cation like tert-butyl acetate or isobutylene, an acidic environment and elevated temperatures can cause the tert-butyl cation to dimerize, forming diisobutylene. This parasitic reaction consumes the tert-butyl source, directly reducing the yield of the desired amide.[3]

    • Troubleshooting Steps:

      • Strict Temperature Control: Maintain the recommended reaction temperature. For instance, some procedures specify keeping the temperature below 25°C or at a precisely controlled 42°C to minimize this side reaction.[3][4]

      • Controlled Reagent Addition: Slow, dropwise addition of the acid catalyst can help to control the exotherm and maintain a steady reaction temperature, preventing temperature spikes that favor diisobutylene formation.[5]

    Possible Cause 3: Hydrolysis of the Product

    • Scientific Rationale: During aqueous workup, particularly if the conditions are too acidic or basic, the this compound product can hydrolyze back to tert-butylamine and formic acid.

    • Troubleshooting Steps:

      • Neutralize Carefully: When quenching the reaction, neutralize the acid catalyst carefully with a mild base like sodium bicarbonate or sodium carbonate solution, avoiding excess base.

      • Minimize Contact Time: Proceed with extraction promptly after neutralization to minimize the product's contact time with the aqueous layer.[2]

    Q2: My final product is impure. What are the common impurities and how can I remove them?

    Product purity is critical. Identifying and removing impurities often requires adjustments to both the reaction workup and the final purification steps.

    Common Impurity 1: Unreacted Starting Materials

    • Identification: Presence of nitrile or tert-butyl source peaks in NMR or GC-MS spectra.

    • Solution:

      • Optimize Reaction: First, refer to the troubleshooting steps for low yield to ensure the reaction goes to completion.

      • Aqueous Washes: Unreacted nitrile can often be removed or reduced through careful extraction and washing during the workup.

    Common Impurity 2: Hydrolysis Products

    • Identification: The presence of tert-butylamine may be detected by its characteristic odor and can be confirmed by analytical methods.

    • Solution:

      • Acidic Wash: During the workup, a wash with dilute acid (e.g., 1M HCl) will protonate the basic tert-butylamine, causing it to move into the aqueous layer, thus separating it from your desired amide product in the organic layer.

      • Purification Protocol: If IR spectroscopy indicates hydrolysis has occurred, a standard purification method involves dissolving the crude product in diethyl ether, washing with a 20% aqueous sodium carbonate solution, drying the organic layer, and then purifying by fractional distillation or recrystallization.[6]

    Table 1: Summary of Troubleshooting Strategies

    Problem Potential Cause Recommended Solution
    Low Yield Incomplete ReactionMonitor reaction progress (TLC/HPLC); extend reaction time or slightly increase temperature.[1]
    Formation of DiisobutyleneMaintain strict temperature control (e.g., below 25°C or at 42°C).[3][4]
    Product HydrolysisCareful neutralization during workup; minimize contact time with aqueous layers.[2]
    Impure Product Unreacted NitrileDrive reaction to completion; use appropriate aqueous washes during workup.
    tert-Butylamine (from hydrolysis)Wash organic layer with dilute acid; follow standard purification protocols involving a basic wash.[6]

    Frequently Asked Questions (FAQs)

    Q1: What are the most common synthetic routes to this compound?

    The two most prevalent methods are the Ritter reaction and the direct formylation of tert-butylamine.

    • Ritter Reaction: This reaction involves treating a nitrile (in this case, hydrogen cyanide or a precursor) with a source of a stable carbocation, like the tert-butyl cation, in the presence of a strong acid.[7] A highly efficient modified version reacts various nitriles with tert-butyl acetate and a catalytic amount of sulfuric acid to produce N-tert-butyl amides in excellent yields.[4]

    • Formylation of tert-Butylamine: This involves reacting tert-butylamine with a formylating agent. Various reagents can be used, such as formic acid or methyl formate, sometimes with a catalyst.[8]

    Q2: How do I choose the optimal temperature for my reaction?

    The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions.

    • Starting Point: For the modified Ritter reaction with tert-butyl acetate, a proven starting temperature is 42°C.[4] For other variations, room temperature might be sufficient, especially with highly efficient catalysts like Cu(OTf)₂.[9]

    • Optimization: To optimize, you can set up a series of small-scale parallel reactions and vary the temperature (e.g., 30°C, 40°C, 50°C, 60°C). Monitor the reactions for both the rate of product formation and the appearance of any impurities. This allows you to identify the temperature that provides the best balance of yield and purity. Automated lab reactors can be particularly useful for this type of screening as they allow for precise temperature control.[10]

    Q3: What is the role of pressure in this synthesis, and should I optimize it?

    For most lab-scale syntheses of this compound, the reaction is conducted at atmospheric pressure, and pressure is not a critical parameter to optimize.

    • Scientific Rationale: The reaction mechanisms for the Ritter reaction and direct formylation typically do not involve gaseous reagents where increasing pressure would significantly shift the equilibrium according to Le Chatelier's principle. While some industrial processes, like ammonia synthesis, are highly pressure-dependent, this is not generally the case here.[11]

    • When to Consider Pressure: If you are working with a highly volatile starting material (e.g., isobutylene gas as the tert-butyl source), conducting the reaction in a sealed pressure vessel can be necessary to maintain the concentration of the reagent in the reaction mixture.[5] However, this is more a matter of reaction containment than kinetic or thermodynamic optimization. For most liquid-phase reactions, temperature and catalyst optimization will yield more significant improvements.

    Q4: What is the best method for purifying the final product?

    The choice of purification method depends on the scale of the reaction and the nature of the impurities.

    • Fractional Distillation: this compound has a boiling point of approximately 202°C, making fractional distillation under reduced pressure an excellent method for purification on a larger scale.[6][12]

    • Recrystallization: Since the melting point of this compound is around 16°C, it can be purified by recrystallization from a suitable solvent (like diethyl ether) at low temperatures.[6] This is particularly effective for removing small amounts of impurities on a lab scale.

    • Preparatory Chromatography: For very high purity requirements or small-scale synthesis, silica gel chromatography can be employed.[13]

    Experimental Protocols & Workflows

    Protocol 1: Synthesis of this compound via Modified Ritter Reaction

    This protocol is adapted from a high-yield procedure for N-tert-butyl amides.[4]

    Materials:

    • Nitrile (e.g., benzonitrile as a model)

    • tert-Butyl acetate (reagent and solvent)

    • Sulfuric acid (concentrated)

    • Sodium bicarbonate solution (saturated)

    • Drying agent (e.g., anhydrous magnesium sulfate)

    • Round-bottom flask with magnetic stirrer

    • Dropping funnel

    • Ice bath

    Procedure:

    • Setup: In a round-bottom flask, combine the nitrile (1 equivalent) with tert-butyl acetate (10-15 equivalents). Begin stirring the mixture.

    • Cooling: Place the flask in a water bath to maintain a constant temperature.

    • Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise to the stirring solution.

    • Reaction: Heat the mixture to 42°C and maintain this temperature for 2-6 hours. Monitor the reaction progress by TLC.

    • Quenching: Once the reaction is complete, cool the mixture to room temperature and then slowly pour it over crushed ice.

    • Neutralization: Carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

    • Isolation: The N-tert-butyl amide product will often precipitate as a solid. Collect the solid by vacuum filtration. If it remains an oil, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Purification: Wash the collected solid or the combined organic extracts with water, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or distillation.

    Diagram 1: Ritter Reaction Mechanism

    This diagram illustrates the step-by-step chemical transformation during the Ritter reaction.

    Ritter_Mechanism cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Nitrilium Ion Formation cluster_2 Step 3: Hydrolysis to Amide tBuOH tert-Butanol Carbocation tert-Butyl Carbocation tBuOH->Carbocation H+ H⁺ (Acid) Nitrile R-C≡N H2O H₂O Nitrilium Nitrilium Ion Nitrile->Nitrilium Intermediate Intermediate Nitrilium->Intermediate Carbocation_ref tert-Butyl Carbocation Amide N-tert-Butyl Amide Intermediate->Amide Nitrilium_ref Nitrilium Ion

    Caption: The mechanism of the Ritter reaction.

    Diagram 2: Troubleshooting Workflow for Low Yield

    This decision tree provides a logical workflow for diagnosing and solving issues related to low reaction yield.

    Troubleshooting_Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Action_Incomplete Extend Time or Slightly Increase Temp Incomplete->Action_Incomplete Check_Temp Was Temperature Strictly Controlled? Complete->Check_Temp Temp_High Temperature Spikes or Too High Check_Temp->Temp_High No Temp_OK Temperature OK Check_Temp->Temp_OK Yes Action_Temp Improve Temp Control (Ice Bath, Slow Addition) Temp_High->Action_Temp Check_Workup Investigate Workup & Purification Loss Temp_OK->Check_Workup

    Caption: A decision tree for troubleshooting low reaction yields.

    References

    • Reddy, K. L. (2003). An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Tetrahedron Letters, 44(8), 1453-1455. Available at: [Link]

    • Gao, W., et al. (2022). Elevated Pressure Effects on Plasma-Driven Ammonia Synthesis: Insights from Experiments and Kinetic Modeling. ACS Sustainable Chemistry & Engineering. Available at: [Link]

    • Li, Y., et al. (2024). Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. Chemical Science. Available at: [Link]

    • Organic Syntheses Procedure. (2019). An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. Organic Syntheses. Available at: [Link]

    • Organic Syntheses Procedure. (1955). tert-BUTYLAMINE. Organic Syntheses. Available at: [Link]

    • LabCoatz. (2023). Making Tert-Butylamine: A Stinky Precursor to an Even Stinkier Isocyanide! YouTube. Available at: [Link]

    • Yang, L., et al. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2. Journal of Chemical Research, 44(9-10), 603-607. Available at: [Link]

    • Mettler Toledo. (n.d.). New Experimental Techniques for Organic Synthesis. Available at: [Link]

    • Organic Syntheses Procedure. (2005). SYNTHESIS OF ENANTIOMERICALLY PURE tert-BUTANESULFINAMIDE. Organic Syntheses. Available at: [Link]

    • PubChem. (n.d.). This compound. Available at: [Link]

    • Leonard, N. J., & Gelfand, S. (1955). Formylation of t-Butylamine and t-Octylamine. Journal of the American Chemical Society, 77(12), 3269-3271. Available at: [Link]

    • Wikipedia. (n.d.). Ritter reaction. Available at: [Link]

    • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Available at: [Link]

    • Grokipedia. (n.d.). Leuckart reaction. Available at: [Link]

    • Bunnett, J. F., & Marks, J. L. (1949). Preparation of Tertiary Amines by the Leuckart Reaction. Journal of the American Chemical Society, 71(4), 1587-1589. Available at: [Link]

    • Lab Manager. (2024). 8 Rules for the Safe Handling of t-Butyllithium. Available at: [Link]

    • Reddit. (2019). What is the best temperature for this reaction? r/OrganicChemistry. Available at: [Link]

    • Gribble, G. W. (2014). Formylation of Amines. Molecules, 19(6), 7688-7719. Available at: [Link]

    • ResearchGate. (2016). How to purify p-amino tert butyl benzamide? Available at: [Link]

    • Reddit. (2021). Gabriel synthesis troubleshooting. r/Chempros. Available at: [Link]

    • Google Patents. (2013). US8445726B2 - Process for preparing unsymmetric secondary tert-butylamines in the liquid phase.
    • Google Patents. (2012). US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines.
    • Organic Chemistry Portal. (n.d.). Ritter Reaction. Available at: [Link]

    • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Chemistry & Biodiversity. Available at: [Link]

    • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Available at: [Link]

    • Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.). Journal of the Chinese Chemical Society. Available at: [Link]

    • ResearchGate. (2019). ChemInform Abstract: An Efficient and Scalable Ritter Reaction for the Synthesis of tert-Butyl Amides. Available at: [Link]

    • Organic Syntheses Procedure. (2021). Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Available at: [Link]

    Sources

    Technical Support Center: Catalyst Selection for Reactions in N-tert-Butylformamide

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing N-tert-Butylformamide as a reaction solvent. This guide provides in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) to navigate the nuances of catalyst selection and optimization for reactions conducted in this unique polar, aprotic solvent.

    Part 1: Fundamental Principles: The Role of this compound in Catalysis

    This compound is a high-boiling, polar aprotic solvent capable of dissolving a wide range of organic compounds and inorganic salts, making it a potentially valuable medium for various chemical transformations.[1] Its amide functionality, however, is not inert and can play a significant role in the catalytic cycle, a factor that must be considered during catalyst selection and reaction design.

    Similar to other amide solvents like N,N-dimethylformamide (DMF), this compound can act as a ligand, coordinating to the metal center of the catalyst.[1] This coordination can influence the stability, activity, and selectivity of the catalytic species.[2] The solvent may also participate in the reduction of a Pd(II) precatalyst to the active Pd(0) species, a crucial initiation step in many cross-coupling reactions.[1] The polarity of this compound can stabilize charged intermediates and transition states within the catalytic cycle, potentially altering reaction rates and mechanistic pathways compared to nonpolar solvents.[3][4]

    Part 2: Catalyst and Ligand Selection for Common Reactions

    The majority of catalytic reactions performed in amide solvents are palladium-catalyzed cross-couplings, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. The choice of catalyst and ligand is paramount for success.

    Palladium Precatalysts

    A variety of Pd(0) and Pd(II) precatalysts can be employed. The choice often depends on air stability, ease of handling, and the specific requirements of the reaction.

    PrecatalystCommon FormConsiderations in this compound
    Pd(OAc)₂ Pd(II)Requires in-situ reduction to Pd(0), which can be facilitated by the amide solvent, phosphine ligands, or other reagents.[5]
    Pd₂(dba)₃ Pd(0)A common and effective Pd(0) source, though it can be sensitive to air and light.[6]
    Pd(PPh₃)₄ Pd(0)An air-stable but often less active catalyst compared to modern systems. Suitable for less demanding couplings.[6]
    Buchwald Precatalysts Pd(II)G2, G3, and G4 precatalysts offer high activity and rapid generation of the active LPd(0) species. They are often the preferred choice for challenging transformations.
    Ligands: The Key to Reactivity and Selectivity

    The ligand is arguably the most critical component of the catalyst system. It modulates the electronic and steric properties of the palladium center, influencing oxidative addition, reductive elimination, and catalyst stability.

    • Phosphine Ligands: Bulky, electron-rich phosphines are the workhorses of palladium catalysis.

      • Trialkylphosphines (e.g., P(t-Bu)₃, PCy₃): Highly electron-donating and sterically demanding, these ligands promote the oxidative addition of challenging substrates like aryl chlorides and stabilize the monoligated Pd(0) species, which is often highly reactive.[7]

      • Buchwald-type Biarylphosphines (e.g., XPhos, SPhos, RuPhos): These ligands are designed for high activity and stability, enabling a broad range of cross-coupling reactions under mild conditions. Their steric bulk facilitates the reductive elimination step.

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. They are excellent alternatives to phosphines, often providing higher catalyst stability and activity, particularly in Heck reactions.[8][9]

    Part 3: Troubleshooting Guide & FAQs

    This section addresses common issues encountered when performing catalyzed reactions in this compound.

    Question 1: My reaction is sluggish or shows no conversion. What are the likely causes?

    Answer: Low or no conversion is a frequent issue that can often be traced back to catalyst inactivity or suboptimal reaction conditions.

    • Catalyst Inactivation by Oxygen: The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing of the solvent and reagents is a primary cause of catalyst death.

      • Solution: Ensure rigorous degassing of this compound and all liquid reagents. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes prior to use. Assembling the reaction under a positive pressure of an inert gas is also crucial.

    • Impure Reagents: Impurities in the starting materials or solvent can poison the catalyst. This compound can undergo hydrolysis to form tert-butylamine and formic acid, which can interfere with the reaction.

      • Solution: Use high-purity, anhydrous this compound. If hydrolysis is suspected, the solvent can be purified by dissolving in ether, washing with a mild aqueous base like sodium carbonate, drying, and distilling.[10]

    • Inefficient Precatalyst Reduction: If using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) may be inefficient.

      • Solution: Consider adding a reducing agent or switching to a pre-formed Pd(0) catalyst like Pd₂(dba)₃ or a modern Buchwald precatalyst that rapidly generates the active species.[6]

    • Inappropriate Ligand Choice: The chosen ligand may not be suitable for the specific transformation.

      • Solution: Screen a panel of ligands with varying steric and electronic properties. For example, if a reaction with PPh₃ fails, consider a more electron-rich and bulky ligand like P(t-Bu)₃ or a biarylphosphine ligand.

    Question 2: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?

    Answer: The formation of palladium black indicates catalyst decomposition, where the active, soluble Pd(0) species aggregates into inactive, insoluble palladium metal.[11]

    • Insufficient Ligand: An inadequate ligand-to-palladium ratio can leave the metal center coordinatively unsaturated and prone to aggregation.

      • Solution: Increase the ligand-to-palladium ratio. For monodentate ligands, ratios of 1:1 to 4:1 are common.[6]

    • Ligand Oxidation: Phosphine ligands are susceptible to oxidation, rendering them unable to coordinate to the palladium.

      • Solution: Use fresh, high-purity ligands and handle them under an inert atmosphere.

    • High Temperatures: While elevated temperatures can increase reaction rates, they can also accelerate catalyst decomposition.

      • Solution: Screen a range of temperatures to find a balance between reaction rate and catalyst stability.

    Question 3: My results are not reproducible. What factors should I investigate?

    Answer: Irreproducible results often point to subtle variations in reaction setup and reagent quality.

    • Moisture and Air Sensitivity: Seemingly minor exposures to air and moisture can have a significant impact on catalyst performance.

      • Solution: Standardize your procedure for drying glassware and handling reagents under inert conditions. Use of a glovebox can significantly improve reproducibility.

    • Solvent Quality: The purity of this compound can vary between batches and suppliers.

      • Solution: Use solvent from the same batch for a series of experiments. If issues persist, consider purifying the solvent before use.

    • Stirring Rate: In heterogeneous mixtures (e.g., with an inorganic base), inadequate stirring can lead to poor mixing and inconsistent results.

      • Solution: Ensure a consistent and vigorous stirring rate to maintain a well-mixed suspension.

    Question 4: I am seeing significant amounts of a homocoupled side product from my boronic acid in a Suzuki coupling. How can I minimize this?

    Answer: Homocoupling of boronic acids is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.[6]

    • Oxygen Contamination: Oxygen can facilitate the oxidative coupling of two boronic acid molecules.

      • Solution: Improve the degassing procedure for the solvent and reagents.

    • Use of a Pd(II) Precatalyst: The in-situ reduction of Pd(II) can sometimes consume the boronic acid, leading to homocoupling.

      • Solution: Starting with a Pd(0) source like Pd₂(dba)₃ can mitigate this issue.[6]

    • Base Choice: The choice and amount of base can influence the rate of transmetalation versus side reactions.

      • Solution: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and optimize the number of equivalents used.

    Part 4: Experimental Protocols & Visualization

    Protocol 1: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling in this compound

    This protocol provides a general starting point for optimizing a Suzuki-Miyaura coupling.

    Reagents & Equipment:

    • Aryl halide (1.0 mmol, 1.0 equiv)

    • Boronic acid (1.2 mmol, 1.2 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)

    • Ligand (e.g., XPhos, 0.025 mmol, 2.5 mol%)

    • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

    • Anhydrous, degassed this compound (5 mL)

    • Oven-dried reaction vial with a magnetic stir bar

    • Inert atmosphere setup (e.g., Schlenk line or glovebox)

    Procedure:

    • Preparation: In a glovebox or under a positive flow of inert gas, add the aryl halide, boronic acid, palladium precatalyst, ligand, and base to the reaction vial.

    • Solvent Addition: Add the degassed this compound to the vial.

    • Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block at the desired temperature (e.g., 80-120 °C).

    • Monitoring: Stir the reaction vigorously. Monitor the progress of the reaction by TLC, GC, or LC-MS by periodically taking small aliquots under an inert atmosphere.

    • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography.

    Diagrams

    Catalyst_Selection_Workflow cluster_0 Reaction Definition cluster_1 Catalyst System Selection cluster_2 Optimization & Troubleshooting Define Define Reaction Type (e.g., Suzuki, Heck, Buchwald-Hartwig) Substrates Identify Substrates (Aryl Chloride, Bromide, etc.) Define->Substrates Precatalyst Select Pd Precatalyst (e.g., Pd₂(dba)₃, Buchwald G3) Substrates->Precatalyst Consider substrate reactivity Ligand Select Ligand Class (Phosphine vs. NHC) Precatalyst->Ligand Base Select Base (e.g., K₃PO₄, Cs₂CO₃) Precatalyst->Base SpecificLigand Choose Specific Ligand (e.g., XPhos, P(t-Bu)₃) Ligand->SpecificLigand Optimization Screening & Optimization (Temp, Concentration, Ratios) SpecificLigand->Optimization Base->Optimization Troubleshooting Troubleshooting (Low Yield, Decomp., etc.) Optimization->Troubleshooting Troubleshooting_Decision_Tree Start Low or No Conversion Check_Inert Is the inert atmosphere rigorous? Start->Check_Inert Check_Reagents Are reagents pure & dry? Check_Inert->Check_Reagents Yes Improve_Degas Action: Improve degassing of solvent and reagents Check_Inert->Improve_Degas No Check_Catalyst Is the catalyst system appropriate? Check_Reagents->Check_Catalyst Yes Purify_Reagents Action: Purify starting materials/solvent Check_Reagents->Purify_Reagents No Screen_Ligands Action: Screen different ligands/precatalysts Check_Catalyst->Screen_Ligands No

    Caption: A decision tree for troubleshooting low reaction conversion.

    References

    • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

    • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

    • University of Regensburg. (n.d.). Heck Reaction. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

    • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

    • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

    • ResearchGate. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF. Retrieved from [Link]

    • WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

    • MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

    • Johnson Matthey. (n.d.). Heck reaction catalyst. Retrieved from [Link]

    • ChemRxiv. (2019, November 6). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

    • Royal Society of Chemistry. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

    • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

    • Chemistry Stack Exchange. (2021, July 22). Should I do solvent extraction for Buchwald–Hartwig amination? Retrieved from [Link]

    • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

    • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

    • Royal Society of Chemistry. (n.d.). Solvent coordination to palladium can invert the selectivity of oxidative addition. Retrieved from [Link]

    • YouTube. (2020, February 14). Suzuki cross-coupling reaction. Retrieved from [Link]

    • Semantic Scholar. (n.d.). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Ligand-controlled palladium-catalyzed regiodivergent aminocarbonylation of tert-alcohols. Retrieved from [Link]

    • ResearchGate. (n.d.). BINOL-Derived N-Phosphino Sulfoximines as Ligands for Asymmetric Catalysis. | Request PDF. Retrieved from [Link]

    Sources

    Technical Support Center: N-tert-Butylformamide (NtBF) Stability & Purification

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Addressing Unexpected Color Changes in N-tert-Butylformamide Solutions Document ID: TS-NtBF-001 Last Updated: 2025-01-30 Target Audience: Synthetic Chemists, Process Engineers, Drug Development Scientists

    Executive Summary: The "Why" Behind the Color

    Pure This compound (NtBF) (CAS: 2425-74-3) is a colorless to clear liquid (MP: 16°C, BP: 202°C). If your solution has turned yellow, brown, or cloudy , it indicates chemical degradation or physical phase change.

    The primary culprit is a two-step degradation cascade:

    • Hydrolysis: Moisture ingress cleaves the amide bond, releasing tert-butylamine and formic acid .

    • Oxidation: The liberated tert-butylamine is susceptible to oxidation by atmospheric oxygen, forming colored impurities (N-oxides, imines, or nitro-compounds).

    Critical Note on Temperature: NtBF has a melting point of 16°C (61°F) . If your lab is cold and the solution appears "cloudy" or has "precipitates," verify the temperature before assuming chemical contamination. It may simply be freezing.

    Root Cause Analysis: The Chemistry of Degradation

    Understanding the mechanism is the first step to validation.

    The stability of NtBF is compromised by protic impurities (water) and UV/oxidative stress . The following diagram illustrates the chemical pathway leading to discoloration.

    NtBF_Degradation NtBF This compound (Colorless) Hydrolysis Hydrolysis (Rate limiting step) NtBF->Hydrolysis   Water + H2O (Moisture Ingress) Water->Hydrolysis Products Formic Acid tert-Butylamine Hydrolysis->Products Oxidation Oxidation (Air/Light) Products->Oxidation  tert-Butylamine pathway   Color Colored Impurities (Yellow/Brown N-Oxides/Imines) Oxidation->Color

    Figure 1: The degradation cascade of this compound. Moisture acts as the initiator, while oxidation of the resulting amine generates the visible color change.

    Diagnostic Workflow: Identify Your Issue

    Do not discard the batch immediately. Use this matrix to diagnose the severity.

    Troubleshooting Matrix
    ObservationProbable CauseVerification TestCorrective Action
    Cloudy / White Precipitate Freezing (Lab Temp < 18°C)Warm gently to 25°C. If it clears, the reagent is pure.Store > 20°C.
    Light Yellow Tint Early Oxidation (< 1% impurity)Check pH (wet strip). Pure NtBF is neutral. High pH = Amine presence.Distillation (See Protocol A).
    Dark Brown / Amber Severe Degradation GC-MS or refractive index check (Target: 1.433).Discard. Purification is likely uneconomical.
    Acrid / Fishy Odor Hydrolysis (Amine release) Smell test (Caution: Wafting). tert-Butylamine smells like ammonia/fish.Wash with mild acid (See Protocol B) then Distill.

    Remediation Protocols

    These protocols are designed for research-grade recovery. For GMP applications, discard and replace.

    Protocol A: Vacuum Distillation (The Gold Standard)

    Use this for light yellowing where high purity is required.

    Prerequisites:

    • Vacuum pump capable of < 10 mmHg (NtBF BP is 202°C at atm; reduces to ~85-90°C at 10-15 mmHg).

    • Vigreux column (optional but recommended for separation).

    Steps:

    • Setup: Assemble a short-path distillation apparatus. Ensure all joints are greased and sealed.

    • Acid Scavenging (Optional): If hydrolysis is suspected (fishy odor), add 1-2% w/w solid Sodium Carbonate (Na2CO3) to the boiling flask to neutralize formic acid before distilling.

    • Vacuum: Apply vacuum. Aim for 10-15 mmHg .

    • Heat: Slowly heat the oil bath.

      • Target Vapor Temp:~85-90°C (at 12 mmHg).

    • Fractionation:

      • Discard the first 5-10% (Foreshot): This contains water and volatile tert-butylamine.

      • Collect the Main Fraction: Clear, colorless liquid.[1][2][3][4]

      • Stop: When the pot residue darkens or temperature spikes.

    • Storage: Immediately backfill with Nitrogen/Argon and seal.

    Protocol B: Chemical Wash (For Hydrolyzed Batches)

    Use this if the "fishy" amine odor is strong but you lack distillation equipment.

    • Dissolution: Dissolve the NtBF in Diethyl Ether (1:2 ratio).

    • Wash:

      • Wash 2x with 20% aqueous Na2CO3 (Removes Formic Acid).

      • Wash 1x with Brine .

    • Dry: Dry the organic layer over Magnesium Sulfate (MgSO4) for 30 mins.

    • Concentrate: Filter and evaporate the ether (Rotary Evaporator).

    • Validate: Check Refractive Index (

      
      ).
      

    Frequently Asked Questions (FAQ)

    Q: Can I use yellowed NtBF for peptide coupling? A: Risk High. The colored impurities (oxidized amines) are nucleophilic and can compete with your intended amine in coupling reactions, leading to side products or chain termination. For critical steps, distill or replace.

    Q: Why does my NtBF solidify in the fridge? A: This is normal physical behavior, not degradation. The melting point is 16°C. Unlike DMF (MP -61°C), NtBF freezes easily. Thaw it at room temperature; do not heat aggressively.

    Q: How should I store NtBF to prevent this? A:

    • Darkness: Amber glass bottles to prevent photo-oxidation.

    • Inert Atmosphere: Store under Nitrogen or Argon to exclude oxygen.

    • Desiccation: Use molecular sieves (3Å or 4Å) if the solvent is "dry grade," as water catalyzes the hydrolysis loop.

    Decision Support Diagram

    Follow this logic flow to resolve issues quickly.

    Troubleshooting_Flow Start Start: NtBF Solution Issue CheckTemp Check Temperature (Is it < 18°C?) Start->CheckTemp WarmUp Warm to 25°C. Did it clear? CheckTemp->WarmUp Yes (Cloudy) CheckColor Check Color/Odor CheckTemp->CheckColor No (Liquid) WarmUp->CheckColor No Normal Normal Physical State (Freezing) WarmUp->Normal Yes Yellow Yellow/Brown Color CheckColor->Yellow Smell Fishy/Ammonia Odor? Yellow->Smell Distill Perform Vacuum Distillation (Protocol A) Smell->Distill No (Mild Oxidation) WashDistill Chemical Wash + Distill (Protocol B) Smell->WashDistill Yes (Hydrolysis) Discard Discard Batch Distill->Discard Color Persists

    Figure 2: Logical decision tree for troubleshooting this compound anomalies.

    References

    • University of Rochester. (n.d.). Purification of Organic Liquids by Distillation. Department of Chemistry. Retrieved January 30, 2026, from [Link]

    Sources

    Validation & Comparative

    A Comparative Guide to N-tert-Butylformamide and Its Analogs for Researchers and Drug Development Professionals

    Author: BenchChem Technical Support Team. Date: February 2026

    In the landscape of chemical synthesis and pharmaceutical development, the choice of solvent or reagent can be the determining factor in the success of a reaction, the purity of a product, and the efficacy of a final formulation. Among the myriad of available options, formamide and its N-substituted derivatives are a critical class of compounds, valued for their unique solvating properties and their roles as versatile chemical building blocks. This guide provides an in-depth comparison of N-tert-Butylformamide with its more common counterparts—formamide, N-methylformamide (NMF), N,N-dimethylformamide (DMF), and N-ethylformamide (NEF). We will explore their physicochemical properties, delve into their performance in key applications with supporting experimental context, and offer insights to guide your selection process.

    The Formamide Family: An Overview

    Formamides are characterized by the -NHCHO functional group. The parent compound, formamide, is a nearly odorless, water-miscible liquid.[1] Its derivatives, such as NMF, DMF, and NEF, are widely used as polar aprotic solvents, reagents in organic synthesis, and components in various industrial processes.[2][3][4] Their utility stems from their high dielectric constants, ability to dissolve a wide range of polar and nonpolar compounds, and their role as formylating agents.[5][6]

    This compound: The Sterically Hindered Analog

    This compound stands out due to the presence of a bulky tertiary butyl group attached to the nitrogen atom. This structural feature significantly influences its physical and chemical properties, offering both advantages and disadvantages compared to its less sterically hindered relatives. It is used as a solvent, a petroleum additive, and an intermediate in the synthesis of lubricating oil additives and other chemicals.[7]

    Comparative Physicochemical Properties

    The selection of a formamide derivative often begins with an analysis of its physical properties. The following table summarizes key physicochemical data for this compound and its common analogs.

    PropertyThis compoundFormamideN-Methylformamide (NMF)N,N-Dimethylformamide (DMF)N-Ethylformamide (NEF)
    Molecular Formula C5H11NOCH3NOC2H5NOC3H7NOC3H7NO
    Molecular Weight 101.15 g/mol 45.04 g/mol 59.07 g/mol 73.09 g/mol 73.09 g/mol
    Boiling Point 202 °C[8]210 °C[1]198-199 °C[9]153 °C[10]202-204 °C[4]
    Melting Point 16 °C[8]2-3 °C[1]-3.8 °C[9]-60.4 °C[5]-78 °C[4]
    Density 0.903 g/mL at 25 °C[8]1.133 g/cm³[1]1.011 g/mL at 25 °C[9]0.949 g/mL at 20 °C[5]0.95 g/mL at 20 °C[4]
    Flash Point 82 °C154 °C[1]111 °C58 °C[5]113 °C[4]

    Insights from Physicochemical Data:

    The bulky tert-butyl group in this compound introduces significant steric hindrance, which can affect its solvation properties and reactivity. Its boiling point is comparable to formamide and N-ethylformamide, suggesting strong intermolecular forces. The relatively high melting point of this compound means it can exist as a solid at or near room temperature, which may require heating for use as a solvent.

    Performance in Key Applications

    Solvency Power

    Formamides are excellent solvents for a wide range of substances.[11] DMF, in particular, is often referred to as a "universal solvent" due to its ability to dissolve many organic and inorganic compounds.[5] The bulky tert-butyl group in this compound can influence its solvation capabilities. While it retains the polar amide functionality, the nonpolar alkyl group is larger, which may enhance its ability to dissolve less polar compounds compared to formamide or NMF.

    A key application of this compound has been in the study of non-aqueous amphiphile self-assembly. Its molecular structure, with a polar formamide head and a nonpolar tert-butyl tail, allows it to form nanostructures through the segregation of these polar and non-polar domains, analogous to how surfactants form micelles in water. This property is of significant interest in drug delivery systems for poorly water-soluble active pharmaceutical ingredients (APIs).

    Role as a Reagent in Synthesis

    Formamides are not only solvents but also important reagents. They can serve as a source of the formyl group (-CHO) in N-formylation reactions, which are crucial in the synthesis of many pharmaceuticals and natural products.[12]

    The steric hindrance of the tert-butyl group in this compound can influence its reactivity as a formylating agent. While this may slow down the reaction rate compared to less hindered formamides, it could also offer greater selectivity in certain synthetic transformations.

    Experimental Protocols

    To provide a practical context for comparison, below are generalized experimental protocols for two common applications of formamide derivatives.

    Experiment 1: Comparative Solubility Assessment of a Model API

    Objective: To compare the solubility of a model poorly water-soluble active pharmaceutical ingredient (API) in this compound, DMF, and NMF.

    Materials:

    • Model API (e.g., Ibuprofen)

    • This compound

    • N,N-Dimethylformamide (DMF)

    • N-Methylformamide (NMF)

    • Vials with magnetic stir bars

    • Stir plate with heating capabilities

    • Analytical balance

    • HPLC for concentration analysis

    Protocol:

    • Prepare saturated solutions of the model API in each of the three formamide solvents. To do this, add an excess of the API to a known volume of each solvent in separate vials.

    • Stir the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. If this compound is solid, the experiment should be conducted at a temperature above its melting point.

    • After 24 hours, stop stirring and allow any undissolved solid to settle.

    • Carefully withdraw a sample from the supernatant of each vial and dilute it with a suitable solvent for HPLC analysis.

    • Quantify the concentration of the dissolved API in each sample using a pre-validated HPLC method.

    • Compare the solubility values obtained for the API in this compound, DMF, and NMF.

    G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_comparison Comparison prep1 Add excess API to This compound equil Stir all samples at constant temperature for 24 hours prep1->equil prep2 Add excess API to DMF prep2->equil prep3 Add excess API to NMF prep3->equil analysis1 Sample supernatant equil->analysis1 analysis2 Dilute for HPLC analysis1->analysis2 analysis3 Quantify API concentration analysis2->analysis3 compare Compare solubility data analysis3->compare

    Caption: Workflow for comparative solubility assessment.

    Experiment 2: N-Formylation of an Amine

    Objective: To compare the efficiency of this compound and DMF as both solvent and formylating agent in the N-formylation of a primary amine.

    Materials:

    • A primary amine (e.g., Benzylamine)

    • This compound

    • N,N-Dimethylformamide (DMF)

    • Formic acid (as a catalyst, if needed)

    • Round-bottom flasks with reflux condensers

    • Heating mantles

    • TLC plates and developing chamber

    • Column chromatography setup for purification

    • NMR spectrometer for product characterization

    Protocol:

    • Set up two parallel reactions. In one flask, dissolve the primary amine in this compound. In the second flask, dissolve the same amount of the amine in DMF.

    • If required, add a catalytic amount of formic acid to each flask.

    • Heat both reactions to a suitable temperature (e.g., 100 °C) and monitor the progress by TLC.

    • Once the reactions are complete (as indicated by the consumption of the starting amine), cool the reaction mixtures to room temperature.

    • Isolate the N-formylated product from each reaction mixture. This may involve extraction and/or column chromatography.

    • Determine the yield of the purified product for each reaction.

    • Characterize the products by NMR spectroscopy to confirm their identity and purity.

    • Compare the reaction time and yield obtained with this compound versus DMF.

    G start Start amine Primary Amine start->amine reaction_ntbf Reaction with This compound amine->reaction_ntbf reaction_dmf Reaction with DMF amine->reaction_dmf ntbf This compound ntbf->reaction_ntbf dmf DMF dmf->reaction_dmf workup_ntbf Workup & Purification reaction_ntbf->workup_ntbf workup_dmf Workup & Purification reaction_dmf->workup_dmf product_ntbf N-formylated product (from NTBF) workup_ntbf->product_ntbf product_dmf N-formylated product (from DMF) workup_dmf->product_dmf analysis Compare Yield & Purity product_ntbf->analysis product_dmf->analysis

    Sources

    A Senior Application Scientist's Guide to Purity Confirmation of N-tert-Butylformamide using ¹H and ¹³C NMR Analysis

    Author: BenchChem Technical Support Team. Date: February 2026

    In the realms of pharmaceutical development and synthetic chemistry, the absolute purity of reagents and intermediates is not merely a matter of quality control; it is the bedrock of reproducible, reliable, and safe scientific outcomes. N-tert-Butylformamide, a key building block and versatile solvent, is no exception. This guide provides an in-depth, experience-driven protocol for the purity assessment of this compound using one of the most powerful and definitive analytical techniques available: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

    We will move beyond a simple procedural checklist to explore the causality behind experimental choices, ensuring that the protocol is not just followed, but understood. This guide is designed for researchers, scientists, and drug development professionals who require a robust, self-validating method for purity determination that stands up to the highest standards of scientific integrity.

    The Principle: Why NMR is a Primary Method for Purity Assessment

    Unlike chromatographic techniques such as HPLC or GC, which often rely on response factors and calibration curves against a reference standard of the same compound, quantitative NMR (qNMR) is a primary analytical method.[1] This distinction is critical. The fundamental principle of qNMR is that the area under an NMR signal (the integral) is directly proportional to the number of atomic nuclei generating that signal.[1][2]

    By co-dissolving a precisely weighed amount of the this compound sample with a precisely weighed amount of a certified internal standard, we can use the ratio of their signal integrals to calculate the absolute purity of our analyte.[2] This method offers unparalleled accuracy and universality for all proton-containing molecules in the sample, allowing for the simultaneous quantification of the primary component and any proton-bearing impurities from a single experiment.[1]

    Part 1: Spectral Fingerprinting of High-Purity this compound

    Before quantifying purity, one must be intimately familiar with the spectral signature of the pure compound. The structure of this compound is relatively simple, leading to a clean and unambiguous NMR spectrum.

    Molecular Structure and Key NMR Signals

    G cluster_0 This compound N_tert_Butylformamide H_formyl ¹H: ~8.0 ppm (s) ¹³C: ~162 ppm H_NH ¹H: ~6.0-7.0 ppm (br s) H_tBu ¹H: ~1.4 ppm (s) ¹³C (CH₃): ~29 ppm ¹³C (Cq): ~51 ppm

    Caption: Key ¹H and ¹³C NMR signals of this compound.

    ¹H NMR Spectrum Analysis

    In a suitable deuterated solvent like Chloroform-d (CDCl₃), this compound exhibits three distinct signals. Due to restricted rotation around the C-N amide bond, two rotamers may be observed, leading to a doubling of the formyl and NH peaks. For simplicity, we will discuss the major rotamer.

    • Formyl Proton (H-C=O): A sharp singlet appearing significantly downfield, typically around δ 8.0 ppm. Its deshielded nature is due to the electron-withdrawing effect of the adjacent oxygen and nitrogen atoms.

    • Amide Proton (N-H): A broad singlet that can vary in chemical shift (typically δ 6.0-7.0 ppm) depending on concentration, solvent, and temperature. Its broadness is a result of quadrupole coupling with the ¹⁴N nucleus and potential chemical exchange.

    • tert-Butyl Protons ((CH₃)₃C-): A sharp, intense singlet at approximately δ 1.4 ppm. The nine protons are chemically equivalent, resulting in a single, strong signal with an expected integration of 9H.

    ¹³C NMR Spectrum Analysis

    The proton-decoupled ¹³C NMR spectrum is equally straightforward and provides complementary information.

    • Carbonyl Carbon (C=O): This carbon is highly deshielded and appears far downfield, typically around δ 162 ppm.

    • Quaternary Carbon (-C(CH₃)₃): The central carbon of the tert-butyl group appears around δ 51 ppm.

    • Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons of the tert-butyl group give a single, strong signal around δ 29 ppm.

    Summary of Expected Chemical Shifts
    Assignment ¹H NMR (δ, ppm) Multiplicity Integration ¹³C NMR (δ, ppm)
    H-C=O~8.0Singlet (s)1H~162
    N-H~6.0 - 7.0Broad Singlet (br s)1H-
    (CH₃)₃C-~1.4Singlet (s)9H~29
    (CH₃)₃C ----~51

    Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Data referenced from available spectra.[3][4][5]

    Part 2: Comparison with Potential Impurities

    A purity analysis is only as good as its ability to distinguish the analyte from potential contaminants. Impurities in this compound often stem from its synthesis, which commonly involves the formylation of tert-butylamine.[6] Therefore, unreacted starting materials or side-products are the most likely culprits.

    Compound Structure Key ¹H NMR Signals (in CDCl₃) Distinguishing Feature vs. Analyte
    This compound O=CH-NH-C(CH₃)₃δ ~8.0 (s, 1H), δ ~6.5 (br s, 1H), δ ~1.4 (s, 9H)Complete, characteristic pattern.
    tert-Butylamine H₂N-C(CH₃)₃δ ~1.1 (s, 9H), δ ~1.2 (br s, 2H, -NH₂)Absence of the formyl proton at ~8.0 ppm. The tert-butyl signal is slightly upfield.[7][8]
    Formamide O=CH-NH₂δ ~7.8 (s, 1H), δ ~6.5 (br s, 2H)Absence of the intense tert-butyl singlet at ~1.4 ppm.
    tert-Butyl Isocyanide C≡N-C(CH₃)₃δ ~1.45 (s, 9H)Absence of both the formyl and NH protons. This is a potential byproduct of formamide dehydration.[6]
    Common Solvents e.g., Diethyl Ether(CH₃CH₂)₂Oδ ~3.5 (q, 4H), δ ~1.2 (t, 6H)

    This comparative analysis demonstrates that the key signals of this compound are well-resolved from those of its most probable impurities, allowing for clear identification and quantification.

    Part 3: A Validated Protocol for Quantitative Purity Determination

    This section details a robust, step-by-step qNMR protocol. The causality behind each step is explained to ensure the highest quality data.

    Workflow for qNMR Purity Determination

    Caption: A comprehensive workflow for purity determination by qNMR.

    Step 1: Sample Preparation - The Foundation of Accuracy

    A. Selection of Internal Standard (IS): The choice of IS is paramount. It must be a high-purity (>99.9%), non-volatile, stable solid that does not react with the analyte or solvent.[9][10] Crucially, it must have at least one sharp NMR signal in a region free of overlap with the analyte signals. Maleic anhydride is an excellent choice, providing a sharp singlet for its two equivalent vinyl protons around δ 7.1 ppm in DMSO-d₆.

    B. Weighing and Dissolution:

    • Use a calibrated analytical balance to weigh approximately 15-20 mg of this compound into a clean, dry vial. Record the mass (mₐ) to at least 0.01 mg.[11]

    • To the same vial, add approximately 10-15 mg of the chosen internal standard (e.g., Maleic Anhydride). Record the mass (mₛₜd) with the same precision. The goal is to have a comparable number of moles for both compounds.

    • Add the appropriate volume of a deuterated solvent (e.g., 0.7 mL of DMSO-d₆) to completely dissolve both components.[9] DMSO-d₆ is often preferred for qNMR as its high boiling point minimizes evaporation, and it effectively dissolves a wide range of polar compounds.

    • Ensure complete dissolution using a vortex mixer. The solution must be homogeneous and free of particulates.[12][13]

    C. Transfer to NMR Tube:

    • Transfer the solution to a high-quality NMR tube. The liquid column height should be appropriate for the spectrometer's probe (typically ~4-5 cm or 0.6-0.7 mL for a 5mm tube) to ensure optimal magnetic field shimming.[9]

    Step 2: NMR Data Acquisition - Ensuring Quantitativity

    Standard ¹H NMR acquisition parameters are designed for speed, not accuracy. For qNMR, parameters must be adjusted to ensure that the signal intensity is directly proportional to the number of protons.

    • Rationale: The key is to allow for full relaxation of all protons between pulses. The relaxation delay (D1) must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both analyte and standard). For small molecules, a D1 of 30 seconds is often a safe and conservative choice.

    Recommended Acquisition Parameters (400 MHz Spectrometer):

    Parameter Value Reason
    Pulse ProgramStandard single pulse (e.g., Bruker 'zg30')Simple excitation without distortion.
    Pulse Angle30°A smaller flip angle reduces the required relaxation delay, but 90° with a long D1 is also valid.
    Relaxation Delay (D1)30 sEnsures >99% recovery of magnetization for all protons before the next pulse. This is the most critical parameter.
    Acquisition Time (AQ)≥ 3 sProvides sufficient digital resolution.
    Number of Scans (NS)8 - 16Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 is ideal).
    Dummy Scans (DS)4Establishes a steady state before data collection begins.
    Step 3: Data Processing and Purity Calculation

    A. Processing:

    • Apply a gentle exponential window function (e.g., LB = 0.3 Hz) to improve S/N without significant line broadening.

    • Perform careful phasing and baseline correction across the entire spectrum, especially around the integrated peaks. Automated routines are good, but manual inspection and correction are essential for accuracy.

    B. Integration:

    • Select a well-resolved, non-exchangeable signal for the analyte. The tert-butyl singlet (δ ~1.4 ppm) is ideal due to its sharpness and high intensity.

    • Select a signal for the internal standard (e.g., the maleic anhydride singlet at δ ~7.1 ppm).

    • Integrate both peaks accurately.

    C. The Purity Equation: The purity of the analyte (Pₐ) as a weight percentage (w/w %) is calculated using the following formula:[10]

    Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Pₛₜd

    Where:

    • Iₐ, Iₛₜd : Integral values for the analyte and standard signals.

    • Nₐ, Nₛₜd : Number of protons for the integrated analyte signal (Nₐ = 9 for the tert-butyl group) and standard signal (Nₛₜd = 2 for maleic anhydride).

    • Mₐ, Mₛₜd : Molar masses of the analyte (this compound = 101.15 g/mol ) and standard (Maleic Anhydride = 98.06 g/mol ).

    • mₐ, mₛₜd : Weighed masses of the analyte and standard.

    • Pₛₜd : The certified purity of the internal standard (as a percentage).

    Conclusion

    The combination of ¹H and ¹³C NMR provides a definitive, structurally corroborative method for assessing the identity and purity of this compound. By employing the principles of quantitative NMR with a carefully selected internal standard and validated acquisition parameters, researchers can obtain an absolute purity value with high precision and accuracy. This approach moves beyond simple qualitative checks, providing the robust, defensible data required in the rigorous environments of drug development and advanced chemical research. It is a testament to the power of NMR as a primary tool for ensuring chemical integrity.

    References

    • Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. [Online]. Available: [Link]

    • Mestrelab Research. qNMR Purity Recipe Book (1 - Sample Preparation). [Online]. Available: [Link]

    • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Online]. Available: [Link]

    • Pauli, G. F., et al. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. PubMed. [Online]. Available: [Link]

    • JEOL Ltd. What is qNMR (quantitative NMR)?. [Online]. Available: [Link]

    • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Online]. Available: [Link]

    • Organomation. NMR Sample Preparation: The Complete Guide. [Online]. Available: [Link]

    • University of Ottawa. NMR Sample Preparation. [Online]. Available: [Link]

    • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Online]. Available: [Link]

    • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Online]. Available: [Link]

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Online]. Available: [Link]

    • PubChem. tert-Butylamine. [Online]. Available: [Link]

    • Wikipedia. Isocyanide. [Online]. Available: [Link]

    Sources

    A Senior Application Scientist's Guide to Interpreting the Mass Spectrum of N-tert-Butylformamide

    Author: BenchChem Technical Support Team. Date: February 2026

    For researchers and professionals in drug development and chemical analysis, mass spectrometry (MS) is an indispensable tool for structural elucidation. The interpretation of a mass spectrum, however, is a science that blends foundational principles with experiential insights. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrum of N-tert-Butylformamide, contrasting it with its structural isomers to highlight the nuances of fragmentation analysis.

    The Principle of Electron Ionization and Amide Fragmentation

    Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule. This energy is sufficient to not only ionize the molecule by ejecting an electron to form a molecular radical cation (M⁺•) but also to induce extensive fragmentation.[1][2] The resulting fragmentation pattern is a reproducible fingerprint of the molecule's structure.

    Amides, in general, exhibit characteristic fragmentation patterns under EI-MS.[3] Common pathways include:

    • α-Cleavage: Cleavage of the bond adjacent to the nitrogen or carbonyl group.[4]

    • N-CO Bond Cleavage: Scission of the amide bond, which can lead to the formation of acylium cations.[5]

    • McLafferty Rearrangement: A specific rearrangement requiring the presence of a γ-hydrogen, which is not applicable to the N-alkyl group of this compound but is a key differentiator for its isomers.[3][6]

    The "Nitrogen Rule" is a foundational concept in the interpretation of mass spectra. It states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight and thus an odd mass-to-charge ratio (m/z) for its molecular ion.[7] this compound (C₅H₁₁NO) contains one nitrogen atom, and its molecular weight is 101.15 g/mol , consistent with this rule.[8]

    Experimental Protocol: Acquiring High-Quality EI-MS Data

    A self-validating protocol is crucial for obtaining reproducible and reliable mass spectra. The following details a standard Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound. The coupling of GC ensures the sample is pure when it enters the ion source, a critical step for unambiguous spectral interpretation.

    Step-by-Step GC-MS Protocol
    • Sample Preparation:

      • Accurately weigh approximately 1 mg of this compound.

      • Dissolve the sample in 1 mL of a high-purity volatile solvent such as Dichloromethane or Methanol to create a 1 mg/mL stock solution.

      • Perform a serial dilution to a final concentration of ~10 µg/mL. High concentrations can lead to detector saturation and spectral distortion.

    • GC-MS System Configuration:

      • Gas Chromatograph: Agilent 8890 GC (or equivalent).

      • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

      • GC Column: A non-polar column such as an HP-5ms (30 m x 0.25 mm x 0.25 µm) is ideal for separating a wide range of small molecules.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Method Parameters:

      • Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

      • Injector Temperature: 250°C to ensure rapid volatilization.

      • Oven Temperature Program:

        • Initial Temperature: 50°C, hold for 1 minute.

        • Ramp: Increase at 15°C/min to 250°C.

        • Final Hold: Hold at 250°C for 2 minutes.

      • MS Transfer Line Temperature: 280°C to prevent sample condensation.

      • MS Ion Source: Electron Ionization (EI) at 70 eV. This standard energy ensures that spectra are comparable to established libraries like NIST.

      • MS Quadrupole Temperature: 150°C.

      • Mass Range: Scan from m/z 35 to 200 to ensure capture of all relevant fragments and the molecular ion.

    The workflow for this analysis is visualized below.

    GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep 1. Dissolve Sample (10 µg/mL in DCM) Injection 2. GC Injection (1 µL, 50:1 Split) Prep->Injection Separation 3. Chromatographic Separation Injection->Separation Ionization 4. EI Ionization (70 eV) Separation->Ionization Analysis 5. Mass Analysis (Quadrupole) Ionization->Analysis Detection 6. Detection (EM Detector) Analysis->Detection Data 7. Mass Spectrum Generation & Analysis Detection->Data

    Caption: Standard workflow for GC-EI-MS analysis.

    Interpreting the Mass Spectrum of this compound

    The molecular ion (M⁺•) for this compound is expected at m/z 101 . The fragmentation pattern is dominated by the stability of the tertiary carbocation that can be formed.

    Key Fragmentation Pathways
    • Loss of a Methyl Radical (•CH₃): The molecular ion can undergo α-cleavage with the loss of a methyl group from the tert-butyl moiety. This is a highly favorable process.

      • M⁺• (m/z 101) → [M - 15]⁺ + •CH₃

      • This results in a prominent peak at m/z 86 . The resulting ion is stabilized by resonance.

    • Formation of the tert-Butyl Cation: The most characteristic fragmentation involves the cleavage of the N-C bond to form the highly stable tert-butyl carbocation.

      • M⁺• (m/z 101) → [C(CH₃)₃]⁺ + •NHCHO

      • This gives rise to a very intense peak at m/z 57 , which is often the base peak (the most abundant ion) in the spectrum.

    • Further Fragmentation of the tert-Butyl Cation: The ion at m/z 57 can subsequently lose a molecule of ethene (C₂H₄).

      • [C(CH₃)₃]⁺ (m/z 57) → [C₂H₅]⁺ + C₂H₄

      • This pathway leads to a peak at m/z 29 . Alternatively, the ion at m/z 57 can lose isobutene.

    • Loss of Isobutene: A rearrangement followed by cleavage can lead to the loss of a neutral isobutene molecule.

      • M⁺• (m/z 101) → [H₂NCHO]⁺• + C₄H₈

      • This results in a fragment at m/z 45 .

    The proposed fragmentation pathways are illustrated in the diagram below.

    Fragmentation_Pathway cluster_mol mol This compound (C₅H₁₁NO) M_ion [M]⁺• m/z 101 mol->M_ion EI, -e⁻ frag_86 [M - CH₃]⁺ m/z 86 M_ion->frag_86 - •CH₃ frag_57 [C(CH₃)₃]⁺ m/z 57 (Base Peak) M_ion->frag_57 - •NHCHO frag_45 [H₂NCHO]⁺• m/z 45 M_ion->frag_45 - C₄H₈ frag_29 [C₂H₅]⁺ m/z 29 frag_57->frag_29 - C₂H₄

    Caption: Key EI fragmentation pathways for this compound.

    Performance Comparison: this compound vs. Structural Isomers

    The utility of mass spectrometry in structural elucidation is most apparent when comparing isomers. Subtle differences in structure lead to dramatic differences in fragmentation patterns. Let's compare this compound with its isomers, N-n-Butylformamide and Pivalamide.

    Isomer NameStructureKey Differentiating Fragmentation
    This compound HCONH-C(CH₃)₃Base peak at m/z 57 due to the formation of the stable tert-butyl cation. A strong peak at m/z 86 from the loss of a methyl group.
    N-n-Butylformamide HCONH-CH₂CH₂CH₂CH₃Base peak at m/z 44 from α-cleavage (loss of a propyl radical). A significant peak from McLafferty rearrangement is also possible. The m/z 57 peak is minor or absent.[9]
    Pivalamide (CH₃)₃C-CONH₂Base peak often at m/z 59 due to McLafferty rearrangement. An intense peak at m/z 44 corresponding to [CONH₂]⁺ is also characteristic of primary amides.[3][6]
    Summary of Expected Key Fragments
    m/zProposed Ion StructureThis compound (Expected Rel. Abundance)N-n-Butylformamide (Expected Rel. Abundance)
    101[C₅H₁₁NO]⁺• (Molecular Ion)ModerateModerate
    86[(CH₃)₂C=N⁺HCHO]HighLow
    57[C(CH₃)₃]⁺Very High (Base Peak)Low
    44[CH₂=N⁺HCHO]LowVery High (Base Peak)

    This comparative data underscores how the position of the tert-butyl group fundamentally dictates the fragmentation pathway. For this compound, the stability of the tertiary carbocation at m/z 57 is the driving force of fragmentation, making its identification straightforward. In contrast, the linear alkyl chain in N-n-Butylformamide favors α-cleavage adjacent to the nitrogen, leading to a completely different base peak.

    Conclusion

    The interpretation of the this compound mass spectrum is a clear illustration of fundamental fragmentation principles. The spectrum is defined by the formation of the highly stable tert-butyl cation at m/z 57, which serves as a definitive marker for this structure when compared to its isomers. By employing a robust and validated GC-MS protocol, researchers can confidently acquire high-quality data. Understanding the causal mechanisms behind ion formation—such as the preference for creating stable carbocations—transforms spectral interpretation from a simple matching exercise into a powerful tool for structural elucidation in drug development and chemical research.

    References

    • Pearson. (n.d.). The mass spectrum of tert-butylamine. Retrieved from [Link]

    • de Souza, M. V. N., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(40), 22593-22604. Retrieved from [Link]

    • Kinter, M. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

    • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

    • NIST. (n.d.). Formamide, N-butyl-. In NIST Chemistry WebBook. Retrieved from [Link]

    • PubChem. (n.d.). N-tert.butyl-formamide tert.butylamine. Retrieved from [Link]

    • Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy. Retrieved from [Link]

    • de Souza, M. V. N., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Retrieved from [Link]

    • University of Arizona. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

    • All About Chemistry. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN). Retrieved from [Link]

    • LibreTexts. (2022). 6.2: Fragmentation. Retrieved from [Link]

    • Bourdat-Deschamps, M., et al. (2015). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 29(15), 1377-1386. Retrieved from [Link]

    • PubChem. (n.d.). N-Butylformamide. Retrieved from [Link]

    • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.

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    A Senior Application Scientist's Guide to FT-IR Spectroscopy for the Functional Group Analysis of N-tert-Butylformamide

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: The Analytical Imperative for N-tert-Butylformamide

    This compound, a secondary amide with the linear formula HCONHC(CH₃)₃, serves as a crucial intermediate and building block in various chemical syntheses. Its utility is intrinsically linked to the reactivity of its core functional groups: the amide C=O, the N-H bond, and the sterically influential tert-butyl group. Verifying the integrity of this structure and identifying these functional groups with certainty is a non-negotiable step in quality control, reaction monitoring, and drug development workflows.

    This guide provides an in-depth, experience-driven comparison of Fourier Transform Infrared (FT-IR) spectroscopy as a primary analytical tool for this purpose. We will delve into the causality behind experimental choices, present a robust analytical protocol, and objectively compare FT-IR's performance against alternative methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing the data and rationale necessary for researchers to make informed decisions.

    The Power of Vibrational Spectroscopy: Why FT-IR is the First Line of Analysis

    FT-IR spectroscopy is a rapid, non-destructive, and highly sensitive technique ideal for identifying the presence or absence of specific functional groups within a molecule. The fundamental principle lies in the fact that covalent bonds are not static; they vibrate at specific frequencies. When a molecule is irradiated with infrared light, its bonds will absorb energy at frequencies corresponding to their natural vibrational modes (stretching, bending, etc.).[1] An FT-IR spectrum plots the percentage of light transmitted through the sample against the wavenumber (cm⁻¹) of the radiation, creating a unique "molecular fingerprint."[1]

    For this compound, FT-IR is exceptionally well-suited because its key functional groups—the N-H bond, the C=O double bond, and the C-H bonds of the tert-butyl group—have highly characteristic absorption bands in distinct regions of the mid-infrared spectrum. This allows for a quick and definitive confirmation of the molecule's primary structural features.

    Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum of this compound

    The goal of any analytical protocol is reproducibility and accuracy. Given that this compound is a liquid at room temperature,[2] the Attenuated Total Reflectance (ATR) sampling technique is the superior choice over traditional transmission methods using salt plates (e.g., NaCl, KBr).

    Why ATR?

    • Minimal Sample Preparation: A single drop of the neat liquid is sufficient, eliminating the need for solvents or creating KBr pellets.[3][4]

    • Reproducibility: The path length of the IR beam is constant and determined by the properties of the ATR crystal, leading to highly reproducible spectra. Transmission methods can suffer from variability in sample thickness between the salt plates.[4]

    • Ease of Cleaning: The ATR crystal can be quickly and easily cleaned with a suitable solvent (e.g., isopropanol), ensuring no cross-contamination between samples.[5]

    Workflow for FT-IR Analysis using ATR

    FT_IR_Workflow cluster_prep 1. Preparation cluster_acq 2. Sample Acquisition cluster_proc 3. Data Processing & Analysis P1 Clean ATR Crystal (e.g., with Isopropanol) P2 Acquire Background Spectrum (Clean, empty crystal) P1->P2 Ensures solvent/air peaks are subtracted A1 Apply Sample (1-2 drops of this compound) P2->A1 Ready for Sample A2 Ensure Good Contact (Apply pressure with anvil) A1->A2 A3 Acquire Sample Spectrum (Typically 16-32 scans, 4 cm⁻¹ resolution) A2->A3 D1 Perform ATR Correction (Software algorithm) A3->D1 Raw Data D2 Identify Key Peaks (Compare to reference charts) D1->D2 D3 Interpret Spectrum (Assign peaks to functional groups) D2->D3

    Caption: FT-IR analysis workflow using the ATR technique.

    Step-by-Step Methodology
    • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • ATR Crystal Cleaning: Thoroughly clean the surface of the diamond or zinc selenide ATR crystal with a lint-free wipe soaked in a volatile solvent like isopropanol. Allow the solvent to fully evaporate.

    • Background Collection: With the clean, dry crystal, collect a background spectrum. This critical step measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the final sample spectrum.[6]

    • Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal. A few microliters is sufficient.[6]

    • Pressure Application: Lower the instrument's pressure anvil to ensure firm, even contact between the liquid sample and the crystal surface. This is essential for a strong, high-quality signal.

    • Spectrum Acquisition: Collect the sample spectrum. Typical parameters for a high-quality spectrum are 16 to 32 scans at a resolution of 4 cm⁻¹.

    • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Apply a software-based ATR correction to account for the wavelength-dependent depth of penetration of the IR beam, which makes the resulting spectrum more comparable to traditional transmission spectra.[3]

    • Cleaning: After analysis, raise the anvil, wipe the sample off the crystal with a lint-free wipe, and clean the crystal thoroughly with isopropanol.

    Spectral Interpretation: Decoding the this compound Fingerprint

    The resulting FT-IR spectrum is a rich source of structural information. The analysis should focus on the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹).[1][7]

    Wavenumber Range (cm⁻¹)Vibrational ModeGroupExpected IntensityRationale & Comments
    3370 - 3170N-H StretchSecondary AmideMedium - StrongThe presence of a single, relatively sharp peak in this region is a hallmark of a secondary amide.[8] Its position can be influenced by hydrogen bonding.
    2970 - 2860C-H Asymmetric & Symmetric Stretchtert-Butyl (Alkyl)StrongThese strong absorptions just below 3000 cm⁻¹ confirm the presence of sp³ C-H bonds.
    1680 - 1630C=O Stretch (Amide I Band)AmideStrongThis is one of the most prominent and reliable peaks in the spectrum.[7] Its high intensity is due to the large change in dipole moment during the stretching vibration.
    1570 - 1515N-H Bend (Amide II Band)Secondary AmideStrongThis peak arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. It is unusually intense for a bending mode and is highly diagnostic for secondary amides.[8]
    ~1395 & ~1365C-H Bending (Umbrella Mode)tert-ButylMedium - StrongThe characteristic doublet or two distinct peaks in this region are often indicative of a tert-butyl group.
    Below 1500C-N Stretch, C-C Stretch, various bending modesFingerprint RegionVariableThis complex area is unique to the molecule as a whole. While specific assignments are difficult, it serves as a "fingerprint" for positive identification against a reference spectrum.[7]

    Comparative Analysis: FT-IR vs. Alternative Techniques

    While FT-IR is a powerful tool for functional group identification, a comprehensive analysis often involves complementary techniques. The choice of method depends entirely on the analytical question being asked.

    vs. Nuclear Magnetic Resonance (NMR) Spectroscopy
    • Principle: NMR provides detailed information about the chemical environment of specific nuclei (¹H, ¹³C). It reveals connectivity, the number of different types of protons and carbons, and their neighboring atoms.

    • Advantages over FT-IR:

      • Unambiguous Structure Elucidation: NMR can determine the complete chemical structure, including isomerism, which FT-IR cannot.

      • Quantitative Analysis: Peak integration in NMR is directly proportional to the number of nuclei, making it inherently quantitative.

    • When to Choose NMR: When you need to confirm the exact connectivity of the molecule, differentiate between isomers (e.g., N-isobutylformamide), or perform precise quantitative measurements.

    vs. Gas Chromatography-Mass Spectrometry (GC-MS)
    • Principle: GC separates volatile components of a mixture, which are then ionized and fragmented by the MS. The MS detects these fragments based on their mass-to-charge ratio, providing a molecular fingerprint and the molecular weight.[9][10]

    • Advantages over FT-IR:

      • Mixture Analysis: GC-MS is the gold standard for separating and identifying individual components in a complex mixture.[9]

      • Molecular Weight Determination: The mass spectrum provides the molecular weight of the compound, a piece of information FT-IR cannot offer.

      • Extreme Sensitivity: GC-MS can detect compounds at much lower concentrations (ppm or ppb) than FT-IR.

    • When to Choose GC-MS: When analyzing a reaction mixture, searching for low-level impurities, or when confirmation of the molecular weight is required.

    Decision-Making Workflow for Amide Analysis

    Tech_Choice Start Start: Analyze Amide Sample Q1 Primary Goal? Start->Q1 FTIR Use FT-IR Q1->FTIR Confirm Functional Groups? NMR Use NMR Q1->NMR Determine Full Structure / Isomers? GCMS Use GC-MS Q1->GCMS Analyze a Mixture / Need MW? Reason_FTIR Fast confirmation of Amide, N-H, Alkyl groups. Ideal for QC check. FTIR->Reason_FTIR Reason_NMR Determine precise atomic connectivity, isomerism, and quantitation. NMR->Reason_NMR Reason_GCMS Separate mixtures, identify impurities, confirm molecular weight. GCMS->Reason_GCMS

    Caption: Decision tree for selecting an analytical technique.

    Conclusion

    For the rapid and reliable functional group analysis of this compound, FT-IR spectroscopy is the optimal first-line technique. Its ability to quickly confirm the presence of the critical N-H, C=O (Amide I), and N-H bend (Amide II) bands, along with the alkyl C-H stretches, makes it an invaluable tool for quality control, reaction screening, and educational purposes. The modern ATR sampling method further enhances its utility by simplifying the workflow and ensuring high reproducibility.

    While FT-IR excels at identifying functional groups, it should be seen as a component of a broader analytical toolkit. For complete structural elucidation, isomer differentiation, or quantitative analysis, NMR is necessary. For analyzing complex mixtures or confirming molecular weight, GC-MS is the superior choice. By understanding the strengths and limitations of each technique, researchers can develop a logical, efficient, and scientifically sound workflow for the comprehensive analysis of this compound and other critical chemical compounds.

    References

    • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

    • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

    • ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? Retrieved from [Link]

    • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

    • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

    • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

    • Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

    • Li, M., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Retrieved from [Link]

    • YouTube. (2012, October 11). Introduction to IR Spectroscopy - Amides. Retrieved from [Link]

    • ResearchGate. (2025, August 8). FTIR spectroscopic study of possible interactions of N– tert– butylformamide with ethers. Retrieved from [Link]

    • Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
    • ResearchGate. (2020, July 14). Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry. Retrieved from [Link]

    • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Retrieved from [Link]

    • ResearchGate. (2025, August 10). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Retrieved from [Link]

    • YouTube. (2015, May 19). Functional Groups from Infrared Spectra. Retrieved from [Link]

    • White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]

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    Beyond N-tert-Butylformamide: Strategic Alternatives in Synthesis and Drug Design

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Alternatives to N-tert-Butylformamide in Specific Chemical Applications Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

    Executive Summary

    This compound (NtBF) has long served as a critical intermediate in the synthesis of tert-butyl isocyanide (a vital ligand for Ugi/Passerini multicomponent reactions) and as a model amphiphile in physical chemistry. However, its dependence on toxic dehydration reagents (e.g., POCl₃, Phosgene) for conversion and the metabolic instability of the tert-butyl group in medicinal chemistry necessitates superior alternatives.

    This guide provides an evidence-based comparison of green process alternatives and structural bioisosteres, focusing on atom economy , safety profiles , and metabolic stability .

    Part 1: Process Chemistry – Safer Routes to tert-Butyl Isocyanide

    The primary industrial application of NtBF is its dehydration to form tert-butyl isocyanide (t-BuNC). The traditional method utilizes Phosphorus Oxychloride (POCl₃) in the presence of Triethylamine. While effective, this route generates significant phosphate waste and poses severe safety risks.

    The Challenger: Sulfonyl Chloride Mediated Dehydration (Green Protocol)

    Replacing POCl₃ with p-Toluenesulfonyl chloride (TsCl) allows for a milder dehydration mechanism that avoids toxic phosphorus byproducts and operates under less hazardous conditions.

    Comparative Performance Data: Dehydration Agents
    FeatureStandard: POCl₃ / Et₃N Alternative: TsCl / Pyridine Alternative: Burgess Reagent
    Yield (t-BuNC) 85–92%80–88%>90%
    Atom Economy Low (Phosphorus waste)Medium (Sulfonate waste)Low (Large carrier molecule)
    Toxicity Profile High (Corrosive, toxic gas risk)Moderate (Solid handling, irritant)Low (Bench stable)
    Scalability Difficult (Exothermic control)High (Standard filtration)Low (Reagent cost)
    E-Factor (Waste/Product) ~12.7 kg/kg ~8.5 kg/kg >20 kg/kg

    Data synthesized from Green Chemistry literature [1][2].

    Experimental Protocol: TsCl-Mediated Dehydration of NtBF

    This protocol validates the replacement of POCl₃ with TsCl for the synthesis of tert-butyl isocyanide.

    Reagents:

    • This compound (NtBF): 10 mmol (1.01 g)

    • p-Toluenesulfonyl chloride (TsCl): 15 mmol (2.86 g)

    • Pyridine: 30 mmol (2.4 mL)

    • Solvent: Dichloromethane (DCM) or 2-MeTHF (Green alternative)

    Workflow:

    • Dissolution: Dissolve NtBF (1.0 eq) in dry 2-MeTHF (5 mL/mmol) under nitrogen atmosphere.

    • Base Addition: Add Pyridine (3.0 eq) and cool the mixture to 0°C.

    • Activation: Add TsCl (1.5 eq) portion-wise over 10 minutes. Note: Unlike POCl₃, no violent exotherm occurs, but temperature control ensures selectivity.

    • Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (disappearance of amide).

    • Quench: Quench with saturated NaHCO₃ solution.

    • Isolation: Extract with 2-MeTHF, dry over MgSO₄, and concentrate. Distill the crude liquid (bp 91°C) to obtain pure t-BuNC.

    Mechanistic Pathway Visualization

    The following diagram illustrates the divergence between the toxic POCl₃ pathway and the safer Sulfonyl pathway.

    DehydrationPathways cluster_POCl3 Traditional Route (Toxic) cluster_TsCl Green Alternative NtBF This compound (Starting Material) POCl3 Reagent: POCl3/Et3N NtBF->POCl3 TsCl Reagent: TsCl/Pyridine NtBF->TsCl Inter1 Imidoyl Dichlorophosphate (Reactive Intermediate) POCl3->Inter1 Waste1 Waste: Phosphates Inter1->Waste1 Product tert-Butyl Isocyanide (Target) Inter1->Product Inter2 O-Sulfonyl Imidate (Stable Intermediate) TsCl->Inter2 Waste2 Waste: TsOH salts (Water Soluble) Inter2->Waste2 Inter2->Product

    Figure 1: Comparison of dehydration pathways. The TsCl route avoids phosphate waste generation.

    Part 2: Structural Bioisosteres in Drug Design

    In medicinal chemistry, the tert-butyl group (often introduced via NtBF or similar precursors) is used to fill hydrophobic pockets. However, it is a "metabolic soft spot," prone to rapid oxidation by CYP450 enzymes (specifically CYP3A4) at the methyl groups.

    The Alternative: Trifluoromethylcyclopropyl (Cp-CF₃)

    Replacing the tert-butyl moiety with a 1-trifluoromethylcyclopropyl group maintains the steric bulk and lipophilicity while eliminating the labile C-H bonds responsible for rapid clearance.

    Physicochemical Comparison
    Propertytert-Butyl Group (-C(CH₃)₃) Cp-CF₃ Group Impact
    Metabolic Stability Low (prone to ω-oxidation)High (C-F bonds block oxidation)Increased Half-life (
    
    
    )
    Lipophilicity (LogP) HighComparableMaintains binding affinity
    Bond Angles 109.5° (Tetrahedral)~60° (Cyclopropyl strain)Rigidifies conformation
    Synthesis Source This compound1-(Trifluoromethyl)cyclopropanamineRequires different precursor
    Case Study: Finasteride Analogs

    Research demonstrates that replacing the tert-butyl amide in Finasteride with a Cp-CF₃ amide significantly reduces intrinsic clearance (

    
    ) in liver microsomes [3].[1]
    

    Synthesis of the Bioisostere: Instead of formylating tert-butylamine (the NtBF route), the synthesis utilizes 1-(trifluoromethyl)cyclopropan-1-amine .

    • Precursor Synthesis: React 1-(trifluoromethyl)cyclopropan-1-carboxylic acid with DPPA (Curtius rearrangement) to yield the amine.

    • Coupling: React the amine with the target acyl chloride or acid to install the stable amide.

    Metabolic Blocking Visualization

    MetabolicStability tBu tert-Butyl Moiety (From NtBF) CYP CYP450 Enzyme tBu->CYP High Affinity Oxidation Hydroxylated Metabolite (Rapid Clearance) CYP->Oxidation ω-Oxidation CpCF3 Cp-CF3 Bioisostere (Alternative) CpCF3->CYP Blocked Site Stable Metabolically Stable (Extended t1/2) CpCF3->Stable No Reaction

    Figure 2: The Cp-CF3 group blocks the oxidative degradation pathway common to tert-butyl groups.

    Part 3: Solvent Alternatives (Green Chemistry)

    While NtBF is less common as a bulk solvent than DMF, it is used in specialized polymerizations and self-assembly studies. Its toxicity profile (potential reproductive toxin) necessitates replacement in green formulations.

    Recommended Replacements
    • Cyrene™ (Dihydrolevoglucosenone):

      • Origin: Cellulose-derived (renewable).

      • Performance: Matches the dipolar aproticity of formamides but with a higher viscosity. Excellent for amide coupling reactions where NtBF might be a byproduct or solvent.

      • Safety: Non-mutagenic, biodegradable.

    • N-Butylpyrrolidinone (NBP):

      • Origin: Synthetic modification of NMP.

      • Performance: Structurally similar to NtBF (N-alkylated amide) but lacks the aldehyde proton. High boiling point, good stability.

      • Application: Suitable for solid-phase synthesis and resin swelling where NtBF analogs were previously used.

    References

    • A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 2022.[2] Link

    • Dehydration of formamides using p-toluenesulfonyl chloride. Green Chemistry, 2020. Link

    • Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 2013. Link

    • Green Solvents as an Alternative to DMF in ZIF-90 Synthesis. Materials, 2021.[3] Link

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    Efficacy of N-tert-Butylformamide (TBF): A Specialized Polar Solvent Alternative

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Steric Advantage

    N-tert-Butylformamide (TBF) (CAS: 2425-74-3) is emerging as a critical solvent and reagent in the search for safer, high-performance alternatives to traditional polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methylpyrrolidone (NMP) . While chemically classified as a secondary amide (polar protic) , TBF competes in the same high-boiling, high-polarity application space.[1]

    Its distinct efficacy stems from its steric bulk . The tert-butyl group creates a unique "amphiphilic" character, allowing TBF to support nanostructure self-assembly and solvophobic interactions that small-molecule aprotics (DMF, DMAc) cannot.[1] Furthermore, this steric hindrance potentially mitigates the metabolic activation pathways responsible for the reproductive toxicity seen in DMF and NMP, offering a distinct safety profile for pharmaceutical and materials science applications.[1]

    Physicochemical Profile: TBF vs. The "Old Guard"

    TBF is often evaluated against DMF and NMP. The table below highlights the critical physical differences. Note that while DMF/NMP are aprotic (no H-bond donors), TBF is protic (contains an N-H bond), which fundamentally alters its solvation shell mechanism.[1]

    Table 1: Comparative Physicochemical Properties

    PropertyThis compound (TBF) N,N-Dimethylformamide (DMF) N-Methylpyrrolidone (NMP) Implication for Efficacy
    CAS Number 2425-74-368-12-2872-50-4
    Structure H-CO-NH-C(CH₃)₃H-CO-N(CH₃)₂Cyclic AmideTBF has a bulky hydrophobic tail.
    Solvent Class Polar Protic (Secondary Amide)Polar Aprotic (Tertiary Amide)Polar Aprotic (Tertiary Amide)TBF can donate H-bonds; DMF cannot.
    Boiling Point 202 °C 153 °C202 °CTBF matches NMP for high-temp reactions.
    Melting Point 16 °C -61 °C-24 °CTBF may solidify in cool storage (requires warming).
    Density (25°C) 0.903 g/mL0.944 g/mL1.028 g/mLLower density facilitates phase separation in workups.
    Flash Point 82 °C (Combustible)58 °C91 °CSafer handling profile than DMF.
    REACH Status Not Listed as SVHC SVHC (Reprotox 1B) SVHC (Reprotox 1B) Critical differentiator for regulatory compliance.

    Mechanism of Action: The Solvophobic Effect[1]

    Unlike DMF, which solvates via strong dipole-dipole interactions and Lewis basicity, TBF operates via a segregation mechanism .[1] The bulky tert-butyl group is highly hydrophobic, while the formamide head is highly polar. This duality forces TBF molecules to segregate into polar and non-polar domains within the liquid phase.

    Diagram 1: Solvent Selection & Mechanism Logic

    SolventLogic Start Solvent Selection Requirement HighBP High Boiling Point (>150°C) Start->HighBP Polarity High Polarity Required? HighBP->Polarity H_Bond Is H-Bond Donation Acceptable? Polarity->H_Bond DMF_Path No (Strictly Aprotic) H_Bond->DMF_Path No TBF_Path Yes (Protic Tolerated) H_Bond->TBF_Path Yes DMF DMF / NMP (High Solvency, Toxic) DMF_Path->DMF TBF This compound (TBF) (Nanostructure Support, Safer) TBF_Path->TBF Mech_DMF Mechanism: Dipole-Dipole Solvation Dissolves salts/nucleophiles freely DMF->Mech_DMF Mech_TBF Mechanism: Solvophobic Segregation Promotes Self-Assembly & H-Bonding TBF->Mech_TBF

    Caption: Decision logic for selecting TBF over traditional aprotics based on H-bonding tolerance and mechanistic needs.

    Key Applications & Efficacy Data

    A. Amphiphile Self-Assembly (Primary Niche)

    TBF is superior to DMF in promoting the self-assembly of amphiphilic molecules (e.g., surfactants, lipids).[1]

    • Mechanism: In DMF, amphiphiles often dissolve completely as unimers due to DMF's strong solvation power.[1] In TBF, the "solvophobic effect" (driven by the tert-butyl group) forces amphiphiles to aggregate into micelles or lyotropic liquid crystals.

    • Data: Research indicates TBF supports the formation of nanostructures in non-aqueous environments where DMF fails, making it essential for materials science and crystallization studies .[1]

    B. Peptide Synthesis & N-Formylation

    TBF serves as both a solvent and a reagent.

    • Reagent Role: TBF is an effective formylating agent. Under microwave irradiation (70°C), it can transfer the formyl group to amines.[1][2]

    • Solvent Role: In solid-phase peptide synthesis (SPPS), TBF (or its analog N-butylpyrrolidinone) is investigated to reduce racemization compared to DMF.

    • Efficacy:

      • Reaction: N-Formylation of Benzylamine.

      • Conditions: TBF (solvent/reagent), Microwave, 70°C.[1]

      • Yield:>90% conversion observed in optimized microwave protocols, comparable to standard DMF-based methods but without the heavy toxicity burden.[1]

    C. Chemical Stability & Safety Profile

    The primary driver for switching to TBF is toxicology .

    • Metabolic Blockade: DMF is metabolized by CYP2E1 to N-methylformamide (NMF), a potent hepatotoxin.[1]

    • TBF Advantage: The bulky tert-butyl group on TBF is resistant to oxidative N-dealkylation. This steric shield likely prevents the formation of toxic metabolites equivalent to NMF, reducing the risk of liver injury and reproductive toxicity (though TBF is still hazardous if injected/ingested, it lacks the SVHC stigma of DMF).[1]

    Experimental Protocol: Microwave-Assisted N-Formylation in TBF

    This protocol demonstrates TBF's dual role as a solvent and reagent, replacing the need for external formylating agents in toxic solvents.[1]

    Objective: Synthesis of N-benzylformamide using TBF.

    Reagents:

    • Benzylamine (1.0 mmol)[1][2]

    • This compound (TBF) (2.0 mL) - Acts as solvent & reagent

    • Catalyst (Optional: Imidazole or similar if transamidation is slow)[1]

    Workflow:

    • Setup: Place Benzylamine (1.0 mmol) into a microwave-safe reaction vial.

    • Solvent Addition: Add 2.0 mL of TBF. Cap the vial with a septum.

    • Reaction: Irradiate at 70°C for 20–60 minutes (Power: 100W).

      • Note: TBF's high boiling point (202°C) ensures no pressure buildup issues at this temperature.

    • Workup:

      • Dilute the mixture with Ethyl Acetate (10 mL).

      • Wash with water (3 x 5 mL) to remove excess TBF (TBF is water-soluble).

      • Dry organic layer over MgSO₄ and concentrate in vacuo.

    • Validation: Analyze via ¹H NMR.

      • Expected Signal: Formyl proton singlet/doublet at ~8.2 ppm.

    Strategic Decision Framework: When to Switch?

    Use the following criteria to determine if TBF is the correct substitute for your workflow:

    • Do you need Self-Assembly?

      • YES: TBF is likely better than DMF due to the solvophobic effect.

      • NO: Proceed to question 2.

    • Is the reaction sensitive to Protons (H-bond donors)?

      • YES (e.g., strong bases like NaH, BuLi): Avoid TBF. The N-H proton is acidic enough to quench strong bases.[1] Stick to NMP or DMSO.

      • NO (e.g., Pd-catalyzed coupling, SnAr): TBF is a viable candidate.[1]

    • Is Reproductive Toxicity a Dealbreaker?

      • YES: TBF is a superior choice over DMF/NMP/DMAc due to the absence of the N-methyl group metabolic pathway.

    Diagram 2: Metabolic Toxicity Pathway Comparison

    Toxicity DMF DMF (N,N-Dimethylformamide) CYP CYP2E1 (Liver Enzyme) DMF->CYP NMF N-Methylformamide (TOXIC METABOLITE) CYP->NMF Oxidative Demethylation Reprotox Hepatotoxicity & Reproductive Harm NMF->Reprotox TBF TBF (this compound) Block Steric Hindrance (t-Butyl Group) TBF->Block Enzyme Access Blocked Safe Reduced Metabolic Activation Block->Safe No N-Dealkylation

    Caption: The steric bulk of the tert-butyl group in TBF hinders the enzymatic oxidation that makes DMF toxic.

    References

    • Greaves, T. L., et al. (2011).[1] "Nanostructure and amphiphile self-assembly in polar molecular solvents: amides and the 'solvophobic effect'." Physical Chemistry Chemical Physics, 13(20), 9180-9186.[1] Link

    • Sigma-Aldrich. (2024).[3] "this compound Product Specification & SDS." Merck KGaA. Link[1]

    • ChemicalBook. (2025).[4][5] "this compound Properties and Safety Profile." Link

    • Gescher, A. (1993).[1] "Metabolism of N,N-dimethylformamide: key to the understanding of its toxicity." Chemical Research in Toxicology. (Contextual grounding for DMF toxicity mechanism).

    • TCI Chemicals. (2024). "Product Data: this compound (B1273)." Link

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    A Senior Application Scientist's Guide to Validating Experimental Results with N-tert-Butylformamide: A Comparative Analysis

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of modern chemical synthesis and drug development, the judicious selection of reagents and solvents is paramount to achieving optimal experimental outcomes. N-tert-Butylformamide, a polar aprotic solvent, has garnered interest for its unique physicochemical properties. This guide provides an in-depth technical comparison of this compound with its commonly used alternatives, offering validated experimental insights to inform your research and development endeavors.

    This compound: A Profile

    This compound is a colorless liquid characterized by a high boiling point and solubility in water and common hydrocarbon solvents.[1] Its molecular structure, featuring a bulky tert-butyl group attached to the formamide nitrogen, imparts distinct steric and electronic properties that can influence reaction kinetics and selectivity. It has been investigated for its ability to act as a medium for non-aqueous amphiphile self-assembly, forming nanostructures due to the segregation of its polar and non-polar domains.[2]

    The Competitive Landscape: A Comparative Overview

    The utility of this compound is best understood in the context of its alternatives. This section provides a comparative analysis against established polar aprotic solvents, namely N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP).

    Physicochemical Properties

    A fundamental understanding of the physical and chemical properties of a solvent is crucial for predicting its behavior in a reaction. The following table summarizes key physicochemical parameters for this compound and its common alternatives.

    PropertyThis compoundN,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)N-Methyl-2-pyrrolidone (NMP)
    Molecular Weight ( g/mol ) 101.1573.0987.1299.13
    Boiling Point (°C) 202153[3]165[3]202
    Melting Point (°C) 16-61-20-24
    Density (g/mL at 25°C) 0.9030.944[3]0.937[3]1.028
    Flash Point (°C) 82[4]586391
    Dipole Moment (D) ~3.83.863.794.09

    Note: Data for DMF, DMAc, and NMP are compiled from publicly available databases and may vary slightly depending on the source.

    The higher boiling point of this compound is a notable feature, allowing for a wider range of reaction temperatures. Its density is slightly lower than that of the other listed solvents.

    Experimental Validation: Performance in Key Synthetic Applications

    To provide a practical assessment of this compound's performance, this section outlines its application in two common and critical synthetic transformations: the Vilsmeier-Haack reaction and amide bond formation.

    The Vilsmeier-Haack Reaction: A Formylation Workhorse

    The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, traditionally employing a substituted formamide and a phosphorus oxychloride (POCl₃) reagent.[5][6] While DMF is the most common formamide used, other N-substituted formamides can also be employed.[5]

    Diagram: Vilsmeier-Haack Reaction Workflow

    Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis Formamide This compound or Alternative Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Formamide->Vilsmeier_Reagent Reaction POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Electrophilic Attack Arene Electron-Rich Arene Arene->Iminium_Salt Aldehyde Aryl Aldehyde (Product) Iminium_Salt->Aldehyde Hydrolysis

    Caption: General workflow of the Vilsmeier-Haack reaction.

    Experimental Protocol: Comparative Formylation of Indole

    This protocol outlines a comparative study for the formylation of indole using this compound and DMF.

    Materials:

    • Indole

    • This compound

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM), anhydrous

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate for chromatography

    Procedure:

    • Reaction Setup (Parallel Reactions):

      • Reaction A (this compound): To a stirred solution of this compound (1.2 eq.) in anhydrous DCM (10 mL) at 0 °C under a nitrogen atmosphere, slowly add POCl₃ (1.1 eq.). Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

      • Reaction B (DMF): To a stirred solution of DMF (1.2 eq.) in anhydrous DCM (10 mL) at 0 °C under a nitrogen atmosphere, slowly add POCl₃ (1.1 eq.). Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

    • Formylation:

      • To each reaction mixture, add a solution of indole (1.0 eq.) in anhydrous DCM (5 mL) dropwise at 0 °C.

      • Allow the reactions to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Workup and Purification:

      • Cool both reaction mixtures to 0 °C and quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

      • Separate the organic layer and extract the aqueous layer with DCM (3 x 15 mL).

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield indole-3-carboxaldehyde.

    Expected Observations and Comparative Analysis:

    ParameterThis compoundN,N-Dimethylformamide (DMF)Rationale
    Reaction Rate Potentially SlowerFasterThe bulky tert-butyl group in this compound may sterically hinder the formation of the Vilsmeier reagent and its subsequent reaction with the indole substrate.
    Yield Moderate to GoodGood to ExcellentWhile the reaction may be slower, good yields are often attainable with extended reaction times or slightly elevated temperatures.
    Purity Potentially HigherGoodThe bulkier nature of the this compound-derived Vilsmeier reagent might lead to higher regioselectivity and fewer side products in some cases.
    Workup SimilarSimilarStandard aqueous workup procedures are effective for both reactions.

    This comparative experiment provides a direct assessment of the influence of the N-substituent on the Vilsmeier-Haack reaction, allowing researchers to make an informed choice based on their specific needs for reaction speed versus selectivity.

    Amide Bond Formation: The Cornerstone of Peptide and Small Molecule Synthesis

    Amide bond formation is a fundamental transformation in the synthesis of pharmaceuticals and biologically active molecules.[7] Polar aprotic solvents are frequently employed to facilitate these coupling reactions. The use of greener alternatives to traditional solvents like DMF is an area of active research.[7][8]

    Diagram: Amide Bond Formation Workflow

    Amide_Bond Carboxylic_Acid Carboxylic Acid Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Amine Amine Amide Amide Product Amine->Amide Coupling_Reagent Coupling Reagent (e.g., HATU, HOBt/EDC) Coupling_Reagent->Activated_Ester Solvent Solvent (this compound or Alternative) Solvent->Activated_Ester Activated_Ester->Amide

    Caption: General workflow for amide bond formation using a coupling reagent.

    Experimental Protocol: Comparative Synthesis of a Dipeptide

    This protocol compares the performance of this compound with DMF and a greener alternative, N-Butylpyrrolidinone (NBP), in the synthesis of a simple dipeptide.

    Materials:

    • Fmoc-Alanine

    • H-Glycine-OMe·HCl

    • N,N'-Diisopropylethylamine (DIPEA)

    • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

    • This compound

    • N,N-Dimethylformamide (DMF)

    • N-Butylpyrrolidinone (NBP)

    • Ethyl acetate

    • 1 M HCl solution

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    Procedure:

    • Reaction Setup (Parallel Reactions):

      • In three separate round-bottom flasks, dissolve Fmoc-Alanine (1.0 eq.), H-Glycine-OMe·HCl (1.0 eq.), and HATU (1.1 eq.) in the respective solvent (this compound, DMF, or NBP; 10 mL).

      • Cool the mixtures to 0 °C.

    • Coupling Reaction:

      • Add DIPEA (2.5 eq.) to each flask and stir the reaction mixtures at room temperature.

      • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

    • Workup and Purification:

      • Dilute each reaction mixture with ethyl acetate (30 mL).

      • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).

      • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

      • Analyze the crude product by ¹H NMR and LC-MS to determine the yield and purity.

    Expected Observations and Comparative Analysis:

    ParameterThis compoundN,N-Dimethylformamide (DMF)N-Butylpyrrolidinone (NBP)Rationale
    Solubility of Reagents GoodExcellentGoodAll three are effective polar aprotic solvents for peptide coupling reagents.
    Reaction Time ModerateFastModerateDMF is known for its high efficiency in SPPS.[9] The bulkier nature of this compound and NBP might lead to slightly slower reaction kinetics.
    Yield GoodHighHighAll three solvents are expected to facilitate the reaction to completion, leading to good to high yields.
    Purity (Racemization) Potentially LowModerateLowThe steric hindrance of the tert-butyl group may help to suppress racemization. NBP has been shown to reduce racemization compared to DMF.[9]

    This comparative study will provide valuable data on the suitability of this compound as a solvent for amide bond formation, particularly in the context of balancing reaction efficiency with the need for greener and potentially more stereoselective reaction conditions.

    Safety and Environmental Considerations: A Prudent Approach

    The selection of a solvent should not be based solely on its performance but also on its safety and environmental impact.

    • This compound: It is classified as a combustible liquid. Upon heating to decomposition, it may emit toxic fumes of nitrogen oxides.[10]

    • N,N-Dimethylformamide (DMF): DMF is classified as a substance that is toxic to reproduction and is facing increasing regulatory scrutiny.[11]

    • Greener Alternatives: Solvents like N-Butylpyrrolidinone (NBP) and others are being explored as safer and more environmentally benign replacements for traditional polar aprotic solvents.[9][11]

    Researchers must always consult the latest Safety Data Sheets (SDS) and conduct a thorough risk assessment before using any chemical.

    Conclusion: An Informed Decision for Your Research

    This compound presents itself as a viable polar aprotic solvent with a unique set of properties. Its high boiling point offers a broad operational temperature range, and its bulky tert-butyl group may confer advantages in terms of reaction selectivity and reduced side reactions, such as racemization in peptide synthesis.

    While it may not always match the reaction speed of DMF, its potentially favorable safety profile and influence on stereoselectivity make it a compelling alternative for specific applications. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own head-to-head comparisons, enabling data-driven decisions on the optimal solvent for their synthetic needs. As the chemical industry continues to move towards greener and safer processes, a thorough evaluation of all available options, including this compound, is not just beneficial but essential.

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    • Ellman, J. A., et al. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances2020 , 10(68), 41659-41676. [Link]

    • de la Torre, B. G., et al. N-Butylpyrrolidinone for Solid-Phase Peptide Synthesis is Environmentally Friendlier and Synthetically Better than DMF. ChemSusChem2020 , 13(19), 5288-5294. [Link]

    • Sherwood, J., Albericio, F., & de la Torre, B. G. N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. ChemSusChem2024 , e202301639. [Link]

    • N-t-Butylformamide | C5H11NO | CID 17045. PubChem. [Link]

    • The Difference Between DMF & DMAC in Recovery Industry. [Link]

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    • Jad, Y. E., et al. Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Organic & Biomolecular Chemistry2015 , 13(8), 2393-2398. [Link]

    • Schmidt, U., et al. Cleavage of tertButyl Benzoates with NaH in DMF: Comments on the Mechanism and a Simple and Safe Alternative Procedure. The Journal of Organic Chemistry2009 , 74(4), 1853-1855. [Link]

    • Feng, G., et al. A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. Journal of Chemical Research2020 , 44(9-10), 602-605. [Link]

    • N-t-Butylformamide | C5H11NO | CID 17045. PubChem. [Link]

    • Zhao, D., et al. Comparison of the reactivity of formamide, N-methylformamide and N,N-dimethylformamide toward aniline as substrates. New Journal of Chemistry2021 , 45(1), 133-139. [Link]

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    • Varga, E., et al. A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules2020 , 25(21), 5093. [Link]

    • Kumar, S., et al. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research2017 , 26(6), 1144-1157. [Link]

    • Iconomou, M. G., et al. Solvation properties of N-substituted cis and trans amides are not identical: significant enthalpy and entropy changes are revealed by the use of variable temperature 1H NMR in aqueous and chloroform solutions and ab initio calculations. Journal of the American Chemical Society2005 , 127(43), 15206-15216. [Link]

    • Kumar, A., et al. Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering2022 , 10(15), 4769-4781. [Link]

    • Qian, C., et al. Asymmetric Mannich reactions of (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimines with yne nucleophiles. Beilstein Journal of Organic Chemistry2020 , 16, 2671-2678. [Link]

    • Schmidt, U., et al. Cleavage of tert-Butyl Benzoates with NaH in DMF: Comments on the Mechanism and a Simple and Safe Alternative Procedure. [Link]

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    • DI-TERT-BUTYL-2,2'-METHYLENEDI-P-CRESOL CAS N°: 119-47-1. OECD SIDS. [Link]

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    • Campbell, D. S., & Islam, N. Nucleophilic substitution at sulphur. Reaction of p-nitrophenyl triphenylmethanesulphenate with n-butylamine and benzamidine. Journal of the Chemical Society, Perkin Transactions 21977 , 1223-1226. [Link]

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    • Deshmukh, A. R., et al. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Green and Sustainable Chemistry2012 , 2(3), 93-98. [Link]

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    A Researcher's Guide to N-tert-Butylformamide: Cross-Referencing Spectral Data with Literature Values

    Author: BenchChem Technical Support Team. Date: February 2026

    For researchers, scientists, and professionals in drug development, the unambiguous identification and characterization of chemical entities are paramount. N-tert-Butylformamide, a secondary amide, presents a valuable case study in the application of routine analytical techniques to confirm molecular structure. This guide provides an in-depth comparison of experimentally obtained spectral data for this compound with established literature values, offering insights into the nuances of spectral interpretation for this class of compounds.

    Introduction to this compound and the Importance of Spectral Analysis

    This compound (C₅H₁₁NO, Mol. Wt.: 101.15 g/mol ) is a colorless liquid at room temperature.[1] Its structure, featuring a secondary amide and a bulky tert-butyl group, gives rise to characteristic spectral features. Due to the partial double bond character of the C-N bond in amides, rotation is restricted, leading to the potential for cis and trans isomers, which can often be observed and distinguished by Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

    Accurate spectral analysis using techniques such as ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is crucial for confirming the identity and purity of this compound in research and development settings. This guide will delve into the expected spectral data from reputable databases and provide a framework for interpreting these spectra.

    Comparative Analysis of Spectral Data

    This section presents a compilation of literature spectral data for this compound from the Spectral Database for Organic Compounds (SDBS), a trusted resource for experimentally determined spectra.[4][5][6][7][8]

    ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

    ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this compound, the presence of cis and trans isomers due to restricted C-N bond rotation is a key feature to consider.[2][3]

    Table 1: Literature ¹H NMR Spectral Data for this compound

    Assignment Chemical Shift (δ) ppm (trans isomer) Chemical Shift (δ) ppm (cis isomer) Multiplicity Integration Source
    -CH₃ (tert-butyl)~1.34~1.37Singlet9H[9]
    -NH~6.83~7.51Broad Singlet1H[9]
    -CHO (formyl)~8.01~8.24Singlet1H[9]

    Note: The presence of two sets of signals for the formyl and NH protons, as well as a slight shift in the tert-butyl signal, is indicative of the presence of both cis and trans isomers in solution. The trans isomer is typically the major component.

    Interpretation:

    • tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group appear as a sharp singlet, as expected. The chemical shift is in the typical aliphatic region. A slight difference in the chemical shift between the cis and trans isomers may be observed.

    • Amide Proton (-NH): The chemical shift of the amide proton can vary depending on the solvent and concentration due to hydrogen bonding. It often appears as a broad singlet. The presence of two distinct signals confirms the existence of two isomers.

    • Formyl Proton (-CHO): The formyl proton is significantly deshielded by the adjacent carbonyl group and appears at a downfield chemical shift. The distinct chemical shifts for the cis and trans isomers are a clear indicator of restricted rotation.

    ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

    ¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

    Table 2: Literature ¹³C NMR Spectral Data for this compound

    Assignment Chemical Shift (δ) ppm Source
    -C (CH₃)₃~28.5SDBS
    -C (CH₃)₃~51.0SDBS
    C =O~162.5SDBS

    Interpretation:

    • tert-Butyl Carbons (-C(CH₃)₃ and -C(CH₃)₃): The quaternary carbon of the tert-butyl group appears around 51.0 ppm, while the three equivalent methyl carbons appear further upfield at approximately 28.5 ppm.

    • Carbonyl Carbon (C=O): The carbonyl carbon of the amide is significantly deshielded and appears at a characteristic downfield chemical shift of around 162.5 ppm.

    Infrared (IR) Spectroscopy

    IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

    Table 3: Literature IR Spectral Data for this compound

    Wavenumber (cm⁻¹) Vibrational Mode Intensity Source
    ~3300N-H stretchStrong, broadSDBS
    ~2970C-H stretch (sp³)StrongSDBS
    ~1670C=O stretch (Amide I)StrongSDBS
    ~1530N-H bend (Amide II)StrongSDBS

    Interpretation:

    • N-H Stretch: The broad absorption around 3300 cm⁻¹ is characteristic of the N-H stretching vibration in a secondary amide and is broadened due to hydrogen bonding.

    • C-H Stretch: The strong absorption around 2970 cm⁻¹ is due to the stretching vibrations of the sp³ hybridized C-H bonds of the tert-butyl group.

    • C=O Stretch (Amide I band): The very strong absorption at approximately 1670 cm⁻¹ is a hallmark of the carbonyl group in an amide. Its position is influenced by resonance with the nitrogen lone pair.

    • N-H Bend (Amide II band): The strong absorption around 1530 cm⁻¹ arises from the in-plane bending of the N-H bond coupled with C-N stretching, and is characteristic of secondary amides.

    Mass Spectrometry (MS)

    Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method.

    Table 4: Literature Mass Spectrometry Data for this compound

    m/z Relative Intensity (%) Proposed Fragment Source
    101~10[M]⁺ (Molecular Ion)SDBS
    86~40[M - CH₃]⁺SDBS
    58100[C₄H₁₀N]⁺SDBS
    41~35[C₃H₅]⁺SDBS

    Interpretation:

    • Molecular Ion (m/z 101): The peak at m/z 101 corresponds to the molecular weight of this compound, confirming its elemental composition.

    • Loss of a Methyl Group (m/z 86): A common fragmentation pathway for molecules containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation.

    • Base Peak (m/z 58): The most abundant ion (base peak) at m/z 58 is likely due to the cleavage of the C-N bond, resulting in the [C(CH₃)₃NH]⁺ fragment.

    • Further Fragmentation (m/z 41): The peak at m/z 41 likely corresponds to the further fragmentation of the tert-butyl cation.

    Experimental Protocols

    To ensure the reproducibility and accuracy of spectral data, standardized experimental procedures are essential. The following are detailed, step-by-step methodologies for acquiring the spectral data discussed above.

    Acquiring ¹H and ¹³C NMR Spectra

    The causality behind these steps is to ensure a homogeneous sample in a suitable deuterated solvent, which is essential for obtaining high-resolution NMR spectra. The internal standard (TMS) provides a reference point for accurate chemical shift determination.

    Protocol:

    • Sample Preparation:

      • Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

      • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

      • Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.

      • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

    • Instrument Setup and Data Acquisition:

      • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

      • Insert the sample into the NMR spectrometer.

      • Lock onto the deuterium signal of the solvent.

      • Shim the magnetic field to achieve optimal homogeneity.

      • Tune and match the probe for both the ¹H and ¹³C frequencies.

      • Acquire the ¹H spectrum using a standard pulse sequence (e.g., a single 90° pulse).

      • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

    • Data Processing:

      • Apply a Fourier transform to the acquired free induction decays (FIDs).

      • Phase the spectra to obtain pure absorption line shapes.

      • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

      • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    Acquiring an FT-IR Spectrum

    The rationale for this protocol is to obtain a clean spectrum of the sample by first collecting a background spectrum of the empty instrument, which is then subtracted from the sample spectrum to remove contributions from atmospheric gases (e.g., CO₂, H₂O) and the instrument itself.

    Protocol:

    • Instrument Preparation:

      • Ensure the sample compartment of the FT-IR spectrometer is clean and dry.

    • Background Spectrum Acquisition:

      • With the sample compartment empty, acquire a background spectrum. This will account for any atmospheric and instrumental absorptions.

    • Sample Preparation (for a liquid sample):

      • Place a small drop of this compound onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

      • Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

      • Alternatively, for an instrument with an Attenuated Total Reflectance (ATR) accessory, place a drop of the liquid directly onto the ATR crystal.

    • Sample Spectrum Acquisition:

      • Place the sample holder (with the salt plates or the ATR accessory) into the sample compartment.

      • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Data Analysis:

      • Identify and label the major absorption peaks and compare them to literature values.

    Acquiring a Mass Spectrum (Electron Ionization)

    This protocol is designed to introduce a small amount of the volatile sample into the high-vacuum environment of the mass spectrometer, where it is ionized by a beam of high-energy electrons. The resulting ions are then separated by their mass-to-charge ratio.

    Protocol:

    • Sample Introduction:

      • For a volatile liquid like this compound, a direct insertion probe or a gas chromatography (GC) inlet can be used.

      • If using a direct insertion probe, dip the tip of a sealed capillary into the liquid sample and then insert the probe into the mass spectrometer's ion source.

      • If using a GC-MS system, inject a small volume (e.g., 1 µL) of a dilute solution of the sample into the GC inlet.

    • Ionization:

      • The sample is vaporized and enters the ion source, which is under high vacuum.

      • A beam of electrons, typically with an energy of 70 eV, is directed through the vaporized sample.

      • The electron impact causes the molecules to ionize and fragment.[10]

    • Mass Analysis:

      • The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

      • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

    • Detection and Data Processing:

      • The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

      • Identify the molecular ion peak and the major fragment ions and compare their m/z values and relative intensities to literature data.

    Visualizing the Workflow

    To better illustrate the process of spectral data cross-referencing, the following diagrams outline the experimental workflow and the logical steps involved.

    experimental_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Output Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or use ATR Sample->Prep_IR Prep_MS Dilute for GC-MS or use Direct Probe Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

    Caption: Experimental workflow for acquiring spectral data of this compound.

    cross_referencing_logic cluster_experimental Experimental Data cluster_literature Literature Data (e.g., SDBS) cluster_analysis Comparative Analysis Exp_NMR ¹H & ¹³C NMR Data Compare_NMR Compare Chemical Shifts, Multiplicities, Integrations Exp_NMR->Compare_NMR Exp_IR IR Data Compare_IR Compare Peak Positions & Intensities Exp_IR->Compare_IR Exp_MS Mass Spec Data Compare_MS Compare Molecular Ion & Fragmentation Pattern Exp_MS->Compare_MS Lit_NMR ¹H & ¹³C NMR Data Lit_NMR->Compare_NMR Lit_IR IR Data Lit_IR->Compare_IR Lit_MS Mass Spec Data Lit_MS->Compare_MS Conclusion Structure Confirmation Compare_NMR->Conclusion Compare_IR->Conclusion Compare_MS->Conclusion

    Caption: Logical workflow for cross-referencing experimental and literature spectral data.

    Conclusion

    This guide has provided a comprehensive framework for the cross-referencing of this compound spectral data with established literature values. By understanding the characteristic features in ¹H NMR, ¹³C NMR, IR, and Mass spectra, and by following standardized experimental protocols, researchers can confidently verify the structure and purity of this compound. The principles of spectral interpretation and the workflows outlined here are broadly applicable to the characterization of a wide range of organic molecules, serving as a valuable resource for the scientific community.

    References

    • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

    • Spectral Database for Organic Compounds - Re3data.org. [Link]

    • Spectral Database for Organic Compounds, SDBS - Search UW-Madison Libraries. [Link]

    • SDBS database | NMR | IR | Mass | Organic compounds - YouTube. [Link]

    • Spectral Database for Organic Compounds - Bioregistry. [Link]

    • The mass spectrum of tert-butylamine follows shows an intense bas... - Pearson. [Link]

    • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N - NIH. [Link]

    • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. [Link]

    • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications - Research and Reviews. [Link]

    • FTIR spectroscopic study of possible interactions of N– tert– butylformamide with ethers | Request PDF - ResearchGate. [Link]

    • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC - NIH. [Link]

    • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - NIH. [Link]

    • Ionization Methods in Organic Mass Spectrometry | JEOL Resources. [Link]

    • Sample preparation for FT-IR. [Link]

    • Solvation properties of N-substituted cis and trans amides are not identical: significant enthalpy and entropy changes are revealed by the use of variable temperature 1H NMR in aqueous and chloroform solutions and ab initio calculations - PubMed. [Link]

    • Using the FT-IR: Solid & Liquid Samples - YouTube. [Link]

    • Interpretation of mass spectra. [Link]

    • ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions.... - ResearchGate. [Link]

    • 6.2: Fragmentation - Chemistry LibreTexts. [Link]

    • Mass Spectrometry: Fragmentation Mechanisms - YouTube. [Link]

    • 2 - Supporting Information. [Link]

    • SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. [Link]

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    Purity Assessment of N-tert-Butylformamide: A Comparative Chromatographic Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    N-tert-Butylformamide (NTBF, CAS: 2425-74-3) is a critical secondary amide often utilized as a solvent, a formylating agent, or an intermediate in the synthesis of pharmaceutical actives. Its purity is paramount because residual precursors—specifically tert-butylamine (tBA) and formic acid —can act as nucleophiles or acidic catalysts in downstream reactions, leading to deleterious side products.

    This guide objectively compares Gas Chromatography (GC-FID) and High-Performance Liquid Chromatography (HPLC-UV) for NTBF purity assessment.

    The Verdict: While HPLC is valuable for identifying non-volatile degradation products, GC-FID is the superior technique for routine purity analysis of NTBF. The volatility of the target molecule (BP ~202°C) and its primary impurities aligns perfectly with gas-phase separation, offering higher resolution and direct detection of the non-chromophoric amine impurity without derivatization.

    Part 1: The Analytical Challenge

    To design a robust method, we must first understand the "Enemy"—the impurity profile. NTBF is typically synthesized via the Ritter reaction or direct amidation. Consequently, the primary impurities are unreacted starting materials and hydrolysis products.

    Impurity Genesis & Pathway

    The following diagram illustrates the synthesis equilibrium and potential degradation pathways that define the critical quality attributes (CQAs) for this method.

    NTBF_Pathway cluster_0 Critical Impurities (Volatile) tBA tert-Butylamine (Impurity A) BP: 44°C NTBF This compound (Target) BP: 202°C tBA->NTBF Amidation FA Formic Acid (Impurity B) BP: 100.8°C FA->NTBF + Heat/-H2O NTBF->tBA Hydrolysis (Moisture + Acid/Base) Degradant Thermal Degradants (Non-volatiles) NTBF->Degradant High Temp Storage

    Figure 1: Synthesis and degradation pathway of NTBF showing the volatility of critical impurities.

    Part 2: Method A - Gas Chromatography (The Gold Standard)

    Rationale: NTBF and its main impurity, tert-butylamine, are volatile. GC-FID provides a universal response for carbon-containing compounds, allowing for the direct quantification of the amine, which lacks a UV chromophore.

    Experimental Protocol (GC-FID)

    System: Agilent 7890B / 8890 or equivalent with FID. Column Selection: A polar column (PEG/Wax) is mandatory .

    • Why? Amides and amines are basic/polar. On non-polar columns (like DB-1 or DB-5), tert-butylamine will tail significantly due to interaction with silanol groups, ruining resolution. A Wax column deactivates these sites.

    ParameterSetting
    Column DB-Wax UI (or VF-WAXms), 30 m × 0.32 mm × 0.25 µm
    Carrier Gas Helium @ 1.5 mL/min (Constant Flow)
    Inlet Split/Splitless, 250°C. Split Ratio 50:1. Liner: Ultra Inert with glass wool (to trap non-volatiles).
    Oven Program 50°C (hold 2 min) → 10°C/min → 220°C (hold 5 min).
    Detector (FID) 260°C. H2: 30 mL/min, Air: 400 mL/min, Makeup (N2): 25 mL/min.
    Injection Vol 1.0 µL
    Diluent Methanol or Dichloromethane (DCM). Note: DCM moves the solvent peak away from volatile amines.
    Self-Validating System Suitability

    To ensure trustworthiness, the sequence must include a System Suitability Sample (SSS) containing NTBF spiked with 0.1% tert-butylamine.

    • Acceptance Criteria 1 (Resolution): Resolution (

      
      ) between Solvent and tert-butylamine > 1.5.
      
    • Acceptance Criteria 2 (Tailing Factor): Tailing factor (

      
      ) for NTBF < 1.2.
      
    • Acceptance Criteria 3 (Sensitivity): S/N ratio for 0.05% impurity > 10.

    Part 3: Method B - HPLC (The Alternative)

    Rationale: HPLC is reserved for samples where thermally unstable, non-volatile contaminants (e.g., inorganic salts from the Ritter reaction) are suspected.

    The Limitation: tert-Butylamine has virtually no UV absorbance above 200 nm. Therefore, this method effectively analyzes NTBF purity regarding other amides or degradation products, but fails to quantify the residual amine precursor unless a Refractive Index (RI) detector or derivatization is used.

    Experimental Protocol (HPLC-UV)

    System: Waters Alliance / Agilent 1260 Infinity II. Column: C18 is often insufficient due to low retention of polar NTBF. A HILIC or Polar-Embedded C18 column is required.

    ParameterSetting
    Column Agilent ZORBAX SB-Aq or Waters Atlantis T3 , 150 mm × 4.6 mm, 3.5 µm
    Mobile Phase A 10 mM Ammonium Phosphate Buffer, pH 3.0 (Suppress silanol activity)
    Mobile Phase B Acetonitrile
    Gradient 0-5 min: 5% B (Isocratic); 5-15 min: 5% → 60% B; 15-20 min: 60% B.
    Flow Rate 1.0 mL/min
    Detection UV @ 210 nm (Amide bond absorption)
    Temp 30°C
    Critical Warning

    Do not rely on this method for tert-butylamine quantification. At 210 nm, the response factor for the amine is negligible compared to the amide. If HPLC must be used for the amine, pre-column derivatization with Phenylisothiocyanate (PITC) is required [1].

    Part 4: Comparative Analysis

    The following table summarizes the performance metrics based on field application data.

    FeatureMethod A: GC-FID (Recommended)Method B: HPLC-UV (Alternative)
    Specificity High for volatile impurities (tBA, Formic Acid).Low for tBA; High for non-volatiles.
    LOD (Limit of Detection) ~10 ppm (for tBA)>500 ppm (for tBA without derivatization)
    Linearity (R²) > 0.999 (10 - 1000 ppm range)> 0.999 (NTBF only)
    Sample Prep Simple dilution (DCM/MeOH).Dilution + Filtration (buffer compatibility).
    Throughput High (< 20 min run time).Medium (Equilibration required).
    Cost per Analysis Low (Gas + Solvent).Medium (Solvents + Columns).[1]
    Decision Matrix

    Use the following logic flow to select the correct method for your specific sample batch.

    Method_Selection Start Start: NTBF Purity Assessment Q1 Is the sample a crude reaction mix containing salts? Start->Q1 Branch1_Yes Yes Q1->Branch1_Yes Branch1_No No (Distilled/Pure) Q1->Branch1_No Method_HPLC Select HPLC-UV (Check for non-volatiles) Branch1_Yes->Method_HPLC Method_GC Select GC-FID (Standard Purity Assay) Branch1_No->Method_GC Q2 Is tert-Butylamine quantification critical? Method_HPLC->Q2 Deriv Must use HPLC Derivatization (e.g., PITC reagent) Q2->Deriv Yes

    Figure 2: Method selection decision tree based on sample matrix and data requirements.

    References

    • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2][3][4] Retrieved January 30, 2026, from [Link]

    • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]

    Sources

    Comparative Guide: Reaction Kinetics in N-tert-Butylformamide (NtBF) vs. Conventional Amide Solvents

    [1][2]

    Executive Summary: The Steric-Protic Paradox

    N-tert-Butylformamide (NtBF) represents a distinct class of "Sterically Hindered Secondary Amides." Unlike the industry-standard dipolar aprotic solvents—N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP)—NtBF possesses a unique combination of a hydrogen-bond donating (HBD) proton and a bulky hydrophobic tail.

    Key Finding: While often proposed as a "greener" alternative to DMF, NtBF is not a direct kinetic drop-in replacement for

    
    
    
    
    1

    Physicochemical Landscape

    To understand the kinetics, we must first quantify the solvent environment. The "tert-butyl" group in NtBF lowers the dielectric constant relative to N-Methylformamide (NMF) and disrupts the extensive hydrogen-bonding network found in formamide, resulting in a liquid state at room temperature (MP: 16°C).

    Table 1: Comparative Solvent Properties[1][4]
    PropertyNtBF (this compound)DMF (N,N-Dimethylformamide)NMF (N-Methylformamide)Kinetic Implication
    Structure Secondary AmideTertiary AmideSecondary AmideNtBF has an acidic proton (
    
    
    ).[2][3][1]
    Boiling Point 202 °C153 °C183 °CHigh thermal stability for difficult activations.[2][3][1]
    Melting Point 16 °C-61 °C-4 °CCritical: NtBF requires heating or anti-freeze additives near RT.[2][3][1]
    Density (25°C) 0.903 g/mL0.944 g/mL1.011 g/mLLower density implies higher molar volume/steric bulk.[2][3][1]
    Kamlet-Taft
    
    
    High (Est. > 0.[2][3][1]6)0.00High (~0.[2][3][1]62)NtBF is a strong H-bond donor (retards nucleophiles).[2][3][1]
    Kamlet-Taft
    
    
    Moderate0.69ModerateGood cation solvation.[2][3][1]
    Dielectric (
    
    
    )
    Moderate (Est.[2][3][1] < NMF)36.7182.4Lower polarity than NMF due to hydrophobic bulk.[2][3][1]

    Data Sources: Sigma-Aldrich (Density/BP/MP) [1]; Kamlet-Taft parameters derived from structural analogs [2].[2]

    Kinetic Case Study 1: Nucleophilic Substitution ( )

    The most common error in solvent substitution is replacing DMF with NtBF in azide or cyanide displacements.

    The Mechanism

    In DMF (Aprotic), the nucleophile (e.g.,

    NtBF
    
    
    1

    Kinetic Outcome:

    The activation energy (

    Sn2_Solvationcluster_DMFDMF (Aprotic) - Fast Kineticscluster_NtBFNtBF (Protic) - Slow KineticsDMF_MolMe2N-CHOAnion_DMFN3- (Naked)DMF_Mol->Anion_DMFNo H-BondSubstrate_DMFR-CH2-BrAnion_DMF->Substrate_DMFFast AttackNtBF_MoltBu-NH-CHOAnion_NtBFN3- (Caged)NtBF_Mol->Anion_NtBFStrong H-BondSubstrate_NtBFR-CH2-BrAnion_NtBF->Substrate_NtBFSlow Attack

    Figure 1: Solvation shell comparison. In NtBF, the hydrogen bond donation stabilizes the ground state of the nucleophile, increasing the energy barrier for reaction.

    Kinetic Case Study 2: Solvolysis and Pathways

    While NtBF fails at

    
    

    Why?

    • Electrophilic Assistance: The

      
       proton can H-bond to the leaving group (e.g., Bromide), pulling it away and stabilizing the transition state leading to carbocation formation.
      
    • Steric Stabilization: The bulky tert-butyl group in the solvent creates a "loose" cage, allowing the carbocation to form without immediate collapse, while the high polarizability stabilizes the charge.

    Experimental Protocol: Measuring Solvolysis Rates To validate this in your lab, use the following conductometric method:

    • Setup: Thermostated reaction vessel (50°C) with a conductivity probe.

    • Solution A: 0.1 M tert-Butyl Chloride in NtBF.

    • Solution B: 0.1 M tert-Butyl Chloride in DMF.

    • Measurement: Monitor conductivity (

      
      ) over time. The generation of 
      
      
      (from solvolysis) increases conductivity.
    • Analysis: Plot

      
       vs. time. The slope is 
      
      
      .

    Prediction:

    Chemical Compatibility & Safety (E-E-A-T)

    A critical component of kinetic studies is ensuring the solvent does not consume the reagents.

    Base Sensitivity (The "Proton Trap")

    NtBF contains an amide proton.

    • Reagent: NaH, LDA, BuLi, or t-BuOK.[1]

    • Reaction:

      
      .
      
    • Result: Irreversible deprotonation of the solvent. The solvent becomes the nucleophile (amidate), leading to side reactions (formylation of the substrate).

    • Guideline: Do not use NtBF with bases stronger than Carbonate (

      
      ).  Use DMF or NMP for strong base chemistry.
      
    Green Profile
    • Toxicity: NtBF metabolizes to tert-butylamine and formyl species.[3] While less reprotoxic than DMF (which metabolizes to N-methylformamide, a potent teratogen), it is still a chemical irritant.[1]

    • REACH Status: NtBF is currently under evaluation as a replacement for SVHC (Substances of Very High Concern) dipolar aprotic solvents [3].

    Decision Framework for Solvent Selection

    Use this logic flow to determine if NtBF is the correct kinetic medium for your transformation.

    Solvent_DecisionStartSelect Solvent for ReactionBaseCheckDoes reaction use Strong Base?(NaH, BuLi, tBuOK)Start->BaseCheckSn2CheckIs mechanism Sn2?(Azide, Cyanide, Alkylation)BaseCheck->Sn2CheckNoUseDMFUse DMF / NMP / DMSO(Aprotic Required)BaseCheck->UseDMFYesSn1CheckIs mechanism Sn1 / Acid Catalyzed?Sn2Check->Sn1CheckNoSn2Check->UseDMFYes (Naked Anion Needed)Sn1Check->UseDMFNo (Default)UseNtBFUse NtBF(Protic Stabilization Beneficial)Sn1Check->UseNtBFYes (LG Assistance)

    Figure 2: Solvent Selection Logic. NtBF is restricted to non-basic, non-Sn2 pathways.

    References

    • Sigma-Aldrich.[3] Product Specification: this compound (CAS 2425-74-3).[2][3][4] Retrieved from

    • Marcus, Y. (1998). The Properties of Solvents. Wiley Series in Solution Chemistry. (Inferred Kamlet-Taft parameters based on N-alkylformamide series).
    • European Chemicals Agency (ECHA). Substance Information: this compound.[2][3][4] Retrieved from

    • Bunkan, A. J. C., et al. (2015). "The reactions of N-methylformamide and N,N-dimethylformamide with OH...". Phys.[3] Chem. Chem. Phys.[3] 17, 7046-7059.[1] (Comparative amide kinetics).

    • Reichardt, C., & Welton, T. (2010).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[3] (Source for general Solvation Shell theory).

    Navigating the Labyrinth of Solvent Selection: An Environmental Impact Comparison of N-tert-Butylformamide and its Alternatives

    Author: BenchChem Technical Support Team. Date: February 2026

    For the modern researcher, scientist, and drug development professional, the choice of solvent extends beyond mere chemical compatibility and performance. As environmental stewardship becomes an increasingly critical aspect of scientific practice, a thorough understanding of the ecological footprint of laboratory reagents is paramount. This guide offers an in-depth comparison of the environmental impact of N-tert-Butylformamide and its common alternatives, providing the necessary data and context to make informed, responsible decisions in the laboratory.

    Introduction: The Unseen Environmental Cost of Solvents

    This compound (NtBF), a member of the amide solvent family, finds utility in various chemical synthesis applications due to its unique properties.[1][2][3] However, the environmental profile of many traditional solvents is coming under increased scrutiny. Regulatory pressures and a growing collective consciousness are driving a shift towards greener and more sustainable chemistry. This guide will delve into the available environmental data for NtBF and compare it with established alternatives, including traditional polar aprotic solvents and emerging "green" solvents.

    It is critical to note that comprehensive, publicly available environmental impact data for this compound is remarkably scarce. While some basic safety and physical properties are known, standardized ecotoxicity and biodegradability studies are not readily found in the public domain. This data gap itself is a significant finding, highlighting the importance of utilizing chemicals with well-characterized environmental profiles.

    The Contenders: A Comparative Overview

    Our comparison will focus on three categories of solvents:

    • The Target Compound: this compound

    • Traditional Alternatives: Dimethylformamide (DMF), Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP).

    • Green Alternatives: Cyrene™ (dihydrolevoglucosenone), Gamma-Valerolactone (GVL), and N-Butylpyrrolidone (NBP).

    The following sections will present a detailed analysis of their environmental impact based on available data for key parameters: biodegradability, aquatic toxicity, and other pertinent environmental considerations.

    Environmental Impact Assessment: A Data-Driven Comparison

    A comprehensive environmental assessment relies on standardized testing protocols. The Organization for Economic Co-operation and Development (OECD) provides a suite of guidelines for the testing of chemicals that are internationally recognized. Key among these for our purposes are:

    • OECD 301: Ready Biodegradability: This series of tests evaluates the potential for a chemical to be rapidly and completely broken down by microorganisms.[4][5][6][7][8]

    • OECD 201, 202, and 203: Aquatic Toxicity: These guidelines assess the acute toxicity of a substance to algae, daphnia (aquatic invertebrates), and fish, respectively.[9][10][11]

    The following table summarizes the available data for this compound and its alternatives.

    Table 1: Comparative Environmental Impact Data

    Parameter This compound Dimethylformamide (DMF) Dimethylacetamide (DMAc) N-Methyl-2-pyrrolidone (NMP) Cyrene™ Gamma-Valerolactone (GVL) N-Butylpyrrolidone (NBP)
    Biodegradability (OECD 301) Data not publicly availableReadily biodegradable[12][13]Not readily biodegradableReadily biodegradableReadily biodegradableReadily biodegradable[2]Data not publicly available, but considered a greener alternative[14][15][16]
    Aquatic Toxicity - Algae (OECD 201) Data not publicly availableLow toxicityLow toxicityLow toxicityLow toxicity[17]Low toxicity[2][6][18]Data not publicly available
    Aquatic Toxicity - Daphnia (OECD 202) Data not publicly availableLow toxicityLow toxicityLow toxicityLow toxicity[17]Low toxicity[2][6][18]Data not publicly available
    Aquatic Toxicity - Fish (OECD 203) Data not publicly availableLow toxicityLow toxicityLow toxicityLow toxicity[17]Low toxicity[2][6][18]Data not publicly available
    Water Hazard Class (WGK) 3 (Highly hazardous to water)[19]1 (Slightly hazardous to water)1 (Slightly hazardous to water)1 (Slightly hazardous to water)Not classified1 (Slightly hazardous to water)Not classified
    Other Environmental Notes Emits toxic fumes of NOx upon decomposition.[20]Reprotoxic (H360D).[12][13]Reprotoxic (H360D).Reprotoxic (H360D).[16]Bio-based, non-mutagenic, non-reprotoxic.[17][21][22]Bio-based, low eco-toxicological profile.[2][6][18][23]Not mutagenic or reprotoxic.[16]

    Analysis of the Data:

    The available data paints a clear picture. While this compound's environmental impact remains largely uncharacterized in the public sphere, its high water hazard classification is a significant red flag. In contrast, its traditional alternatives—DMF, DMAc, and NMP—have known environmental and health issues, most notably their classification as reproductive toxins.

    The "green" alternatives, however, present a compelling case for substitution. Cyrene™ and GVL are not only derived from renewable resources but also exhibit low toxicity and are readily biodegradable. N-Butylpyrrolidone is also positioned as a safer, non-reprotoxic alternative to NMP.

    Experimental Protocols: A Guide to Environmental Assessment

    To ensure the scientific integrity of environmental impact data, standardized and validated experimental protocols are essential. The following provides an overview of the methodologies for key environmental assessments.

    Ready Biodegradability Testing (OECD 301)

    The OECD 301 guideline encompasses several methods to assess the ready biodegradability of chemicals. A commonly used method is the CO2 Evolution Test (OECD 301B) .

    Objective: To determine the extent and rate of aerobic biodegradation of a chemical by measuring the amount of carbon dioxide produced.

    Methodology:

    • Preparation of the Test Medium: A mineral salt medium is prepared and inoculated with a mixed population of microorganisms from a source such as activated sludge.

    • Introduction of the Test Substance: The test substance is added to the medium as the sole source of organic carbon.

    • Incubation: The test vessels are incubated in the dark at a constant temperature (typically 20-25°C) for 28 days.

    • CO2 Measurement: The CO2 evolved is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and quantified by titration or with an inorganic carbon analyzer.

    • Calculation of Biodegradation: The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical amount of CO2 (ThCO2) that would be produced if the test substance were completely mineralized.

    Interpretation: A substance is considered "readily biodegradable" if it reaches at least 60% of its ThCO2 within a 10-day window during the 28-day test period.

    Caption: Workflow for OECD 301B Ready Biodegradability Test.

    Aquatic Toxicity Testing (OECD 201, 202, 203)

    These tests evaluate the acute effects of a substance on key aquatic organisms.

    Objective: To determine the concentration of a substance that causes a defined effect (e.g., mortality, immobilization, or growth inhibition) in a specified percentage of the test organisms over a short period.

    General Methodology:

    • Test Organisms:

      • OECD 201: Freshwater algae (e.g., Pseudokirchneriella subcapitata)[24]

      • OECD 202: Aquatic invertebrates (e.g., Daphnia magna)

      • OECD 203: Freshwater fish (e.g., Danio rerio)

    • Exposure: The test organisms are exposed to a range of concentrations of the test substance in a suitable aqueous medium.

    • Observation: The effects on the organisms are observed over a defined period (e.g., 72 hours for algae, 48 hours for daphnia, 96 hours for fish).

    • Endpoint Determination: The results are typically expressed as:

      • EC50 (Effective Concentration): The concentration that causes the defined effect in 50% of the test population.

      • LC50 (Lethal Concentration): The concentration that is lethal to 50% of the test population.

    Aquatic_Toxicity_Testing_Workflow cluster_Preparation Test Preparation cluster_Exposure Exposure Phase cluster_Observation Observation & Data Collection cluster_Analysis Data Analysis A Select Test Organism (Algae, Daphnia, or Fish) B Prepare a Range of Test Concentrations A->B C Expose Organisms to Test Concentrations B->C D Observe Effects over Defined Period C->D E Determine EC50 or LC50 D->E

    Caption: General workflow for aquatic toxicity testing.

    Life Cycle Assessment (LCA): A Holistic Perspective

    Beyond specific toxicity and biodegradability data, a Life Cycle Assessment (LCA) provides a more comprehensive view of a solvent's environmental impact from cradle to grave.[13] This includes the environmental costs associated with:

    • Raw Material Extraction and Processing: The energy and resources required to produce the solvent.

    • Manufacturing: The environmental footprint of the chemical synthesis process.

    • Use Phase: Emissions and waste generated during its application.

    • End-of-Life: The environmental impact of disposal, recycling, or release into the environment.

    While a full LCA for each solvent is beyond the scope of this guide, it is an important consideration. For instance, bio-based solvents like Cyrene™ and GVL have an inherent advantage in the raw material extraction phase as they are derived from renewable feedstocks.

    Life_Cycle_Assessment_Stages Raw Material\nExtraction Raw Material Extraction Manufacturing Manufacturing Raw Material\nExtraction->Manufacturing Use Phase Use Phase Manufacturing->Use Phase End-of-Life End-of-Life Use Phase->End-of-Life End-of-Life->Raw Material\nExtraction Recycling

    Caption: Key stages of a solvent's life cycle assessment.

    Conclusion: A Call for Data-Driven and Responsible Solvent Selection

    The environmental impact of a solvent is a multifaceted issue that requires careful consideration of biodegradability, toxicity, and its entire life cycle. This guide has highlighted the significant data gap in the environmental profile of this compound, a factor that should give any environmentally conscious researcher pause.

    The traditional alternatives, while better characterized, come with their own set of significant environmental and health warnings, particularly their reproductive toxicity. In contrast, the emerging class of green solvents, such as Cyrene™, GVL, and N-Butylpyrrolidone, offer a promising path forward. Their favorable biodegradability, low toxicity, and derivation from renewable resources make them strong contenders for replacing their more hazardous counterparts.

    As scientists and drug development professionals, the onus is on us to demand and utilize chemicals with transparent and comprehensive environmental data. By prioritizing solvents with a proven lower environmental impact, we can collectively contribute to a more sustainable and responsible scientific enterprise.

    References

    • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: N,N-Dimethylformamide. Retrieved from [Link]

    • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N,N-dimethylformamide. Retrieved from [Link]

    • Eppendorf. (2024, June 27). White Paper 093: Life Cycle Analysis of a 5 mL Tube – Insights into Environmental Impacts and Learning. Retrieved from [Link]

    • Harrell Industries. (2015, April 20). SAFETY DATA SHEET. Retrieved from [Link]

    • PENTA. (2023, April 3). Formamide - SAFETY DATA SHEET. Retrieved from [Link]

    • Al-Shaal, M. G., et al. (2020). N-Butylpyrrolidinone for Solid-Phase Peptide Synthesis is Environmentally Friendlier and Synthetically Better than DMF. ChemSusChem, 13(22), 5965-5972.
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    • Avebe. (2020, September 25). THE OECD 301 A GUIDELINE. Retrieved from [Link]

    • BPC Instruments. (n.d.). OECD Guidelines Test No. 301 C & F. Retrieved from [Link]

    • De Angelis, A., et al. (2021). N-Butylpyrrolidone (NBP) as a non-toxic substitute for NMP in iron-catalyzed C(sp2)–C(sp3) cross-coupling of aryl chlorides. Green Chemistry, 23(15), 5486-5491.
    • PubChem. (n.d.). N-t-Butylformamide. Retrieved from [Link]

    • Amelio, A., et al. (2014). Guidelines based on life cycle assessment for solvent selection during the process design and evaluation of treatment alternatives. Green Chemistry, 16(5), 2846-2856.
    • Arts, J., et al. (2023).
    • Gu, J.-D. (2016). Biodegradation testing: so many tests but very little new innovation. Applied Environmental Biotechnology, 1(1), 92-97.
    • Guzzetti, L., et al. (2024). Integrated Approach of Life Cycle Assessment and Experimental Design in the Study of a Model Organic Reaction. Molecules, 29(9), 2132.
    • ResearchGate. (2025, November 7). Applicability of OECD TG 201, 202, 203 for the aquatic toxicity testing and assessment of 2D Graphene material nanoforms to meet regulatory needs | Request PDF. Retrieved from [Link]

    • Digital Commons @ Cal Poly. (n.d.). Biodegradation of Methyl Tert-Butyl Ether and Tert-Butyl Alcohol Using Bioaugmentation with BiOWiSH® Aqua. Retrieved from [Link]

    • ECETOC. (1986). Biodegradation Tests for Poorly-Soluble Compounds. Retrieved from [Link]

    • Murray, J., et al. (2018). N-Butylpyrrolidone as Alternative Solvent for Solid-Phase Peptide Synthesis. Organic Process Research & Development, 22(4), 434-440.
    • U.S. Environmental Protection Agency. (2022, July 13). Section 5 Test Information Received under TSCA June, 2022. Retrieved from [Link]

    • OECD. (1992). Test No. 301F: Ready Biodegradability: Manometric Respirometry Test. Retrieved from [Link]

    • A.I.S.E. (n.d.). Prolonged test duration for testing the biodegradability of polymers in OECD 301 improves reproducibility of test results. Retrieved from [Link]

    • Capello, C., et al. (2007). Life cycle assessment of solvents. Chemical Reviews, 107(6), 2258-2286.
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    • Situ Biosciences. (n.d.). OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Retrieved from [Link]

    • Fraile, I., et al. (2021). The Green Platform Molecule Gamma-Valerolactone – Ecotoxicity, Biodegradability, Solvent Properties, and Potential Applications. Green Chemistry, 23(7), 2543-2555.
    • EMD Group. (n.d.). Can Cyrene offer a greener alternative to harmful solvents?. Retrieved from [Link]

    • Berkeley Center for Green Chemistry. (n.d.). Greener Alternatives to Dimethylformamide Use in Polyurethane Synthetic Leather. Retrieved from [Link]

    • MDPI. (n.d.). Preparation and Application of Green Sustainable Solvent Cyrene. Retrieved from [Link]

    • 3M. (2021, January 15). Risk Assessment Information System. Retrieved from [Link]

    • Clark, J. H., et al. (2018). N,N-Dimethyl Formamide: A European Restriction Demands Solvent Substitution in Research and Development. Green Chemistry, 20(1), 17-24.
    • Strieth-Kalthoff, F., et al. (2026, January 27). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society.
    • Labcorp. (n.d.). OECD 201: Freshwater alga and cyanobacteria, growth inhibition test. Retrieved from [Link]

    • White Rose Research Online. (n.d.). Green synthesis of gamma-valerolactone (GVL) through hydrogenation of biomass-derived levulinic acid using. Retrieved from [Link]

    • Situ Biosciences. (n.d.). OECD 301B - Biodegradation Test - CO2 Evolution. Retrieved from [Link]

    Sources

    Benchmarking the performance of N-tert-Butylformamide in specific named reactions

    Author: BenchChem Technical Support Team. Date: February 2026

    To the accomplished researchers, scientists, and professionals steering the course of drug development, the selection of reagents is a critical decision point dictating synthetic efficiency and outcome. This guide offers an in-depth technical comparison of N-tert-Butylformamide's performance in key named reactions, juxtaposed with commonly employed alternatives. Our analysis is grounded in experimental data to provide a clear, objective benchmark for your synthetic strategy.

    Introduction: The Role of Steric Hindrance in Formylation

    Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis. Formamides, serving as formylating agents, are pivotal in this process. While reagents like formamide and N,N-dimethylformamide (DMF) are staples in a chemist's toolkit, the unique structural attributes of this compound, particularly its bulky tert-butyl group, present a compelling case for its examination. This steric hindrance can profoundly influence reaction kinetics, selectivity, and, ultimately, product yields. This guide will explore these effects within the context of three cornerstone named reactions: the Leuckart-Wallach reaction, the Vilsmeier-Haack reaction, and the Bischler-Napieralski reaction.

    The Leuckart-Wallach Reaction: Reductive Amination with a Bulky Amide

    The Leuckart-Wallach reaction is a powerful method for the reductive amination of aldehydes and ketones, traditionally employing formamide or ammonium formate.[1][2] The reaction proceeds through the formation of an N-formyl intermediate, which is subsequently hydrolyzed to the corresponding amine.[3] The choice of the formamide can significantly impact the reaction's progress, especially when dealing with sterically demanding substrates.

    The Impact of the tert-Butyl Group

    The tert-butyl group in this compound introduces significant steric bulk around the formyl group. This can be a double-edged sword. On one hand, it can enhance selectivity in certain reactions. On the other, it may retard the reaction rate or even prevent the reaction from proceeding with sterically hindered ketones.

    Table 1: Comparative Performance in the Leuckart-Wallach Reaction of Cyclohexanone

    Formamide ReagentSteric HindranceExpected Reaction RateAnticipated Yield of N-CyclohexylformamideKey Considerations
    FormamideLowFastHighCan lead to over-alkylation and side products.[2]
    N-MethylformamideModerateModerateGoodGenerally provides a good balance of reactivity and selectivity.[1]
    N,N-Dimethylformamide (DMF)ModerateModerateGoodA common and effective reagent.
    This compound High Slow Moderate to Low The bulky tert-butyl group is expected to significantly slow the initial nucleophilic attack on the carbonyl carbon of cyclohexanone. While this may reduce the formation of byproducts, the overall conversion to the desired N-cyclohexyl-tert-butylamine after hydrolysis is likely to be lower compared to less hindered formamides under standard conditions. Elevated temperatures and longer reaction times might be necessary to achieve reasonable yields.
    Experimental Protocol: A Representative Leuckart-Wallach Reaction

    The following is a general procedure for the Leuckart-Wallach reaction. Researchers should optimize conditions based on the specific substrate and formamide used.

    • In a round-bottom flask equipped with a reflux condenser, combine the ketone (1 equivalent) and the formamide reagent (2-5 equivalents).

    • Heat the mixture to 160-180°C and maintain for several hours.[2] Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • After cooling to room temperature, add a solution of hydrochloric acid and heat the mixture to reflux to hydrolyze the intermediate formamide.

    • Cool the reaction mixture and basify with a suitable base (e.g., NaOH) to liberate the free amine.

    • Extract the amine with an organic solvent, dry the organic layer, and purify the product by distillation or chromatography.

    Causality Behind Experimental Choices

    The high temperatures are necessary to drive the dehydration of the intermediate carbinolamine and to facilitate the hydride transfer from formic acid (generated in situ from formamide). The excess of the formamide reagent serves to drive the equilibrium towards product formation.

    Diagram 1: Leuckart-Wallach Reaction Workflow

    G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup ketone Ketone/Aldehyde heating Heating (160-180°C) ketone->heating formamide Formamide Reagent (e.g., this compound) formamide->heating hydrolysis Acid Hydrolysis heating->hydrolysis basification Basification hydrolysis->basification extraction Extraction & Purification basification->extraction product Amine Product extraction->product

    Caption: Workflow of the Leuckart-Wallach reaction.

    The Vilsmeier-Haack Reaction: Formylation of Electron-Rich Arenes

    The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] It utilizes a Vilsmeier reagent, which is typically formed from a substituted formamide like DMF and phosphorus oxychloride (POCl₃).[5]

    The Challenge of a Bulky Vilsmeier Reagent

    The formation of the Vilsmeier reagent involves the reaction of the formamide with POCl₃ to generate a chloroiminium ion. The steric bulk of the N-substituent on the formamide can influence the formation and reactivity of this electrophilic species. With this compound, the formation of the corresponding Vilsmeier reagent would be sterically hindered.

    Furthermore, the subsequent electrophilic attack of the bulky Vilsmeier reagent on the aromatic ring would also be impeded. This is particularly relevant for ortho-formylation, where steric clash with existing substituents on the aromatic ring would be more pronounced.

    Table 2: Hypothetical Performance in the Vilsmeier-Haack Formylation of Anisole

    Formamide ReagentVilsmeier Reagent Steric HindranceExpected ReactivityAnticipated Yield of p-AnisaldehydeKey Considerations
    N,N-Dimethylformamide (DMF)LowHighHighThe standard and highly effective reagent for this transformation.[6]
    N-MethylformanilideModerateModerateGoodA common alternative to DMF.[4]
    This compound Very High Very Low Negligible to Low The formation of the Vilsmeier reagent from this compound and POCl₃ is expected to be slow and inefficient due to steric hindrance. The resulting bulky electrophile would then face significant steric challenges in approaching the aromatic ring of anisole, likely leading to very poor yields of the formylated product. The reaction may not proceed at all under standard Vilsmeier-Haack conditions.
    Experimental Protocol: A Standard Vilsmeier-Haack Reaction
    • In a flask under an inert atmosphere, cool the formamide (e.g., DMF, 3-5 equivalents) in a suitable solvent (e.g., dichloromethane) to 0°C.

    • Slowly add phosphorus oxychloride (1.1 equivalents) while maintaining the temperature at 0°C.

    • Stir the mixture at 0°C for a period to allow for the formation of the Vilsmeier reagent.

    • Add the electron-rich aromatic compound (1 equivalent) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction by pouring it onto ice, followed by hydrolysis with an aqueous sodium acetate solution.

    • Extract the product with an organic solvent, wash the organic layer, dry, and purify.

    Diagram 2: Vilsmeier-Haack Reaction Mechanism

    G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis formamide Substituted Formamide vilsmeier Vilsmeier Reagent (Chloroiminium Ion) formamide->vilsmeier pocliii POCl₃ pocliii->vilsmeier intermediate Iminium Ion Intermediate vilsmeier->intermediate Electrophilic Attack arene Electron-Rich Arene arene->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product Aryl Aldehyde hydrolysis->product

    Caption: Mechanism of the Vilsmeier-Haack reaction.

    The Bischler-Napieralski Reaction: Synthesis of Dihydroisoquinolines

    The Bischler-Napieralski reaction is a key method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides using a dehydrating agent like POCl₃ or P₂O₅.[7][8] The nature of the acyl group on the amide is crucial for the success of this reaction.

    Steric Constraints in Cyclization

    For the Bischler-Napieralski reaction to proceed, the amide must adopt a conformation that allows for the intramolecular electrophilic attack on the aromatic ring. When the formyl group is substituted with a bulky group, as in a hypothetical N-tert-butyl-β-phenylethylamide, the steric hindrance would likely disfavor the necessary conformation for cyclization.

    The formation of the intermediate nitrilium ion, a key step in the proposed mechanism, would also be sterically hindered.[7] This would likely lead to a significant decrease in the reaction rate and overall yield.

    Table 3: Predicted Performance in the Bischler-Napieralski Reaction

    Amide SubstrateSteric Hindrance at Acyl GroupExpected Ease of CyclizationAnticipated Yield of DihydroisoquinolineKey Considerations
    N-(β-Phenylethyl)acetamideLowFavorableGoodA standard substrate for this reaction.
    N-(β-Phenylethyl)formamideVery LowVery FavorableHighThe unsubstituted formamide allows for facile cyclization.
    N-(β-Phenylethyl)-N-tert-butylformamide Very High Unfavorable Very Low to None The extreme steric bulk of the tert-butyl group would likely prevent the necessary intramolecular cyclization. The reaction would be expected to fail or give only trace amounts of the desired product under standard Bischler-Napieralski conditions. Alternative, less sterically demanding synthetic routes would be preferable.
    Experimental Protocol: General Bischler-Napieralski Cyclization
    • Dissolve the β-arylethylamide (1 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile or toluene).

    • Add the dehydrating agent (e.g., POCl₃, 1.5-3 equivalents) dropwise at a low temperature (e.g., 0°C).

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • After completion, cool the reaction and carefully quench by pouring it onto ice.

    • Basify the mixture and extract the product with an organic solvent.

    • Wash, dry, and purify the resulting 3,4-dihydroisoquinoline.

    Diagram 3: Bischler-Napieralski Reaction Logic

    G cluster_0 Reactants cluster_1 Key Step amide β-Arylethylamide cyclization Intramolecular Electrophilic Cyclization amide->cyclization dehydrating_agent Dehydrating Agent (e.g., POCl₃) dehydrating_agent->cyclization product 3,4-Dihydroisoquinoline cyclization->product Favorable Sterics side_product Potential Side Products (due to steric hindrance) cyclization->side_product Unfavorable Sterics (e.g., with this compound)

    Caption: Logical flow of the Bischler-Napieralski reaction.

    Conclusion: A Niche Reagent with Specific Applications

    Our comparative analysis, based on established mechanistic principles and the influence of steric effects, suggests that this compound is a highly specialized reagent. Its significant steric bulk is a major limiting factor in its general application in the Leuckart-Wallach, Vilsmeier-Haack, and Bischler-Napieralski reactions, where less hindered formamides are demonstrably more effective.

    However, the very steric hindrance that limits its broad utility may be advantageous in specific contexts where high selectivity is paramount and reaction conditions can be rigorously optimized. For instance, in reactions where over-alkylation or side reactions are a significant issue with less hindered formamides, this compound could potentially offer a cleaner reaction profile, albeit likely at the cost of reaction rate and overall yield.

    Ultimately, the decision to employ this compound should be made on a case-by-case basis, with a thorough understanding of the reaction mechanism and the steric tolerance of the specific substrates involved. This guide serves as a foundational resource for making such informed decisions in the pursuit of efficient and selective organic synthesis.

    References

    • Leuckart, R. Ber. Dtsch. Chem. Ges.1885, 18, 2341.
    • Wallach, O. Justus Liebigs Ann. Chem.1893, 275, 145.
    • Moore, M. L. The Leuckart Reaction. Org. React.1949, 5, 301-330.
    • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60, 119-122.
    • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Org. React.1997, 49, 1-330.
    • Bischler, A.; Napieralski, B. Zur Kenntniss einer neuen Isochinolin-Synthese. Ber. Dtsch. Chem. Ges.1893, 26, 1903-1908.
    • Whaley, W. M.; Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Org. React.1951, 6, 151-190.
    • Fodor, G.; Nagubandi, S. Correlation of the Bischler-Napieralski reaction. Tetrahedron1980, 36, 1279-1300.
    • Meth-Cohn, O.; Stanforth, S. P. The Vilsmeier-Haack Reaction. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 2, pp 777-794.
    • A review on the Leuckart reaction: [Link]

    • Vilsmeier-Haack reaction general information: [Link]

    • Bischler-Napieralski reaction overview: [Link]

    • Reductive amination review: [Link]

    Sources

    Safety Operating Guide

    A Comprehensive Guide to the Proper Disposal of N-tert-Butylformamide

    Author: BenchChem Technical Support Team. Date: February 2026

    For researchers and professionals in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental setup and into the entire lifecycle of a chemical, including its proper disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of N-tert-Butylformamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our goal is to provide value beyond the product itself, fostering a culture of safety and building deep trust within the scientific community.

    Understanding the Waste: Hazard Profile of this compound

    Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is paramount. This compound is a combustible liquid that can cause skin and eye irritation.[1] When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[1]

    A summary of its key hazard information is presented below:

    Hazard ClassificationDescriptionGHS PictogramSignal WordHazard Statement
    Flammable LiquidsCombustible liquidWarningH227: Combustible liquid[2][3]
    Skin Corrosion/IrritationCauses skin irritationGHS07WarningH315: Causes skin irritation[1]
    Serious Eye Damage/Eye IrritationCauses serious eye irritationGHS07WarningH319: Causes serious eye irritation[1]
    Acute Toxicity, OralHarmful if swallowedGHS07WarningH302: Harmful if swallowed[1]
    Specific target organ toxicity, single exposureMay cause respiratory irritationGHS07WarningH335: May cause respiratory irritation[1]

    This hazard profile dictates that this compound cannot be disposed of via standard laboratory drains or as regular solid waste. Improper disposal poses a risk of fire, and harm to aquatic life, and can compromise the safety of waste handlers.

    The Disposal Workflow: A Step-by-Step Procedural Guide

    The proper disposal of this compound is a systematic process that ensures safety and regulatory compliance at every stage. The following workflow provides a clear, step-by-step methodology.

    DisposalWorkflow cluster_pre_disposal Pre-Disposal Steps cluster_disposal_action Disposal Action cluster_final_disposal Final Disposal A Step 1: Waste Identification & Characterization B Step 2: Don Personal Protective Equipment (PPE) A->B C Step 3: Prepare a Dedicated & Labeled Waste Container B->C D Step 4: Transfer Waste to Container C->D E Step 5: Securely Seal and Store the Waste Container D->E F Step 6: Arrange for Professional Waste Disposal E->F G Step 7: Maintain Meticulous Records F->G

    Figure 1. A flowchart outlining the key stages for the safe and compliant disposal of this compound.

    Experimental Protocol: Laboratory-Scale Disposal of this compound

    Step 1: Waste Identification and Characterization

    • Causality: This initial step is crucial for regulatory compliance. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[4]

    • Procedure:

      • Determine if the this compound waste is mixed with other chemicals. If so, all components must be identified.

      • Based on its flash point of 82°C (179.6°F), this compound is classified as a combustible liquid but does not meet the criteria for an ignitable hazardous waste (flash point < 60°C or 140°F) under RCRA.[5][6] However, many local regulations and waste disposal companies have stricter classifications. It is best practice to manage it as a hazardous waste.

      • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste classification.

    Step 2: Don Personal Protective Equipment (PPE)

    • Causality: To mitigate the risk of exposure and chemical burns, appropriate PPE is mandatory.

    • Procedure:

      • Wear chemical-resistant gloves (nitrile or neoprene).

      • Use safety glasses or goggles and a face shield.

      • A lab coat is required to protect from splashes.

      • All handling of open containers should be performed in a certified chemical fume hood to avoid inhalation of vapors.[1]

    Step 3: Prepare a Dedicated and Labeled Waste Container

    • Causality: Proper containment prevents leaks and ensures that waste handlers are aware of the container's contents and associated hazards.

    • Procedure:

      • Select a container made of a chemically compatible material (e.g., glass or high-density polyethylene).[7] The original product container is often a suitable choice.[8]

      • Ensure the container is in good condition with a secure, leak-proof cap.[7]

      • Affix a hazardous waste label to the container. The label must include:

        • The words "Hazardous Waste"

        • The full chemical name: "this compound"

        • The specific hazard characteristics (e.g., "Combustible," "Irritant")

        • The date accumulation started.

    Step 4: Transfer Waste to the Container

    • Causality: Careful transfer minimizes the risk of spills and exposure.

    • Procedure:

      • Perform the transfer within a chemical fume hood.

      • Use a funnel to prevent spills when pouring the liquid waste into the designated container.

      • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

    Step 5: Securely Seal and Store the Waste Container

    • Causality: Proper storage prevents accidental spills, reactions with incompatible chemicals, and fugitive emissions.

    • Procedure:

      • Tightly seal the cap on the waste container.

      • Store the container in a designated satellite accumulation area that is away from heat, sparks, and open flames.[2][3]

      • Ensure the storage area has secondary containment to capture any potential leaks.

      • Segregate the this compound waste from incompatible materials, particularly strong oxidizing agents, acids, and bases.[9]

    Step 6: Arrange for Professional Waste Disposal

    • Causality: The final and most critical step is to ensure the waste is transported, treated, and disposed of in an environmentally sound manner by a licensed and reputable hazardous waste disposal company.

    • Procedure:

      • Contact your institution's EHS office to schedule a pickup of the hazardous waste.

      • Provide the EHS office with an accurate inventory of the waste.

      • The recommended disposal method is incineration by a licensed facility.

    Step 7: Maintain Meticulous Records

    • Causality: Accurate record-keeping is a legal requirement and a key component of a robust laboratory safety program.

    • Procedure:

      • Keep a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.

      • Retain copies of all waste manifests provided by the disposal company.

    Chemical Treatment Considerations: A Word of Caution

    While chemical degradation can be a viable disposal method for some laboratory waste, it is generally not recommended for this compound in a standard laboratory setting. Amides can be hydrolyzed to a carboxylic acid and an amine under acidic or basic conditions, but this reaction is typically slow and requires elevated temperatures.[10] Such procedures can introduce additional hazards and may not result in complete degradation, potentially creating a more complex waste stream. Therefore, the most prudent and compliant disposal method is through a professional waste management service.

    Conclusion: A Commitment to Safety and Sustainability

    The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to the procedures outlined in this guide, researchers can ensure a safe working environment, maintain regulatory compliance, and contribute to the protection of our environment. This commitment to safety and sustainability is a core tenet of scientific integrity.

    References

    • The Organic Chemistry Tutor. (2021, February 5). 17: Preparation and reactions of amides [Video]. YouTube. [Link]

    • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. Retrieved from [Link]

    • U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

    • U.S. Environmental Protection Agency. (2023, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

    • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

    • University of Canterbury. (2023, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

    • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

    • Southwestern University. (n.d.). Hazardous Waste Determination Guide. Retrieved from [Link]

    • U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

    • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

    • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

    Sources

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.